3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c1-7-2-4-8(5-3-7)9-6-10(16-15-9)11(12,13)14/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEFIPVOJGJVRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400173 | |
| Record name | 3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948293-46-7, 219986-64-8 | |
| Record name | Celecoxib N-des(benzenesulfonamide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0948293467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CELECOXIB N-DES(BENZENESULFONAMIDE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5K9F2B76J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole" chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Introduction: A Privileged Scaffold in Modern Chemistry
3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic aromatic organic compound that has garnered significant attention in the fields of medicinal chemistry, drug discovery, and agrochemical research.[1][2] Its structure is built upon a pyrazole core, a five-membered ring containing two adjacent nitrogen atoms, which is recognized as a "privileged structure" due to its prevalence in a wide range of biologically active molecules.[1][3] The specific substitutions on this pyrazole ring—a 4-methylphenyl (p-tolyl) group at the 3-position and a trifluoromethyl (CF3) group at the 5-position—are strategically designed to enhance its physicochemical properties and biological efficacy.[1]
The trifluoromethyl group is a key feature in many modern pharmaceuticals and agrochemicals, known for increasing metabolic stability, lipophilicity, and binding affinity to target proteins.[1][4] The 4-methylphenyl group further modulates the molecule's steric and electronic properties, influencing its interaction with biological targets. This unique combination of a proven heterocyclic core and strategic functional groups makes 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole a versatile scaffold for developing novel therapeutic agents and advanced chemical products.[1][2]
Physicochemical and Structural Properties
The distinct molecular architecture of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole dictates its physical and chemical behavior. These properties are fundamental for its application in synthesis, formulation, and biological systems.
Caption: Structure and Identifiers of the Compound.
Core Physical and Chemical Data
The compound's properties are summarized in the table below, providing essential data for laboratory and research applications.
| Property | Value | Source(s) |
| Molecular Weight | 226.2 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 162-168 °C | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Storage Conditions | Store at 0-8 °C | [2] |
Synthesis Methodology: A Constructive Overview
The synthesis of substituted pyrazoles is a well-established area of heterocyclic chemistry. The most common and versatile method for creating the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5][6] For 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, this involves the reaction of a β-diketone containing the required tolyl and trifluoromethyl groups with hydrazine.
The logical precursor, 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, serves as the 1,3-dicarbonyl component. Its reaction with hydrazine hydrate proceeds via a condensation mechanism, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.
Caption: General workflow for pyrazole synthesis.
Exemplary Synthesis Protocol
This protocol describes a representative method for the laboratory-scale synthesis of the title compound.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq) and absolute ethanol to form a solution.
-
Reagent Addition: Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature. The addition may be exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. Pour the mixture into cold water to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water.
-
Final Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol-water or hexane-ethyl acetate) to yield the pure 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole as a white crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point analysis.
Chemical Reactivity and Biological Mechanism of Action
The chemical reactivity of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is influenced by the aromatic pyrazole ring and its substituents. The ring itself can undergo electrophilic substitution, though the positions are directed by the existing groups. The N-H proton is acidic and can be removed by a base, allowing for N-alkylation or N-acylation reactions. The compound can also undergo oxidation or reduction under specific conditions.[1]
From a pharmacological perspective, the mechanism of action is rooted in its ability to interact with specific biological targets like enzymes or receptors.[1] The trifluoromethyl group enhances lipophilicity, facilitating passage through cell membranes to engage with intracellular targets.[1] The pyrazole scaffold is adept at forming hydrogen bonds and other non-covalent interactions within the active sites of proteins, thereby modulating their activity.[1] For instance, many pyrazole derivatives are known to be potent inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation.[7][8]
Caption: General mechanism of action for enzyme inhibition.
Applications in Scientific Research and Development
This pyrazole derivative is a versatile building block with demonstrated potential across multiple scientific domains.
Medicinal Chemistry
-
Anti-inflammatory Agents: Pyrazole derivatives are widely studied for their anti-inflammatory properties.[3][7][8] This compound shows potential in inhibiting pro-inflammatory cytokines like TNF-α and IL-6, making it a candidate for developing new anti-inflammatory drugs.[1]
-
Anticancer Research: The pyrazole core is a prominent scaffold in the design of anticancer agents.[1][7] Derivatives of this compound have shown the ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancers.[1]
-
Antimicrobial Applications: Research has highlighted the effectiveness of pyrazole-based compounds against various bacterial strains, indicating their potential as a foundation for new antimicrobial drugs.[1][8]
Agrochemicals
The compound serves as a key intermediate in the synthesis of modern agrochemicals.[2] Its structure is leveraged to develop effective herbicides and fungicides that help protect crops and enhance agricultural productivity while aiming for minimal environmental impact.[2]
Materials Science
As a functionalized heterocyclic molecule, it can be used as a building block for creating novel organic materials with tailored electronic, optical, or thermal properties.[1]
Safety, Handling, and Storage
Working with 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole requires adherence to standard laboratory safety protocols. While specific toxicity data is limited, information from structurally related compounds provides guidance.
-
Hazard Identification: Similar pyrazole derivatives may cause skin and eye irritation.[9][10] Harmful if swallowed.[10][11] May cause respiratory irritation.[10]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[10] Avoid breathing dust.[10][12] Wash hands thoroughly after handling.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10][12]
-
Storage: Store in a cool, dry place in a tightly sealed container.[12] Recommended storage is at 0-8 °C to ensure long-term stability.[2]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
References
- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011).
- Kumar, V., & Aggarwal, M. (n.d.).
- Benchchem. (n.d.). 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole.
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022).
- (2016).
- (2024).
- Chem-Impex. (n.d.). 3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazole.
- PubChem. (n.d.). 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(trimethylsilyl)benzenesulfonamide.
- PubChem. (n.d.). 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(ngcontent-ng-c4006390337="" class="ng-star-inserted">2H_2)sulfonamide.
- Guidechem. (n.d.). 3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1h-pyrazole.
- Lam, L., Park, S. H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
- Lam, L., Park, S. H., & Sloop, J. (2022). (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Apollo Scientific. (2023). 4-Bromo-5-phenyl-3-(trifluoromethyl)
- (n.d.).
- LGC Standards. (n.d.). 3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole.
- Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central.
- TCI Chemicals. (2020).
- SpectraBase. (n.d.). 3-(4-Chlorophenyl)-5-methyl-1-phenyl-4-(trifluoromethyl)pyrazole.
- Sigma-Aldrich. (n.d.). 3-(4-methylphenyl)-5-(trifluoromethyl)-1h-pyrazole.
- SpectraBase. (n.d.). 5-trifluoromethyl-3-phenyl-1H-pyrazole.
- Sharma, V., & Kumar, P. (2014). Recent advances in the therapeutic applications of pyrazolines. PMC - PubMed Central.
- PrepChem.com. (n.d.). Synthesis of 1-(m-trifluoromethylphenyl)-pyrazole.
- Kumar, A., & Varadaraj, B. G. (2014). Current status of pyrazole and its biological activities. PMC - PubMed Central.
- ChemicalBook. (n.d.). 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
- (2017). WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
- Sigma-Aldrich. (n.d.). 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 4. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. jchr.org [jchr.org]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide to 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Abstract: This technical guide provides an in-depth analysis of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, a key heterocyclic compound in modern medicinal chemistry. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway, and discuss its critical role as a synthetic precursor, most notably in the development of selective COX-2 inhibitors like Celecoxib. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.
Introduction and Strategic Importance
3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole (CAS No: 219986-64-8) is a fluorinated aromatic heterocycle that has garnered significant attention as a pivotal building block in pharmaceutical synthesis.[1][2][3][4] The pyrazole ring itself is a "privileged scaffold," a core structure frequently found in bioactive molecules due to its ability to engage in various biological interactions.[5] The strategic incorporation of a trifluoromethyl (CF3) group enhances metabolic stability and binding affinity, while the 4-methylphenyl (p-tolyl) moiety provides a key structural element for molecular recognition in various enzymatic pockets.[5]
Its most prominent role is as a direct precursor to Celecoxib (SC-58635), a widely recognized non-steroidal anti-inflammatory drug (NSAID) that functions as a selective cyclooxygenase-2 (COX-2) inhibitor.[6] Understanding the synthesis and properties of this intermediate is therefore crucial for researchers working on anti-inflammatory agents and other therapeutic areas where the pyrazole scaffold is prevalent, including oncology and infectious diseases.[5][7]
Physicochemical and Structural Data
The molecular characteristics of a compound dictate its behavior in both chemical reactions and biological systems. The key properties of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole are summarized below.
| Property | Value | Source |
| CAS Number | 219986-64-8 | [5][8][9] |
| Molecular Formula | C11H9F3N2 | [1][2][9] |
| Molecular Weight | 226.20 g/mol | [1][5][8] |
| IUPAC Name | 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole | [4] |
| Appearance | White to off-white powder/crystalline solid | Inferred from typical pyrazole compounds |
Synthesis Protocol: The Knorr Pyrazole Synthesis
The most reliable and widely adopted method for constructing the pyrazole ring of the title compound is the Knorr pyrazole synthesis. This classic reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][10][11] In this specific case, the key precursors are 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and hydrazine hydrate.
The causality behind this choice of reactants is elegant in its simplicity. The 1,3-dicarbonyl compound provides the three-carbon backbone, while hydrazine provides the two adjacent nitrogen atoms required to form the five-membered pyrazole ring. The reaction proceeds via a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole.
Experimental Workflow: Synthesis of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Caption: Workflow for the Knorr synthesis of the title compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq) and absolute ethanol (10 mL per gram of diketone).
-
Addition of Hydrazine: While stirring the solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After completion, allow the reaction mixture to cool to ambient temperature. Slowly pour the mixture into a beaker of ice-cold water with stirring. A white or off-white precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with several portions of cold water to remove any residual hydrazine or salts. For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.
-
Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight.
This self-validating protocol ensures high conversion and simplifies purification, as the product readily precipitates from the aqueous workup solution, separating it from the more soluble starting materials and byproducts.
Application in Drug Development: The Pathway to Celecoxib
The primary industrial and research application of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is its role as a late-stage intermediate in the synthesis of Celecoxib.[6] Celecoxib's therapeutic effect stems from its selective inhibition of the COX-2 enzyme, a key player in the inflammatory cascade.
Mechanism of Action: COX-2 Inhibition
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and involved in homeostatic functions like gastric protection, COX-2 is an inducible enzyme, upregulated at sites of inflammation.[6] By selectively inhibiting COX-2, drugs like Celecoxib can reduce the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby offering anti-inflammatory and analgesic effects with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
The synthesis of Celecoxib involves the N-arylation of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole with 4-sulfamoylphenylhydrazine or a related synthon. The pyrazole core of the title compound becomes the central scaffold of the final drug molecule.
Caption: Role of the title compound in the synthesis of Celecoxib and its inhibitory action on the COX-2 pathway.
Conclusion
3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is more than a mere chemical intermediate; it is a testament to the power of rational drug design. The deliberate combination of a pyrazole core, a p-tolyl group, and a trifluoromethyl moiety creates a versatile and highly valuable scaffold. Its synthesis via the robust Knorr reaction is efficient and scalable. As the direct precursor to Celecoxib, it plays a foundational role in the production of a key anti-inflammatory therapeutic. This guide provides the necessary technical framework for researchers to understand, synthesize, and utilize this compound in their drug discovery and development endeavors.
References
-
Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed. PubMed. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. MDPI. [Link]
-
4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(
ngcontent-ng-c4006390337="" class="ng-star-inserted">2H_2)sulfonamide - PubChem. PubChem. [Link] -
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. MDPI. [Link]
-
4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(trimethylsilyl)benzenesulfonamide - PubChem. PubChem. [Link]
-
(PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - ResearchGate. ResearchGate. [Link]
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. PubMed Central. [Link]
-
95% Celecoxib Impurity 6, Analytical Grade at best price in Pune | ID - IndiaMART. IndiaMART. [Link]
-
Journal of Molecular Structure Synthesis, Structure and Biological Activity of 3(5)-Trifluoromethyl-1H-Pyrazoles Derived from Hemicurcuminoids | Request PDF - ResearchGate. ResearchGate. [Link]
-
Celecoxib Impurities - SynZeal. SynZeal. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. National Institutes of Health. [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - PubMed Central. PubMed Central. [Link]
-
Impurities - Genotek Biochem. Genotek Biochem. [Link]
-
Celecoxib Impurity 10 | CAS 219986-64-8 - Veeprho. Veeprho. [Link]
Sources
- 1. m.indiamart.com [m.indiamart.com]
- 2. Celecoxib Impurities | SynZeal [synzeal.com]
- 3. Impurities – Genotek Biochem [genotekbio.com]
- 4. veeprho.com [veeprho.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
"3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole" biological activity
An In-Depth Technical Guide on the Biological Activity of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active molecules.[1][2][3][4] This guide provides a detailed technical exploration of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole , a key heterocyclic compound. We will dissect its structural significance, delve into its primary biological activities, elucidate the underlying mechanisms of action, and present standardized protocols for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical entity.
Introduction to the Molecular Scaffold
3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is a disubstituted pyrazole derivative. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as the core pharmacophore.[5] The specific substitutions at the 3 and 5 positions are critical for its biological profile and physicochemical properties.
-
Pyrazole Core: This aromatic ring system is capable of forming crucial hydrogen bonds and other non-covalent interactions with biological targets, such as enzymes and receptors, thereby modulating their activity.[6]
-
Trifluoromethyl (CF₃) Group: The inclusion of a CF₃ group is a common strategy in modern drug design. It significantly enhances the compound's lipophilicity, which facilitates passage through cellular membranes.[6] Furthermore, it can improve metabolic stability and increase binding affinity to target proteins.[6]
-
4-Methylphenyl (p-tolyl) Group: This aryl substituent is vital for orienting the molecule within the binding pockets of target enzymes. Its size, shape, and electronic properties are key determinants of potency and selectivity.
Notably, this scaffold is the core of Celecoxib (SC-58635), a widely known non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[7][8] Celecoxib is chemically named 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, highlighting the direct structural relationship and providing a foundational context for understanding the compound's primary biological activities.[7]
Key Biological Activities and Mechanisms of Action
Research into 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole and its close analogs has revealed a spectrum of biological activities, primarily centered around anti-inflammatory and anticancer effects.[5][6]
Anti-inflammatory Activity
The most well-documented activity of pyrazole derivatives with this substitution pattern is potent anti-inflammatory action, primarily mediated through the selective inhibition of the COX-2 enzyme.[7][8]
Mechanism of Action: COX-2 Inhibition
Inflammation is a complex biological response often mediated by prostaglandins (PGs). The synthesis of PGs is catalyzed by cyclooxygenase (COX) enzymes. There are two main isoforms:
-
COX-1: A constitutively expressed enzyme responsible for baseline prostaglandin production, which is crucial for gastric protection and platelet aggregation.[8]
-
COX-2: An inducible enzyme, the expression of which is upregulated at sites of inflammation by stimuli such as cytokines (TNF-α, IL-6) and growth factors.[6][8]
Traditional NSAIDs inhibit both COX-1 and COX-2, leading to effective pain and inflammation relief but also to gastrointestinal side effects. The 1,5-diarylpyrazole scaffold, as seen in our topic compound and celecoxib, is designed to selectively bind to and inhibit the COX-2 isozyme.[7][9] This selectivity spares COX-1 activity, thereby reducing the risk of gastric ulcers.[9] Inhibition of COX-2 blocks the conversion of arachidonic acid to prostaglandins (like PGE-2), which are key mediators of pain, fever, and inflammation.[8][10]
Caption: COX-2 inhibition pathway by the pyrazole compound.
Anticancer Activity
The pyrazole scaffold is a prominent feature in the design of novel anticancer agents.[5][6][11] The anticancer potential of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole derivatives stems from multiple mechanisms, including but not limited to COX-2 inhibition.
Mechanisms of Action:
-
COX-2 Dependent Pathway: Elevated COX-2 expression is implicated in the pathogenesis of several cancers, including breast and colon cancer.[6][9] It promotes angiogenesis, inhibits apoptosis, and enhances tumor cell invasion. By inhibiting COX-2, pyrazole derivatives can suppress these pro-tumorigenic processes.
-
Kinase Inhibition: Many pyrazole-based compounds are being investigated as inhibitors of various protein kinases that are critical for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and HER-2.[5][9]
-
Induction of Apoptosis: Compounds structurally related to celecoxib have been shown to promote apoptosis (programmed cell death) in cancer cells.[9] This can occur by increasing the expression of pro-apoptotic proteins (e.g., Bax) and activating caspases, the executive enzymes of apoptosis.[9][11]
Studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including those from breast (MCF-7), lung (A549), and colon (HCT116) cancers.[5][6]
Caption: Workflow for the MTT cell viability assay.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard preclinical model for evaluating the acute anti-inflammatory activity of a compound. [12] Methodology:
-
Animal Acclimatization: Use adult male Sprague-Dawley or Wistar rats (150-200g). Acclimatize them for at least one week with free access to food and water.
-
Grouping and Fasting: Divide animals into groups (e.g., vehicle control, positive control like Indomethacin, and test compound groups at different doses). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compound and control drugs orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Quantitative Data Summary (Illustrative)
The following table summarizes representative IC₅₀ values for related pyrazole-based inhibitors to provide context for the expected potency of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole derivatives.
| Compound/Derivative | Target | IC₅₀ (µM) | Cell Line / Assay Type |
| Celecoxib [10] | COX-2 | 2.16 | In vitro enzyme assay |
| Pyrazole-pyridazine hybrid (5f) [10] | COX-2 | 1.50 | In vitro enzyme assay |
| Pyrazole-pyridazine hybrid (6f) [10] | COX-2 | 1.15 | In vitro enzyme assay |
| Pyrazole derivative (21) [5] | Aurora-A Kinase | 0.16 ± 0.03 | In vitro kinase assay |
| Pyrazole derivative (21) [5] | HCT116 | 0.39 ± 0.06 | In vitro cytotoxicity assay |
| Pyrazole derivative (21) [5] | MCF-7 | 0.46 ± 0.04 | In vitro cytotoxicity assay |
| Pyrazolyl-thiazolidinone (16a) [9] | MCF-7 | 0.73 | In vitro cytotoxicity assay |
Conclusion and Future Directions
3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole represents a highly valuable scaffold in medicinal chemistry. Its structural similarity to celecoxib provides a strong rationale for its potent anti-inflammatory activity via selective COX-2 inhibition. Furthermore, the broader pyrazole class demonstrates significant promise in oncology and infectious disease research.
Future research should focus on:
-
Synthesis and SAR Studies: Synthesizing novel derivatives with modifications to the aryl ring and substitutions on the pyrazole nitrogen to optimize potency, selectivity, and pharmacokinetic profiles.
-
Mechanism Deconvolution: Expanding investigations beyond COX-2 to identify other potential molecular targets, particularly protein kinases involved in cancer signaling.
-
Advanced Preclinical Models: Evaluating lead compounds in more complex in vivo models of cancer (e.g., xenografts) and infectious diseases to validate their therapeutic potential.
-
ADMET Profiling: Conducting comprehensive in silico and in vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to assess the drug-likeness of novel analogs.
By leveraging the foundational knowledge of this scaffold and employing the rigorous experimental protocols outlined herein, the scientific community can continue to unlock the full therapeutic potential of this important class of molecules.
References
-
Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Available from: [Link]
-
ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]
-
MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Available from: [Link]
-
ResearchGate. Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. Available from: [Link]
-
National Center for Biotechnology Information (PMC). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Biochemical and Molecular Studies on the Role of Celecoxib and Some Related Bipyrazoles in Mitigating Induced Liver Injury in Experimental Animals. Available from: [Link]
-
ResearchGate. Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. Available from: [Link]
-
ACS Publications. New Celecoxib Derivatives as Anti-Inflammatory Agents | Journal of Medicinal Chemistry. Available from: [Link]
-
National Center for Biotechnology Information (PMC). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Current status of pyrazole and its biological activities. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical and Molecular Studies on the Role of Celecoxib and Some Related Bipyrazoles in Mitigating Induced Liver Injury in Experimental Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Union of Fluorine and the Pyrazole Nucleus
An In-Depth Technical Guide to the Discovery and History of Trifluoromethylpyrazoles
In the landscape of modern chemistry, few structural motifs have demonstrated the profound impact and versatility of the trifluoromethylpyrazole core. The strategic incorporation of a trifluoromethyl (-CF3) group onto a pyrazole scaffold has given rise to molecules that have fundamentally reshaped the fields of agrochemicals and pharmaceuticals. The -CF3 group, with its unique combination of high electronegativity, metabolic stability, and lipophilicity, enhances the physicochemical properties of parent molecules, improving their membrane permeability and binding affinity to biological targets.[1][2][3]
The pyrazole ring itself is a well-established "privileged scaffold" in medicinal chemistry.[4] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, provides a rigid and stable framework that is amenable to diverse functionalization, allowing for the precise spatial orientation of substituents to interact with biological receptors.
The combination of these two entities creates a powerful synergy, resulting in compounds with exceptional biological activity. This guide provides a comprehensive exploration of the discovery and history of trifluoromethylpyrazoles, from their synthetic origins to their culmination in the development of blockbuster products like the insecticide fipronil and the anti-inflammatory drug celecoxib.
Foundational Synthesis: The Birth of a Scaffold
The genesis of trifluoromethylpyrazole synthesis lies in the adaptation of classical methods for constructing the pyrazole ring. The most fundamental approach is the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.
Classical Condensation Approach
The logical starting point for creating trifluoromethylpyrazoles was the use of trifluoromethyl-β-diketones as the 1,3-dicarbonyl component. The strong electron-withdrawing nature of the -CF3 group activates the adjacent carbonyl for nucleophilic attack by the hydrazine, facilitating the initial condensation and subsequent cyclization/dehydration to form the aromatic pyrazole ring.[5][6] This method, while foundational, is limited by the availability of the starting diketones and can sometimes lead to mixtures of regioisomers if an unsymmetrical diketone is used.
The Advent of 1,3-Dipolar Cycloaddition
A more elegant and often more regioselective approach emerged with the application of 1,3-dipolar cycloaddition reactions.[5][7][8] In this strategy, a nitrile imine bearing a trifluoromethyl group is generated in situ and reacts with an alkene or alkyne dipolarophile. This [3+2] cycloaddition builds the pyrazole (or pyrazoline precursor) ring in a single, concerted step, offering excellent control over the final substitution pattern. This method proved crucial for accessing a wider variety of polysubstituted trifluoromethylpyrazoles.[5][7]
Synthesis and Structure-Activity Relationship (SAR): The commercial synthesis of fipronil is a multi-step process. [9]A key final step involves the controlled oxidation of a thioether precursor to the corresponding trifluoromethylsulfinyl group, which is critical for its insecticidal activity. [10][11] The SAR for this class of insecticides is well-defined:
-
N1-Phenyl Group: The 2,6-dichloro-4-trifluoromethylphenyl substituent is optimal for fitting into the receptor binding site. The ortho-chlorine atoms likely restrict the rotation of the phenyl ring, locking it into a bioactive conformation.
-
C3-Nitrile Group: The cyano group is essential for high insecticidal potency.
-
C4-Trifluoromethylsulfinyl Group: This group is a key contributor to the molecule's high activity and is a common feature in the phenylpyrazole insecticide family.
Quantitative Data: Fipronil Toxicity
| Compound | Acute Oral LD50 (Rat) | Notes |
| Fipronil | 97 mg/kg | Moderately hazardous pesticide. [12] |
| Fipronil-sulfone | - | Primary biological metabolite, more active at mammalian channels than fipronil. |
| Fipronil-desulfinyl | - | Primary environmental photoproduct, 9-10 times more active at the mammalian chloride channel than fipronil. |
Part B: Celecoxib and the Quest for Safer Anti-Inflammatories
Field Context: For decades, traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen were mainstays for treating pain and inflammation. However, their use was plagued by a high incidence of gastrointestinal side effects, including ulcers and bleeding. This was due to their non-selective inhibition of both cyclooxygenase-1 (COX-1), which has a protective role in the gastric mucosa, and cyclooxygenase-2 (COX-2), which is induced during inflammation. [13] Discovery and Mechanism: The discovery of two distinct COX isoforms in the early 1990s ignited a race to develop selective COX-2 inhibitors. [13]A team at G.D. Searle & Company (later acquired by Pfizer), led by John Talley, designed and synthesized a series of diaryl-substituted heterocyclic compounds. [13][14]Their work led to celecoxib, a diarylpyrazole that demonstrated potent anti-inflammatory effects with significantly improved gastrointestinal safety. Celecoxib was approved by the FDA in 1998. [15] Celecoxib selectively binds to and inhibits the COX-2 enzyme, blocking the conversion of arachidonic acid into prostaglandins that mediate inflammation, pain, and fever, while largely sparing the COX-1 enzyme. [13][16]
Synthesis and Structure-Activity Relationship (SAR): The synthesis of celecoxib is a classic example of pyrazole formation via condensation. It involves the reaction of 4,4,4-trifluoro-1-(p-tolyl)-butane-1,3-dione with 4-sulfamoylphenylhydrazine. [17] The COX-2 selectivity of celecoxib is a direct result of its three-dimensional structure:
-
Vicinal Diaryl Substitution: The 1,5-diarylpyrazole core correctly positions the two phenyl rings.
-
4-Sulfamoylphenyl Group: The sulfonamide moiety is crucial for selectivity. The active site of COX-2 contains a valine residue (Val523) which creates a hydrophilic side pocket. The sulfonamide group of celecoxib fits neatly into this pocket. In contrast, COX-1 has a larger, more hydrophobic isoleucine residue (Ile523) at this position, which causes steric hindrance and prevents celecoxib from binding effectively. [14]* 3-Trifluoromethyl Group: The -CF3 group contributes to the overall binding affinity and potency of the molecule. [14] Quantitative Data: COX Inhibition Selectivity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
| Compound 3b | 0.46 | 3.82 | 8.30 |
| Compound 3d | 5.61 | 4.92 | 1.14 |
| Compound 3g* | 4.45 | 2.65 | 1.68 |
| Ketoprofen (NSAID) | 0.77 | 0.164 | 0.21 |
*Data for various trifluoromethyl-pyrazole-carboxamide derivatives from a study on COX inhibitors, illustrating how structural modifications affect potency and selectivity.[1][4]
Modern Synthetic Innovations
Research into trifluoromethylpyrazoles has not stood still. Modern organic synthesis has brought forth even more sophisticated and efficient methods for their construction, enabling the rapid generation of diverse molecular libraries for screening. Key advancements include:
-
Solvent-Controlled Cycloadditions: Researchers have developed protocols where the reaction solvent dictates the final product, allowing for selective synthesis of different isomers or related heterocyclic structures from the same set of starting materials. [5][18]* Multicomponent Reactions: One-pot reactions that combine three or more starting materials are now used to build complex trifluoromethylpyrazoles with high efficiency, minimizing purification steps and waste. [6][19]* Synthesis of N-Trifluoromethyl Pyrazoles: The direct attachment of a -CF3 group to a pyrazole nitrogen is a significant synthetic challenge. Recent breakthroughs using transiently-generated trifluoromethylhydrazine have made this valuable and previously elusive scaffold more accessible. [3]
Conclusion and Future Outlook
The history of trifluoromethylpyrazoles is a compelling narrative of how fundamental synthetic chemistry, guided by a deep understanding of structure-activity relationships, can lead to compounds of immense societal and economic value. From their origins in classical condensation reactions to their role as the core of multi-billion dollar products, this scaffold has proven its worth.
The journey is far from over. The unique properties of the trifluoromethylpyrazole core continue to be exploited in the search for new therapeutic agents and agrochemicals. Current research is exploring their potential as anticancer, antimicrobial, and antiviral agents, demonstrating the enduring legacy and future promise of this remarkable chemical class. [1][20][21]The continued evolution of synthetic methodology will undoubtedly unlock new derivatives and applications, ensuring that the story of trifluoromethylpyrazoles will be written for many years to come.
References
-
Title: Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Fipronil Technical Fact Sheet. Source: National Pesticide Information Center URL: [Link]
-
Title: Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Source: PubMed URL: [Link]
-
Title: The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Celecoxib History. Source: News-Medical.Net URL: [Link]
-
Title: Fipronil. Source: Wikipedia URL: [Link]
-
Title: Fipronil: What You Need To Know. Source: Veterinary Prescriber URL: [Link]
-
Title: Fipronil: mechanisms of action on various organisms and future relevance for animal models studies. Source: ResearchGate URL: [Link]
-
Title: Celecoxib. Source: Wikipedia URL: [Link]
-
Title: Fipronil (Ref: BAS 350l). Source: AERU - University of Hertfordshire URL: [Link]
- Title: US8507693B2 - Process for synthesis of fipronil.
-
Title: Discovery and development of cyclooxygenase 2 inhibitors. Source: Wikipedia URL: [Link]
-
Title: Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Source: ACS Publications URL: [Link]
-
Title: Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Source: Bentham Science URL: [Link]
-
Title: Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Source: Royal Society of Chemistry URL: [Link]
-
Title: Three-Dimensional Quantitative Structure–Activity Relationship-Based Molecular Design through a Side Arm Strategy to Synthesize Phenylpyrazole Oxime Derivatives and Improve Their Insecticidal Activity and Photoself-Degradation. Source: ACS Publications URL: [Link]
-
Title: One-Pot (3 + 2) Cycloaddition–Isomerization–Oxidation of 2,2,2-Trifluorodiazoethane and Styryl Derivatives. Source: ACS Publications URL: [Link]
-
Title: Synthesis, Insecticidal Activities, and Structure–Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety. Source: ACS Publications URL: [Link]
-
Title: Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. Source: ACS Publications URL: [Link]
-
Title: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Source: PubMed Central (PMC) URL: [Link]
-
Title: Celecoxib Pathway, Pharmacodynamics. Source: ClinPGx URL: [Link]
-
Title: Selected pharmaceuticals and agrochemicals containing Trifluoromethylpyrazole cores. Source: ResearchGate URL: [Link]
-
Title: Synthesis of 3‐trifluoromethylpyrazoles by a multicomponent process. Source: ResearchGate URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fipronil (Ref: BAS 350l) [sitem.herts.ac.uk]
- 10. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 11. Fipronil synthesis - chemicalbook [chemicalbook.com]
- 12. Fipronil - Wikipedia [en.wikipedia.org]
- 13. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 14. Celecoxib - Wikipedia [en.wikipedia.org]
- 15. news-medical.net [news-medical.net]
- 16. ClinPGx [clinpgx.org]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole: A Strategic Guide for Modern Drug Discovery
Foreword: From Silicon to Synthesis
In the contemporary landscape of pharmaceutical research, the adage "fail fast, fail cheap" has never been more pertinent. The journey of a novel chemical entity from a laboratory curiosity to a clinical candidate is fraught with immense cost and a high attrition rate. It is within this challenging milieu that in silico modeling has emerged not merely as a supplementary tool, but as a foundational pillar of modern drug discovery. This guide is crafted for the discerning researcher, scientist, and drug development professional, providing a deep dive into the computational evaluation of a molecule with significant therapeutic promise: 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole .
Our subject molecule belongs to the pyrazole class, a scaffold renowned for its diverse biological activities.[1][2][3][4] The specific substitutions—a tolyl group conferring lipophilicity and a trifluoromethyl moiety enhancing metabolic stability and binding affinity—make it a compelling candidate for investigation.[1] This guide eschews a rigid, templated approach. Instead, it offers a strategic, logic-driven narrative that mirrors the thought process of an experienced computational chemist, moving from broad, property-based assessments to highly specific, target-centric simulations. Every protocol is presented not as a mere sequence of steps, but as a self-validating system, underpinned by the rationale for each methodological choice and grounded in authoritative scientific literature.
Part 1: Foundational Assessment - Predicting Drug-Likeness and Bioavailability
Before committing computational resources to intensive target-based screening, a thorough characterization of the molecule's intrinsic physicochemical properties is paramount. This initial phase serves as a critical gatekeeper, assessing the likelihood that our compound possesses the fundamental characteristics of a viable oral drug.
The Litmus Test: Lipinski's Rule of Five
Introduced by Christopher A. Lipinski, the "Rule of Five" provides a set of heuristics to evaluate the potential for oral bioavailability of a chemical compound.[5] These rules are not absolute but serve as an excellent first-pass filter.
Experimental Protocol: Physicochemical Property Calculation
-
Input Molecular Representation: Obtain the canonical SMILES (Simplified Molecular-Input Line-Entry System) for the compound: Cc1ccc(cc1)c2cc(nn2)C(F)(F)F.
-
Selection of a Computational Tool: Utilize a validated, web-based platform such as SwissADME or similar freely available tools for rapid and comprehensive property calculation.
-
Execution of Analysis: Input the SMILES string and execute the analysis.
-
Data Interpretation: Scrutinize the output against the criteria of Lipinski's Rule of Five.
Table 1: Predicted Physicochemical Properties of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
| Parameter | Predicted Value | Lipinski's Guideline | Verdict |
| Molecular Weight (MW) | 226.2 g/mol [6] | ≤ 500 | Pass |
| LogP (Octanol-Water Partition Coefficient) | ~3.4 | ≤ 5 | Pass |
| Hydrogen Bond Donors | 1 | ≤ 5 | Pass |
| Hydrogen Bond Acceptors | 2 | ≤ 5 | Pass |
Rationale: The compound comfortably adheres to all parameters of Lipinski's Rule of Five, suggesting a favorable profile for oral absorption.
Probing Pharmacokinetics: ADMET Profiling
Beyond simple heuristics, a more nuanced prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is essential for early-stage risk assessment.[7][8][9]
Experimental Protocol: In Silico ADMET Prediction
-
Platform Selection: Employ a validated ADMET prediction server. Several free academic tools like pkCSM and ADMETlab are available.[7][10]
-
Submission of Molecular Structure: Input the compound's SMILES string.
-
Analysis Execution: Initiate the prediction of a comprehensive suite of ADMET parameters.
-
Results Evaluation: Analyze the predicted properties to identify potential pharmacokinetic liabilities.
Table 2: Key Predicted ADMET Properties
| Property | Predicted Outcome | Rationale & Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Indicates good potential for absorption from the gut. |
| Caco-2 Permeability | High | Suggests efficient passive diffusion across the intestinal epithelium. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Permeable | The molecule may cross the BBB, a critical consideration for CNS targets or potential off-target neurological effects. |
| P-glycoprotein Substrate | No | Reduced likelihood of active efflux from target cells, which can enhance bioavailability and efficacy. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions with medications metabolized by this key cytochrome P450 isoform. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions; a common characteristic of many small molecules that warrants further investigation. |
| Excretion | ||
| Total Clearance | Low | Suggests a potentially longer half-life in the body. |
| Toxicity | ||
| AMES Mutagenicity | No | Low probability of being mutagenic. |
| hERG I Inhibition | Low Risk | Reduced likelihood of cardiac toxicity associated with QT interval prolongation. |
Part 2: Target Identification & Interaction Analysis
With a promising drug-like profile established, our focus shifts to identifying potential biological targets and elucidating the molecular interactions that govern binding.
Casting a Wide Net: Ligand-Based Target Prediction
When a specific target is not known a priori, ligand-based methods can be employed to "fish" for potential protein partners by comparing our molecule to databases of compounds with known biological activities.[11][12][13][14][15]
Experimental Protocol: Pharmacophore-Based Virtual Screening
-
3D Pharmacophore Generation: A 3D representation of the molecule is generated, and its key chemical features (hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) are mapped.
-
Database Screening: This 3D pharmacophore is then used as a query to screen databases of known protein-ligand binding sites (e.g., PharmMapper, ZINCPharmer).[11][12][13][14][15]
-
Target Prioritization: The output is a ranked list of potential protein targets. This list must be critically evaluated for biological plausibility and therapeutic relevance.
Rationale: This approach leverages the principle that molecules with similar 3D arrangements of chemical features are likely to bind to similar protein targets. It is a powerful hypothesis-generating tool.
A Known Suspect: Targeting Cyclooxygenase-2 (COX-2)
The pyrazole scaffold is a well-established pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2.[16][17][18][19][20][21] Given this strong precedent, we will proceed with a structure-based investigation of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole as a putative COX-2 inhibitor.
Experimental Protocol: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into binding affinity and mode of interaction.[5][22][23][24][25][26]
-
Receptor Preparation:
-
Obtain the crystal structure of human COX-2 from the Protein Data Bank (PDB; e.g., PDB ID: 5KIR).
-
Remove all non-essential molecules (water, co-solvents, original ligand).
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
Perform a brief energy minimization to relax the structure.
-
-
Ligand Preparation:
-
Generate a low-energy 3D conformer of the ligand.
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.
-
-
Binding Site Definition:
-
Define the docking grid box to encompass the known active site of COX-2, typically guided by the position of a co-crystallized inhibitor.
-
-
Docking Execution:
-
Results Analysis:
-
Analyze the top-ranked poses based on their predicted binding energies.
-
Visualize the protein-ligand complex to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking).
-
Graphviz Diagram: Molecular Docking Workflow
Caption: A generalized workflow for molecular docking.
Part 3: Dynamic Validation & Refinement
While docking provides a valuable static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to observe the behavior of the protein-ligand complex over time, providing a more rigorous assessment of binding stability.[5][27][28][29][30][31]
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
The highest-scoring docked pose is used as the starting configuration.
-
The complex is placed in a periodic box and solvated with an explicit water model (e.g., TIP3P).
-
Counter-ions are added to neutralize the system's charge.
-
-
Energy Minimization:
-
The energy of the entire system is minimized to remove steric clashes.
-
-
Equilibration:
-
The system is gradually heated to physiological temperature (e.g., 310 K) and then equilibrated at constant pressure to achieve the correct density. Position restraints on the protein and ligand are often applied and then gradually released during this phase.
-
-
Production Run:
-
A production simulation is run for a duration sufficient to observe the stability of the complex (typically 50-100 nanoseconds or longer).
-
-
Trajectory Analysis:
-
The resulting trajectory is analyzed to assess the stability of the protein-ligand interaction. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions over time. A stable RMSD suggests a stable binding mode.
-
Root Mean Square Fluctuation (RMSF): Identifies flexible regions of the protein.
-
Interaction Analysis: Monitors the persistence of key interactions (e.g., hydrogen bonds) identified during docking.
-
-
Graphviz Diagram: Molecular Dynamics Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 8. ADMET-AI [admet.ai.greenstonebio.com]
- 9. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 11. dovepress.com [dovepress.com]
- 12. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 13. rasalifesciences.com [rasalifesciences.com]
- 14. babrone.edu.in [babrone.edu.in]
- 15. Pharmacophore modeling | PDF [slideshare.net]
- 16. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. JU | Review of the recent advances of pyrazole derivatives [aljouf-demo.accessapp.tn]
- 18. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Molecular Modeling Techniques and In-Silico Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. KBbox: Methods [kbbox.h-its.org]
- 24. youtube.com [youtube.com]
- 25. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 28. bioinformaticsreview.com [bioinformaticsreview.com]
- 29. m.youtube.com [m.youtube.com]
- 30. Protein-Ligand Complex [mdtutorials.com]
- 31. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
The Pyrazole Core as a Privileged Scaffold for Selective COX-2 Inhibition: A Technical Guide on 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Abstract
This technical guide provides an in-depth exploration of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole as a core molecular scaffold for the development of selective cyclooxygenase-2 (COX-2) inhibitors. While this compound itself is a precursor, its structural motifs are central to the pharmacophore of highly successful anti-inflammatory drugs, most notably Celecoxib. This document will dissect the synthesis of this pyrazole core, elucidate the structure-activity relationships that govern its COX-2 selectivity, detail the essential in vitro and in vivo assays for inhibitor characterization, and explore the molecular mechanism of action. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents.
Introduction: The Significance of COX-2 Inhibition and the Rise of Pyrazole-Based Inhibitors
The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, revolutionized the field of anti-inflammatory drug development.[1][2] COX-1 is a constitutively expressed enzyme responsible for homeostatic functions, including the protection of the gastric mucosa and regulation of platelet aggregation.[3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it mediates the production of prostaglandins that cause pain and swelling.[2][4] This distinction laid the groundwork for the "COX-2 hypothesis," which posited that selective inhibition of COX-2 could provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[2]
The pyrazole scaffold has emerged as a "privileged structure" in the design of selective COX-2 inhibitors.[5][6][7] A prime example is Celecoxib, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, a potent and selective COX-2 inhibitor widely used for the treatment of arthritis and pain.[3][8][9][10] The core of Celecoxib is the 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole moiety, which provides the foundational structure for high-affinity binding to the COX-2 active site. This guide will focus on this core structure, providing a comprehensive technical overview of its synthesis, biological evaluation, and mechanism of action as a COX-2 inhibitor scaffold.
Synthesis of the 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole Core
The synthesis of 1,3,5-trisubstituted pyrazoles is a well-established process in medicinal chemistry. The general approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the specific synthesis of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, a common route utilizes the reaction of a trifluoromethyl-containing 1,3-dicarbonyl compound with 4-methylphenylhydrazine.
Synthetic Workflow
Caption: Synthetic route to the pyrazole core.
Step-by-Step Protocol
-
Reaction Setup: To a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in a suitable solvent such as ethanol, add an equimolar amount of hydrazine hydrate.
-
Reaction Conditions: The reaction mixture is typically refluxed for several hours to ensure complete condensation and cyclization.
-
Workup and Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole.
Structure-Activity Relationship (SAR) of Pyrazole-Based COX-2 Inhibitors
Extensive SAR studies on 1,5-diarylpyrazole derivatives have provided critical insights into the structural requirements for potent and selective COX-2 inhibition.[8][9]
-
1-Position: Substitution at the 1-position of the pyrazole ring with a phenyl group bearing a sulfonamide (SO2NH2) or methylsulfone (SO2Me) moiety at the para-position is crucial for high COX-2 selectivity and potency.[2][9] This sulfonamide/sulfone group is able to insert into a secondary pocket present in the COX-2 active site but absent in COX-1, a key factor for selectivity.[11]
-
3-Position: The 3-position of the pyrazole ring can tolerate a variety of substituents. Small, electron-withdrawing groups like trifluoromethyl (CF3) or difluoromethyl (CHF2) have been shown to provide superior potency and selectivity.[9]
-
5-Position: The 5-position of the pyrazole ring is typically substituted with an aryl group. A 4-methylphenyl group at this position, as seen in Celecoxib, contributes to the overall binding affinity.
In Vitro and In Vivo Evaluation of COX-2 Inhibition
A battery of in vitro and in vivo assays is employed to characterize the potency, selectivity, and efficacy of potential COX-2 inhibitors.
In Vitro Assays
The primary in vitro method to determine the inhibitory activity of a compound against COX-1 and COX-2 is through enzyme inhibition assays.[1] These assays can be performed using purified recombinant enzymes.
Table 1: Comparison of Common In Vitro COX Inhibition Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Radiochemical Assay | Measures the conversion of radiolabeled arachidonic acid to prostaglandins.[12] | Highly sensitive and direct measurement of enzyme activity. | Requires handling of radioactive materials. |
| Colorimetric Assay | Monitors the peroxidase activity of COX enzymes by the oxidation of a chromogenic substrate.[13] | High-throughput compatible and does not require radioactivity. | Indirect measurement of cyclooxygenase activity. |
| Fluorometric Assay | Detects the generation of prostaglandin G2, an intermediate product, using a fluorescent probe.[14] | High-throughput, sensitive, and continuous monitoring. | Potential for interference from fluorescent compounds. |
Cell-based assays provide a more physiologically relevant system to evaluate COX-2 inhibition. A common model involves using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, which induce the expression of COX-2 and the subsequent production of prostaglandin E2 (PGE2).[5] The concentration of PGE2 in the cell culture supernatant can be quantified using an enzyme-linked immunosorbent assay (ELISA).
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare assay buffer, COX probe, COX cofactor, arachidonic acid, and human recombinant COX-2 enzyme as per the manufacturer's instructions.[14]
-
Plate Setup: Add assay buffer, test compound (at various concentrations), and a solvent control to the wells of a 96-well plate.[14]
-
Enzyme Addition: Add the diluted COX-2 enzyme to each well.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[14]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.
In Vivo Assays
This is a widely used acute inflammatory model in rodents. Inflammation is induced by injecting carrageenan into the paw, and the anti-inflammatory effect of the test compound is assessed by measuring the reduction in paw volume.[15]
This model is used to evaluate the analgesic properties of a compound. The injection of formalin into the paw induces a biphasic pain response, and the reduction in pain behavior (e.g., licking, flinching) is measured.[15]
Mechanism of Action: How Pyrazole Derivatives Inhibit COX-2
The selective inhibition of COX-2 by 1,5-diarylpyrazole derivatives is attributed to specific interactions within the enzyme's active site.[11]
Caption: Binding of a pyrazole inhibitor to COX-2.
The key to selectivity lies in a valine residue (Val523) in the active site of COX-2, which is replaced by a larger isoleucine residue in COX-1. This substitution creates a side pocket in the COX-2 active site that can accommodate the sulfonamide or methylsulfone group of the inhibitor. The pyrazole core and its aryl substituents form hydrophobic and van der Waals interactions within the main channel of the active site, while the sulfonamide moiety forms hydrogen bonds with residues such as Arg513 and His90 in the side pocket.[11] This dual-binding mode results in a high-affinity and selective inhibition of the COX-2 enzyme.
Conclusion
The 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole scaffold is a cornerstone in the design of selective COX-2 inhibitors. Its synthetic accessibility and the well-defined structure-activity relationships of its derivatives make it an attractive starting point for the development of novel anti-inflammatory agents. A thorough understanding of its synthesis, biological evaluation, and mechanism of action, as detailed in this guide, is essential for researchers aiming to innovate in this critical therapeutic area. The continued exploration of pyrazole-based compounds holds promise for the discovery of next-generation anti-inflammatory drugs with improved efficacy and safety profiles.
References
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central. [Link]
-
Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). PubMed. [Link]
-
Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. [Link]
-
Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). ACS Publications. [Link]
-
Structures of compounds having COX-2 or 5-LOX inhibitory activities. ResearchGate. [Link]
-
Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. PubMed. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer. [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [Link]
-
Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate. [Link]
-
COX-2 inhibitors (1999). SciSpace. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]
-
Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. PubMed. [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PubMed. [Link]
-
Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. MDPI. [Link]
-
Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Springer. [Link]
-
A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed. [Link]
-
Cyclooxygenase-2 inhibitor. Wikipedia. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate. [Link]
-
Celecoxib, a COX-2--specific inhibitor: the clinical data. PubMed. [Link]
Sources
- 1. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 2. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing [mdpi.com]
- 3. Celecoxib, a COX-2--specific inhibitor: the clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JU | Review of the recent advances of pyrazole derivatives [aljouf-demo.accessapp.tn]
- 8. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. COX-2 inhibitors (1999) | Christopher J. Hawkey | 1097 Citations [scispace.com]
- 11. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vanguard of Discovery: A Technical Guide to the Biological Screening of Novel Pyrazole Derivatives
Foreword: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2] Its remarkable versatility allows for facile synthetic modification, enabling the creation of vast and diverse chemical libraries.[1] More importantly, this scaffold is a constituent of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor crizotinib, underscoring its profound therapeutic relevance.[3][4] This guide provides an in-depth, experience-driven framework for the systematic biological screening of novel pyrazole derivatives, designed for researchers, scientists, and drug development professionals. We will eschew rigid templates in favor of a logical, causality-driven narrative that mirrors the drug discovery process itself – from initial broad-based screening to more focused mechanistic investigations.
Chapter 1: The Triad of Therapeutic Potential - A Strategic Approach to Screening
The diverse pharmacological activities of pyrazole derivatives necessitate a multi-pronged screening strategy.[5][6] Our approach is centered around a triad of therapeutic areas where pyrazoles have shown significant promise: oncology, infectious diseases, and inflammation. This chapter will detail the foundational assays for each, providing not just the "how" but the critical "why" behind each methodological choice.
Anticancer Activity: Unveiling Cytotoxic Potential
The fight against cancer is a primary focus of pyrazole derivative research, with many compounds exhibiting potent activity against various cancer cell lines.[5][6][7] A robust initial screen for anticancer potential hinges on accurately assessing a compound's ability to inhibit cell proliferation or induce cell death.
The MTT assay is a reliable and widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Principle: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a period that allows for the assessment of the compound's effect, typically 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Expert Insights & Troubleshooting:
-
Phenol Red Interference: The phenol red in some culture media can interfere with absorbance readings. It is advisable to use phenol red-free media during the MTT incubation step.[9]
-
Incomplete Solubilization: Ensure complete dissolution of the formazan crystals by gentle mixing or shaking the plate before reading. Incomplete solubilization is a common source of variability.[8]
-
Compound Interference: Some colored compounds can interfere with the absorbance readings, or compounds with reducing properties may directly reduce MTT. A cell-free control containing the compound can help identify such interference.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents, and pyrazole derivatives have emerged as a promising class of compounds.[10][11][12]
This method is a widely used preliminary test to assess the antimicrobial activity of novel compounds.[13]
Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[13]
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the pyrazole derivative solution (at a known concentration) into each well. Include a solvent control and a positive control (a known antibiotic or antifungal).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Expert Insights & Troubleshooting:
-
Compound Diffusion: The diffusion of the compound through the agar can be affected by its molecular weight and solubility. For high molecular weight or poorly soluble compounds, this method may not be suitable.[14]
-
Standardization is Key: The size of the zone of inhibition is influenced by the inoculum size, agar thickness, and incubation conditions. Strict adherence to standardized procedures is crucial for reproducible results.
-
Qualitative vs. Quantitative: The agar well diffusion method is primarily qualitative. To determine the minimum inhibitory concentration (MIC), a quantitative method like broth microdilution is necessary.[13]
Anti-inflammatory Activity: Modulating the Inflammatory Response
Many pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[4][15][16]
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[17][18][19]
Principle: The subcutaneous injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[17][18]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the pyrazole derivative to the test group of animals via an appropriate route (e.g., oral or intraperitoneal). The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: After a specific period (to allow for drug absorption), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Expert Insights & Critical Parameters:
-
Biphasic Response: The inflammatory response to carrageenan is biphasic. The early phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) is primarily mediated by prostaglandins and involves the induction of COX-2.[18] Measuring paw volume at multiple time points is crucial.
-
Animal Welfare: This is an in vivo model, and all procedures must be conducted in accordance with ethical guidelines for animal research.
-
Dose and Timing: The dose of the test compound and the timing of its administration relative to the carrageenan injection are critical parameters that need to be optimized.[17]
Chapter 2: From Hit to Lead - Unraveling Mechanism of Action and Structure-Activity Relationships (SAR)
Identifying a "hit" in the initial screening is just the beginning. The next crucial phase is to understand how the compound works and to systematically modify its structure to enhance its potency and selectivity – a process known as lead optimization, guided by Structure-Activity Relationship (SAR) studies.
Pyrazoles as Kinase Inhibitors in Oncology
A significant number of pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[5][20][21]
The PI3K/AKT/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several pyrazole-based inhibitors have been developed to target kinases within this pathway.[5]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JU | Review of the recent advances of pyrazole derivatives [aljouf-demo.accessapp.tn]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole as an anti-microbial scaffold: A comprehensive review | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.innovareacademics.in [journals.innovareacademics.in]
- 13. botanyjournals.com [botanyjournals.com]
- 14. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
- 18. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Pyrazole Scaffold: A Privileged Framework in Modern Anticancer Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the realm of oncology. Its unique structural and electronic properties allow for versatile substitutions, leading to a vast chemical space of derivatives with potent and selective anticancer activities. This technical guide provides a comprehensive overview of the anticancer potential of pyrazole-based compounds, delving into their diverse mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will explore how these compounds modulate key oncogenic signaling pathways, induce apoptosis, and inhibit critical cellular processes like microtubule dynamics. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel cancer therapeutics.
Introduction: The Rise of Pyrazole in Oncology
The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a paramount challenge in modern medicine. Heterocyclic compounds have historically formed the backbone of many successful chemotherapeutics. Among these, the pyrazole core has garnered significant attention due to its synthetic tractability and its ability to interact with a wide array of biological targets.[1][2][3] Several FDA-approved protein kinase inhibitors, such as Crizotinib, Ruxolitinib, and Encorafenib, feature a pyrazole ring, underscoring the clinical significance of this scaffold.[2][3][4] This guide will dissect the multifaceted anticancer properties of pyrazole derivatives, moving beyond a mere cataloging of compounds to provide a deeper understanding of their therapeutic potential.
Mechanisms of Action: A Multi-pronged Attack on Cancer
Pyrazole-based compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. This pleiotropic activity can be advantageous in overcoming the notorious adaptability of cancer cells and the emergence of drug resistance.
Inhibition of Protein Kinases: Targeting the Master Regulators of Cell Signaling
Aberrant protein kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. The pyrazole scaffold has proven to be an excellent framework for the design of potent and selective protein kinase inhibitors (PKIs).[2][3][5][6]
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Dual inhibition of EGFR and VEGFR-2 is a validated strategy in cancer therapy. Certain 5-alkylated selanyl-1H-pyrazole derivatives have demonstrated potent dual inhibitory activity, leading to superior anticancer properties.[1] For instance, one synthesized compound showed potent dual EGFR and VEGFR-2 inhibition with IC50 values of 0.09 and 0.23 µM, respectively, and exhibited greater cytotoxicity against HepG2 cells than the standard drugs erlotinib and sorafenib.[1]
-
Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis. Novel indole derivatives linked to a pyrazole moiety have shown significant inhibitory activity against CDK2.[1] Molecular docking studies have confirmed the effective binding of pyrazole-based hybrid heteroaromatics to the CDK2 protein.[1]
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is often dysregulated in hematological malignancies and solid tumors. Golidocitinib (AZD4205), a pyrazole-containing compound, is a highly potent and selective JAK1 inhibitor that has shown remarkable efficacy in inhibiting tumor growth in preclinical models.[2]
The following diagram illustrates the central role of protein kinases in cancer cell signaling and the points of intervention for pyrazole-based inhibitors.
Caption: Figure 1: Pyrazole-based inhibitors targeting key protein kinase pathways in cancer.
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport.[7] Agents that interfere with microtubule dynamics are potent anticancer drugs. Certain pyrazole derivatives have been shown to inhibit tubulin polymerization, likely by binding to the colchicine site.[8][9]
One study reported a series of 3,4-diaryl pyrazole derivatives based on the tubulin polymerization inhibitor combretastatin A-4 (CA-4). A lead compound from this series exhibited remarkable antitumor activity with IC50 values in the nanomolar range and demonstrated significant tumor growth inhibitory activity in an in vivo murine mammary tumor model.[1] Another indenopyrazole analogue was found to compete with colchicine for binding to tubulin, inhibit tubulin polymerization, and induce apoptosis.[9]
Induction of Apoptosis: Triggering Programmed Cell Death
Evasion of apoptosis is a fundamental characteristic of cancer cells.[10] Pyrazole-based compounds have been shown to induce apoptosis through various mechanisms, making them promising candidates for therapies that aim to restore this crucial cell death program.
-
Modulation of Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. A series of 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to inhibit the anti-apoptotic protein Bcl-2 and activate pro-apoptotic proteins such as Bax, p53, and Caspase-3.[11][12] Molecular docking studies have confirmed the high binding affinity of these compounds to Bcl-2.[11][12]
-
Generation of Reactive Oxygen Species (ROS): Some pyrazole derivatives can induce apoptosis by promoting the generation of intracellular reactive oxygen species (ROS).[13] Elevated ROS levels can lead to oxidative stress and trigger the intrinsic apoptotic pathway.
-
DNA Damage: Certain pyrazole derivatives can induce DNA damage, as evidenced by increased comet tail length in comet assays.[11] This genotoxic stress can activate DNA damage response pathways that ultimately lead to apoptosis.
The following diagram illustrates a simplified workflow for assessing the apoptotic potential of pyrazole compounds.
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [ouci.dntb.gov.ua]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 10. phytojournal.com [phytojournal.com]
- 11. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole scaffold is a cornerstone in modern medicinal chemistry, most famously embodied in the selective COX-2 inhibitor, Celecoxib.[1][2] This structural motif, characterized by a 1,5-diarylpyrazole core, offers a unique combination of steric and electronic properties that make it a "privileged structure" for designing targeted therapeutics.[3] The trifluoromethyl group enhances metabolic stability and binding affinity, while the 4-methylphenyl (tolyl) group can be systematically modified to probe structure-activity relationships (SAR).[3] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of analogues and derivatives based on this core. We will dissect the synthetic logic, explore diverse biological targets beyond COX-2, and provide validated experimental protocols to empower researchers in their drug discovery efforts.
The Core Scaffold: A Foundation for Selective Inhibition
The 1,5-diarylpyrazole scaffold is a key pharmacophore for a range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[3][4][5] Its significance was cemented with the development of Celecoxib (SC-58635), a potent and selective inhibitor of cyclooxygenase-2 (COX-2).[1]
Key Structural Features:
-
Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing a rigid framework for orienting substituents.[3]
-
C3-Trifluoromethyl Group: This electron-withdrawing group is crucial for enhancing lipophilicity, improving cell membrane penetration, and increasing metabolic stability.[3][6]
-
C5-Aryl Group (4-methylphenyl): This group occupies a hydrophobic pocket in the active site of target enzymes. Modifications here are central to SAR studies.
-
N1-Aryl Group: In many potent inhibitors like Celecoxib, this is a benzenesulfonamide moiety, which is critical for selective binding to the COX-2 isozyme.[1][4]
The selectivity of compounds like Celecoxib for COX-2 over the constitutively expressed COX-1 isoform is attributed to the presence of a valine residue in COX-2 (Val523), which creates a larger, more accommodating side pocket that is absent in COX-1 (which has a bulkier isoleucine at the equivalent position). The sulfonamide group of the N1-phenyl ring fits into this side pocket, conferring selectivity and reducing the gastrointestinal side effects associated with non-selective NSAIDs.[2]
Synthetic Strategies: Building the Pyrazole Core
The construction of the 3,5-disubstituted pyrazole ring is a well-established process in organic synthesis, with the most common approach being the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Classical Synthesis: Condensation of 1,3-Diketones
The foundational synthesis involves the reaction of a trifluoromethylated 1,3-diketone with an appropriate arylhydrazine. This method offers a straightforward and regioselective route to the desired 1,5-diarylpyrazole isomer.
Workflow for Synthesis of the Core Scaffold:
Caption: General synthetic workflow for 1,5-diarylpyrazoles.
Alternative Synthetic Routes
While the 1,3-diketone route is prevalent, other methods exist:
-
From Chalcones: The cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives can produce pyrazolines, which are then oxidized to the corresponding pyrazoles.[7] This route is highly versatile for creating a variety of substitution patterns.[8][9]
-
From Acetylenic Ketones: The reaction of acetylenic ketones with hydrazines provides another regioselective pathway to 3,5-diarylpyrazoles.[7]
Structure-Activity Relationship (SAR) and Analogue Design
Systematic modification of the core scaffold has yielded a wealth of SAR data, guiding the development of compounds with improved potency, selectivity, and novel biological activities.[1]
| Modification Position | Structural Change | Impact on Biological Activity | Reference |
| N1-Phenyl Ring | Replacement of SO2NH2 with SO2Me | Maintains potent and selective COX-2 inhibition. | [10] |
| Introduction of urea-containing moieties | Creates dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH) for enhanced anti-allodynic activity. | [11] | |
| C5-Phenyl Ring | Replacement of the tolyl group with N-difluoromethyl-1,2-dihydropyrid-2-one | Aims to create dual 5-LOX/COX-2 inhibitors. | [10] |
| C3-Position | Replacement of CF3 with other bulky hydrophobic groups (e.g., benzyloxyphenyl) | Can be explored to increase affinity for COX-2. | [4] |
| Core Scaffold | Hybridization with other heterocycles (e.g., pyridazine) | Can enhance interactions with COX-2 receptors and introduce new pharmacophoric elements. | [12] |
These studies highlight that the N1-phenylsulfonamide moiety is a critical pharmacophore for selective COX-2 inhibition.[4] However, modifications at other positions can introduce new functionalities, leading to dual-target inhibitors or compounds with entirely different primary targets.
Biological Activities and Therapeutic Targets
While originally developed as anti-inflammatory agents targeting COX-2, derivatives of this scaffold have shown a remarkable breadth of biological activity.[3]
Anti-Inflammatory and Analgesic Activity (COX-2 Inhibition)
The primary mechanism of anti-inflammatory action is the inhibition of COX-2, which is responsible for the synthesis of prostaglandins (like PGE-2) that mediate pain and inflammation.[13][14] Selective inhibition of COX-2 blocks this pro-inflammatory pathway without affecting the gastroprotective functions of COX-1.
Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.
Anticancer Activity
Numerous 3,5-diarylpyrazole derivatives exhibit potent anticancer activity.[3][15] The mechanisms are often multifactorial and can be COX-2 dependent or independent.
-
COX-2 Dependent: Overexpression of COX-2 is implicated in several cancers. By inhibiting COX-2, these compounds can reduce tumor growth, angiogenesis, and metastasis.
-
COX-2 Independent: Some analogues induce apoptosis through pathways unrelated to prostaglandin synthesis. For example, certain derivatives can inhibit the Protein Kinase B (Akt) signaling pathway, leading to the activation of caspases (caspase-9, caspase-3) and programmed cell death.[15]
Other Therapeutic Areas
-
Antimicrobial Activity: The core scaffold is effective against various bacterial strains.[3] Specific derivatives have been synthesized and tested for activity against drug-resistant bacteria.[16]
-
Antioxidant Activity: Some pyrazoline derivatives have shown significant antioxidant properties, inhibiting low-density lipoprotein (LDL) oxidation, a key event in atherosclerosis.[17]
-
Dual COX/5-LOX Inhibition: By modifying the C5-phenyl ring, researchers have designed analogues that also inhibit 5-lipoxygenase (5-LOX), offering a dual-pronged approach to treating inflammation by blocking both prostaglandin and leukotriene synthesis.[10]
Key Experimental Protocols
To facilitate research in this area, this section provides validated, step-by-step protocols for the synthesis and biological evaluation of pyrazole derivatives.
Protocol: Synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
Ethanol, anhydrous
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: To a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq) in anhydrous ethanol, add 4-hydrazinobenzenesulfonamide hydrochloride (1.05 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation of the product.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
This protocol is based on the peroxidase activity of the COX enzymes.[14]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Test compounds and positive control (e.g., Celecoxib) dissolved in DMSO
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
96-well microplate and plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, enzymes, and substrates according to the manufacturer's instructions.[18]
-
Plate Setup: In a 96-well plate, add the following to designated wells:
-
Blank Wells: 160 µL Assay Buffer, 10 µL Heme.
-
100% Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of test compound dilution, 10 µL of either COX-1 or COX-2 enzyme.
-
-
Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of TMPD solution followed by 10 µL of arachidonic acid solution to all wells.
-
Measurement: Immediately begin reading the absorbance at 590 nm every 30 seconds for 2-5 minutes to measure the rate of TMPD oxidation.
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use a sigmoidal dose-response curve to calculate the IC50 value.[14]
-
Caption: Workflow for the in vitro COX inhibition assay.
Conclusion and Future Directions
The 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole scaffold remains a highly valuable and versatile template in drug discovery. While its role in developing selective COX-2 inhibitors is well-established, the future lies in exploring its potential to generate novel therapeutics for other diseases, particularly cancer and infectious diseases. The development of dual-target or multi-target agents, such as combined COX-2/sEH or COX-2/5-LOX inhibitors, represents a promising strategy for creating more effective medicines with improved safety profiles. Continued exploration of the vast chemical space around this privileged core, guided by rational design and robust biological screening, will undoubtedly yield the next generation of innovative therapeutics.
References
-
Design, synthesis and bioactivities of Celecoxib analogues or derivatives. (2017). Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. (2009). Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). Molecules. Available at: [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). International Journal of Nanomedicine. Available at: [Link]
-
Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. (2011). Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). (1997). Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of Celecoxib and Structural Analogs- A Review. (2012). Current Organic Chemistry. Available at: [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). RSC Medicinal Chemistry. Available at: [Link]
-
3,5-Diaryl-1H-pyrazole as a molecular scaffold for the synthesis of apoptosis-inducing agents. (2010). Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (n.d.). ResearchGate. Available at: [Link]
-
Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. (2020). Acta Chimica Slovenica. Available at: [Link]
-
Structures of compounds having COX-2 or 5-LOX inhibitory activities. (n.d.). ResearchGate. Available at: [Link]
-
Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. (2020). ResearchGate. Available at: [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). JOVE. Available at: [Link]
-
Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. (n.d.). Pharmaceuticals. Available at: [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). Methods in Molecular Biology. Available at: [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). Molbank. Available at: [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate. Available at: [Link]
-
(PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). ResearchGate. Available at: [Link]
-
Current status of pyrazole and its biological activities. (n.d.). Beni-Suef University Journal of Basic and Applied Sciences. Available at: [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). Molecules. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules. Available at: [Link]
-
Novel 3,5-diaryl Pyrazolines and Pyrazole as Low-Density Lipoprotein (LDL) Oxidation Inhibitor. (2004). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Chemical structures of 3,5‐Diaryl pyrazoles, 1,5‐ Diarylpyrazoles and.... (n.d.). ResearchGate. Available at: [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 3,5-Diaryl-1H-pyrazole as a molecular scaffold for the synthesis of apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel 3,5-diaryl pyrazolines and pyrazole as low-density lipoprotein (LDL) oxidation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Methodological & Application
Application Notes & Protocols for the Synthesis of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Abstract
This document provides a comprehensive guide for the synthesis of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure known for a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The inclusion of a trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates.[1] This guide details a robust and widely adopted synthetic route, the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine. We provide a detailed, step-by-step protocol, an exploration of the reaction mechanism, safety precautions, and methods for characterization of the final product.
Introduction and Significance
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][4] The target molecule, 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, is a valuable building block for the synthesis of more complex molecules, including potent inhibitors of enzymes like cyclooxygenase-2 (COX-2), which are implicated in inflammation and pain.[1] Its structural analogs have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] The synthesis of this compound is, therefore, a relevant and important procedure for researchers in organic synthesis and drug discovery.
Synthetic Strategy: The Knorr Pyrazole Synthesis
The most common and efficient method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[5][6] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivative, typically under acidic conditions.[6][7][8]
Overall Reaction Scheme:
The synthesis of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is achieved by reacting 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with hydrazine hydrate.
Caption: Overall reaction for the Knorr synthesis of the target pyrazole.
Mechanistic Insights
The Knorr synthesis proceeds through an acid-catalyzed condensation-cyclization mechanism.[7][8]
-
Initial Condensation: One of the nitrogen atoms of hydrazine performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound. Given the electronic properties of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, the carbonyl carbon adjacent to the trifluoromethyl group is more electrophilic due to the strong electron-withdrawing effect of the CF₃ group. Therefore, the initial attack preferentially occurs at this position. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl carbon in an intramolecular fashion.
-
Dehydration: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[9]
The regioselectivity of the reaction with unsymmetrical 1,3-diketones can sometimes lead to a mixture of products.[10] However, in this specific case, the significant difference in electrophilicity between the two carbonyl carbons strongly favors the formation of the desired 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole isomer.
Detailed Experimental Protocol
This protocol outlines the synthesis on a laboratory scale. It is essential to perform this experiment in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Notes |
| 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione | 720-94-5 | 230.18 | 2.30 g (10.0 mmol) | Purity ≥97% |
| Hydrazine Hydrate (~55-64% Hydrazine) | 7803-57-8 | 50.06 (for H₆N₂O) | ~0.6 mL (~12.0 mmol) | Toxic and Carcinogen . Handle with extreme care. |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 30 mL | Reagent grade |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 0.3 mL | Catalyst |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | For extraction and chromatography |
| Hexane | 110-54-3 | 86.18 | As needed | For chromatography |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | As needed | For work-up |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | As needed | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Drying agent |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (Silica gel 60 F₂₅₄)
-
Melting point apparatus
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (2.30 g, 10.0 mmol) in 30 mL of absolute ethanol.
-
Addition of Reagents: To the stirred solution, add glacial acetic acid (0.3 mL) to act as a catalyst.[9] Then, slowly add hydrazine hydrate (~0.6 mL, ~12.0 mmol) dropwise. An exothermic reaction may be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting diketone spot.
-
Work-up:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Stir until the residue dissolves.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid) and 50 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, typically a solid, can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole.
Safety Precautions
-
Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[11][12][13][14] It can be fatal if inhaled, swallowed, or absorbed through the skin.[12][14] Always handle hydrazine hydrate in a certified chemical fume hood, wearing nitrile gloves, a lab coat, and chemical safety goggles.[12] Have an appropriate spill kit ready.
-
General Precautions: Handle all organic solvents in a well-ventilated area, away from ignition sources. Avoid inhalation of vapors and contact with skin and eyes.
Characterization of the Final Product
The identity and purity of the synthesized 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole should be confirmed using standard analytical techniques.
| Property | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₉F₃N₂ |
| Molecular Weight | 226.20 g/mol |
| Melting Point | Literature values may vary slightly depending on purity. Expected to be a sharp melting point. |
| ¹H NMR | Peaks corresponding to the aromatic protons of the p-tolyl group, a singlet for the methyl group, a singlet for the pyrazole C4-H, and a broad singlet for the N-H proton. |
| ¹³C NMR | Signals for the trifluoromethyl carbon (quartet due to C-F coupling), aromatic carbons, pyrazole ring carbons, and the methyl carbon. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |
| Mass Spec (MS) | Expected molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight. |
Conclusion
The Knorr pyrazole synthesis provides a reliable and high-yielding route to 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole. This protocol, when followed with the appropriate safety measures, allows for the efficient production of this valuable compound for further research and development in medicinal and agrochemical fields. The key to a successful synthesis lies in using pure starting materials, carefully monitoring the reaction, and performing a thorough purification of the final product.
References
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF 3 -1,3-Enynes with Hydrazines - ACS Publications. Available at: [Link]
-
Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. Available at: [Link]
-
Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - RSC Publishing. Available at: [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. Available at: [Link]
-
Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives - Taylor & Francis Online. Available at: [Link]
-
SAFETY DATA SHEET - Hydrazine Hydrate 55% - Nexchem Ltd. Available at: [Link]
-
Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%) - Cole-Parmer. Available at: [Link]
-
Knorr pyrazole synthesis - Name-Reaction.com. Available at: [Link]
-
A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs - R Discovery. Available at: [Link]
-
Knorr Pyrazole Synthesis - Chem Help Asap. Available at: [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. Available at: [Link]
-
1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione - Anant Pharmaceuticals Pvt. Ltd. Available at: [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]
-
Recent advances in the therapeutic applications of pyrazolines - PMC - PubMed Central. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. jk-sci.com [jk-sci.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. nexchem.co.uk [nexchem.co.uk]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for the One-Pot Synthesis of Trifluoromethylated Pyrazoles
Introduction: The Significance of Trifluoromethylated Pyrazoles in Modern Chemistry
The introduction of a trifluoromethyl (CF₃) group into organic molecules can dramatically alter their physicochemical and biological properties. This "lipophilic hydrogen bond donor" imparts increased metabolic stability, enhanced binding affinity, and improved membrane permeability. Consequently, trifluoromethylated pyrazoles have emerged as a privileged scaffold in medicinal chemistry and agrochemicals. They form the core of several blockbuster drugs, including the COX-2 inhibitor Celecoxib.[1][2] The development of efficient, cost-effective, and scalable synthetic routes to these valuable compounds is therefore a critical endeavor for researchers in both academic and industrial settings.
One-pot syntheses, where multiple reaction steps are performed in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency. This guide provides detailed application notes and protocols for three distinct and robust one-pot methodologies for the synthesis of trifluoromethylated pyrazoles, designed for researchers, scientists, and drug development professionals.
Method 1: Three-Component Condensation under Solvent-Free Conditions
This environmentally benign approach leverages a one-pot, three-component reaction to construct the pyrazole core, offering high yields and operational simplicity by avoiding the use of solvents and catalysts.[3][4][5][6]
Scientific Principles and Mechanistic Rationale
This method is based on the condensation of a trifluoromethylated pyrazolone, an aniline derivative, and trimethyl orthoformate. The reaction proceeds through a series of sequential condensations. Trimethyl orthoformate acts as both a reactant and a dehydrating agent, facilitating the formation of the enamine intermediate which is crucial for the final cyclization. The elevated temperature under solvent-free conditions provides the necessary energy to drive the reaction to completion. The absence of a catalyst simplifies the workup procedure and reduces the risk of metal contamination in the final product.
Experimental Workflow Diagram
Caption: Workflow for the solvent-free, three-component synthesis.
Detailed Protocol
-
Reactant Preparation: In a clean, dry sealed tube, combine 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one (1.0 mmol, 1.0 eq), the desired aniline derivative (1.2 mmol, 1.2 eq), and trimethyl orthoformate (1.0 mmol, 1.0 eq).[4][6]
-
Reaction Execution: Seal the tube and place it in a preheated oil bath or heating block at 110 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) mobile phase. The reaction is typically complete within 45 to 120 minutes.[4][6]
-
Workup: Upon completion, remove the sealed tube from the heat source and allow it to cool to room temperature. A precipitate of the crude product should form.
-
Isolation: Isolate the crude product by vacuum filtration.
-
Washing: Wash the collected solid with a cold 1:1 mixture of ethanol and water (5 mL) to remove any unreacted starting materials and byproducts.[4]
-
Purification: Further purify the product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate (9:1) gradient to afford the pure trifluoromethylated pyrazole derivative.[4]
Data Summary: Scope and Yields
| Entry | Aniline Derivative | Product Yield (%) |
| 1 | Aniline | 92% |
| 2 | 4-Methylaniline | 90% |
| 3 | 4-Methoxyaniline | 88% |
| 4 | 4-Chloroaniline | 85% |
| 5 | 4-Nitroaniline | 80% |
| Data adapted from reference[4]. Yields are for the isolated, purified product. |
Method 2: [3+2] Cycloaddition via In Situ Nitrile Imine Generation
This powerful and versatile method relies on the 1,3-dipolar cycloaddition of an in-situ generated trifluoromethylated nitrile imine with a suitable dipolarophile. This specific protocol details a sequential one-pot reaction that first forms a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole.[7][8][9]
Scientific Principles and Mechanistic Rationale
The key to this synthesis is the controlled, in-situ generation of the highly reactive trifluoromethylated nitrile imine from a stable hydrazonoyl bromide precursor using a base such as triethylamine.[1][2] This transient 1,3-dipole then readily undergoes a [3+2] cycloaddition reaction with an electron-deficient alkene, such as a chalcone, to form a pyrazoline ring with high regio- and diastereoselectivity. The subsequent oxidation of the pyrazoline to the corresponding pyrazole is achieved using an oxidizing agent like manganese dioxide (MnO₂). An interesting feature of this method is the solvent-dependent outcome of the oxidation step; in a non-polar solvent like hexane, a deacylative aromatization occurs, while in a polar aprotic solvent like DMSO, the fully substituted pyrazole is obtained.[7][8][9]
Experimental Workflow Diagram
Caption: Sequential one-pot [3+2] cycloaddition and oxidation workflow.
Detailed Protocol
-
Reactant Preparation: To a solution of the appropriate chalcone (1.0 mmol, 1.0 eq) in dichloromethane (DCM, 10 mL), add the trifluoromethylated hydrazonoyl bromide (1.1 mmol, 1.1 eq).
-
Nitrile Imine Generation and Cycloaddition: Add triethylamine (1.5 mmol, 1.5 eq) dropwise to the solution at room temperature. Stir the mixture until the starting materials are consumed, as monitored by TLC. This typically forms the pyrazoline intermediate.
-
Solvent Exchange and Oxidation:
-
For Deacylative Aromatization: Remove the DCM under reduced pressure. Add hexane (15 mL) and manganese dioxide (MnO₂, 5.0 mmol, 5.0 eq). Reflux the mixture until the pyrazoline is fully converted to the pyrazole.[7][9]
-
For Direct Oxidation: Remove the DCM under reduced pressure. Add dimethyl sulfoxide (DMSO, 10 mL) and manganese dioxide (MnO₂, 5.0 mmol, 5.0 eq). Stir the mixture at room temperature until the pyrazoline is fully converted.[7][9]
-
-
Workup: After the oxidation is complete, filter the reaction mixture through a pad of Celite to remove the MnO₂. Wash the Celite pad with ethyl acetate.
-
Purification: Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethylated pyrazole.
Data Summary: Solvent-Dependent Selectivity
| Starting Chalcone | Solvent for Oxidation | Product Type | Yield (%) |
| 1,3-Diphenylpropenone | Hexane | 1,4-Diphenyl-3-trifluoromethyl-1H-pyrazole | >90% |
| 1,3-Diphenylpropenone | DMSO | 5-Benzoyl-1,4-diphenyl-3-trifluoromethyl-1H-pyrazole | >90% |
| Illustrative yields based on data from references[7][9]. |
Method 3: Trapping of Transient Trifluoromethylhydrazine
This innovative one-pot method addresses the challenge of handling unstable trifluoromethylhydrazine by generating it transiently in the reaction mixture from a stable precursor. This reactive intermediate is then immediately trapped by a 1,3-dicarbonyl compound to form the N-trifluoromethyl pyrazole.[10][11]
Scientific Principles and Mechanistic Rationale
Trifluoromethylhydrazine is a valuable reagent but is known for its instability.[10][11] This protocol circumvents this issue by using a stable, commercially available di-Boc protected trifluoromethylhydrazine. In the presence of a strong acid, such as p-toluenesulfonic acid (TsOH), the Boc protecting groups are cleaved in situ to generate trifluoromethylhydrazine. This highly reactive species is immediately consumed in a condensation reaction with a 1,3-dicarbonyl compound (e.g., a diketone, ketoester, or dialdehyde) present in the same pot. The acidic conditions facilitate both the deprotection and the subsequent cyclization and dehydration steps to yield the final N-trifluoromethylated pyrazole. The choice of solvent and acid is critical to suppress the formation of undesired des-CF₃ side products that can arise from the degradation of the trifluoromethylhydrazine intermediate.[10][11]
Experimental Workflow Diagram
Caption: One-pot synthesis of N-trifluoromethyl pyrazoles via transient hydrazine.
Detailed Protocol
-
Reactant Combination: In a round-bottom flask, prepare a solution of di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate (1.0 eq) and the 1,3-dicarbonyl substrate (1.2 eq) in dichloromethane (DCM).[10]
-
Acid Addition: To this solution, add p-toluenesulfonic acid monohydrate (TsOH·H₂O) (5.0 eq).
-
Reaction Execution: Stir the mixture at a temperature between 20-40 °C for approximately 12 hours.
-
Monitoring: Monitor the reaction for completion using Liquid Chromatography-Mass Spectrometry (LCMS) to observe the formation of the desired product and the consumption of the starting materials.[10]
-
Quenching: Once the reaction is complete, carefully quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Dilute the mixture with water and extract the product into DCM (3 x volumes). For products with high water solubility, such as pyridyl-substituted pyrazoles, acetonitrile may be a more effective extraction solvent.[10]
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude material by column chromatography on silica gel to obtain the pure N-trifluoromethyl pyrazole.
Data Summary: Substrate Scope
| Entry | 1,3-Dicarbonyl Substrate | Product Yield (%) |
| 1 | Acetylacetone | 46% |
| 2 | 3-Phenyl-2,4-pentanedione | 47% |
| 3 | 1,3-Diphenyl-1,3-propanedione | 55% |
| 4 | 2,4-Pentanedial | 44% |
| Data adapted from reference[10]. Yields are for the isolated, purified product. |
Conclusion
The one-pot synthetic strategies outlined in this guide represent a significant advancement in the efficient construction of trifluoromethylated pyrazoles. These methods, ranging from solvent-free multicomponent reactions to sophisticated cycloadditions involving transient intermediates, offer a versatile toolkit for chemists. By explaining the underlying scientific principles and providing detailed, step-by-step protocols, this document aims to empower researchers to select and implement the most suitable method for their specific synthetic targets, thereby accelerating research and development in medicinal chemistry and related fields.
References
-
Baran, P. et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. Available at: [Link]
-
Wang, Y. et al. (n.d.). Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Baran, P. et al. (2022). Synthesis of Drug-like Fully Substituted 3-Trifluoromethyl Pyrazoles. ResearchGate. Available at: [Link]
-
Zaki, Z. Z. et al. (2025). Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. Taylor & Francis Online. Available at: [Link]
-
Zaki, Z. Z. et al. (n.d.). Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. Taylor & Francis. Available at: [Link]
-
Baran, P. et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. National Institutes of Health. Available at: [Link]
-
Huang, D. et al. (2017). Synthesis of trifluoromethylated pyrazolidines by [3 + 2] cycloaddition. PubMed. Available at: [Link]
-
Baran, P. et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PubMed Central. Available at: [Link]
-
Crousse, B. et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, X. et al. (2025). Synthesis of Trifluoromethylated Tetrahydrochromeno[2,3-c]pyrazol-5(1H)-ones via a One-Pot Multicomponent Reaction in the Presence of 4-Toluenesulfonic Acid. ResearchGate. Available at: [Link]
-
Crousse, B. et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ACS Publications. Available at: [Link]
-
López-Francés, A. et al. (n.d.). One-pot multicomponent synthesis of trifluoromethylated pyrazolones. ResearchGate. Available at: [Link]
-
N/A. (n.d.). One-Pot Synthesis of Trifluoromethyl-Containing. Amanote Research. Available at: [Link]
-
N/A. (n.d.). Efficient one-pot synthesis of 5-perfluoroalkylpyrazoles by cyclization of hydrazone dianions. N/A. Available at: [Link]
-
Baran, P. et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters. Available at: [Link]
-
Zaki, Z. Z. et al. (2025). Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. R Discovery. Available at: [Link]
-
Baran, P. et al. (n.d.). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Chemistry Portal. Available at: [Link]
-
Zaki, Z. Z. et al. (2025). Full article: Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. Taylor & Francis Online. Available at: [Link]
Sources
- 1. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to the Regioselective Synthesis of 1,3,5-Substituted Pyrazoles
Abstract
The pyrazole motif is a privileged scaffold in medicinal chemistry and materials science, with the 1,3,5-substitution pattern being particularly crucial for designing targeted therapeutics, such as the renowned COX-2 inhibitor, Celecoxib.[1][2][3] Achieving precise regiocontrol during the synthesis of these heterocycles is a significant challenge, often leading to isomeric mixtures that necessitate difficult purification steps. This guide provides an in-depth analysis of the core principles governing regioselectivity in pyrazole synthesis and presents detailed, field-proven protocols for the targeted synthesis of 1,3,5-substituted isomers. We will focus on the venerable Knorr pyrazole synthesis and modern strategic variations, offering both mechanistic insights and practical, step-by-step guidance for researchers in drug discovery and chemical development.
Introduction: The Significance of the 1,3,5-Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their unique electronic properties and ability to participate in hydrogen bonding have made them a cornerstone in the design of bioactive molecules.[2] Specifically, the 1,3,5-trisubstituted arrangement allows for precise three-dimensional orientation of functional groups, enabling high-affinity interactions with biological targets. A prime example is Celecoxib, a selective COX-2 inhibitor, where the 1,5-diarylpyrazole core is essential for its activity.[1][3][4][5] The challenge, however, lies in controlling the reaction between an unsymmetrical precursor, such as a 1,3-dicarbonyl compound, and a substituted hydrazine, which can theoretically produce two distinct regioisomers.[6][7] This document serves as a comprehensive guide to navigating and controlling this selectivity.
Core Principles: Understanding the Drivers of Regioselectivity
The most common and robust method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2][6][8] The regiochemical outcome is dictated by a combination of electronic and steric factors, primarily revolving around the initial nucleophilic attack of the hydrazine onto one of the two carbonyl carbons.
-
Electronic Effects: In an unsymmetrical 1,3-diketone, the two carbonyl carbons possess different electrophilicities. The presence of an electron-withdrawing group (EWG), such as a trifluoromethyl (CF₃) group, significantly increases the electrophilicity of the adjacent carbonyl carbon. The more nucleophilic nitrogen of the hydrazine (typically the unsubstituted -NH₂) will preferentially attack this more electrophilic center.[9]
-
Steric Hindrance: Bulky substituents near a carbonyl group can sterically hinder the approach of the nucleophilic hydrazine, directing the attack towards the less hindered carbonyl.
-
Reaction Conditions (pH): The pH of the reaction medium plays a critical role.[7]
-
Acidic Conditions: Under acidic catalysis, the reaction is often initiated by the attack of the more basic nitrogen (the substituted -NHR) of the hydrazine. The initial condensation occurs at the more reactive carbonyl (e.g., the ketone in a β-ketoester).[10]
-
Neutral/Basic Conditions: In neutral or basic media, the more nucleophilic terminal nitrogen (-NH₂) of the hydrazine typically initiates the attack on the most electrophilic carbonyl carbon.
-
By judiciously selecting the substituents on both the dicarbonyl compound and the hydrazine, and by carefully controlling the reaction pH, a high degree of regioselectivity can be achieved.[7]
Key Synthetic Strategy: The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction remains one of the most powerful methods for pyrazole construction.[8][10][11] The classic approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[6]
Mechanism of the Knorr Synthesis
The reaction proceeds through a series of well-defined steps:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone or enamine intermediate. The regioselectivity is determined at this initial step.
-
Intramolecular Cyclization: The remaining free nitrogen atom then attacks the second carbonyl group in an intramolecular fashion.
-
Dehydration: The resulting cyclic intermediate, a dihydroxypyrazolidine, readily eliminates two molecules of water to form the stable aromatic pyrazole ring.[8][9]
// Nodes Reactants [label="Unsymmetrical 1,3-Diketone\n+ Substituted Hydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Attack [label="Regiodetermining Step:\nNucleophilic Attack\n(Controlled by Electronics/Sterics)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Hydrazone/\nEnamine Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nCyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclic_Intermediate [label="Cyclic Hemiaminal\n(Pyrazolidine derivative)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dehydration [label="Dehydration\n(-2 H₂O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="1,3,5-Substituted Pyrazole\n(Single Regioisomer)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Reactants -> Attack [label="pH Control"]; Attack -> Intermediate; Intermediate -> Cyclization; Cyclization -> Cyclic_Intermediate; Cyclic_Intermediate -> Dehydration; Dehydration -> Product; } .enddot Caption: Fig 1: Regioselective Knorr Pyrazole Synthesis Mechanism
Detailed Protocols
Protocol 1: Synthesis of a 1,5-Diaryl-3-(trifluoromethyl)pyrazole (Celecoxib Analog Core)
This protocol describes the highly regioselective synthesis of the core structure found in the anti-inflammatory drug Celecoxib, by reacting an electron-poor diketone with a substituted hydrazine.[3][12] The strong electron-withdrawing effect of the CF₃ group dictates the regiochemistry.
Workflow Overview
// Nodes A [label="Reactant Preparation:\n1-(4-methylphenyl)-4,4,4-\ntrifluorobutane-1,3-dione &\n(4-sulfamoylphenyl)hydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Reaction Setup:\nReflux in Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Monitoring:\nThin Layer Chromatography (TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Work-up:\nCooling & Precipitation", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Purification:\nFiltration & Recrystallization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Characterization:\nNMR, MS, m.p.", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D [label="Upon Completion"]; D -> E; E -> F; } .enddot Caption: Fig 2: General Experimental Workflow
Materials:
-
1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 equiv)
-
(4-Sulfamoylphenyl)hydrazine hydrochloride (1.05 equiv)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (catalytic amount, ~3 drops)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (e.g., 2.30 g, 10.0 mmol).
-
Add absolute ethanol (40 mL) and stir until the diketone is fully dissolved.
-
Add (4-sulfamoylphenyl)hydrazine hydrochloride (e.g., 2.35 g, 10.5 mmol).
-
Add 3 drops of glacial acetic acid to the mixture.
-
Scientist's Note: The acid catalyzes the condensation and ensures the reaction proceeds efficiently. While the reaction can work under neutral conditions, the acid speeds up the dehydration steps.
-
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The starting diketone should be consumed, and a new, UV-active spot corresponding to the pyrazole product should appear.
-
Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 30 minutes to maximize precipitation of the product.
-
Collect the resulting white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove any soluble impurities.
-
Dry the product under vacuum. For higher purity, the crude solid can be recrystallized from hot ethanol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis to confirm the structure and purity. The expected product is 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.
Protocol 2: Synthesis from Chalcones and Hydrazine
An alternative regioselective route to 1,3,5-trisubstituted pyrazoles involves the reaction of a chalcone (an α,β-unsaturated ketone) with a hydrazine.[13][14][15] This method first yields a pyrazoline, which is then oxidized to the aromatic pyrazole.
Materials:
-
Chalcone (e.g., 1,3-diphenylprop-2-en-1-one) (1.0 equiv)
-
Phenylhydrazine (1.1 equiv)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve the chalcone (e.g., 2.08 g, 10.0 mmol) in glacial acetic acid (20 mL).
-
Add phenylhydrazine (e.g., 1.20 g, 11.0 mmol) dropwise to the solution while stirring.
-
Fit the flask with a reflux condenser and heat the mixture in an oil bath at 120 °C for 6-8 hours.
-
Scientist's Note: The elevated temperature and acetic acid promote both the initial cyclization to the pyrazoline and the subsequent in-situ oxidation to the pyrazole.
-
-
Monitor the reaction by TLC.
-
After completion, allow the reaction to cool to room temperature and pour it into 100 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the crude product thoroughly with water to remove acetic acid, followed by a small amount of cold ethanol.
-
Recrystallize the solid from ethanol to yield the pure 1,3,5-triphenyl-1H-pyrazole.
Data Summary and Troubleshooting
The choice of substituents on the 1,3-dicarbonyl precursor is the most critical factor for ensuring high regioselectivity.
| R¹ Substituent (at C-1) | R³ Substituent (at C-3) | Hydrazine (R-NHNH₂) | Predominant Isomer | Regioselectivity |
| CF₃ (Strong EWG) | Aryl | Aryl-NHNH₂ | 1-Aryl-3-Aryl-5-CF₃-pyrazole | >98:2 |
| CO₂Et (EWG) | Methyl | Phenyl-NHNH₂ | 1-Phenyl-3-Me-5-CO₂Et-pyrazole | ~95:5 |
| Phenyl (Aryl) | Methyl | Phenyl-NHNH₂ | Mixture of Isomers | ~60:40 (acidic) |
| Phenyl (Aryl) | Methyl | H₂NNH₂ | Mixture of Isomers | ~50:50 |
Troubleshooting Common Issues:
-
Formation of Isomeric Mixtures:
-
Cause: Insufficient electronic or steric differentiation between the two carbonyl groups.
-
Solution: Redesign the 1,3-dicarbonyl substrate to incorporate a potent electron-withdrawing group (like CF₃ or NO₂) adjacent to one carbonyl. Alternatively, explore orthogonal synthetic routes such as those involving hydrazones and nitroolefins, which can offer complementary regioselectivity.[16]
-
-
Low Yield:
-
Cause: Incomplete reaction, side reactions, or inefficient product precipitation.
-
Solution: Ensure anhydrous conditions if required. Increase the reaction time or temperature moderately. Confirm the catalytic acid is active. Optimize the recrystallization solvent to minimize product loss.
-
-
Reaction Stalls:
-
Cause: Deactivation of the catalyst or poor quality of reagents.
-
Solution: Use freshly distilled solvents and high-purity reagents. A fresh addition of a catalytic amount of acid may restart a stalled reaction.
-
Conclusion
The regioselective synthesis of 1,3,5-substituted pyrazoles is an achievable and critical task for the development of novel pharmaceuticals and functional materials. By understanding and applying the fundamental principles of electronic and steric control, particularly within the framework of the Knorr pyrazole synthesis, researchers can reliably produce the desired regioisomer in high yield and purity. The protocols provided herein offer robust starting points for the synthesis of these valuable heterocyclic compounds. Further exploration into modern catalytic and multicomponent reactions continues to expand the toolkit for accessing this important chemical space.[2][17]
References
- Design, synthesis and bioactivities of Celecoxib analogues or derivatives. Bioorganic & Medicinal Chemistry, .
-
Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, [Link].
-
Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, [Link].
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, [Link].
-
Knorr pyrazole synthesis. Name-Reaction.com, [Link].
-
Pyrazole synthesis. Organic Chemistry Portal, [Link].
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, [Link].
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, [Link].
-
Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology, [Link].
-
Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate, [Link].
-
SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA, [Link].
-
Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal, [Link].
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, [Link].
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, [Link].
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, [Link].
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, [Link].
-
Various methods for the synthesis of pyrazole. ResearchGate, [Link].
-
Knorr Pyrazole Synthesis. ResearchGate, [Link].
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, [Link].
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, [Link].
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal, [Link].
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. National Institutes of Health, [Link].
-
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, [Link].
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. National Institutes of Health, [Link].
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health, [Link].
-
Knorr Pyrazole Synthesis. Chem Help Asap, [Link].
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, [Link].
Sources
- 1. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. name-reaction.com [name-reaction.com]
- 9. researchgate.net [researchgate.net]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. jk-sci.com [jk-sci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijirt.org [ijirt.org]
- 14. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 17. Pyrazole synthesis [organic-chemistry.org]
Application Notes and Protocols: High-Purity Isolation of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Introduction: The Significance of Purity for a Privileged Scaffold
3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. The pyrazole core is a "privileged scaffold," frequently appearing in molecules with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 4-methylphenyl (p-tolyl) substituent further modulates the compound's steric and electronic properties.
Given its role as a precursor in the synthesis of potentially therapeutic agents, the purity of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is of paramount importance. Impurities, which can include regioisomers, unreacted starting materials, and side-products from its synthesis, can lead to misleading biological data, interfere with downstream reactions, and pose safety risks in pharmaceutical applications. This document provides a detailed, field-proven protocol for the purification of this compound to a high degree of purity, suitable for the most demanding research and development applications.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The optimal purification strategy is dictated by the nature of the impurities present in the crude product. The synthesis of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, often achieved through the condensation of a β-diketone precursor with hydrazine or a substituted hydrazine, can generate several types of impurities:
-
Regioisomers: The reaction can potentially yield the isomeric product, 5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole. Due to their similar physical properties, separation of these isomers can be challenging.
-
Unreacted Starting Materials: Incomplete reactions can leave residual β-diketone and hydrazine derivatives in the crude mixture.
-
Side-Products: Dehydration, oxidation, or other side reactions can lead to the formation of various byproducts.
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to assess the complexity of the impurity profile and guide the selection of the most appropriate purification method.
Purification Workflow: A Two-Step Approach to High Purity
A robust, two-step purification strategy involving flash column chromatography followed by recrystallization is recommended to achieve high purity of the target compound.
Caption: A typical two-step purification workflow for 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole.
Experimental Protocols
Protocol 1: Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities. For 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, a normal-phase silica gel column with a non-polar/polar solvent gradient is ideal for removing both highly polar and non-polar impurities.
Materials:
-
Crude 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
TLC Analysis of Crude Product:
-
Dissolve a small amount of the crude product in a few drops of dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber using a solvent system of 9:1 Hexane:Ethyl Acetate.
-
Visualize the spots under a UV lamp. This will help determine the Rf value of the product and the separation from impurities, guiding the solvent gradient for the column.
-
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess hexane until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Carefully apply the solution to the top of the silica gel column using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) to the top of the column.
-
Begin collecting fractions in test tubes.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 9:1, then 8:2 Hexane:Ethyl Acetate). The optimal gradient will depend on the TLC analysis.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the partially purified 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole.
-
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a very high degree. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Materials:
-
Partially purified 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a toluene/hexane mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Test small batches of the partially purified product with different solvents (e.g., ethanol, isopropanol, toluene, or mixtures like ethanol/water or toluene/hexane) to identify the optimal solvent system.
-
-
Dissolution:
-
Place the partially purified compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
-
Crystallization:
-
Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
| Analytical Technique | Purpose | Expected Outcome for Pure Product |
| 1H and 13C NMR | Structural confirmation and detection of proton- and carbon-containing impurities. | Clean spectra with peaks corresponding to the structure of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole and minimal to no signals from impurities. |
| LC-MS | Purity assessment and identification of any remaining trace impurities. | A single major peak in the chromatogram with the correct mass-to-charge ratio for the target compound. |
| Melting Point | A sharp and narrow melting point range is indicative of high purity. | A sharp melting point consistent with the literature value. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Alternatively, purify further by column chromatography before recrystallization. |
| Poor separation in column chromatography | Inappropriate solvent system or overloaded column. | Optimize the eluent polarity based on TLC analysis. Ensure the amount of crude product loaded is not excessive for the column size. |
| Presence of regioisomer in the final product | Similar polarity of the isomers making separation by standard chromatography difficult. | Consider using a different stationary phase (e.g., alumina) or a more sophisticated separation technique like preparative HPLC. |
Conclusion
The purification of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole to a high degree of purity is a critical step in its use for research and drug development. The combination of flash column chromatography and recrystallization, as detailed in this protocol, provides a reliable and effective method for obtaining material of the required quality. Careful execution of these steps, coupled with diligent purity analysis, will ensure the integrity of subsequent experimental results.
References
- BenchChem. (2025). Technical Support Center: Purification of Trifluoromethylated Pyrazoles.
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
-
Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
Application Notes and Protocols for the Characterization of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Introduction: The Analytical Imperative for Substituted Pyrazoles
3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and drug development. This class of molecules is known for its diverse biological activities, and its structural analogues include commercial drugs such as the COX-2 inhibitor, Celecoxib. The presence of a tolyl group and a trifluoromethyl moiety imparts specific physicochemical properties that influence its reactivity, stability, and potential as a therapeutic agent.[1][2]
Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this compound. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the primary analytical techniques for its complete characterization. The protocols herein are designed not merely as procedural steps but as a self-validating framework, grounded in established scientific principles and regulatory expectations.
Logical Workflow for Comprehensive Characterization
A multi-technique approach is essential for unambiguous structural elucidation and purity assessment. Each technique provides a unique piece of the molecular puzzle. The logical flow of analysis ensures that each subsequent test builds upon the confidence of the last, culminating in a complete and robust characterization package.
Figure 1: A logical workflow for the comprehensive analytical characterization of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise molecular structure. For this specific molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D experiments, is essential for unambiguous assignment.
Expertise & Experience: Addressing Tautomerism and Signal Assignment
A critical feature of N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. This rapid exchange can lead to averaged signals in solution-state NMR, complicating definitive structural assignment.[3]
-
Causality: If the proton exchange between N1 and N2 is fast on the NMR timescale, the signals for the C3 and C5 carbons, as well as their respective environments, will appear as an average. This can make it difficult to distinguish between the 3-(4-methylphenyl)-5-(trifluoromethyl) and the 5-(4-methylphenyl)-3-(trifluoromethyl) tautomers.
-
Strategic Solution: Low-temperature NMR experiments can slow this exchange, potentially allowing for the resolution of distinct signals for each tautomer.[3] Additionally, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. By observing correlations between the N-H proton and the C3/C5 carbons, one can definitively establish the dominant tautomeric form in a given solvent.
Protocol 1: Comprehensive NMR Analysis
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as the N-H proton is less likely to exchange with residual water and typically appears as a distinct, albeit sometimes broad, signal.[1]
2. ¹H NMR Acquisition:
-
Rationale: To identify all proton environments, including aromatic, methyl, and the pyrazole ring proton.
-
Parameters:
- Spectrometer Frequency: 400 MHz or higher.
- Pulse Program: Standard single pulse (zg30).
- Number of Scans: 16-32 (adjust for concentration).
- Relaxation Delay (d1): 2 seconds.
- Spectral Width: ~16 ppm.
3. ¹³C NMR Acquisition:
-
Rationale: To identify all unique carbon atoms in the molecule.
-
Parameters:
- Spectrometer Frequency: 100 MHz or higher.
- Pulse Program: Proton-decoupled (zgpg30).
- Number of Scans: 1024 or more (due to low natural abundance).
- Relaxation Delay (d1): 2 seconds.
4. ¹⁹F NMR Acquisition:
-
Rationale: To confirm the presence and environment of the trifluoromethyl group.
-
Parameters:
- Pulse Program: Proton-decoupled.
- Expect a singlet around -60 to -70 ppm (relative to CFCl₃). The exact shift provides information about the electronic environment.
5. 2D NMR (HSQC & HMBC):
-
Rationale: HSQC correlates directly bonded ¹H-¹³C pairs. HMBC reveals 2- and 3-bond correlations, which are crucial for assigning quaternary carbons and piecing together the molecular skeleton.[3]
-
Parameters: Utilize standard instrument manufacturer pulse programs. Optimize the HMBC experiment for J(C,H) couplings of ~8-10 Hz to observe long-range correlations.
Expected Spectral Data
The following table summarizes the anticipated chemical shifts, based on known data for similar structures like Celecoxib.[1][4]
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key HMBC Correlations |
| -CH₃ (Tolyl) | ~2.3 (singlet, 3H) | ~21 | Protons to Tolyl C1 and C2/C6 |
| Aromatic (Tolyl) | ~7.2-7.4 (multiplet, 4H) | ~129, ~139 | Protons to -CH₃ and Pyrazole C3 |
| Pyrazole C4-H | ~6.8-7.2 (singlet, 1H) | ~105-110 | Proton to Pyrazole C3 and C5 |
| N-H | >10 (broad singlet, 1H) | N/A | Proton to Pyrazole C3 and C5 |
| Pyrazole C3 | N/A | ~145-150 | Correlates with Tolyl protons |
| Pyrazole C5 | N/A | ~140-145 (quartet, JC-F ≈ 35-40 Hz) | Correlates with CF₃ group |
| -CF₃ | N/A | ~121 (quartet, JC-F ≈ 270 Hz) | N/A |
| Aromatic C (Tolyl) | N/A | ~126, ~129, ~139 | N/A |
Part 2: Mass Spectrometry (MS) – Confirming Molecular Weight and Fragmentation
MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. Tandem MS (MS/MS) further elucidates the structure by revealing characteristic fragmentation patterns.
Expertise & Experience: Predicting Fragmentation Pathways
The presence of the trifluoromethyl group and the pyrazole ring dictates the fragmentation behavior. In electrospray ionization (ESI), the molecule will readily form a protonated molecule [M+H]⁺ in positive mode or a deprotonated molecule [M-H]⁻ in negative mode.
-
Causality: The C-CF₃ bond is strong, but the loss of the CF₃ radical is a possible fragmentation pathway.[5] The pyrazole ring can undergo cleavage. For a related compound, Celecoxib, fragmentation often involves the sulfonamide group, which is absent here.[6] Therefore, we can predict that fragmentation for our target molecule will likely involve cleavage of the pyrazole ring or loss of the CF₃ group.
Protocol 2: LC-MS Analysis
1. Sample Preparation:
-
Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
2. Liquid Chromatography (for sample introduction):
-
Column: C18, 50 mm x 2.1 mm, 3.5 µm.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Rationale: This provides a clean sample introduction into the mass spectrometer and can separate the analyte from any non-volatile impurities.
3. Mass Spectrometry Acquisition:
-
Ionization Mode: ESI Positive and Negative.
-
Scan Range: m/z 50-500.
-
MS/MS: Perform product ion scans on the [M+H]⁺ (m/z 227.08) and [M-H]⁻ (m/z 225.07) ions.
-
Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe a range of fragment ions.
Expected Mass Spectral Data
| Ion | Calculated m/z | Observed in | Predicted Key Fragment Ions (from [M+H]⁺) |
| [M] | 226.07 | N/A | N/A |
| [M+H]⁺ | 227.08 | ESI (+) | m/z 158 ([M+H - CF₃]⁺) |
| [M-H]⁻ | 225.07 | ESI (-) | Fragmentation may differ |
Part 3: High-Performance Liquid Chromatography (HPLC) – The Gold Standard for Purity
Reversed-phase HPLC (RP-HPLC) is the definitive method for assessing the purity of the compound and quantifying any related impurities. A properly validated HPLC method ensures accuracy, precision, and robustness, making it suitable for quality control.[7]
Expertise & Experience: Method Development and Validation
-
Causality in Method Development: The choice of a C18 column is based on the non-polar nature of the molecule. A mobile phase of acetonitrile and water provides good separation. The addition of an acid like trifluoroacetic acid (TFA) or formic acid improves peak shape by suppressing the ionization of any residual silanol groups on the column packing.[8] The detection wavelength should be set at a λ_max of the compound to ensure maximum sensitivity.
-
Trustworthiness through Validation: Method validation is a non-negotiable aspect of scientific integrity. All quantitative HPLC methods must be validated according to ICH Q2(R1) guidelines to demonstrate their suitability.[9][10] This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
Protocol 3: RP-HPLC Purity Assessment
1. Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile : Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 254 nm (verify by scanning a dilute solution from 200-400 nm to find λ_max).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol. Further dilute to a working concentration of ~100 µg/mL with the mobile phase.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the working standard.
3. Analysis and Data Processing:
-
Inject the blank (mobile phase), followed by the standard solution (six replicates for system suitability), and then the sample solution.
-
System Suitability: For the six standard injections, the relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.
-
Purity Calculation: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Figure 2: Workflow for validating the HPLC method according to ICH guidelines, ensuring trustworthy and reliable purity data.
Part 4: Fourier-Transform Infrared (FTIR) Spectroscopy – Functional Group Fingerprinting
FTIR provides a rapid and non-destructive method to confirm the presence of key functional groups, serving as a molecular fingerprint.
Protocol 4: FTIR Analysis
1. Sample Preparation:
-
Use Attenuated Total Reflectance (ATR) for direct analysis of the solid powder, or prepare a KBr pellet.
2. Data Acquisition:
-
Scan the sample from 4000 to 400 cm⁻¹.
-
Acquire at least 16 scans and average them to improve the signal-to-noise ratio.
Expected FTIR Data
The following table lists the expected characteristic absorption bands.[5][11]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3400 | N-H Stretching | Pyrazole N-H |
| 3000 - 3100 | C-H Stretching | Aromatic C-H |
| 2900 - 3000 | C-H Stretching | Methyl C-H |
| ~1600, ~1500, ~1450 | C=C Stretching | Aromatic Rings |
| 1100 - 1300 | C-F Stretching | Trifluoromethyl (CF₃) |
Conclusion
The application of this multi-faceted analytical approach, combining NMR, MS, HPLC, and FTIR, provides a robust and self-validating framework for the complete characterization of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole. By understanding the causality behind each experimental choice and adhering to established validation principles, researchers can ensure the generation of accurate, reliable, and defensible data critical for advancing research and development.
References
-
Gulshan, V., et al. (2017). FTIR spectrum of celecoxib. ResearchGate.
-
Chawla, G., et al. (2003). FTIR spectra of (A) celecoxib... ResearchGate.
-
Gowekar, N. M. (2012). A Validated RP-HPLC Method for the Determination of Celecoxib in Bulk and Pharmaceutical Dosage Form. Semantic Scholar.
-
Srisailam, K., & Veeresham, C. (2010). Mass spectral fragmentation of celecoxib and its major metabolites. ResearchGate.
-
Reddy, G. S., et al. (2012). Separation and determination of process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Farmacia Journal.
-
Zhang, T., et al. (2018). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
-
Kumar, A., et al. (2011). Development and validation of RP-HPLC method for the assay of Celecoxib capsule. International Journal of Pharmaceutical Sciences and Research.
-
Srinivasan, K., et al. (2015). Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
-
Rao, B. M., et al. (2002). HPLC method for the determination of celecoxib and its related impurities. ResearchGate.
-
Kaushal, A. M., & Bansal, A. K. (2009). FTIR studies on differential intermolecular association in crystalline and amorphous states of structurally related non-steroidal anti-inflammatory drugs. Molecular Pharmaceutics.
-
Singh, S., et al. (2013). FTIR Spectra of Celecoxib. ResearchGate.
-
Dhande, S., et al. (2021). Formulation and Evaluation of Solid Dispersion of Celecoxib. BEPLS.
-
de Oliveira, G. G., et al. (2005). Celecoxib Identification Methods. Acta Farmacéutica Bonaerense.
-
Jain, D., et al. (2011). Statistical assurance of process validation by analytical method development and validation for celecoxib capsules. International Journal of Pharmacy and Pharmaceutical Sciences.
-
Bakhtiar, R., & Kheir, A. S. (2012). Product ion mass spectra of (a) celecoxib... ResearchGate.
-
Organic Spectroscopy International. (2015). CELECOXIB.
-
Taheri, A., et al. (2017). Celecoxib (right) and its regio-isomer (left) different fragmentation pathways in negative ESI-MS. ResearchGate.
-
MassBank. (2019). Celecoxib; LC-ESI-QTOF; MS2.
-
ResearchGate. (n.d.). NMR spectrum of celecoxib in DMSO.
-
ChemicalBook. (n.d.). Celecoxib(169590-42-5) 1H NMR spectrum.
-
SpectraBase. (n.d.). Celecoxib AC - Optional[13C NMR] - Chemical Shifts.
-
J&K Scientific. (n.d.). 3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazole.
-
J&K Scientific. (n.d.). 3-(Trifluoromethyl)-5-p-tolyl-1H-pyrazole.
Sources
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: CELECOXIB [orgspectroscopyint.blogspot.com]
- 2. A Validated RP-HPLC Method for the Determination of Celecoxib in Bulk and Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 3. latamjpharm.org [latamjpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. metfop.edu.in [metfop.edu.in]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note & In Vivo Protocol: Preclinical Evaluation of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Introduction: Rationale and Scientific Context
The compound 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole belongs to a class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents.[1][2] Notably, this specific pyrazole core is a key structural component of Celecoxib, a well-established nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective cyclooxygenase-2 (COX-2) inhibitor.[3][4] The COX-2 enzyme is primarily induced at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[5][6] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, drugs like Celecoxib can reduce inflammation and pain while theoretically minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[6][7]
The structural similarity of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole to the active core of Celecoxib provides a strong rationale for investigating its potential as an anti-inflammatory and analgesic agent. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the pyrazole ring is a privileged structure in medicinal chemistry, known for its diverse biological activities.[8][9]
This document provides a comprehensive guide for the in vivo experimental design to systematically evaluate the safety and efficacy of this compound. The protocols outlined below are designed to first establish a preliminary safety profile through acute toxicity testing, followed by robust, validated models to assess its anti-inflammatory and analgesic potential.
Hypothesized Mechanism of Action
The primary hypothesis is that 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole will act as an inhibitor of the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins. This inhibition is expected to result in measurable anti-inflammatory and analgesic effects in vivo.
Caption: Hypothesized mechanism of action via COX-2 inhibition.
Pre-clinical In Vivo Objectives
The primary objectives of this experimental plan are:
-
To assess the acute safety and tolerability profile of the compound and determine its preliminary toxicity classification.
-
To evaluate the anti-inflammatory efficacy in a validated model of acute inflammation.
-
To determine the analgesic properties in a chemically-induced pain model.
-
To establish a preliminary pharmacokinetic (PK) profile to understand its absorption, distribution, and half-life.
Compound Formulation and Administration
For all in vivo studies, meticulous preparation of the test substance is critical for reproducibility.
-
Purity and Characterization: The identity and purity of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole should be confirmed (>98% purity) using methods such as NMR, LC-MS, and elemental analysis prior to in vivo use.[10][11]
-
Vehicle Selection: A common and generally inert vehicle for oral administration of pyrazole derivatives is an aqueous suspension of 0.5% to 1% Carboxymethylcellulose (CMC) with 0.1% Tween 80. The vehicle should be tested alone in a satellite group of animals to ensure it does not produce any confounding effects.
-
Dose Preparation: The compound should be finely milled and suspended uniformly in the chosen vehicle immediately before administration to ensure accurate dosing. Sonication may be required to achieve a homogenous suspension.
-
Route of Administration: Oral gavage (p.o.) is the preferred route for initial screening as it mimics the intended clinical route for most anti-inflammatory agents.
Protocol 1: Acute Oral Toxicity Study (OECD 423)
This study is designed to determine the acute toxicity of the compound and classify it according to the Globally Harmonised System (GHS). The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals.[12][13]
Experimental Design
-
Animal Model: Healthy, young adult female Sprague-Dawley rats (8-12 weeks old). Females are typically used as they are often slightly more sensitive.[12]
-
Housing: Animals should be housed in standard conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to food and water.
-
Procedure: A stepwise procedure is followed, using 3 animals per step.
-
Starting Dose: Select a starting dose based on available data. For a novel compound with unknown toxicity, a starting dose of 300 mg/kg is often appropriate.[14]
-
Dosing: Administer the compound once by oral gavage to fasted animals.
-
Observation: Observe animals closely for the first 4 hours post-dosing, and then daily for a total of 14 days.[15] Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior) and any instances of mortality.
-
Body Weight: Record individual animal weights just prior to dosing and at least weekly thereafter.
-
Dose Progression: The outcome of the first step determines the next step, as detailed in the OECD 423 guideline. For example, if 2/3 or 3/3 animals die at 300 mg/kg, the next step would test a lower dose (e.g., 50 mg/kg). If 0/3 or 1/3 die, a higher dose (2000 mg/kg) is tested.
-
Endpoint: The study allows for classification of the substance into one of five toxicity categories based on the observed mortality at different dose levels.
-
Data Presentation
| Dose Level (mg/kg) | Number of Animals | Mortality (within 14 days) | Major Clinical Signs Observed | GHS Classification Outcome |
| 300 (Step 1) | 3 | |||
| 2000 (Step 2, if needed) | 3 | |||
| 50 (Step 2, if needed) | 3 |
digraph "Toxicity_Workflow" { graph [fontname="Arial", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];Start [label="Start: Select Dose\n(e.g., 300 mg/kg)", fillcolor="#FFFFFF", fontcolor="#202124"]; Dose [label="Administer Single Oral Dose\n(3 female rats)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Observe [label="Observe Clinical Signs\n& Mortality for 14 Days", fillcolor="#FBBC05", fontcolor="#202124"]; Decision [label="Evaluate Outcome", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stop [label="Stop & Classify\nSubstance", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Next_Step [label="Proceed to Next Step\n(Higher or Lower Dose)", fillcolor="#FFFFFF", fontcolor="#202124"];
Start -> Dose; Dose -> Observe; Observe -> Decision; Decision -> Stop [label="Sufficient data\nfor classification"]; Decision -> Next_Step [label="More data needed"]; Next_Step -> Dose; }
Caption: Workflow for the Acute Toxic Class Method (OECD 423).
Protocol 2: Carrageenan-Induced Paw Edema Model
Experimental Design
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to groups (n=6-8 per group).
| Group | Treatment | Dose (mg/kg, p.o.) | Purpose |
| 1 | Vehicle (0.5% CMC) | 10 mL/kg | Negative Control |
| 2 | Celecoxib | 10 - 30 mg/kg | Positive Control / Reference |
| 3 | Test Compound | Dose 1 (e.g., 10 mg/kg) | Low Dose Efficacy |
| 4 | Test Compound | Dose 2 (e.g., 30 mg/kg) | Medium Dose Efficacy |
| 5 | Test Compound | Dose 3 (e.g., 100 mg/kg) | High Dose Efficacy |
-
Procedure:
-
Fasting: Fast animals overnight with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the vehicle, Celecoxib, or test compound orally 60 minutes before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of a 1% w/v sterile carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the change in paw volume (edema) from baseline for each animal. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema in the control group and Vt is the average edema in the treated group.
-
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Protocol 3: Acetic Acid-Induced Writhing Test
This model is a standard for evaluating peripheral analgesic activity. Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (stretching and constriction of the abdomen), which is inhibited by analgesic agents.[18][19]
Experimental Design
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Grouping: Randomly assign animals to groups (n=6-8 per group) similar to the edema model (Vehicle, Positive Control like Aspirin or Celecoxib, and Test Compound dose groups).
-
Procedure:
-
Fasting: Fast animals for 3-4 hours before the experiment.
-
Dosing: Administer the vehicle, positive control, or test compound orally 30-60 minutes before the acetic acid injection.
-
Induction of Pain: Inject 0.1 mL/10g body weight of a 0.6% acetic acid solution intraperitoneally (i.p.).
-
Observation: Immediately after injection, place each mouse in an individual observation chamber and record the total number of writhes over a 20-minute period, starting 5 minutes after the injection.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (inhibition) is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
-
Data Analysis and Statistical Methods
All quantitative data should be expressed as mean ± Standard Error of the Mean (SEM). Statistical significance between the control and treated groups should be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test such as Dunnett's test for multiple comparisons. A p-value of <0.05 is typically considered statistically significant.
Concluding Remarks
This application note provides a foundational in vivo experimental plan to assess the therapeutic potential of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole. Based on its structural homology to a known COX-2 inhibitor, a positive outcome in the described efficacy models is anticipated. Successful demonstration of safety and efficacy in these acute models would warrant further investigation, including studies in chronic inflammation models (e.g., adjuvant-induced arthritis), detailed mechanistic studies to confirm COX-1/COX-2 selectivity, and comprehensive pharmacokinetic/pharmacodynamic (PK/PD) profiling.
References
-
National Center for Biotechnology Information. (n.d.). Celecoxib. StatPearls. Retrieved from [Link][3]
-
Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Retrieved from [Link][5]
-
PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link][20]
-
Patsnap. (2024). What is the mechanism of Celecoxib?. Patsnap Synapse. Retrieved from [Link][6]
-
Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link][15]
-
Chahal, S. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. Retrieved from [Link][18]
-
National Toxicology Program. (2001). OECD Test Guideline 423. Retrieved from [Link][12]
-
Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link][21]
-
ResearchGate. (2023). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link][14]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Retrieved from [Link][22]
-
International Journal of Pharmacy and Technology. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link][23]
-
ResearchGate. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF. Retrieved from [Link][24]
-
J-Stage. (2010). Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. Retrieved from [Link][25]
-
research journal. (n.d.). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Retrieved from [Link][16]
-
Kourounakis, A. P., et al. (2019). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. Retrieved from [Link][19]
-
OECD. (2017). OECD Test Guideline 402: Acute Dermal Toxicity. Umwelt-online.de. Retrieved from [Link][26]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central. Retrieved from [Link][27]
-
OECD. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link][13]
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). PubMed. Retrieved from [Link][4]
-
Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link][28]
-
El-Malah, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link][1]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link][10]
-
Li, Q., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Retrieved from [Link][9]
-
Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. PMC - PubMed Central. Retrieved from [Link][29]
-
MDPI. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link][2]
-
ResearchGate. (2021). (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Retrieved from [Link][30]
-
ResearchGate. (2022). Journal of Molecular Structure Synthesis, Structure and Biological Activity of 3(5)-Trifluoromethyl-1H-Pyrazoles Derived from Hemicurcuminoids | Request PDF. Retrieved from [Link][31]
-
ResearchGate. (2022). (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link][11]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. oecd.org [oecd.org]
- 14. researchgate.net [researchgate.net]
- 15. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 16. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 19. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinPGx [clinpgx.org]
- 21. ijpsr.com [ijpsr.com]
- 22. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ijpras.com [ijpras.com]
- 24. researchgate.net [researchgate.net]
- 25. jstage.jst.go.jp [jstage.jst.go.jp]
- 26. umwelt-online.de [umwelt-online.de]
- 27. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole (SC-560) in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of SC-560 in Cellular Research
3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, more commonly known in the scientific community as SC-560 , is a potent and highly selective small molecule inhibitor of the enzyme cyclooxygenase-1 (COX-1)[1][2]. With an IC₅₀ value of approximately 9 nM for COX-1 and a selectivity of over 700-fold compared to COX-2 (IC₅₀ of ~6.3 µM), SC-560 serves as a crucial tool for dissecting the specific roles of COX-1 in various physiological and pathological processes[1][2].
The primary mechanism of action of SC-560 is the inhibition of COX-1, a key enzyme in the arachidonic acid cascade responsible for the synthesis of prostaglandins (PGs), including prostaglandin E2 (PGE2)[1][3]. Dysregulation of the COX-PGE2 axis is implicated in numerous diseases, including cancer, where it can promote cell proliferation, survival, and inflammation. By selectively targeting COX-1, SC-560 allows researchers to investigate the specific contributions of this isozyme to disease pathogenesis, independent of COX-2.
These application notes provide a comprehensive guide for the effective use of SC-560 in cell culture-based research. We will delve into the practical aspects of compound handling and experimental design, and provide detailed protocols for assessing its biological effects.
I. Compound Handling and Preparation: Ensuring Experimental Reproducibility
Proper handling and preparation of SC-560 are paramount for obtaining reliable and reproducible experimental results.
Solubility and Stock Solution Preparation
SC-560 is sparingly soluble in aqueous solutions but is readily soluble in dimethyl sulfoxide (DMSO).
Table 1: Recommended Stock Solution Preparation
| Parameter | Recommendation |
| Solvent | Anhydrous, sterile-filtered DMSO |
| Stock Concentration | 10 mM |
| Storage | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. |
| Long-term Stability | Stable for up to 1 year at -20°C and 2 years at -80°C when stored properly. |
Protocol for Preparing a 10 mM Stock Solution:
-
Calculate the required mass: The molecular weight of SC-560 is 352.74 g/mol . To prepare a 10 mM solution, you will need 3.5274 mg of SC-560 per 1 mL of DMSO.
-
Weigh the compound: Accurately weigh the required amount of SC-560 powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Working Dilutions and Stability in Cell Culture Media
For cell-based experiments, the DMSO stock solution should be diluted in a complete cell culture medium to the desired final concentration.
Key Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
Stability in Media: While specific quantitative data on the long-term stability of SC-560 in cell culture media at 37°C is limited, it is best practice to prepare fresh working dilutions for each experiment. Small molecules can degrade or precipitate in aqueous solutions over time, especially in the presence of serum proteins[4][5][6]. For time-course experiments exceeding 24 hours, consider replenishing the medium with freshly prepared SC-560.
II. Determining Optimal Working Concentrations: The Dose-Response Curve
The effective concentration of SC-560 will vary depending on the cell type, the specific biological endpoint being measured, and the duration of treatment. Therefore, it is essential to perform a dose-response experiment to determine the optimal working concentration range for your specific experimental system.
Protocol for Determining IC₅₀ using a Cell Viability Assay (e.g., MTT or XTT):
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of SC-560. A common starting range is from 1 nM to 100 µM. Include a vehicle control (DMSO) and a positive control for cell death if available.
-
Incubation: Incubate the plate for a period relevant to your research question (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform a cell viability assay such as MTT or XTT according to the manufacturer's protocol. These colorimetric assays measure the metabolic activity of viable cells.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the SC-560 concentration and use a non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Caption: Workflow for determining the IC₅₀ of SC-560.
III. Mechanistic Studies: Unraveling the Cellular Effects of SC-560
SC-560's inhibition of COX-1 and subsequent reduction in PGE2 levels can trigger a cascade of cellular events, including apoptosis and cell cycle arrest. The following protocols are designed to investigate these key mechanisms.
Investigating Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis and a common outcome of anticancer therapies. SC-560 has been shown to induce apoptosis in various cancer cell lines.
A. Western Blot Analysis of Apoptosis-Related Proteins:
This technique allows for the semi-quantitative analysis of protein expression levels, providing insights into the molecular pathways of apoptosis.
Key Protein Targets:
-
Bcl-2 Family: This family of proteins plays a central role in regulating the intrinsic apoptotic pathway.
-
Anti-apoptotic: Bcl-2, Mcl-1
-
Pro-apoptotic: Bax, Bak
-
-
Caspases: These are a family of proteases that execute the apoptotic program.
-
Initiator Caspases: Caspase-8 (extrinsic pathway), Caspase-9 (intrinsic pathway)
-
Executioner Caspase: Caspase-3, Cleaved PARP (a substrate of activated caspase-3)
-
Protocol for Western Blot Analysis:
-
Cell Treatment and Lysis: Treat cells with SC-560 at the predetermined effective concentration for the desired time points (e.g., 0, 6, 12, 24 hours). Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
B. qPCR Analysis of Apoptosis-Related Genes:
Quantitative real-time PCR (qPCR) can be used to measure changes in the mRNA expression levels of genes involved in apoptosis.
Key Gene Targets:
-
BCL2, BAX, MCL1
-
CASP3, CASP8, CASP9
-
TP53 (p53) and its downstream target CDKN1A (p21)
Protocol for qPCR Analysis:
-
Cell Treatment and RNA Extraction: Treat cells with SC-560 as described above. Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for your genes of interest. Include a no-template control and primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between treated and control samples.
Investigating Cell Cycle Arrest
SC-560 can induce cell cycle arrest, preventing cancer cells from proliferating. The specific phase of the cell cycle that is affected can be determined using flow cytometry and the expression of key cell cycle regulatory proteins can be analyzed by Western blotting.
A. Cell Cycle Analysis by Flow Cytometry:
This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol for Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Treat cells with SC-560 for the desired time. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in each phase of the cell cycle.
B. Western Blot Analysis of Cell Cycle Regulatory Proteins:
Key Protein Targets:
-
Cyclins: Cyclin D1, Cyclin E
-
Cyclin-Dependent Kinases (CDKs): CDK4, CDK2
-
CDK Inhibitors (CKIs): p21 (CDKN1A), p27 (CDKN1B)
Follow the Western blot protocol described in section 3.1.A to analyze the expression of these proteins.
IV. Signaling Pathway Analysis: Connecting COX-1 Inhibition to Cellular Outcomes
The cellular effects of SC-560 are mediated by complex signaling pathways. Understanding these pathways is crucial for elucidating the compound's mechanism of action.
The COX-1/PGE2 Signaling Axis
The primary effect of SC-560 is the inhibition of PGE2 production. PGE2 exerts its effects by binding to a family of G-protein coupled receptors (EP1-4), which in turn activate various downstream signaling cascades.
Caption: SC-560 inhibits COX-1, leading to reduced PGE2 synthesis.
Downstream Signaling Pathways
The reduction in PGE2 levels by SC-560 can impact several key signaling pathways that regulate cell survival, proliferation, and apoptosis.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a major survival pathway that is often hyperactivated in cancer. PGE2 has been shown to activate this pathway, promoting cell survival[7][8]. Inhibition of PGE2 synthesis by SC-560 can lead to the downregulation of Akt phosphorylation (p-Akt), thereby promoting apoptosis.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation and cell survival. PGE2 can activate the NF-κB pathway[9]. By reducing PGE2 levels, SC-560 may inhibit NF-κB activity, contributing to its anti-inflammatory and pro-apoptotic effects.
Caption: SC-560-mediated COX-1 inhibition affects key survival pathways.
V. Conclusion and Future Directions
SC-560 is a valuable pharmacological tool for investigating the role of COX-1 in cellular processes. The protocols and guidelines presented here provide a framework for conducting robust and reproducible cell culture studies with this compound. By carefully determining optimal working concentrations and employing a combination of molecular and cellular assays, researchers can gain significant insights into the mechanisms by which SC-560 exerts its biological effects.
Future research could focus on exploring the potential synergistic effects of SC-560 with other therapeutic agents, investigating its role in modulating the tumor microenvironment, and identifying novel downstream targets of COX-1 signaling.
References
-
Brenneis, C., et al. (2006). Inhibition of prostaglandin E2 synthesis by SC-560 is independent of cyclooxygenase 1 inhibition. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 20(9), 1352–1360. [Link]
-
Celecoxib regulates apoptosis and autophagy via the PI3K/Akt signaling pathway in SGC-7901 gastric cancer cells. (2015). Oncology Letters, 10(4), 2399-2404. [Link]
-
Celecoxib, a selective COX-2 inhibitor, through inhibition of Akt signaling. (2009). Journal of Gastroenterology and Hepatology, 24(3), 480-487. [Link]
-
Dovizio, M., et al. (2018). Cyclooxygenase-1 (COX-1) and COX-1 Inhibitors in Cancer: A Review of Oncology and Medicinal Chemistry Literature. Pharmaceuticals, 11(4), 101. [Link]
-
Ghosh, S., & Karin, M. (2002). Missing pieces in the NF-kappaB puzzle. Cell, 109 Suppl, S81–S96. [Link]
-
Inhibition of PI3K-AKT Signaling Blocks PGE2-Induced COX-2 Expression in Lung Adenocarcinoma. (2020). OncoTargets and Therapy, 13, 8435-8445. [Link]
-
PGE2 binds to different EPs to activate downstream signaling pathways. (n.d.). ResearchGate. [Link]
-
Regulation of NF-kappaB transcriptional activity. (2006). Cancer Treatment and Research, 130, 89-102. [Link]
-
Sancilio, S., et al. (2020). Combined inhibition of BCL-2 and MCL-1 overcomes BAX deficiency-mediated resistance of TP53-mutant acute myeloid leukemia to individual BH3 mimetics. Journal of Hematology & Oncology, 13(1), 1-15. [Link]
-
Strasser, A., Cory, S., & Adams, J. M. (2011). Deciphering the rules of programmed cell death to improve therapy of cancer and other diseases. The EMBO journal, 30(19), 3667–3683. [Link]
-
The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy. (2018). Experimental & Molecular Medicine, 50(4), 1-11. [Link]
-
The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. (2021). Cancers, 13(16), 4046. [Link]
-
Vermeulen, L., Vanden Berghe, W., & Haegeman, G. (2006). Regulation of NF-kappaB transcriptional activity. Cancer treatment and research, 130, 89–102. [Link]
-
Zhang, M., et al. (2023). Combined inhibition of BCL-2 and MCL-1 overcomes BAX deficiency-mediated resistance of TP53-mutant acute myeloid leukemia to individual BH3 mimetics. Journal of Hematology & Oncology, 16(1), 1-16. [Link]
-
Zhang, Y., & Chen, F. (2013). The role of prostaglandin E2 in the tumor microenvironment. Prostaglandins & other lipid mediators, 107, 27–35. [Link]
Sources
- 1. Inhibition of prostaglandin E2 synthesis by SC-560 is independent of cyclooxygenase 1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ors.org [ors.org]
- 3. scbt.com [scbt.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole scaffold is a privileged chemical structure in medicinal chemistry, forming the core of numerous selective inhibitors of key biological targets. Notably, this scaffold is central to the structure of Celecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. This document provides a comprehensive guide for researchers engaged in the development of inhibitors based on this pyrazole core. It outlines the rationale behind the inhibitor design, detailed protocols for synthesis, and robust methodologies for evaluating their biological activity, with a primary focus on COX-2 inhibition and anti-inflammatory effects.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structural motif found in a wide array of biologically active compounds. Its versatility allows for diverse substitutions, enabling the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for various enzymatic targets. The incorporation of a trifluoromethyl (-CF3) group is a common strategy in modern drug design, often enhancing metabolic stability and binding affinity.
The 1,5-diarylpyrazole structure, exemplified by 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, is a cornerstone for the development of selective COX-2 inhibitors. The discovery that the inflammatory response is primarily mediated by the inducible COX-2 isozyme, while the constitutive COX-1 isozyme is crucial for homeostatic functions, paved the way for the development of selective COX-2 inhibitors with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.
Rationale for Inhibitor Design and Structure-Activity Relationship (SAR)
The selective inhibition of COX-2 by diaryl-heterocyclic compounds is attributed to specific structural features that exploit differences in the active sites of the COX isozymes. The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of isoleucine in COX-1 with a smaller valine in COX-2. This creates a side pocket in the COX-2 active site that can accommodate bulky substituents.
For inhibitors based on the 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole scaffold, the key SAR principles are:
-
Central Pyrazole Ring: Acts as a rigid scaffold to correctly orient the vicinal aryl moieties.
-
Aryl Group at Position 3 (or 5): The 4-methylphenyl group (p-tolyl) fits into the primary active site of COX-2.
-
Aryl Group at Position 1 (or N1): This position is critical for selectivity. In selective COX-2 inhibitors like Celecoxib, this phenyl ring is often substituted with a sulfonamide (-SO2NH2) or a similar polar group. This polar moiety interacts with the hydrophilic side pocket present in COX-2 but sterically hindered in COX-1.
The general pharmacophore for selective COX-2 inhibitors of this class is a central heterocyclic ring with two adjacent aryl groups, one of which bears a COX-2-selective substituent.
Synthesis of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
The synthesis of 1,3,5-trisubstituted pyrazoles is typically achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The following protocol is adapted from established methods for the synthesis of Celecoxib and related analogs.[1][2]
Protocol 3.1: Synthesis of the 1,3-Diketone Intermediate
Objective: To synthesize 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
Materials:
-
4'-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Anhydrous solvent (e.g., methanol, toluene)
-
Hydrochloric acid (for workup)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve sodium methoxide in the anhydrous solvent.
-
Add 4'-methylacetophenone to the solution.
-
Slowly add ethyl trifluoroacetate dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully acidify with hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diketone.
-
Purify the product by recrystallization or column chromatography.
Protocol 3.2: Cyclocondensation to Form the Pyrazole Ring
Objective: To synthesize 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole.
Materials:
-
4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (from Protocol 3.1)
-
Hydrazine hydrate
-
Ethanol or acetic acid
-
Sodium bicarbonate (for workup)
Procedure:
-
Dissolve the 1,3-diketone intermediate in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Evaluation: In Vitro Assays
Protocol 4.1: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound for COX-1 and COX-2.[3][4][5][6][7]
Materials:
-
Human or ovine recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Celecoxib or other known COX-2 inhibitor (as a positive control)
-
Assay buffer (e.g., Tris-HCl)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or a fluorometric probe
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the assay buffer, co-factors (if required), and the diluted enzyme (COX-1 or COX-2).
-
Add the test compound or control to the respective wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C. This allows the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a short, defined period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., hydrochloric acid).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions. Alternatively, use a fluorometric assay to detect prostaglandin G2.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | |||
| Celecoxib |
Biological Evaluation: Cell-Based Assays
Protocol 5.1: Anti-Inflammatory Activity in a Macrophage Cell Line
Objective: To evaluate the ability of the test compound to inhibit the production of pro-inflammatory mediators in a cellular model of inflammation.[8][9]
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) for stimulation
-
Test compound (dissolved in DMSO)
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Seed THP-1 monocytes in a 96-well plate and differentiate them into macrophages by treating with PMA for 24-48 hours.
-
Remove the PMA-containing medium and replace it with fresh medium. Allow the cells to rest for 24 hours.
-
Pre-treat the differentiated macrophages with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS to induce an inflammatory response. Include a vehicle control (DMSO) and an unstimulated control.
-
Incubate the cells for a specified period (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using specific ELISA kits according to the manufacturer's protocols.
-
Determine the effect of the test compound on cell viability using an MTT or similar assay to rule out cytotoxicity.
-
Calculate the percentage of inhibition of cytokine production for each concentration of the test compound and determine the IC50 values.
Data Presentation:
| Compound | TNF-α IC50 (µM) | IL-6 IC50 (µM) | Cell Viability (at highest conc.) |
| Test Compound | |||
| Positive Control |
Visualizations
Caption: General synthesis pathway for the target pyrazole compound.
Caption: Simplified mechanism of action for pyrazole-based COX-2 inhibitors.
Caption: Overall workflow for inhibitor development and evaluation.
Conclusion
The 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole scaffold is a highly valuable starting point for the development of potent and selective inhibitors, particularly for COX-2. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, characterization, and biological evaluation of novel inhibitors based on this core structure. By understanding the underlying principles of SAR and employing robust assay methodologies, researchers can effectively advance the development of new therapeutic agents for inflammatory diseases.
References
-
Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. Taylor & Francis Online. Available at: [Link]
-
Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices. Available at: [Link]
-
Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. Protein Fluidics. Available at: [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. Available at: [Link]
-
Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. Available at: [Link]
-
Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. PubMed. Available at: [Link]
-
Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. MDPI. Available at: [Link]
-
Smart cellular assays to study inflammatory skin disorders. AXXAM. Available at: [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. Available at: [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 9. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
The Pyrazole Scaffold: 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole as a Cornerstone in Modern Medicinal Chemistry
Introduction: The Privileged Pyrazole in Drug Discovery
The 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole core is a heterocyclic motif of profound significance in medicinal chemistry. This scaffold is most famously embodied in the structure of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor that has had a major impact on the management of inflammation and pain.[1] The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" in drug discovery, appearing in a multitude of FDA-approved drugs for a wide array of therapeutic applications.[2] The specific substitution pattern of a 4-methylphenyl group at the 3-position and a trifluoromethyl group at the 5-position imparts a unique combination of steric, electronic, and pharmacokinetic properties that have been expertly exploited in the design of targeted therapies.[3] The trifluoromethyl group, in particular, is a bioisostere often employed to enhance metabolic stability and improve binding affinity to biological targets.[3]
This comprehensive guide will delve into the multifaceted applications of the 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole scaffold, providing detailed insights into its synthesis, mechanism of action, and its pivotal role in the development of anti-inflammatory and anti-cancer agents. We will explore the key experimental protocols used to evaluate the biological activity of compounds derived from this core, offering a practical resource for researchers and drug development professionals.
Mechanism of Action: Targeting the Cyclooxygenase Enzymes
The primary mechanism of action for many drugs incorporating the 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole scaffold is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4] Both COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are crucial mediators of pain, inflammation, and fever.[4] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[5] This differential expression provides a therapeutic window for selective COX-2 inhibitors to exert anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[6]
The selectivity of Celecoxib and its analogs for COX-2 is attributed to key structural features that allow for specific interactions within the enzyme's active site. The crystal structure of Celecoxib bound to COX-2 reveals that the sulfonamide moiety of Celecoxib binds to a hydrophilic side pocket present in COX-2 but absent in COX-1.[7][8] The 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole core itself orients the molecule within the active site, with the trifluoromethyl group projecting towards a constriction site, further contributing to the binding affinity and selectivity.
Caption: Simplified signaling pathway of COX-2 mediated inflammation and its inhibition by pyrazole-based inhibitors.
Synthesis of the Core Scaffold
The synthesis of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is typically achieved through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or a hydrazine derivative.[9][10] A common precursor is 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione.[11][12][13]
Caption: General synthetic workflow for 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole.
Protocol: Synthesis of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione
This protocol describes a general procedure for the Claisen condensation to form the 1,3-diketone intermediate.[14][15][16]
Materials:
-
p-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium ethoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (10%)
-
Ethyl acetate
-
Water
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous toluene.
-
To this solution, add p-methylacetophenone dropwise at room temperature.
-
Following the addition of the ketone, add ethyl trifluoroacetate dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, quench the reaction by adding water.
-
Adjust the pH of the aqueous layer to approximately 6 with 10% hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 70 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione.
-
The crude product can be purified by crystallization or column chromatography.
Protocol: Synthesis of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
This protocol outlines the cyclization of the 1,3-diketone with hydrazine.[9]
Materials:
-
4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole.
Biological Evaluation: Application Protocols
The biological activity of compounds based on the 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole scaffold is typically assessed through a series of in vitro assays.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the potency and selectivity of a compound in inhibiting COX-1 and COX-2 enzymes. A common method is a colorimetric assay that measures the peroxidase activity of COX.[5]
Principle: The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid. The rate of color development is proportional to COX activity, and inhibition is measured as a decrease in this rate.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin
-
TMPD
-
Arachidonic acid
-
Test compound and reference inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add in the following order:
-
150 µL Tris-HCl buffer
-
10 µL Hematin (final concentration 1 µM)
-
10 µL of either COX-1 or COX-2 enzyme solution
-
10 µL of the test compound or reference inhibitor at various concentrations (or DMSO for the control wells).
-
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.
-
Immediately measure the absorbance at 590 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (DMSO) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for both COX-1 and COX-2.
-
The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Quantitative Data Summary:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 82 | 6.8 | 12 | [17] |
| Celecoxib Analog 1 | >100 | 0.21 | >476 | [6] |
| Celecoxib Analog 2 | >100 | 0.077 | >1298 | [6] |
| Celecoxib Analog 3 | 19.87 nM | 35.56 nM | 0.56 | [18] |
Cell-Based Anti-Inflammatory Assay
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in a cellular context. A common model involves stimulating macrophage-like cells (e.g., RAW 264.7 or THP-1) with lipopolysaccharide (LPS) to induce an inflammatory response.[4][19]
Principle: LPS stimulation of macrophages activates signaling pathways, such as the NF-κB pathway, leading to the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). The anti-inflammatory activity of a test compound is determined by its ability to reduce the levels of these mediators.
Materials:
-
RAW 264.7 or THP-1 cells
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)
-
LPS
-
Test compound
-
Griess reagent (for NO measurement)
-
ELISA kits for TNF-α, IL-6, and PGE2
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 or THP-1 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).
-
After the incubation period, collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement:
-
Mix an equal volume of the supernatant with Griess reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine and PGE2 Measurement:
-
Use commercially available ELISA kits to measure the concentrations of TNF-α, IL-6, and PGE2 in the supernatant according to the manufacturer's instructions.
-
-
Calculate the percentage inhibition of each inflammatory mediator by the test compound compared to the LPS-only control.
-
Determine the IC50 value for the inhibition of each mediator.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound against cancer cell lines.[7][15][20][21][22]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116, HeLa)
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (no compound).
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
Cytotoxicity Data of Celecoxib and Analogs:
| Compound | Cell Line | IC50 (µM) | Reference |
| Celecoxib | AGS (Gastric Cancer) | >500 | [2] |
| Celecoxib | U251 (Glioblastoma) | 11.7 | [22] |
| Celecoxib Analog 4f | MCF-7 (Breast Cancer) | 1.2-2 fold more potent than Celecoxib | [23] |
| Celecoxib Analog E | Hela (Cervical Cancer) | Lower than Celecoxib | [5] |
Pharmacokinetics and Structure-Activity Relationship (SAR)
The pharmacokinetic profile of a drug is crucial for its therapeutic success. For Celecoxib, a representative of this pyrazole class, it is rapidly absorbed after oral administration, reaching peak plasma concentrations in about 3 hours.[20][24][25] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9.[20][24] The elimination half-life is approximately 7-11 hours.[1]
Structure-activity relationship (SAR) studies on 1,5-diarylpyrazole derivatives have provided valuable insights for the design of potent and selective COX-2 inhibitors. Key findings include:
-
Sulfonamide or Methylsulfonyl Group: A sulfonamide (SO2NH2) or methylsulfonyl (SO2Me) group at the para-position of one of the phenyl rings is crucial for high COX-2 selectivity and potency, as it interacts with the specific side pocket of the COX-2 active site.[6]
-
Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings significantly influence activity. For instance, a methyl group on the C-5 phenyl ring of Celecoxib contributes to its activity.[1]
-
The Pyrazole Core: The 1,5-diarylpyrazole scaffold serves as a rigid template to correctly orient the pharmacophoric groups within the COX-2 active site.[26]
Conclusion and Future Perspectives
The 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole scaffold has proven to be a remarkably versatile and valuable core in medicinal chemistry. Its central role in the development of the selective COX-2 inhibitor Celecoxib has paved the way for the design of a new generation of anti-inflammatory agents with improved safety profiles. Beyond inflammation, the exploration of derivatives for anticancer and other therapeutic applications continues to be an active area of research. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to further investigate and exploit the therapeutic potential of this privileged heterocyclic system. Future efforts will likely focus on the development of multi-target agents and the fine-tuning of pharmacokinetic properties to create even more effective and safer medicines based on this remarkable pyrazole scaffold.
References
-
In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.net. Retrieved from [Link]
-
Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310–315. Retrieved from [Link]
-
Celecoxib Pathway, Pharmacokinetics. (n.d.). Clinical Pharmacogenetics Implementation Consortium (CPIC). Retrieved from [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). Clinical Pharmacogenetics Implementation Consortium (CPIC). Retrieved from [Link]
-
Serafini, M. (2018). Clinical Pharmacology of Celecoxib. Edelweiss Publications. Retrieved from [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., Graneto, M. J., Lee, L. F., Malecha, J. W., Miyashiro, J. M., Rogers, R. S., Rogier, D. J., Yu, S. S., Anderson, G. D., Burton, E. G., Cogburn, J. N., Gregory, S. A., Koboldt, C. M., Perkins, W. E., Seibert, K., Veenhuizen, A. W., Zhang, Y. Y., & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. Retrieved from [Link]
-
Al-Hourani, B. J. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516. Retrieved from [Link]
-
Sensitivity of the five cancer cell lines to celecoxib expressed as IC50 a values. (n.d.). ResearchGate. Retrieved from [Link]
-
3LN1: Structure of celecoxib bound at the COX-2 active site. (n.d.). RCSB PDB. Retrieved from [Link]
-
3LN1: Structure of celecoxib bound at the COX-2 active site. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Abdelhaleem, E. F., Kassab, A. E., El-Nassan, H. B., & Khalil, O. M. (2022). Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7. Medicinal Chemistry, 18(8), 903–914. Retrieved from [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. Retrieved from [Link]
-
Dömling, A. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2128–2150. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
Orlando, B. J., & Malkowski, M. G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta Crystallographica Section F, Structural Biology Communications, 72(Pt 11), 856–860. Retrieved from [Link]
-
Graphical representation of IC 50 (COX-1 and COX-2) values for the 9(a-e)and 10(a-e) in comparison with celecoxib, diclofenac and indomethacin (a). (n.d.). ResearchGate. Retrieved from [Link]
-
Kato, M., Nishida, S., Kitasato, H., Sakata, N., & Kawai, S. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(12), 1679–1685. Retrieved from [Link]
-
Van de Velde, M., L'Homme, L., D'Auria, L., Pochet, L., & Frédérick, R. (2021). Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. Cancers, 13(14), 3538. Retrieved from [Link]
-
Asghari, S., Rahnama, S., & Zarghi, A. (2017). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 16(Suppl), 1–18. Retrieved from [Link]
-
COX-2 crystal structure. (n.d.). ResearchGate. Retrieved from [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). Retrieved from [Link]
-
Badalanlou, K., Mohammadi, E., & Ramezani, M. (2020). Cytotoxic and Apoptotic Effects of Celecoxib and Topotecan on AGS and HEK 293 Cell Lines. Endocrine, Metabolic & Immune Disorders - Drug Targets, 21(5), 920–927. Retrieved from [Link]
-
1,3-Butanedione, 4,4,4-trifluoro-1-p-tolyl-. (n.d.). Chemsrc. Retrieved from [Link]
- Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. (n.d.). Google Patents.
-
Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. (n.d.). Molecular Devices. Retrieved from [Link]
Sources
- 1. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 2. Cytotoxic and Apoptotic Effects of Celecoxib and Topotecan on AGS and HEK 293 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. 3LN1: Structure of celecoxib bound at the COX-2 active site [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 720-94-5 [chemicalbook.com]
- 11. CAS#:720-94-5 | 1,3-Butanedione, 4,4,4-trifluoro-1-p-tolyl | Chemsrc [chemsrc.com]
- 12. 4,4,4-trifluoro-1-p-tolyl-1,3-butanedione | 720-94-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 13. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 15. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]
- 16. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Crystal structure of rofecoxib bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benthamdirect.com [benthamdirect.com]
- 23. ClinPGx [clinpgx.org]
- 24. ClinPGx [clinpgx.org]
- 25. rcsb.org [rcsb.org]
- 26. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Throughput Screening of Pyrazole Libraries for Accelerated Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a broad spectrum of biological activities, including anti-inflammatory and anticancer properties.[1][2][3] High-Throughput Screening (HTS) provides an automated and rapid methodology to evaluate large libraries of pyrazole-based compounds, significantly accelerating the identification of novel therapeutic leads.[4][5][6] This guide offers a comprehensive framework for designing and executing a successful HTS campaign for pyrazole libraries. We delve into the critical phases of assay development, miniaturization, validation, primary screening, and hit confirmation, providing detailed, field-proven protocols and explaining the scientific rationale behind key experimental decisions.
Part A: Assay Development & Miniaturization for Pyrazole Library Screening
The foundation of any successful HTS campaign is a robust, reproducible, and scalable assay.[7][8] This section details the critical steps from selecting an appropriate assay to validating its performance in a high-throughput format.
Section 1: Choosing the Right Assay: Biochemical vs. Cell-Based
The initial and most critical decision is the selection of an assay format that is compatible with HTS and can accurately quantify the biological process of interest.[9][10] The choice between a biochemical (cell-free) and a cell-based assay depends on the specific target and the desired information.[11]
-
Biochemical Assays : These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor.[12]
-
Advantages : Offer a direct measure of target engagement, are generally less complex, and exhibit lower variability. Common formats include Fluorescence Resonance Energy Transfer (FRET) and fluorescence polarization.[11][12]
-
Disadvantages : Lack the physiological context of a cellular environment. Hits may not be active in cells due to issues like poor membrane permeability.
-
-
Cell-Based Assays : These assays measure a compound's effect within a living cell, providing more biologically relevant data.[13][14]
-
Advantages : Provide insights into a compound's activity in a more natural context, accounting for cell permeability and potential off-target effects.[12][13] They are essential for studying signaling pathways and cellular phenotypes.[10]
-
Disadvantages : Can have higher variability and are more susceptible to compound-induced cytotoxicity, which can lead to false positives.
-
Expert Insight : For novel pyrazole libraries, a dual-screening approach is often optimal. A primary biochemical screen can rapidly identify direct binders, while a secondary cell-based assay validates their activity in a more physiological setting. This strategy efficiently filters the library, prioritizing compounds with both target engagement and cellular efficacy.
Section 2: Reagent Procurement & Quality Control
The quality and consistency of reagents are paramount for a reproducible assay.[9][15]
-
Target Protein/Cells : Ensure the purity and activity of the target protein or the health and passage number of the cell line.
-
Substrates & Reagents : Use high-purity substrates and reagents. Validate each new batch to ensure consistency.
-
Pyrazole Library : The pyrazole library should be of high purity. Confirm the identity and purity of a subset of compounds via LC-MS or NMR. Ensure compounds are dissolved in a compatible solvent (typically DMSO) and stored under appropriate conditions to prevent degradation.
Section 3: Protocol Miniaturization & Optimization (384-well format)
Miniaturizing the assay to a 384- or 1536-well format is essential for HTS to reduce reagent costs and increase throughput.[4][16] This requires careful optimization of several parameters.
Protocol 1: General Assay Miniaturization to 384-Well Format
-
Initial Parameter Testing : Begin by testing a range of concentrations for key reagents (e.g., enzyme, substrate, cells) in a 96-well format to determine the optimal signal-to-background ratio.
-
Volume Reduction : Systematically reduce the reaction volume while maintaining the optimal reagent concentrations. For a 384-well plate, typical final volumes range from 20 to 50 µL.
-
Incubation Time Optimization : Determine the shortest incubation time that yields a robust and stable signal. Monitor the signal over time to identify the optimal reading window.
-
DMSO Tolerance : Evaluate the assay's sensitivity to DMSO, the solvent for the compound library. Ensure the final DMSO concentration (typically ≤1%) does not significantly impact assay performance.
-
Dispensing & Automation : Use automated liquid handlers to dispense reagents and compounds. Validate the precision and accuracy of the liquid handling to minimize variability.[4]
Section 4: Assay Validation
Before initiating the full-scale screen, the miniaturized assay must be rigorously validated to ensure its robustness and reliability.[8] The key statistical parameter for HTS assay validation is the Z'-factor.[5]
Understanding the Z'-Factor
The Z'-factor is a statistical measure of the quality of an HTS assay.[17] It quantifies the separation between the distributions of the positive and negative controls.[18]
The formula for calculating the Z'-factor is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.[18]
Table 1: Key Assay Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | Measures the separation between positive and negative controls. | ≥ 0.5 |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | ≥ 5 |
| Coefficient of Variation (%CV) | Measures the variability of the data. Calculated as (Standard Deviation / Mean) * 100. | ≤ 20% for each control.[8] |
Protocol 2: Assay Validation Run
-
Plate Layout : Prepare several 384-well plates. Dedicate half of the wells to the positive control (e.g., a known inhibitor or maximal stimulation) and the other half to the negative control (e.g., vehicle/DMSO).
-
Execution : Run the assay according to the optimized protocol.
-
Data Collection : Measure the signal from each well using a plate reader.
-
Calculation : Calculate the Mean, Standard Deviation, %CV, S/B, and Z'-factor for each plate.
-
Assessment : The assay is considered validated if the acceptance criteria in Table 1 are consistently met across multiple plates and on different days.[8]
Part B: The High-Throughput Screening Campaign
With a validated assay, the full-scale screening of the pyrazole library can commence.
Section 5: Library Preparation & Plating
Proper handling of the compound library is crucial for a successful screen.
Protocol 3: Pyrazole Library Plating
-
Thawing : Allow the library stock plates to thaw to room temperature before opening to prevent water condensation.
-
Dilution : Create an intermediate dilution plate from the master stock plates.
-
Assay-Ready Plates : Use an acoustic dispenser or pin tool to transfer a small volume (e.g., 50-100 nL) of each compound from the intermediate plate to the 384-well assay plates.[16]
-
Control Wells : Ensure each assay plate includes positive and negative control wells for data normalization and quality control.
Section 6: The HTS Run
The HTS run is a highly automated process.[16]
Workflow Diagram: HTS Campaign
Caption: Workflow of a typical HTS campaign.
Section 7: Data Analysis & Hit Identification
Raw data from the plate reader must be processed to identify "hits."
-
Normalization : Normalize the data on a plate-by-plate basis using the positive and negative controls. A common method is to calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
-
Hit Selection : Define a hit threshold. A common starting point is a threshold of three standard deviations from the mean of the sample population or a specific percent inhibition (e.g., >50%).
Part C: Hit Confirmation & Follow-up
Primary hits from the HTS must be rigorously confirmed and characterized.
Section 8: Hit Confirmation & Triage
The goal is to eliminate false positives and confirm the activity of true hits.
Protocol 4: Hit Confirmation
-
Re-testing : Re-test the primary hits from a freshly prepared sample of the compound in the primary assay.
-
Orthogonal Assays : Test the confirmed hits in a secondary, orthogonal assay that measures the same biological endpoint through a different method. This helps to rule out assay-specific artifacts.
Hit Triage Workflow
Caption: The hit confirmation and triage process.
Section 9: Dose-Response & IC50 Determination
For confirmed hits, determining the potency is a critical next step. The half-maximal inhibitory concentration (IC50) is the most common measure of a compound's potency.[21]
Protocol 5: IC50 Determination
-
Serial Dilution : Prepare a serial dilution of the confirmed hit compound, typically an 8- to 10-point, 2- or 3-fold dilution series.[22]
-
Assay Execution : Test the dilution series in the primary assay.
-
Data Analysis : Plot the percent inhibition against the logarithm of the compound concentration.
-
Curve Fitting : Fit the data to a four-parameter logistic equation to determine the IC50 value.[23]
Section 10: Preliminary Structure-Activity Relationship (SAR)
The confirmed and characterized hits from the pyrazole library provide the starting point for medicinal chemistry efforts. By analyzing the structures of the active compounds, preliminary structure-activity relationships (SAR) can be established, guiding the synthesis of more potent and selective analogs.[24]
Troubleshooting Guide
Table 2: Common HTS Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-factor (<0.5) | High data variability, low signal-to-background ratio. | Re-optimize reagent concentrations and incubation times. Check liquid handler performance. |
| High %CV (>20%) | Inconsistent dispensing, edge effects on the plate, reagent instability. | Validate liquid handler precision. Use a plate layout that minimizes edge effects. Check reagent stability over the course of the run. |
| High False Positive Rate | Compound interference (e.g., autofluorescence), cytotoxicity in cell-based assays. | Implement an orthogonal assay. Run a counter-screen to identify cytotoxic compounds. |
| Poor Hit Confirmation Rate | Library degradation, inaccurate primary hit selection, assay drift. | Check library integrity. Use stricter hit selection criteria. Re-validate the assay periodically. |
References
- Bertz, S. H., & K. K. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today.
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ.
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
- On HTS. (2023). Z-factor. On HTS.
- National Institutes of Health. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. NIH.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
- ATCC. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). ATCC.
- BIT 479/579 High-throughput Discovery. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. BIT 479/579 High-throughput Discovery.
- Wikipedia. (n.d.). Z-factor. Wikipedia.
- Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Bioorganic & Medicinal Chemistry.
- Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center. (2007). Guidance for Assay Development & HTS.
- MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. MSU Drug Discovery.
- Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray.
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
- BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. BenchChem.
- Taos, T. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research.
- National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.
- Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems.
- MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.
- BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
- National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- National Center for Biotechnology Information. (2012). HTS Assay Validation. NCBI Bookshelf.
- ResearchGate. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. ResearchGate.
- Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers.
- National Center for Biotechnology Information. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
- International Journal of Research and Applied Science & Engineering Technology. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.
- ResearchGate. (2021). How can I decide chemical concentration for design of IC50 assay?. ResearchGate.
- National Center for Biotechnology Information. (2016). A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors. PubMed Central.
- Janzen, W. P., & Bernasconi, P. (2009). High throughput screening. Methods and protocols, second edition. Preface. Methods in Molecular Biology.
- Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen.
- World Health Organization. (n.d.). Selecting diagnostics for HIV diagnosis. WHO.
- BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH.
- Sittampalam, G. S., et al. (2012). Overview of high-throughput screening. Current Protocols in Chemical Biology.
- BIT 479/579 High-throughput Discovery. (n.d.). Navigating Drug Discovery with High-Throughput Screening. BIT 479/579 High-throughput Discovery.
- World Health Organization. (n.d.). Preventing HIV misdiagnosis. WHO.
- ICAP. (n.d.). ICAP Approach to Strategic HIV Testing. AWS.
- National Center for Biotechnology Information. (n.d.). Strategic planning for effective and efficient HIV testing services. NCBI.
- National Center for Biotechnology Information. (n.d.). Technical guidance update on quality assurance for HIV rapid diagnostic tests. NCBI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Navigating Drug Discovery with High-Throughput Screening – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 8. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. htsc.wustl.edu [htsc.wustl.edu]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. marinbio.com [marinbio.com]
- 14. lifescienceglobal.com [lifescienceglobal.com]
- 15. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 16. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 17. Z-factor - Wikipedia [en.wikipedia.org]
- 18. assay.dev [assay.dev]
- 19. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 20. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 21. azurebiosystems.com [azurebiosystems.com]
- 22. researchgate.net [researchgate.net]
- 23. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 24. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Scale-Up Protocol: Synthesis of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Abstract
This document provides a comprehensive guide for the robust and scalable synthesis of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, a key heterocyclic scaffold in medicinal chemistry and drug development.[1] This pyrazole derivative is structurally related to selective cyclooxygenase-2 (COX-2) inhibitors and serves as a valuable building block for novel therapeutic agents.[1][2] The protocol detailed herein is based on the classical Knorr pyrazole synthesis, employing a two-step process commencing with a Claisen condensation to form the key β-diketone intermediate, followed by a regioselective cyclization with hydrazine.[3][4] This guide emphasizes the mechanistic rationale behind procedural choices, critical parameters for process control, and specific considerations for scaling the synthesis from the laboratory bench to kilogram production.
Introduction & Synthetic Strategy
The pyrazole core is a privileged scaffold in pharmaceutical development, present in numerous approved drugs.[5][6] The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][7] The target compound, 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, combines these advantageous features.
The synthetic strategy is a well-established and reliable two-step sequence:
-
Step 1: Claisen Condensation. Synthesis of the key intermediate, 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, via the Claisen condensation of 4'-methylacetophenone with ethyl trifluoroacetate.[8][9]
-
Step 2: Knorr Pyrazole Synthesis. Cyclocondensation of the β-diketone intermediate with hydrazine hydrate to yield the target pyrazole.[10][11]
This approach is advantageous for its use of readily available starting materials and its amenability to large-scale production.[12][13]
Figure 1: Overall synthetic workflow for the target pyrazole.
Mechanistic Insights: Regioselectivity in Pyrazole Formation
The reaction of an unsymmetrical 1,3-diketone with hydrazine can potentially yield two regioisomers. In this synthesis, the formation of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is highly favored over the 5-(4-methylphenyl)-3-(trifluoromethyl) isomer.
Causality: This high regioselectivity is dictated by the electronic properties of the β-diketone intermediate. The potent electron-withdrawing effect of the trifluoromethyl group makes the adjacent carbonyl carbon (C-3 of the diketone) significantly more electrophilic than the carbonyl carbon adjacent to the p-tolyl group. Consequently, the initial nucleophilic attack by a nitrogen atom of hydrazine occurs preferentially at this more electron-deficient center. The subsequent intramolecular condensation and dehydration proceed to give the desired product as the major isomer.[10][14]
Figure 2: Key steps in the regioselective Knorr pyrazole synthesis.
Part I: Protocol for 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
This procedure details the synthesis of the key β-diketone intermediate via a Claisen condensation.[8]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount | Supplier | Purity |
| 4'-Methylacetophenone | C₉H₁₀O | 134.18 | 1.0 | 134.2 g | Sigma-Aldrich | ≥98% |
| Sodium Hydride (60% disp. in oil) | NaH | 24.00 | 1.5 | 60.0 g | Sigma-Aldrich | 60% |
| Ethyl Trifluoroacetate | C₄H₅F₃O₂ | 142.08 | 1.5 | 213.1 g | Sigma-Aldrich | ≥99% |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | - | - | 2.0 L | Sigma-Aldrich | ≥99.9% |
| Hydrochloric Acid (3M aq.) | HCl | - | - | ~750 mL | Fisher Scientific | 3M |
| Ethyl Acetate | C₄H₈O₂ | - | - | 1.5 L | VWR | ACS Grade |
| Brine (sat. NaCl aq.) | NaCl | - | - | 500 mL | Lab Prepared | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | - | 50 g | VWR | - |
Step-by-Step Protocol
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Inert Atmosphere: Purge the reactor with dry nitrogen for 20 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Charging: Charge the reactor with sodium hydride (60.0 g, 1.5 mol) and anhydrous THF (1.0 L).
-
Cooling: Cool the stirred suspension to 0-5 °C using a circulating chiller.
-
Substrate Addition: In the dropping funnel, prepare a solution of 4'-methylacetophenone (134.2 g, 1.0 mol) and ethyl trifluoroacetate (213.1 g, 1.5 mol) in anhydrous THF (1.0 L).
-
Controlled Addition: Add the substrate solution dropwise to the NaH suspension over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous hydrogen gas evolution will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction by TLC or HPLC until the starting 4'-methylacetophenone is consumed.
-
Quenching: Cool the reactor back to 0-5 °C. Cautiously quench the reaction by the slow, dropwise addition of 3M HCl (~750 mL) until the pH of the aqueous layer is ~6 and gas evolution ceases. CAUTION: The quench is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash with water (500 mL) and then brine (500 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexane/ethyl acetate) to afford 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione as a light yellow solid.[15]
-
Expected Yield: 75-85%
-
CAS Number: 720-94-5[16]
-
Part II: Protocol for 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
This procedure details the cyclization of the β-diketone to form the final product.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount | Supplier | Purity |
| 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione | C₁₁H₉F₃O₂ | 230.18 | 1.0 | 230.2 g | From Part I | - |
| Hydrazine Hydrate (~64% N₂H₄) | N₂H₄·H₂O | 50.06 | 1.1 | 55.1 g | Sigma-Aldrich | ~64% |
| Ethanol | C₂H₆O | - | - | 2.0 L | VWR | 200 Proof |
| Acetic Acid, Glacial | C₂H₄O₂ | - | - | 10 mL | Fisher Scientific | ACS Grade |
Step-by-Step Protocol
-
Reactor Setup: Use a 5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a reflux condenser.
-
Reagent Charging: Charge the reactor with 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (230.2 g, 1.0 mol), ethanol (2.0 L), and glacial acetic acid (10 mL).
-
Hydrazine Addition: Slowly add hydrazine hydrate (55.1 g, ~1.1 mol) to the stirred solution at room temperature. A mild exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction by TLC or HPLC for the disappearance of the diketone starting material.
-
Cooling & Crystallization: Cool the reaction mixture to room temperature, then further cool to 0-5 °C for 2-4 hours to induce crystallization of the product.
-
Isolation: Isolate the product by filtration, washing the filter cake with cold ethanol (2 x 200 mL).
-
Drying: Dry the solid product in a vacuum oven at 40-50 °C to a constant weight.
-
Expected Yield: 88-95%
-
CAS Number: 175136-93-1
-
Scale-Up Considerations and Process Safety
Transitioning this synthesis to a larger scale requires careful attention to the following parameters:
-
Thermal Management: The Claisen condensation is highly exothermic, particularly during the initial reaction and the acidic quench. A jacketed reactor with efficient cooling is mandatory to maintain temperature control and prevent runaway reactions.
-
Reagent Handling:
-
Sodium Hydride: A flammable solid that reacts violently with water. It must be handled under an inert atmosphere by trained personnel. The oil dispersion should be washed with dry hexane for very precise applications, but is often used as-is for large-scale work.
-
Hydrazine: A toxic and corrosive substance. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
-
Hydrogen Evolution: The Claisen condensation releases a significant volume of flammable hydrogen gas. The reactor must be properly vented to a safe area, away from ignition sources.
-
Purification: On a large scale, recrystallization is preferred over chromatography. Process development should focus on identifying an optimal solvent/anti-solvent system that provides high purity and recovery. Seeding the crystallization may be necessary to ensure consistent crystal form and particle size.
-
Waste Management: The acidic and basic aqueous waste streams must be neutralized and disposed of in accordance with local environmental regulations.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Step 1 | Inactive Sodium Hydride (due to moisture exposure). | Use a fresh, unopened container of NaH. Ensure all glassware and solvents are scrupulously dry. |
| Incomplete reaction. | Increase reaction time or temperature slightly (e.g., to 30-35 °C) after initial addition. Confirm with IPC. | |
| Product loss during acidic workup. | Ensure pH is not too low during the quench. Perform thorough extractions. | |
| Mixture of Regioisomers in Step 2 | Incorrect reaction conditions. | While electronically disfavored, the other isomer can form. Using a slight excess of hydrazine and acidic catalysis (as described) promotes the desired isomer.[10] |
| Product Fails to Crystallize | Solution is too dilute or impurities are present. | Concentrate the solution further. Attempt to crash out the product with an anti-solvent (e.g., cold water). If oily, purify a small sample to use as seed crystals. |
| Inconsistent Yields on Scale-up | Poor temperature control or inefficient mixing. | Ensure the reactor's overhead stirrer provides good agitation. Calibrate thermocouples and ensure the cooling system is adequate for the batch size. |
References
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
National Institutes of Health (NIH). (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
-
Royal Society of Chemistry. (2022, October 27). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. [Link]
-
Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]
-
PubMed. (n.d.). Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors. [Link]
-
American Chemical Society. (n.d.). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors. [Link]
-
PubMed. (n.d.). Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7. [Link]
-
PubMed Central. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]
-
R Discovery. (2024, August 31). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. [Link]
-
ResearchGate. (2024, August 6). Synthesis of Celecoxib and Structural Analogs- A Review. [Link]
-
MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
-
ResearchGate. (n.d.). Large‐scale synthesis of 1H‐pyrazole. [Link]
-
MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
-
ResearchGate. (2024, August 10). ChemInform Abstract: Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. [Link]
-
ResearchGate. (2022, November 2). (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
-
PubMed Central. (2021, August 22). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]
-
American Chemical Society. (n.d.). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. [Link]
-
Royal Society of Chemistry. (2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles. [Link]
-
Royal Society of Chemistry. (n.d.). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. [Link]
-
National Institutes of Health (NIH). (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
PubMed. (2024, October 4). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. [Link]
-
American Chemical Society. (2021, September 20). Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. [Link]
-
Chemsrc. (2024, August 20). CAS#:720-94-5 | 1,3-Butanedione, 4,4,4-trifluoro-1-p-tolyl. [Link]
-
PubChem. (n.d.). 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(trimethylsilyl)benzenesulfonamide. [Link]
-
PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. [Link]
-
ElectronicsAndBooks. (n.d.). Synthesis of 1-Aryl-5-(trifluoromethyl)- 1H-pyrazole-4-carboxylic Acids and Esters. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry. [Link]
-
UNIFUCAMP. (n.d.). 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. [Link]
-
MDPI. (n.d.). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. mdpi.com [mdpi.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.com [thieme-connect.com]
- 14. mdpi.com [mdpi.com]
- 15. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 720-94-5 [chemicalbook.com]
- 16. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | C11H9F3O2 | CID 550193 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole for Preclinical Animal Studies
Abstract
This document provides a comprehensive guide for the formulation of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, a lipophilic pyrazole derivative, for in vivo animal studies. Due to its predicted low aqueous solubility, achieving consistent and bioavailable dosing requires systematic formulation strategies. We present detailed protocols for developing oral suspensions and solubilized formulations suitable for oral (PO) and intravenous (IV) administration. This guide emphasizes pre-formulation characterization, rational vehicle selection, step-by-step preparation, and essential quality control checks to ensure formulation stability and performance, thereby supporting robust and reproducible preclinical research.
Introduction
3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole class, which is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active agents.[1][2][3] The inclusion of a trifluoromethyl group is a common strategy in modern drug design to enhance metabolic stability and target binding affinity.[1] However, this modification also significantly increases the molecule's lipophilicity, often leading to poor aqueous solubility.[1]
The preclinical evaluation of such promising but poorly soluble new chemical entities (NCEs) presents a significant challenge: inadequate formulation can lead to erratic absorption, low bioavailability, and misinterpretation of efficacy and toxicology data.[4] Therefore, a well-characterized and stable formulation is paramount for generating reliable in vivo data.
This guide details a systematic approach to formulating 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole. It begins with essential pre-formulation assessments and provides two primary, field-proven strategies: a simple, robust suspension for oral administration and a solubilized formulation for studies requiring a true solution.
Part 1: Pre-Formulation Characterization
Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential.[4][5] This data guides the selection of an appropriate formulation strategy and vehicle system.
1.1 Physicochemical Property Overview
The properties of the target compound are estimated based on its structure and data from similar pyrazole analogs.
| Property | Estimated Value / Characteristic | Significance for Formulation |
| Molecular Formula | C11H9F3N2 | - |
| Molecular Weight | 242.20 g/mol | Required for all concentration calculations. |
| Appearance | Likely a solid powder at room temperature.[6] | Physical form dictates initial handling and processing (e.g., grinding). |
| logP | ~3.5[1] | Indicates high lipophilicity and predicts poor aqueous solubility. |
| Aqueous Solubility | Poor | The primary challenge to overcome. A suspension or solubilization strategy is necessary. |
| Chemical Stability | Generally stable pyrazole core, but subject to oxidation or reduction under harsh conditions.[1] | Dictates acceptable storage conditions and excipient compatibility. |
1.2 Critical First Step: Solubility Screening
The initial and most critical experiment is to determine the compound's solubility in a panel of commonly used preclinical vehicles. This empirical data is indispensable for selecting a viable formulation path.
Protocol 1: Vehicle Solubility Screen
-
Vehicle Selection: Prepare a panel of common, well-tolerated preclinical vehicles. This should include:
-
Equilibrium Solubility Determination:
-
Add an excess amount of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole (e.g., 10-20 mg) to a known volume (e.g., 1 mL) of each vehicle in separate glass vials.
-
Agitate the samples at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A vial rotator or orbital shaker is recommended.
-
After 24 hours, visually inspect for undissolved solid material.
-
Clarify the samples by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a 0.22 µm filter (ensure the filter material is compatible with the vehicle).
-
Accurately dilute the clear supernatant in a suitable organic solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Part 2: Formulation Strategy & Development Workflow
The results from the solubility screen will guide the formulation strategy, as depicted in the workflow below. For most early-stage efficacy and pharmacokinetic (PK) studies, a simple suspension is often the most pragmatic starting point.
Caption: Workflow for selecting a formulation strategy.
Strategy A: Aqueous Suspension for Oral (PO) Administration
This is the preferred default strategy for water-insoluble compounds intended for oral dosing. It is simple, scalable, and uses well-tolerated excipients.[4] A 0.5% Na-CMC vehicle provides viscosity to keep the drug particles uniformly suspended, ensuring consistent dosing.[7]
Protocol 2: Preparation of a 0.5% Na-CMC Suspension
This protocol describes the preparation of 10 mL of a 10 mg/mL suspension. Adjust volumes and weights as needed.
-
Vehicle Preparation (0.5% w/v Na-CMC):
-
Weigh 50 mg of Sodium Carboxymethylcellulose (medium viscosity).
-
Measure 10 mL of purified water into a small beaker or vial with a magnetic stir bar.
-
While stirring vigorously, slowly sprinkle the Na-CMC powder into the vortex to prevent clumping.
-
Continue stirring until the Na-CMC is fully dissolved and the solution is clear and viscous. This may take several hours. Causality Note: Slow addition and continuous stirring are critical for complete polymer hydration, which is essential for achieving the target viscosity needed for stable suspension.[7]
-
-
API Preparation:
-
Accurately weigh 100 mg of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole.
-
If the particle size is large or non-uniform, gently grind the compound to a fine, consistent powder using a mortar and pestle. Causality Note: Reducing particle size increases the surface area, which can improve dissolution rate and suspension homogeneity.
-
-
Suspension Formulation:
-
Add a small amount (~1 mL) of the 0.5% Na-CMC vehicle to the powdered API in the mortar to create a thick, smooth paste. This process, known as "wetting," is crucial to ensure individual particles are coated with the vehicle and do not agglomerate.
-
Gradually add the remaining vehicle to the paste while continuously mixing.
-
Transfer the mixture to the final storage vial. Rinse the mortar and pestle with a small amount of vehicle to ensure a complete quantitative transfer.
-
Stir the final suspension with a magnetic stirrer for at least 30 minutes to ensure uniformity.
-
Caption: Step-by-step workflow for suspension preparation.
Strategy B: Solubilized Formulation for PO or IV Administration
A solution is required for intravenous administration and may be preferred for oral dosing if high absorption is needed or if suspension variability is a concern.[6] The choice of solubilizing agent depends on the solubility screen results.
Protocol 3: Preparation of a Solubilized Formulation using a Co-solvent/Cyclodextrin System
This protocol assumes a vehicle of 10% DMSO / 30% HP-β-CD in saline was identified as effective in the solubility screen.
-
Vehicle Preparation:
-
Weigh the required amount of Hydroxypropyl-β-Cyclodextrin (HP-β-CD). For 10 mL of vehicle, this would be 3.0 g.
-
Add the HP-β-CD to approximately 6 mL of 0.9% sterile saline. Stir or sonicate until fully dissolved.
-
In a separate, small container, weigh the required amount of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole.
-
Add the required volume of Dimethyl Sulfoxide (DMSO). For a 10% final concentration in 10 mL, this is 1.0 mL. Vortex until the API is fully dissolved in the DMSO. Causality Note: Dissolving the lipophilic compound in a small amount of organic co-solvent first ensures it is in a monomeric state before being introduced to the aqueous cyclodextrin solution, facilitating encapsulation and preventing precipitation.[8]
-
Slowly add the API-DMSO concentrate to the stirring HP-β-CD solution.
-
QS (add quantity sufficient) to the final volume (10 mL) with 0.9% sterile saline.
-
Continue to stir for 15-30 minutes.
-
-
Sterilization for IV Use:
-
If the formulation is intended for IV administration, it must be sterile-filtered.
-
Pass the final solution through a 0.22 µm sterile syringe filter (e.g., PVDF or PES, check for chemical compatibility) into a sterile vial.[9]
-
Part 3: Formulation Characterization and Stability
Once prepared, the formulation must be characterized to ensure it is suitable for dosing. Stability testing is crucial to define its usable shelf life.[10][11]
| Test | Specification (Suspension) | Specification (Solution) | Purpose |
| Visual Appearance | Homogeneous, opaque, milky liquid. Free of large clumps. | Clear, colorless/pale liquid. Free of any visible particulates. | Confirms basic quality and detects precipitation or degradation. |
| pH | Record value (typically 6.0-7.5) | Record value (typically 6.0-8.0) | Ensures the formulation is within a physiologically tolerable range. |
| Homogeneity/Resuspendability | After settling, should resuspend easily with gentle inversion. | Not applicable. | Ensures that a uniform dose can be withdrawn after storage. |
| Short-Term Stability | Store at 2-8°C and room temp. Re-test appearance and homogeneity at 24h, 48h, and 7 days. | Store at 2-8°C and room temp. Re-test appearance at 24h, 48h, and 7 days. | Determines how long the formulation can be stored before use.[11][12] |
Part 4: Animal Dosing Considerations
Proper administration technique is as critical as the formulation itself. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
4.1 Oral Gavage (PO)
-
Technique: Use a proper-sized, ball-tipped stainless steel or flexible gavage needle.[13] Measure the needle from the animal's nose to the last rib to ensure correct placement in the stomach and avoid perforation.[13][14]
-
Homogenization: For suspensions, stir the formulation continuously before drawing up each dose, and vortex the filled syringe immediately before administration to ensure uniformity.
4.2 Intravenous Injection (IV)
-
Technique: The lateral tail vein is the most common site in rodents.[7][15] Warming the tail with a heat lamp or warm water can cause vasodilation, making the vein easier to access.[7][16]
-
Aseptic Procedure: The injection site should be wiped with 70% alcohol.[7] Use only sterile needles, syringes, and formulations.[9]
4.3 Recommended Dosing Volumes and Needle Sizes
| Species | Route | Max Bolus Volume | Recommended Needle Gauge |
| Mouse | PO | 10 mL/kg[14] | 18-20 G |
| IV (tail vein) | 5 mL/kg[15] | 27-30 G | |
| Rat | PO | 10 mL/kg (up to 20 mL/kg justifiable)[14][17] | 16-18 G |
| IV (tail vein) | 5 mL/kg[15] | 25-27 G |
Note: These are general guidelines. Always consult institutional protocols and justify volumes in the relevant animal use protocol.[16]
Conclusion
The successful in vivo evaluation of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole hinges on the selection and careful preparation of an appropriate delivery vehicle. Due to its lipophilic nature, a suspension in 0.5% Na-CMC is a robust and reliable first-line approach for oral studies. For intravenous routes or when a true solution is necessary, vehicles containing co-solvents and cyclodextrins are effective alternatives. By following the systematic approach of pre-formulation screening, rational vehicle selection, and diligent quality control outlined in these protocols, researchers can prepare consistent and effective formulations, ultimately leading to more reliable and reproducible preclinical data.
References
-
Patel, M., et al. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Available from: [Link]
-
Singh, S., & Handa, T. (2022). Preclinical Drug Development Process: Formulation and Development Aspects. IntechOpen. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 138395995, 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(
ngcontent-ng-c4006390337="" class="ng-star-inserted">2H_2)sulfonamide. PubChem. Available from: [Link] -
Naidu, K., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. Available from: [Link]
-
Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available from: [Link]
-
SGS. Preclinical Formulation Development. SGS. Available from: [Link]
-
Wong, C. (2011). Voluntary oral administration of drugs in mice. protocols.io. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 91745301, 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(trimethylsilyl)benzenesulfonamide. PubChem. Available from: [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available from: [Link]
-
BioPharm International. Preformulation Means Characterization. BioPharm International. Available from: [Link]
-
Kumar, L. (2017). Significance of excipients to bioavailability of poorly water-soluble drugs. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. WSU. Available from: [Link]
-
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. Available from: [Link]
-
National Research Council (US) Committee on Recognition and Alleviation of Pain in Laboratory Animals. (2009). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. In: Recognition and Alleviation of Pain in Laboratory Animals. National Academies Press (US). Available from: [Link]
-
Knauber, T., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank. Available from: [Link]
-
Al-KF, A., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Animal Microbiome. Available from: [Link]
-
T,C&A LAB. Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB. Available from: [Link]
-
Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University. Available from: [Link]
-
Norwegian University of Science and Technology. Guidelines for the administration of substances to rodents. NTNU. Available from: [Link]
-
Charles River Laboratories. Stability Testing. Charles River Laboratories. Available from: [Link]
-
Moravek. The Role of Stability Testing in Pharmaceutical Research. Moravek. Available from: [Link]
-
Virginia Tech IACUC. (2017). SOP: Oral Gavage in the Rat. Virginia Tech. Available from: [Link]
-
ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available from: [Link]
-
LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. Available from: [Link]
-
ResearchGate. (2020). Recent breakthroughs in the stability testing of pharmaceutical compounds. ResearchGate. Available from: [Link]
-
Al-Azmi, F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]
-
Al-Azmi, F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]
-
ResearchGate. (2025). Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. ResearchGate. Available from: [Link]
-
Sharma, V., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Drug Development and Research. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. admescope.com [admescope.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. research.ucsb.edu [research.ucsb.edu]
- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 11. moravek.com [moravek.com]
- 12. criver.com [criver.com]
- 13. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 16. ntnu.edu [ntnu.edu]
- 17. ouv.vt.edu [ouv.vt.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Welcome to the technical support guide for the synthesis of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole . This document is intended for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-proven insights into the common challenges encountered during the synthesis of this valuable pyrazole scaffold, focusing on byproduct formation, reaction optimization, and purification strategies.
The primary and most reliable method for synthesizing this class of pyrazoles is the Knorr-type condensation of an unsymmetrical β-diketone, 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione , with hydrazine . While seemingly straightforward, this reaction is frequently complicated by issues of regioselectivity and byproduct formation, which can significantly impact yield and purity.
Section 1: The Primary Synthetic Pathway & The Core Challenge
The condensation reaction proceeds by the initial attack of a hydrazine nitrogen onto one of the two carbonyl carbons of the diketone, followed by cyclization and dehydration to form the aromatic pyrazole ring. The central challenge arises from the non-symmetrical nature of the diketone precursor.
Caption: Core challenge: regioselectivity in pyrazole synthesis.
The electronic properties of the diketone dictate the outcome. The carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl (CF₃) group is significantly more electrophilic than the carbonyl carbon next to the electron-donating p-tolyl group. This electronic difference is the primary driver of the reaction's regioselectivity.
Section 2: Frequently Asked Questions (FAQs)
Question: My reaction produces two major products with very similar TLC retention factors. What are they and why?
Answer: You are observing the formation of two regioisomers : the desired 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole and the undesired 5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole. This is the most common byproduct issue in this synthesis.[1][2][3]
The formation of a mixture occurs because hydrazine, a symmetrical nucleophile, can attack either of the two electrophilic carbonyl carbons of the 1,3-diketone.[3]
-
Attack at the CF₃-adjacent carbonyl: This is the kinetically favored pathway due to the strong electron-withdrawing nature of the CF₃ group, which makes this carbonyl carbon highly electrophilic. This pathway leads to the undesired regioisomer, 5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole .
-
Attack at the tolyl-adjacent carbonyl: This pathway leads to the desired product, 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole .
While the CF₃-adjacent carbonyl is more reactive, the reaction's regioselectivity can be influenced by reaction conditions such as solvent and pH.[4]
Question: My overall yield is low, even after accounting for both isomers. What other byproducts could be forming?
Answer: Besides regioisomer formation, low yields can be attributed to several factors:
-
Incomplete Reaction: The starting diketone may persist in the final mixture. This can be due to insufficient reaction time, low temperature, or poor-quality hydrazine. Always monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Hydrazone Formation: Under certain conditions, particularly if cyclization is slow, stable hydrazone intermediates may form from the 1,2-addition of hydrazine to a carbonyl group, which may not fully convert to the pyrazole.[1]
-
Di-addition Intermediate: In some cases, a second molecule of hydrazine can add to the initial intermediate, forming a complex that may not efficiently convert to the desired product.[3]
-
Degradation: The trifluoromethyl-β-diketone starting material can be susceptible to degradation, especially under harsh basic or acidic conditions.
Section 3: In-Depth Troubleshooting & Optimization Guide
Problem 1: Poor Regioselectivity & Isomer Contamination
Controlling the ratio of the desired 3-Aryl-5-CF₃ isomer to the undesired 5-Aryl-3-CF₃ isomer is critical for simplifying purification and maximizing yield.
Root Cause Analysis: The regiochemical outcome is a battle between kinetics and thermodynamics, heavily influenced by the reaction environment. The initial nucleophilic attack of hydrazine is the selectivity-determining step. The carbonyl adjacent to the CF₃ group is more electron-deficient and thus kinetically favored for attack.
Strategies for Control & Optimization:
| Strategy | Mechanism of Action & Rationale | Recommended Conditions | Expected Outcome |
| Solvent Choice | Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can alter the reactivity of the carbonyl groups.[4] These non-nucleophilic, acidic solvents can protonate the carbonyls, influencing the electronic balance and favoring attack at the less hindered, tolyl-adjacent carbonyl. | Use HFIP or TFE as the solvent or co-solvent instead of traditional alcohols like ethanol. | Significant improvement in the ratio of the desired 3-Aryl-5-CF₃ isomer. Ratios of >95:5 have been reported in the literature for similar systems.[4] |
| pH Control | Under acidic conditions (e.g., using hydrazine hydrochloride or adding acetic acid), the reaction mechanism can be shifted. Protonation of the carbonyls alters their relative electrophilicity, often favoring the formation of the thermodynamically more stable product. | Run the reaction in ethanol with 1-2 equivalents of acetic acid, or use hydrazine sulfate/hydrochloride. | Can improve the isomeric ratio, though often less dramatically than fluorinated solvents. Requires careful optimization. |
| Temperature | Lower reaction temperatures can sometimes favor the kinetic product (undesired isomer). Running the reaction at reflux may allow for equilibration towards the thermodynamically more stable isomer. | Reflux in a suitable solvent (e.g., ethanol, toluene) for an extended period (8-24 hours). | May slightly improve the ratio in favor of the desired isomer, but can also lead to more side products if the reaction is not clean. |
Problem 2: Difficulty in Separating Regioisomers
The two regioisomers often have very similar polarities, making them challenging to separate by standard flash column chromatography.
Troubleshooting Workflow for Purification:
Caption: Decision workflow for purifying pyrazole regioisomers.
Purification Protocol: Optimized Flash Chromatography
-
Solvent System Screening: Use TLC to find a solvent system that provides the best possible separation (ΔRf). A common starting point is a mixture of ethyl acetate and hexane. Test systems with low polarity (e.g., 10-30% EtOAc in Hexane).
-
Column Preparation: Use a high-quality silica gel with a small particle size. Pack a long, narrow column to maximize the number of theoretical plates.
-
Loading: Adsorb the crude material onto a small amount of silica gel (dry loading) rather than dissolving it in the mobile phase. This results in a tighter band at the start of the chromatography.
-
Elution: Run a slow, shallow gradient of your chosen solvent system. An isocratic elution with the optimized solvent mixture may also be effective if the separation is good.
-
Fraction Collection: Collect small fractions and analyze them carefully by TLC before combining.
Section 4: Analytical Protocols for Isomer Identification
Unambiguous identification of the correct regioisomer is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
Protocol 4.1: Distinguishing Regioisomers by ¹H and ¹⁹F NMR
The chemical environment of the pyrazole ring proton and the CF₃ group is different in each isomer, leading to distinct chemical shifts.
| Isomer | Key ¹H NMR Signal | Key ¹⁹F NMR Signal | Rationale |
| 3-(p-tolyl)-5-(CF₃)-pyrazole (Desired) | Pyrazole C4-H proton signal is typically found further downfield . | CF₃ signal is typically found further upfield . | The C4-H is adjacent to the electron-withdrawing CF₃ group at position 5, deshielding it. The CF₃ group is adjacent to the pyrazole C5-carbon. |
| 5-(p-tolyl)-3-(CF₃)-pyrazole (Byproduct) | Pyrazole C4-H proton signal is typically found further upfield . | CF₃ signal is typically found further downfield . | The C4-H is adjacent to the p-tolyl group at position 5, which is less deshielding. The CF₃ group is adjacent to the pyrazole C3-carbon. |
Experimental Procedure:
-
Sample Preparation: Dissolve ~5-10 mg of the purified sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The pyrazole C4-H typically appears as a singlet between 6.5 and 7.5 ppm. The tolyl protons will appear in the aromatic region (~7.2-7.4 ppm) and as a methyl singlet (~2.4 ppm).
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. A single peak corresponding to the CF₃ group will be observed. The chemical shift will be indicative of the isomer.
-
Data Analysis: Compare the chemical shifts of the C4-H proton and the CF₃ group to literature values or to an authenticated standard to confirm the identity of your product. 2D NMR techniques like NOESY can also be used to confirm assignments through space correlations, for instance, between the pyrazole N-H and protons of the adjacent substituent.[5]
References
-
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Wallace, O. B. (1998). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Tetrahedron Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Ketones and Acid Chlorides: A General and Highly Efficient Synthesis of Pyrazoles. Organic Letters. Available at: [Link]
-
Lam, L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]
-
Serrano, J. L., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]
-
Moltchanov, A. A., et al. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. National Institutes of Health. Available at: [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. Available at: [Link]
-
Oakwood Chemical. (n.d.). 4,4,4-Trifluoro-1-p-tolyl-butane-1,3-dione. Oakwood Chemical. Available at: [Link]
-
Black, D. S. C., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trifluoromethylpyrazole Synthesis
Welcome to the Technical Support Center for Trifluoromethylpyrazole Synthesis. As a Senior Application Scientist, I've designed this guide to be a dynamic resource for researchers, scientists, and drug development professionals. It's structured to anticipate your questions and provide not just solutions, but also the underlying chemical principles. We'll explore common pitfalls and their remedies, ensuring your path to successful synthesis is clear and efficient. The trifluoromethyl group is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and cell permeability[1][2]. However, its incorporation into heterocyclic scaffolds like pyrazoles presents unique challenges. This guide provides expert-driven, field-proven insights to help you navigate these complexities and optimize your synthetic outcomes.
Frequently Asked Questions & Troubleshooting Guides
This section is organized by the major challenges encountered during the synthesis of trifluoromethylpyrazoles. We will address issues arising from both the construction of the pyrazole ring using CF₃-bearing precursors and the direct trifluoromethylation of a pre-formed pyrazole core.
Part 1: Challenges in Pyrazole Ring Formation (Cyclocondensation)
The most common route to trifluoromethylpyrazoles is the Knorr (or Paal-Knorr) synthesis, which involves the cyclocondensation of a trifluoromethyl-substituted 1,3-dicarbonyl compound with a hydrazine derivative[3][4]. While classic, this method is often plagued by issues of low yield and poor regioselectivity.
Low yields in heterocyclic synthesis are a frequent problem stemming from several factors. A systematic troubleshooting approach is the most effective strategy[5].
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities in your 1,3-dicarbonyl precursor or hydrazine reagent can introduce competing side reactions[6]. The trifluoromethyl-1,3-dicarbonyls can be susceptible to hydration or decomposition.
-
Actionable Advice: Always verify the purity of your starting materials by NMR or LC-MS. Purify reagents if necessary. Ensure solvents are anhydrous, as water can interfere with the condensation steps.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical variables[5].
-
Actionable Advice: Monitor your reaction by TLC or LC-MS to track the consumption of starting material and the formation of the product. If the reaction stalls, consider a modest increase in temperature. Conversely, if product decomposition is observed, try lowering the temperature and extending the reaction time[7].
-
-
Atmospheric Sensitivity: Some condensation reactions are sensitive to air and moisture[5].
-
Actionable Advice: If you suspect sensitivity, perform the reaction under an inert atmosphere of nitrogen or argon.
-
-
Instability of Intermediates: The initial hydrazone intermediate may be unstable under the reaction conditions, leading to decomposition before cyclization can occur[1].
-
Actionable Advice: In some cases, pre-forming and isolating the hydrazone under milder conditions before subjecting it to the cyclization step can lead to a cleaner reaction and improved yields[1].
-
Workflow for Troubleshooting Low Yield
The following diagram outlines a logical sequence for diagnosing and resolving low-yield issues in your cyclocondensation reaction.
Caption: A decision tree for troubleshooting low reaction yields.
This is the most significant challenge when using an unsymmetrical trifluoromethyl-1,3-dicarbonyl. The two carbonyl groups exhibit different electrophilicity due to the strong electron-withdrawing nature of the CF₃ group, but selectivity is often incomplete. The outcome is highly dependent on reaction conditions[6][8].
Causality: The initial nucleophilic attack of the substituted hydrazine can occur at either of the two carbonyl carbons. The regioselectivity is a delicate balance between electronic effects (the carbonyl adjacent to the CF₃ group is more electrophilic) and steric hindrance.
Key Factors Influencing Regioselectivity:
| Factor | Principle & Explanation | Typical Outcome |
| Solvent Choice | The solvent can influence the reaction pathway. Traditional protic solvents like ethanol often lead to poor selectivity. Aprotic dipolar solvents (e.g., DMAc) can enhance selectivity[9]. Most notably, fluorinated alcohols (TFE, HFIP) have been shown to dramatically increase regioselectivity in favor of the 5-aryl-3-CF₃ isomer by stabilizing key intermediates[6][10]. | Ethanol: Often poor selectivity. DMAc: Improved selectivity[9]. TFE/HFIP: Excellent selectivity (up to 99:1)[10]. |
| pH Control | Adjusting the pH can alter the protonation state of the hydrazine and the dicarbonyl, influencing which carbonyl is preferentially attacked[6]. Acidic conditions (e.g., p-TsOH) can favor one isomer over the other. | Highly substrate-dependent. Requires empirical optimization. |
| Steric Hindrance | A bulkier substituent on the dicarbonyl compound can direct the hydrazine to attack the less sterically hindered carbonyl group[6]. Similarly, a bulky substituent on the hydrazine can influence selectivity. | Predictable based on sterics, but may compete with electronic effects. |
Experimental Protocol: Improving Regioselectivity with Fluorinated Solvents This protocol is adapted from methodology shown to significantly enhance regiocontrol[10].
-
Setup: To a solution of the unsymmetrical 1-(aryl)-4,4,4-trifluorobutane-1,3-dione (1.0 equiv) in 2,2,2-trifluoroethanol (TFE) (approx. 0.2 M), add the substituted hydrazine (1.1 equiv).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-2 hours.
-
Workup: Upon completion, remove the TFE under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Part 2: Challenges in Direct Trifluoromethylation of Pyrazoles
An alternative strategy is to first synthesize the pyrazole core and then introduce the trifluoromethyl group. This approach opens up a different set of challenges, primarily related to the choice of trifluoromethylating reagent and controlling the position of substitution.
The choice of reagent is critical and depends on the electronic nature of your pyrazole substrate and the desired position of the CF₃ group. The main strategies are electrophilic, nucleophilic, and radical trifluoromethylation[11].
Decision Framework for Selecting a Trifluoromethylation Strategy
Caption: Decision tree for selecting a trifluoromethylation method.
Comparison of Common Trifluoromethylation Reagents
| Reagent Class | Examples | Mechanism | Typical Substrate & Regioselectivity | Pros & Cons |
| Electrophilic | Togni's Reagents[4], Umemoto's Reagents[12][13] | "CF₃⁺" source | Attacks electron-rich positions. For pyrazoles, this is typically the C4 position. | Pros: Commercially available, broad functional group tolerance. Cons: Can be expensive, may require optimization with additives. |
| Nucleophilic | TMSCF₃ (Ruppert-Prakash Reagent)[14][15] | "CF₃⁻" source | Requires an electrophilic site, typically a C-X (X=I, Br) bond. Often used in metal-catalyzed (e.g., Cu) cross-coupling reactions to install CF₃ at C4[16][17]. | Pros: Milder conditions, excellent for pre-functionalized pyrazoles. Cons: Requires a pre-installed leaving group. |
| Radical | NaSO₂CF₃ (Langlois' Reagent) + Oxidant, Togni/Umemoto + Initiator | CF₃• source | Attacks C-H bonds based on innate reactivity, often with good regioselectivity[18]. Can be used in photocatalytic cycles[5]. | Pros: Direct C-H functionalization avoids pre-installation of leaving groups. Cons: Can sometimes lead to mixtures of products; may require screening of oxidants/initiators. |
Copper-mediated trifluoromethylation of halo-pyrazoles is a powerful technique but can be sensitive to several parameters[17][19]. A common protocol involves a domino sequence of cyclization/trifluoromethylation from alkynic tosylhydrazones[16][17].
Troubleshooting Checklist:
-
Copper Source and Ligand: The choice of copper salt and ligand is crucial. Cu(OTf)₂ has been shown to be highly effective[19]. The ligand (e.g., phenanthroline) is often necessary to stabilize the copper catalyst and promote the reaction. Ensure both are pure and handled correctly.
-
Atmosphere: While some protocols run in open air, the presence of oxygen can be critical for certain steps, like detosylation[16][17]. If your reaction is sluggish, ensure it is not being run under strictly anaerobic conditions unless the protocol specifies it.
-
Solvent and Base: Ensure you are using a suitable solvent (e.g., CH₃CN) and base (e.g., DBU) as specified in the literature[19]. The base is critical for generating the active nucleophile from the tosylhydrazone.
-
Purity of TMSCF₃: The Ruppert-Prakash reagent should be of high quality. If it is old or has been improperly stored, its reactivity may be diminished.
-
Substrate Reactivity: Electron-rich aryl substituents on the starting material generally enhance yields, while electron-poor or sterically hindered substrates may react more slowly or require higher temperatures[16].
References
- Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
-
Wang, Q., He, L., Li, K. K., & Tsui, G. C. (2017). Copper-Mediated Domino Cyclization/Trifluoromethylation/Deprotection with TMSCF3: Synthesis of 4-(Trifluoromethyl)pyrazoles. Organic Letters, 19(4), 658–661. [Link]
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. (2022).
-
Lu, J., Man, Y., Zhang, Y., Lin, B., Lin, Q., & Weng, Z. (2019). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. Organic & Biomolecular Chemistry, 17(40), 9016–9020. [Link]
- Benchchem.
- Copper-Mediated Domino Cyclization/Trifluoromethylation/Deprotection with TMSCF3: Synthesis of 4-(Trifluoromethyl)pyrazoles. Organic Chemistry Portal.
-
Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 74(15), 5613–5616. [Link]
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Benchchem. Troubleshooting common issues in the synthesis of N-heterocycles.
-
Allam, B. K., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. (2024). [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. (2025). [Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. NIH. (2022). [Link]
-
Regioselective Scalable Approaches to Trifluoromethylated Pyrazoles. Synfacts. (2016). [Link]
-
Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. Current topics in medicinal chemistry, 14(8), 939–964. [Link]
-
New Efficient Synthetic Routes To Trifluoromethyl Substituted Pyrazoles and Corresponding B-Diketones. Scribd. [Link]
-
Ji, Y., et al. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link]
-
La-Venia, A., et al. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. PMC - NIH. [Link]
-
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). [Link]
-
Togni Reagent: A Hypervalent Iodine Based Electrophilic Trifluoromethylation Reagent. ResearchGate. [Link]
-
Merging hypervalent iodine and sulfoximine chemistry: a new electrophilic trifluoromethylation reagent. Chemical Science (RSC Publishing). [Link]
-
Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(34), 6580–6589. [Link]
-
(PDF) Trifluoromethylated Heterocycles. ResearchGate. [Link]
-
Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). NIH. (2022). [Link]
-
Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 20(51), 16806-16829. [Link]
-
Electrophilic Fluorination. Bryn Mawr College. [Link]
-
The main and recent syntheses of the N-CF3 motif. Comptes Rendus de l'Académie des Sciences. [Link]
-
Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. NIH. (2014). [Link]
-
New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Chemistry Portal. [Link]
-
Trifluoromethyltrimethylsilane. Wikipedia. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 9. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI AMERICA [tcichemicals.com]
- 13. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 15. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 16. Copper-Mediated Domino Cyclization/Trifluoromethylation/Deprotection with TMSCF3: Synthesis of 4-(Trifluoromethyl)pyrazoles [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pnas.org [pnas.org]
- 19. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07694H [pubs.rsc.org]
"3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole" stability and degradation
Technical Support Center: 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Welcome to the technical support guide for 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
I. Introduction to 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its pyrazole core, substituted with a 4-methylphenyl group and a trifluoromethyl group, is designed to enhance biological activity and optimize physicochemical properties.[1] This scaffold is a key pharmacophore in the development of anti-inflammatory agents, often acting as potent cyclooxygenase-2 (COX-2) inhibitors.[1][2][3] The trifluoromethyl group is known to contribute to metabolic stability and enhanced binding affinity.[1][4]
II. Frequently Asked Questions (FAQs) about Stability and Storage
Q1: What are the optimal storage conditions for solid 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole to ensure long-term stability?
A1: For long-term stability, the solid compound should be stored in a tightly sealed, light-resistant container (e.g., amber glass vial) in a cool, dry, and dark place. Refrigeration at 2-8°C is recommended for extended storage. To minimize potential degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., argon or nitrogen) is best practice, especially for reference-grade material.
Q2: My solution of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole in an organic solvent has turned yellow/brown. What could be the cause?
A2: Discoloration often indicates degradation. For a compound like this, several factors could be at play:
-
Photodegradation: Pyrazole derivatives and trifluoromethyl-containing aromatic compounds can be sensitive to light.[5][6] Exposure to UV or even ambient light can initiate photochemical reactions.
-
Oxidative Degradation: The pyrazole ring can be susceptible to oxidation, especially in the presence of trace metal impurities or peroxides in the solvent.[1][7][8]
-
Solvent Impurities: The presence of acidic or basic impurities in the solvent can catalyze degradation.
Troubleshooting Steps:
-
Protect from Light: Always store solutions in amber vials or wrap containers in aluminum foil.
-
Use High-Purity Solvents: Utilize freshly opened, high-purity, or anhydrous solvents. It is advisable to purge the solvent with an inert gas to remove dissolved oxygen.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am observing a decrease in the concentration of my compound in solution over time, even when stored in the dark and cold. What are the likely non-photolytic degradation pathways?
A3: Beyond photodegradation, several other mechanisms can lead to the degradation of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole in solution:
-
Hydrolysis: The stability of the pyrazole ring and its substituents can be pH-dependent.[9] Although the pyrazole ring itself is relatively stable, extreme pH conditions (highly acidic or basic) can promote hydrolysis. The trifluoromethyl group is generally stable to hydrolysis, but the overall molecule's stability in aqueous solutions, especially at non-neutral pH, should be experimentally verified.
-
Oxidative Degradation: As mentioned, oxidation is a potential degradation pathway.[7][10] This can be initiated by atmospheric oxygen, peroxides in solvents (especially ethers like THF or dioxane), or other oxidizing agents present as impurities.
-
Thermal Degradation: While generally stable at room temperature, prolonged exposure to elevated temperatures can lead to decomposition.[11] It is crucial to assess thermal stability if your experimental protocol involves heating.
III. Troubleshooting Guide for Experimental Setups
This section addresses specific issues that may arise during experimental workflows involving 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole.
Scenario 1: Inconsistent results in biological assays.
Possible Cause: Degradation of the compound in the assay medium.
Explanation: Biological assay media are often aqueous, buffered solutions (e.g., PBS at pH 7.4) and are typically incubated at 37°C. These conditions can promote hydrolytic and oxidative degradation over the course of the experiment, leading to a lower effective concentration of the active compound and thus, variable results.
Troubleshooting Protocol:
-
Assess Stock Solution Stability:
-
Prepare a stock solution of your compound in a suitable organic solvent (e.g., DMSO).
-
Analyze the purity and concentration of the freshly prepared stock solution using a validated analytical method (e.g., HPLC-UV).
-
Store the stock solution under recommended conditions and re-analyze at regular intervals to determine its stability.
-
-
Evaluate Stability in Assay Medium:
-
Spike the compound from the stock solution into the assay medium at the final working concentration.
-
Incubate the solution under the exact conditions of your assay (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots and immediately quench any potential degradation (e.g., by adding an equal volume of cold acetonitrile).
-
Analyze the samples by HPLC-UV to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Plot the concentration of the compound versus time to determine its half-life in the assay medium.
-
If significant degradation is observed (e.g., >10% within the assay duration), consider modifying the experimental design (e.g., shorter incubation times, addition of antioxidants if compatible with the assay).
-
Scenario 2: Appearance of unexpected peaks in chromatograms during reaction monitoring.
Possible Cause: Formation of degradation products under reaction conditions.
Explanation: The reaction conditions themselves (e.g., presence of strong acids, bases, oxidizing or reducing agents, high temperature) can lead to the degradation of the starting material or the product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
IV. Forced Degradation Studies: A Proactive Approach
Forced degradation studies are essential for understanding the intrinsic stability of a drug candidate and for developing stability-indicating analytical methods.[12][13][14][15] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[12][14]
Typical Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60°C | Cleavage of acid-labile groups, pyrazole ring opening |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60°C | Cleavage of base-labile groups, potential deprotonation and rearrangement |
| Oxidation | 3-30% H₂O₂, room temperature | Formation of N-oxides, aromatic hydroxylation |
| Thermal | Dry heat, e.g., 80-100°C | Thermally induced decomposition |
| Photochemical | Exposure to UV (e.g., 254 nm) and visible light | Photolytic cleavage, radical formation, rearrangements |
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid/Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of the acidic or basic solution. Incubate at a set temperature (e.g., 60°C) for a defined period. At specified time points, withdraw an aliquot, neutralize it, and dilute with mobile phase for analysis.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of hydrogen peroxide solution. Keep at room temperature, protected from light. At specified time points, withdraw an aliquot and dilute for analysis.
-
Thermal: Expose the solid compound to dry heat. At specified time points, dissolve a known amount in a suitable solvent for analysis. Also, reflux the stock solution.
-
Photostability: Expose the stock solution and the solid compound to a calibrated light source (ICH Q1B guidelines). Prepare control samples protected from light.
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify degradation products. The goal is to achieve 5-20% degradation of the parent compound.
Visualizing the Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
V. Concluding Remarks
A thorough understanding of the stability and degradation profile of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is paramount for its successful application in research and development. By proactively assessing its stability under various conditions and employing systematic troubleshooting, researchers can ensure the integrity of their experimental data and accelerate their discovery programs. This guide provides a foundational framework; however, it is crucial to tailor stability studies to the specific experimental conditions and analytical capabilities at hand.
VI. References
-
BenchChem. (n.d.). 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole. Retrieved from
-
PubMed. (n.d.). Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods. Retrieved from
-
National Institutes of Health. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from
-
Royal Society of Chemistry. (2024). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. Retrieved from
-
ResearchGate. (n.d.). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Retrieved from
-
National Institutes of Health. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from
-
ACS Publications. (n.d.). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Retrieved from
-
ResearchGate. (n.d.). Synthesis of Celecoxib and Structural Analogs- A Review. Retrieved from
-
PubMed. (n.d.). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. Retrieved from
-
ResearchGate. (n.d.). Individual and combined degradation of N-heterocyclic compounds under sulfate radical-based advanced oxidation processes. Retrieved from
-
MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from
-
ResearchGate. (n.d.). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Retrieved from
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. ajrconline.org [ajrconline.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your reaction conditions and achieve your desired outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues you might encounter during pyrazole synthesis. Each solution is grounded in established chemical principles to help you understand the "why" behind the fix.
Issue 1: Low or No Product Yield
Low or no yield of the desired pyrazole is one of the most common frustrations in organic synthesis. The root cause can often be traced back to several key factors.
Possible Causes and Recommended Actions:
-
Incorrect Reagent Stoichiometry: The molar ratio of your hydrazine derivative to the 1,3-dicarbonyl compound (or its equivalent) is critical. An excess of one reagent can lead to the formation of side products.
-
Action: Carefully calculate and verify the molar equivalents of your starting materials. A 1:1 stoichiometry is typically the starting point, but empirical optimization might be necessary.
-
-
Ineffective Catalyst or Incorrect Catalyst Loading: Many pyrazole syntheses are catalyzed by acids or bases. The choice and amount of catalyst can dramatically impact reaction rates and yields.
-
Action: If using an acid catalyst (e.g., acetic acid, HCl), ensure it is not being quenched by basic functionalities on your substrates. For base-catalyzed reactions, ensure the base is strong enough to deprotonate the necessary positions. Screen different catalysts and concentrations to find the optimal conditions.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.
-
Action: If the reaction is sluggish, consider a stepwise increase in temperature. Conversely, if multiple byproducts are observed, lowering the temperature may improve selectivity.
-
-
Poor Solvent Choice: The solvent plays a crucial role in reactant solubility and can influence the reaction mechanism.
-
Action: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. Protic solvents like ethanol or acetic acid can participate in the reaction and are often effective. Aprotic solvents may be suitable for specific substrates.
-
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low pyrazole yield.
Issue 2: Formation of Regioisomers
When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of two different regioisomeric pyrazoles is a common challenge.
Possible Causes and Recommended Actions:
-
Lack of Steric or Electronic Differentiation: If the two carbonyl groups of the dicarbonyl compound have similar reactivity, and there is little steric hindrance to guide the initial nucleophilic attack of the hydrazine, a mixture of isomers is likely.
-
Action:
-
Modify the Substrate: If possible, introduce a bulky group near one of the carbonyls to sterically hinder the approach of the hydrazine.
-
Change the Reaction Conditions: The regioselectivity can sometimes be influenced by the solvent, temperature, and pH. Acidic conditions can favor the attack of the less substituted nitrogen of the hydrazine, while basic conditions might favor the more substituted nitrogen.
-
Use a Pre-activated Substrate: Convert the 1,3-dicarbonyl into a more reactive intermediate, such as a vinylogous ester or an enamine, to direct the cyclization.
-
-
Issue 3: Difficult Product Purification
Even with a good yield, isolating the pure pyrazole can be challenging due to the presence of unreacted starting materials, byproducts, or isomers.
Possible Causes and Recommended Actions:
-
Similar Polarity of Product and Impurities: If the desired product and a major impurity have similar polarities, they will co-elute during column chromatography.
-
Action:
-
Recrystallization: This is often the most effective method for purifying solid products. Screen a variety of solvents and solvent mixtures to find one where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution might be necessary to resolve closely eluting compounds. Consider using a different stationary phase (e.g., alumina instead of silica gel).
-
Chemical Derivatization: In some cases, it may be possible to selectively react the impurity to change its polarity, making separation easier. This is a more advanced technique and should be used as a last resort.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis, and what are its key considerations?
A1: The Knorr pyrazole synthesis and its variations are among the most widely used methods. This typically involves the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.
Key Considerations for the Knorr Synthesis:
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol, Acetic Acid | Protic solvents facilitate proton transfer steps in the mechanism. |
| Catalyst | Often not required, but can be acid-catalyzed (e.g., H₂SO₄, HCl) or base-catalyzed. | The choice depends on the reactivity of the substrates. |
| Temperature | Room temperature to reflux | Higher temperatures can accelerate the reaction but may also lead to side products. |
| Work-up | Precipitation, Extraction | The product often precipitates from the reaction mixture upon cooling or can be extracted after neutralization. |
Q2: How do I choose the right hydrazine derivative for my target pyrazole?
A2: The choice of hydrazine determines the substituent at the N1 position of the pyrazole ring.
-
Hydrazine hydrate (N₂H₄·H₂O): Results in an N-unsubstituted pyrazole (NH-pyrazole).
-
Substituted hydrazines (R-NHNH₂): Results in an N-substituted pyrazole. The 'R' group can be alkyl, aryl, or a more complex moiety. The purity of the substituted hydrazine is critical, as impurities can lead to side reactions.
Q3: Can I use alternatives to 1,3-dicarbonyl compounds?
A3: Yes, several other synthons can be used to construct the pyrazole core. These include:
-
α,β-Unsaturated ketones and aldehydes (enones): These react with hydrazines in a Michael addition-cyclization sequence.
-
Alkynes: The reaction of hydrazines with appropriately functionalized alkynes can also yield pyrazoles.
-
1,3-Diketone equivalents: Compounds like enaminones or vinylogous esters can serve as effective substitutes.
Q4: What is the mechanism of the Knorr pyrazole synthesis?
A4: The generally accepted mechanism involves the initial nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
Mechanism of Knorr Pyrazole Synthesis:
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Disubstituted Pyrazole via Knorr Condensation
This protocol provides a general starting point. The specific amounts, temperature, and reaction time should be optimized for your particular substrates.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Ethanol (or another suitable solvent)
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq) in ethanol, add the hydrazine derivative (1.0-1.1 eq).
-
If required, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath.
-
If the product precipitates, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, remove the solvent under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.
References
Technical Support Center: Improving Regioselectivity in Pyrazole Ring Formation
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in pyrazole ring formation. The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, found in numerous FDA-approved drugs like Celecoxib and Sildenafil.[1] However, the classic and most common synthesis—the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine—often yields a mixture of regioisomers, posing significant synthetic and purification challenges.[2][3]
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions for maximal regioselectivity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing regioselectivity in the Knorr pyrazole synthesis and related methods.[4][5]
Q1: What are the primary factors controlling regioselectivity in the reaction between a 1,3-dicarbonyl and a substituted hydrazine?
A: The formation of one regioisomer over another is a classic case of competition between two potential reaction pathways. The outcome is dictated by the initial nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl carbons. The regioselectivity is a delicate balance of four key factors:
-
Steric Hindrance: The most significant factor is often the steric bulk of the substituents on both the 1,3-dicarbonyl (R¹ and R³) and the hydrazine (R'). The initial attack and subsequent cyclization will preferentially occur to minimize steric clash. For example, the hydrazine will typically attack the less sterically hindered carbonyl group first.[6]
-
Electronic Effects: The electronic nature of the R¹ and R³ groups on the dicarbonyl is crucial. A more electrophilic carbonyl carbon will react faster. Electron-withdrawing groups (like -CF₃) make the adjacent carbonyl carbon more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect.[3][7]
-
Hydrazine Nucleophilicity: In a substituted hydrazine (R'-NHNH₂), the two nitrogen atoms have different nucleophilicities. The terminal -NH₂ group is generally more nucleophilic and less sterically hindered than the substituted -NHR' group, especially when R' is an aryl group.[3] However, the relative nucleophilicity can be modulated by the electronic properties of R'.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can dramatically influence the reaction pathway, sometimes even reversing the regioselectivity. These factors can alter the stability of intermediates and the activation energy of competing transition states.[2][7][8]
Q2: How do substituents on the unsymmetrical hydrazine (R'-NHNH₂) influence the final regioisomer?
A: The substituent on the hydrazine (R') has a profound directive effect. The key is the difference in nucleophilicity and steric hindrance between the N1 (substituted) and N2 (unsubstituted) nitrogens.
-
Arylhydrazines (e.g., Phenylhydrazine): The lone pair on the nitrogen attached to the aryl ring is delocalized, making it less nucleophilic. Therefore, the terminal -NH₂ group is significantly more nucleophilic and will almost always initiate the attack on a carbonyl carbon.[3]
-
Alkylhydrazines (e.g., Methylhydrazine): Alkyl groups are electron-donating, which increases the electron density and nucleophilicity of the nitrogen they are attached to. In this case, the N1 (methylated) nitrogen is more nucleophilic than the N2 nitrogen. This can lead to the opposite regioselectivity compared to arylhydrazines under certain conditions.[3]
This differential reactivity is a powerful tool. For instance, in the synthesis of 3,5-diarylpyrazoles from acetylenic ketones, using methylhydrazine heavily favors one regioisomer, while using aryl hydrazines almost exclusively produces the other.[3]
Q3: What is the role of the reaction solvent and catalyst in directing regioselectivity?
A: Solvents and catalysts are not merely passive components; they actively participate in the reaction mechanism and can be leveraged to control the outcome.
Solvents: The solvent can stabilize or destabilize reaction intermediates and transition states. A groundbreaking finding is the use of fluorinated alcohols , such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which can dramatically improve or even reverse regioselectivity compared to standard solvents like ethanol.[7][9]
The proposed mechanism for this effect is that standard alcohols (like ethanol) can compete with the hydrazine as nucleophiles, attacking the more reactive carbonyl and forming a hemiacetal intermediate. This complicates the reaction pathway and lowers selectivity. TFE and HFIP are non-nucleophilic due to the electron-withdrawing fluorine atoms, so they do not compete in the initial attack, allowing the hydrazine's intrinsic selectivity to dominate.[9] This often results in a nearly exclusive formation of one regioisomer.[7]
Catalysts: Catalysts, typically acids or bases, accelerate the reaction.[4][10]
-
Acid Catalysts: An acid catalyst protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine. This can enhance selectivity when one carbonyl is significantly more basic than the other.
-
Lewis Acid Catalysts: Lewis acids like nano-ZnO or lithium perchlorate can coordinate to the carbonyl oxygen atoms, activating them towards nucleophilic attack and improving reaction efficiency and yield.[2][3]
-
Heterogeneous Catalysts: The use of reusable, solid-supported catalysts, such as nickel-based heterogeneous catalysts, promotes green chemistry principles and can facilitate high-yield, one-pot syntheses of pyrazole derivatives.[11]
Q4: Can I predict the major regioisomer before starting my experiment?
A: Yes, to a reasonable extent, by analyzing the factors mentioned above. However, for complex substrates, the interplay between sterics and electronics can be subtle. Computational chemistry , specifically Density Functional Theory (DFT) calculations, has become a powerful predictive tool.[12][13] DFT can be used to model the reaction pathways, calculate the activation energies for the formation of both regioisomers, and thus predict the thermodynamically and kinetically favored products.[14][15] These theoretical studies can rationalize experimental outcomes, such as ortho-regioselectivity in 1,3-dipolar cycloadditions, by analyzing the stabilizing orbital interactions in the transition state.[14][15]
Part 2: Troubleshooting Guide for Common Experimental Issues
Problem: I'm getting a poor regioisomeric ratio (e.g., 1:1). How can I improve selectivity?
This is the most common issue. A nearly equal mixture suggests that the energy barriers for the two competing reaction pathways are very similar.
Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: A logical workflow for troubleshooting poor regioselectivity.
Detailed Solutions:
-
Change the Solvent to a Fluorinated Alcohol: This is the highest-impact strategy. Switching from ethanol to 2,2,2-trifluoroethanol (TFE) or, even more effectively, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity, often yielding ratios greater than 99:1.[7][9]
-
Lower the Reaction Temperature: High temperatures can provide enough energy to overcome small differences in activation barriers, leading to a thermodynamic mixture of products. Running the reaction at room temperature or even 0 °C can favor the kinetically controlled product, which is often a single regioisomer.
-
Modify Your Substrates: If possible, redesign the 1,3-dicarbonyl substrate to amplify the steric or electronic differences between the two carbonyls. For example, replacing a methyl group with a bulkier isopropyl or tert-butyl group, or with a strongly electron-withdrawing trifluoromethyl group, can create a much stronger bias for the initial attack.[3]
-
Change the Hydrazine Reagent: If your synthesis allows, switching from an alkylhydrazine to an arylhydrazine (or vice-versa) can reverse the nucleophilicity of the hydrazine nitrogens and may favor the desired isomer.[3]
Problem: The major product of my reaction is the undesired regioisomer. How can I reverse the selectivity?
This indicates that the reaction conditions favor the formation of the more stable (thermodynamic) or more rapidly formed (kinetic) product, which is not the one you want.
Solutions:
-
Reverse Kinetic vs. Thermodynamic Control: If your reaction is run at high temperature, it likely favors the thermodynamically most stable isomer. Try running the reaction at a much lower temperature to see if the kinetic product is the one you desire. Conversely, if you are running at low temperature, try refluxing to favor the thermodynamic product.
-
Employ a "Solvent-Switch": As demonstrated in the literature, switching from a standard solvent to a fluorinated one like HFIP can invert the observed regioselectivity.[7][8] This is a powerful technique to access the "other" isomer that is disfavored under conventional conditions.
-
Use a Protecting Group Strategy: It may be possible to temporarily protect one of the carbonyl groups, forcing the reaction to proceed at the unprotected site. Subsequent deprotection and cyclization would yield a single regioisomer.
Problem: My regioisomers are very difficult to separate. What are my options?
This is a common downstream challenge, as regioisomers often have very similar polarities.
Solutions:
-
Optimize Column Chromatography: Do not give up on chromatography immediately.
-
Screen Solvents: Systematically screen various eluent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol, ether/pentane) on analytical TLC plates to find a system that provides even minimal separation (a small ΔRf).[16]
-
Use a High-Performance Column: Employ a high-quality silica gel with a small particle size for better resolution.
-
Consider Alternative Stationary Phases: If silica fails, try alumina (basic or neutral), or reverse-phase (C18) chromatography.[16]
-
-
Crystallization: Attempt to selectively crystallize one isomer from the mixture. This can be highly effective if one isomer forms a more stable crystal lattice. Experiment with a range of solvents and solvent pairs.
-
Derivatization for Separation: If the isomers have a reactive handle (like an -NH or -OH group), you can derivatize the mixture with a bulky reagent. The resulting diastereomers or regioisomeric derivatives may have significantly different physical properties, making them easier to separate by chromatography or crystallization. Afterward, the protecting group can be removed.
-
Preparative HPLC: For high-value materials and when all else fails, preparative High-Performance Liquid Chromatography (HPLC) can often resolve even very similar isomers, although it is less scalable.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for High Regioselectivity Pyrazole Synthesis Using HFIP
This protocol is adapted from literature procedures that demonstrate the powerful effect of fluorinated alcohol solvents.[7][9]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (as solvent, ~0.2 M concentration)
-
Round-bottom flask, magnetic stirrer, condenser (if heating)
Procedure:
-
To a round-bottom flask, add the 1,3-dicarbonyl compound (1.0 eq).
-
Dissolve the dicarbonyl in a sufficient volume of HFIP to achieve a concentration of approximately 0.2 M.
-
Begin stirring the solution at room temperature.
-
Add the substituted hydrazine (1.1 eq) dropwise to the solution over 5 minutes.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within a few hours, but may be stirred overnight.
-
Upon completion, remove the HFIP solvent under reduced pressure (note: HFIP is volatile but has a higher boiling point than many organic solvents).
-
The crude residue can be directly purified by silica gel column chromatography. Analyze the product fractions by ¹H NMR to confirm the regioisomeric ratio.
Protocol 2: Confirming Regiochemistry using 2D NMR (NOESY)
Once you have an isomerically pure sample, its structure must be unambiguously confirmed. While ¹³C NMR can be helpful, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides definitive proof by showing spatial proximity between protons.[17][18]
Example Scenario: You have synthesized a 1,3,5-trisubstituted pyrazole from phenylhydrazine and a dicarbonyl with R¹=Methyl and R³=Phenyl. You want to determine if you have the 1,5-diphenyl-3-methylpyrazole or the 1,3-diphenyl-5-methylpyrazole.
Procedure:
-
Prepare a standard NMR sample of your purified pyrazole in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Set up and run a 2D NOESY experiment.
-
Analysis:
-
Hypothesis 1 (1,5-diphenyl-3-methylpyrazole): The protons on the N-phenyl group (at position 1) should show a NOE cross-peak to the protons of the phenyl group at position 5, as they are on the same side of the ring. They should not show a strong NOE to the methyl group at position 3.
-
Hypothesis 2 (1,3-diphenyl-5-methylpyrazole): The protons on the N-phenyl group (at position 1) should show a NOE cross-peak to the protons of the methyl group at position 5. They should not show a strong NOE to the phenyl group at position 3.
-
The presence or absence of these key cross-peaks provides conclusive evidence of the regiochemistry. For absolute structural confirmation, single-crystal X-ray crystallography is the gold standard.[19][20][21]
Part 4: Data & Diagrams
Table 1: Effect of Reaction Conditions on Regioselectivity
This table summarizes literature data on the reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with methylhydrazine, illustrating the dramatic effect of the solvent.
| Entry | Solvent | Temperature | Product Ratio (5-Aryl : 5-CF₃) | Yield (%) | Reference |
| 1 | Ethanol | Reflux | 1 : 1.2 | 85 | [7][9] |
| 2 | TFE | Reflux | 98 : 2 | 84 | [7][9] |
| 3 | HFIP | Reflux | >99 : 1 | 82 | [7][9] |
Data synthesized from studies by Fustero et al. The 5-Aryl isomer is the desired product in this synthesis.
Diagrams
Mechanism of Pyrazole Formation & Key Influencing Factors
Caption: The reaction of a 1,3-dicarbonyl and hydrazine proceeds via two competing pathways, influenced by steric, electronic, and conditional factors, leading to two possible regioisomers.
We trust this guide will serve as a valuable resource in your synthetic endeavors. For further inquiries or application-specific support, please do not hesitate to contact our scientific team.
References
-
Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Various Authors. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Al-Masoudi, N. A., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Scientific Reports. [Link]
-
Figueira, F., et al. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Kamal, A., et al. (2012). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ResearchGate. [Link]
-
UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
-
Ghesner, I., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
-
Phansavath, P., & Ratovelomanana-Vidal, V. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ResearchGate. [Link]
-
Various Authors. (2012). Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. PubMed. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
-
Sanna, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
-
Various Authors. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Papa, F., et al. (2022). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. [Link]
-
Reddit user discussion. (2024). How to separate these regioisomers? r/OrganicChemistry. [Link]
-
Goud, B. S. (2007). X-Ray Crystallography of Chemical Compounds. PubMed Central. [Link]
-
Abdel-Wahab, B. F., et al. (2015). Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Unraveling the access to the regioselective synthesis of highly functionalized pyranopyrazoles using an ionic liquid catalyst. Retrieved from [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]
-
Ferreira, I. C. F. R., et al. (2021). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
-
Al-Zaqri, N., et al. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI. [Link]
-
Various Authors. (2012). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. [Link]
-
Emamian, S., et al. (2025). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. ResearchGate. [Link]
-
Emamian, S., et al. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. [Link]
-
Various Authors. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PubMed Central. [Link]
Sources
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. name-reaction.com [name-reaction.com]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01142F [pubs.rsc.org]
- 16. reddit.com [reddit.com]
- 17. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 18. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Welcome to the technical support center for the purification of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this scientifically significant pyrazole derivative. This compound is a key structural motif in various pharmacologically active molecules, including celecoxib, a well-known COX-2 inhibitor.[1][2] The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, making it a valuable component in drug design.[3][4] However, its purification can present unique challenges.
This guide provides practical, field-proven insights to help you navigate these challenges and achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing a persistent oily residue or incomplete crystallization during the recrystallization of my crude 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole. What are the likely causes and how can I resolve this?
A1: This is a common issue often stemming from the presence of impurities that act as "crystallization inhibitors" or the choice of a suboptimal solvent system.
Causality:
-
Regioisomeric Impurities: The synthesis of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative can often lead to the formation of the undesired regioisomer, 5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole.[5][6] These isomers can have very similar polarities and solubilities, making them difficult to separate by simple crystallization and often resulting in an oily mixture.
-
Residual Solvents or Reagents: Incomplete removal of reaction solvents (e.g., ethanol, toluene) or excess reagents can lower the overall purity and interfere with the crystal lattice formation.
-
Inappropriate Solvent Choice: The trifluoromethyl group increases the lipophilicity of the molecule.[3] If the recrystallization solvent is too polar, the compound may "oil out" instead of crystallizing. Conversely, if the solvent is too nonpolar, the compound and impurities may precipitate together.
Troubleshooting Protocol:
-
Solvent System Screening: A systematic approach to solvent selection is critical. Start with single solvents of varying polarity and progress to mixed solvent systems.[7] A good starting point is a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Mixed-Solvent Recrystallization: This is often the most effective technique.
-
Dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., ethyl acetate, acetone) in which it is highly soluble.
-
Slowly add a "poor" solvent (e.g., hexane, heptane) in which the compound is insoluble, dropwise at an elevated temperature, until persistent turbidity is observed.
-
Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. This gradual decrease in solubility promotes the formation of well-defined crystals.[7]
-
-
Fractional Crystallization: If regioisomers are the primary issue, fractional crystallization can be effective if there is a sufficient difference in their solubilities.[7] This involves multiple recrystallization steps to enrich one isomer progressively.
Q2: My column chromatography purification of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is showing poor separation between my desired product and a closely eluting impurity. How can I improve the resolution?
A2: Co-elution is a frequent challenge, particularly with regioisomers or other structurally similar byproducts. Enhancing resolution requires optimizing the chromatographic conditions.
Causality:
-
Insufficient Selectivity of the Stationary Phase: Standard silica gel may not provide enough selectivity to resolve compounds with very similar polarities.
-
Suboptimal Mobile Phase: The eluent system may not have the correct polarity to effectively differentiate between the target compound and the impurity.
-
Column Overloading: Applying too much crude material to the column can lead to band broadening and poor separation.
Troubleshooting Protocol:
-
Mobile Phase Optimization:
-
Gradient Elution: If using isocratic elution, switch to a shallow gradient of a more polar solvent in a nonpolar solvent (e.g., a slow increase of ethyl acetate in hexane). This can help to better resolve closely eluting compounds.
-
Solvent Modifiers: Adding a small percentage (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can sometimes improve peak shape and resolution by minimizing interactions with the silica surface.
-
-
Stationary Phase Selection:
-
Fluorinated Stationary Phases: Consider using a column with a fluorinated stationary phase, such as a pentafluorophenyl (PFP) phase.[8][9] These phases can exhibit unique selectivity for fluorinated compounds through "fluorophilic" interactions, potentially enhancing the separation from non-fluorinated or less-fluorinated impurities.[8] The retention of fluorinated compounds is often greater on these phases compared to their non-fluorinated analogs.[8]
-
-
Tandem Chromatography: In some cases, a two-step purification may be necessary. An initial purification on silica gel can be followed by a second purification on a different stationary phase (e.g., alumina or a PFP column) for the enriched fractions.[4]
Data Presentation: Solvent Systems for Chromatography
| Mobile Phase System (v/v) | Stationary Phase | Observations & Recommendations |
| Hexane/Ethyl Acetate (9:1 to 7:3) | Silica Gel | A good starting point for initial purification. A shallow gradient is recommended. |
| Dichloromethane/Methanol (99:1 to 95:5) | Silica Gel | Can be effective if the impurities are significantly more polar. |
| Hexane/Acetone | Silica Gel | An alternative to ethyl acetate, may offer different selectivity. |
| Acetonitrile/Water | C18 (Reverse Phase) | Useful if the compound is sufficiently soluble in these solvents. |
| Hexane/Ethyl Acetate | PFP (Pentafluorophenyl) | Recommended for separating fluorinated compounds from their non-fluorinated analogs.[8] |
Q3: After purification, my NMR spectrum of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole shows the presence of an unexpected isomer. How can I confirm its structure and prevent its formation?
A3: The formation of a regioisomeric byproduct is a well-documented challenge in pyrazole synthesis.[10][11]
Causality: The reaction of an unsymmetrical 1,3-dicarbonyl precursor with a substituted hydrazine can proceed via two different pathways, leading to the formation of two regioisomers.[10] The regioselectivity is often influenced by the reaction conditions (e.g., pH, solvent, temperature) and the electronic and steric nature of the substituents on both reactants.
Workflow for Isomer Identification and Control:
Caption: Workflow for addressing isomeric impurities.
Experimental Protocols:
Protocol 1: Mixed-Solvent Recrystallization [7]
-
Dissolution: Place the crude 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole in an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (e.g., ethyl acetate) to achieve complete dissolution.
-
Addition of "Poor" Solvent: While keeping the solution hot, add a "poor" solvent (e.g., hexane) dropwise until the solution becomes cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold "poor" solvent, and dry under vacuum.
Protocol 2: Purification via Acid Salt Formation [12]
For pyrazoles that are sufficiently basic, purification can be achieved by forming an acid addition salt, which can then be crystallized.
-
Dissolution: Dissolve the crude pyrazole in a suitable organic solvent (e.g., acetone, isopropanol).
-
Acid Addition: Slowly add an equimolar amount of an acid (e.g., oxalic acid, phosphoric acid) to the solution, with stirring.
-
Crystallization: The pyrazole salt will precipitate out of the solution. The crystallization can be aided by cooling.
-
Isolation: Collect the salt by filtration and wash with a small amount of the cold solvent.
-
Liberation of Free Base: Suspend the salt in water and basify with a suitable base (e.g., sodium bicarbonate solution) to regenerate the purified free pyrazole.
-
Extraction: Extract the purified pyrazole with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
References
- Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. Benchchem.
- 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole. Benchchem.
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org.
- Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate.
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
- The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. Benchchem.
- SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.
- Synthesis of new trifluoromethyl-containing 1-(3,5-dialkyl-4-hydroxybenzyl)-pyrazole and. Semantic Scholar.
- Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. PubMed.
- WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
- (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate.
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
- Working with fluorinated silica phases. SiliCycle.
Sources
- 1. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. zenodo.org [zenodo.org]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. silicycle.com [silicycle.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Controlling Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center dedicated to one of the most persistent challenges in heterocyclic chemistry: controlling regioselectivity in pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with pyrazole scaffolds. Here, we move beyond simple protocols to provide in-depth, mechanistically grounded troubleshooting advice and frequently asked questions (FAQs) to empower you to rationalize your experimental outcomes and strategically design syntheses that deliver the desired regioisomer with high fidelity.
The Challenge of Regioisomerism in Pyrazole Synthesis
The synthesis of unsymmetrically substituted pyrazoles often leads to the formation of regioisomeric mixtures.[1][2][3] This is a critical issue, as different regioisomers can exhibit vastly different pharmacological activities, toxicological profiles, and physicochemical properties. Therefore, achieving regiocontrol is not merely an academic exercise but a crucial aspect of efficient drug discovery and development.[1]
The most common methods for pyrazole synthesis, such as the Knorr synthesis (condensation of a 1,3-dicarbonyl compound with a hydrazine) and 1,3-dipolar cycloadditions, are susceptible to producing mixtures of regioisomers.[2][3][4][5][6] The formation of one isomer over the other is dictated by a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1][3]
Troubleshooting Guides: A Mechanistic Approach
This section provides a series of troubleshooting guides in a question-and-answer format, addressing specific issues you might encounter during your experiments.
Scenario 1: Knorr Pyrazole Synthesis from Unsymmetrical 1,3-Diketones
Question: "I am reacting an unsymmetrical 1,3-diketone with a substituted hydrazine and obtaining a nearly 1:1 mixture of regioisomers. How can I favor the formation of one over the other?"
Answer: This is a classic challenge in pyrazole synthesis. The regiochemical outcome is determined by which carbonyl group of the 1,3-diketone the substituted nitrogen of the hydrazine initially attacks. Several factors can be manipulated to influence this selectivity.
Causality and Mechanistic Insights:
The initial step of the Knorr synthesis is the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon of the 1,3-diketone. The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the relative nucleophilicity of the two nitrogen atoms of the hydrazine.
-
Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon.[1]
-
Steric Hindrance: Bulky substituents on either the diketone or the hydrazine can sterically hinder the approach to one of the carbonyl groups, favoring attack at the less hindered site.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens.[1][3]
Troubleshooting Strategies & Protocols:
1. Solvent Modification to Enhance Regioselectivity:
Recent studies have shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity.[7][8] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to higher selectivity.[7]
Experimental Protocol: Regioselective Knorr Condensation using HFIP [1][7]
-
In a clean, dry round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL).
-
Add the substituted hydrazine (e.g., methylhydrazine, 1.1 mmol) to the solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel to isolate the desired regioisomer.
2. Leveraging Steric and Electronic Bias:
If your substrates have significant steric or electronic differences, you can often predict and favor the formation of one regioisomer. For instance, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack of the more nucleophilic nitrogen of methylhydrazine will occur at the more electrophilic carbonyl carbon adjacent to the -CF₃ group.[1]
Decision-Making Workflow for Knorr Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Troubleshooting Assay Interference from 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Introduction for the Modern Researcher
Welcome to the technical support guide for navigating the complexities of working with 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole and structurally related compounds. The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The inclusion of a triflu[1][2]oromethyl group often enhances metabolic stability and binding affinity, making these compounds attractive candidates in drug discovery pipelines. A notable example is Cele[1][3]coxib (SC-58635), a potent COX-2 inhibitor, which shares the 1,5-diarylpyrazole core structure.
However, the very featur[4]es that confer desirable biological activity can also lead to non-specific interactions and assay artifacts, complicating data interpretation. This guide is designed fo[5]r researchers, scientists, and drug development professionals to proactively identify, troubleshoot, and mitigate potential assay interference caused by this class of molecules. Our goal is to ensure the integrity of your screening data and to help you confidently distinguish genuine biological hits from experimental artifacts.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
Here, we address the most common initial questions and concerns that arise when a pyrazole-containing compound like 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is identified as a "hit" in a primary screen.
Q1: My pyrazole compound is active in my primary screen. How can I be sure this is a real effect and not an artifact?
A1: Initial hits from high-throughput screening (HTS) require rigorous validation to rule out false positives. Apparent activity can ste[5][6]m from various interference mechanisms rather than specific binding to your target. The first and most critic[5]al step is to employ an orthogonal assay . This means using a second[6][7]ary assay with a fundamentally different detection technology (e.g., switching from a fluorescence-based readout to a label-free method like Surface Plasmon Resonance) to confirm the compound's activity. Consistent results across[8][9][10] different platforms significantly increase confidence in the hit.
Q2: What are the most [11]likely ways a trifluoromethylated pyrazole compound could interfere with my assay?
A2: Compounds with this structure can interfere through several common mechanisms:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions, mimicking a true biological effect.
-
Interference with D[5][12][13]etection Technology: The compound itself might possess intrinsic fluorescence or absorbance at the wavelengths used in your assay, leading to a false signal. The trifluoromethyl group[5][12][14] and aromatic rings can contribute to these properties.
-
Non-specific Reactivity: Some chemical scaffolds are inherently reactive and can covalently modify proteins, including your target or reporter enzymes (e.g., luciferase), leading to irreversible inhibition.
-
Pan-Assay Interfere[5][12]nce Compounds (PAINS): The pyrazole scaffold, while valuable, can sometimes be flagged as a potential PAIN. PAINS are compounds known[15][16] to produce false positive results in numerous assays through non-specific mechanisms.
Q3: I'm using a fluore[12][13][15]scence-based assay (e.g., FRET, FP). Could my pyrazole compound be causing direct interference?
A3: Yes, this is a significant possibility. Pyrazoline derivatives, which are structurally related to pyrazoles, are known to be fluorescent. The conjugated aromatic s[17]ystem present in 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole could lead to autofluorescence. To test for this, run a c[14]ontrol experiment with the compound in the assay buffer without any biological components (target protein, substrate, etc.). A high signal in this con[5]trol indicates direct compound fluorescence is a problem.
Q4: My assay uses a luciferase reporter. Is this a concern?
A4: Absolutely. Firefly luciferase is a common reporter enzyme that is notoriously susceptible to inhibition by a wide variety of small molecule scaffolds. Inhibition can occur at e[18]ither the ATP or the luciferin binding sites. Aromatic carboxylic acids, for instance, have been shown to inactivate luciferase. It is essential to perfor[19]m a direct luciferase inhibition counter-assay to determine if your compound is affecting the reporter system itself rather than your target pathway.
In-Depth Troubleshooting Guides & Experimental Protocols
If initial checks suggest potential interference, the following detailed workflows will help you systematically diagnose and resolve the issue.
Guide 1: Diagnosing and Mitigating Compound Autofluorescence
The Problem: The compound emits light at the same wavelength as your assay's detection channel, creating a false positive signal.
Diagnostic Workflow:
Caption: Workflow for diagnosing compound autofluorescence.
Protocol: Assessing Compound Autofluorescence
Objective: To determine if 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is intrinsically fluorescent at the assay's excitation and emission wavelengths.
Materials:
-
Test [5]compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Assay-compatible microplates (black plates are recommended to reduce scatter)
Procedure:
-
Prepa[14]re a serial dilution of the test compound in assay buffer, matching the final concentrations used in your primary assay.
-
Include a "buffer + DMSO" well as a negative control (blank).
-
Dispense the solutions into the wells of the microplate.
-
Read the plate on a microplate reader using the exact same excitation and emission wavelengths and gain settings as your primary experiment.
-
Analysis: Compare the fluorescence intensity of the wells containing the test compound to the blank wells. A concentration-dependent increase in fluorescence that is significantly above the background indicates autofluorescence.
Data Interpretation:
| Compound Concentration | Raw Fluorescence Units (RFU) | Fold-Change vs. Blank | Interpretation |
| Blank (Buffer + DMSO) | 150 | 1.0 | Baseline |
| 1 µM | 180 | 1.2 | Negligible Interference |
| 10 µM | 950 | 6.3 | Significant Interference |
| 50 µM | 4500 | 30.0 | Severe Interference |
Guide 2: Counter-Screening for Luciferase Inhibition
The Problem: The compound directly inhibits the luciferase reporter enzyme, leading to a false negative (in a pathway activation assay) or a false positive (in a pathway inhibition assay).
Diagnostic Workflow:
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Biophysics in High Throughput Screening Hit Validation. - OAK Open Access Archive [oak.novartis.com]
- 10. Applications of Biophysics in High-Throughput Screening Hit Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 16. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High Solid Fluorescence of a Pyrazoline Derivative through Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing exothermic reactions during the synthesis of pyrazole and its derivatives. The information provided herein is grounded in established chemical principles and practical, field-proven experience to ensure both safety and success in your synthetic endeavors.
Introduction: The Challenge of Exothermicity in Pyrazole Synthesis
The synthesis of pyrazoles, a cornerstone in pharmaceutical and agrochemical development, often involves highly exothermic reactions.[1] The classic and widely used Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a prime example.[2][3][4][5][6][7][8] While this method is robust and high-yielding due to the formation of a stable aromatic product, the high reactivity of hydrazines can lead to rapid heat generation.[2][3]
Failure to adequately control this exotherm can result in thermal runaway, a dangerous situation that can lead to pressure buildup, reactor failure, and the formation of unwanted byproducts.[1] This guide provides a structured, question-and-answer approach to troubleshoot and manage these thermal hazards effectively.
Visualizing the Core Reaction
The fundamental Knorr pyrazole synthesis pathway illustrates the condensation and cyclization steps that contribute to the exotherm.
Caption: Generalized workflow of the Knorr pyrazole synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments, providing both the "how" and the "why" for each recommendation.
Issue 1: Rapid, Uncontrolled Temperature Spike Upon Reagent Addition
Q1: I observed a sudden and significant temperature increase immediately after adding hydrazine hydrate to my 1,3-dicarbonyl compound. How can I prevent this?
A1: This is a classic sign of an uncontrolled exothermic reaction. The initial condensation of hydrazine with a carbonyl group is often very fast and releases a substantial amount of heat.[3] To manage this, you must control the rate of reaction.
Core Principles for Mitigation:
-
Rate of Addition: The most critical parameter to control is the addition rate of the hydrazine. A slow, dropwise addition allows the cooling system of your reactor to dissipate the generated heat effectively, preventing accumulation.[1]
-
Initial Reaction Temperature: Starting the reaction at a reduced temperature (e.g., 0-10 °C) provides a larger thermal buffer.[9] The reaction's exotherm will raise the temperature, but starting from a lower point prevents it from reaching hazardous levels.
-
Efficient Stirring: Ensure vigorous and efficient stirring. Poor mixing can create localized "hot spots" where the concentration of reactants is high, leading to a localized runaway reaction that can propagate through the entire mixture.
-
Dilution: Conducting the reaction in a sufficient volume of an appropriate solvent helps to absorb and dissipate the heat generated.[1] More dilute conditions are inherently safer.[1]
| Parameter | Standard Condition | Recommended Adjustment for Exotherm Control | Rationale |
| Addition Rate | Rapid / All at once | Slow, dropwise addition | Matches heat generation with heat removal capacity.[1] |
| Initial Temp. | Room Temperature | 0–10 °C | Provides a larger temperature window before reaching unsafe limits.[9] |
| Concentration | > 1 M | 0.5–1 M | Increases thermal mass of the system to absorb heat.[1] |
| Agitation | Moderate | Vigorous / Baffled flask | Prevents localized hot spots and ensures even temperature distribution. |
Issue 2: Reaction Works at Lab Scale but Fails or Becomes Dangerous During Scale-Up
Q2: My pyrazole synthesis was well-behaved on a 1g scale, but when I tried to scale up to 100g, I experienced a dangerous exotherm. What went wrong?
A2: This is a common and critical challenge in process chemistry. The principles of heat transfer change significantly with scale. The volume of a reactor increases by a cubic function (V ∝ r³), while the surface area available for cooling only increases by a square function (A ∝ r²). This means that on a larger scale, the reaction generates heat much faster than it can be dissipated.[10]
Scale-Up Strategy:
-
Re-evaluate Your Protocol: A protocol that is "safe" at a small scale may be inherently unsafe for scale-up. You must re-optimize with heat management as the primary goal.
-
Controlled Addition is Non-Negotiable: At scale, you must use an addition funnel or a syringe pump for the controlled, slow addition of the limiting reagent (usually the hydrazine).[1]
-
Reactor and Cooling Capacity: Ensure your reactor's cooling system is adequate for the heat load. A simple ice bath may be sufficient for a small flask, but a larger reactor will require a cryostat or a jacketed vessel with circulating coolant.[1]
-
Consider "Reverse Addition": Instead of adding the hydrazine to the dicarbonyl, consider adding the dicarbonyl solution to the hydrazine solution. This keeps the hydrazine concentration low throughout the addition, which can sometimes moderate the initial exotherm.
-
Flow Chemistry as an Advanced Solution: For industrial-scale or particularly hazardous reactions, transitioning to a continuous flow chemistry setup is a powerful strategy.[11][12][13][14] Flow reactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous heat removal.[11][13] This technology offers superior control over reaction parameters and significantly improves the safety profile.[11][12][13][14]
Caption: Comparison of heat transfer characteristics in batch vs. flow reactors.
Issue 3: Formation of Byproducts and Darkening of the Reaction Mixture
Q3: My reaction mixture turns dark brown or black, and I'm getting a low yield of the desired pyrazole along with several impurities. Are these issues related to the exotherm?
A3: Yes, very likely. Excessive heat can lead to the decomposition of reagents and products, as well as promote unwanted side reactions.[15] Hydrazine and its derivatives, in particular, can decompose at elevated temperatures.[1][15]
Troubleshooting Impurity Formation:
-
Strict Temperature Control: This is the most crucial factor. Maintain the reaction temperature within the optimal range determined during small-scale experiments. Overheating is a primary cause of byproduct formation.[9][15]
-
Inert Atmosphere: Some intermediates or the hydrazine itself can be sensitive to air oxidation, especially at higher temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[15]
-
Purity of Reagents: Use high-purity reagents. Impurities in the starting materials can act as catalysts for decomposition or side reactions. Phenylhydrazine, for example, is known to decompose and should be freshly distilled if it appears discolored.[15]
-
Alternative Methodologies: If thermal degradation is persistent, consider alternative synthetic strategies that operate under milder conditions:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often at lower bulk temperatures and with shorter reaction times, which can minimize byproduct formation.[16][17][18][19]
-
Catalytic Approaches: The use of certain catalysts can allow the reaction to proceed efficiently at lower temperatures.[20]
-
Detailed Protocol: A Model for Thermally Controlled Pyrazole Synthesis (Lab Scale)
This protocol for the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate is provided as a template for establishing a thermally controlled procedure.
Reagents:
-
Acetylacetone (1,3-dicarbonyl)
-
Hydrazine hydrate
-
Ethanol (Solvent)
-
Ice bath
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetylacetone (1.0 eq) in ethanol (5-10 volumes).
-
Cooling: Place the flask in an ice-water bath and stir until the internal temperature is stable between 0 and 5 °C.
-
Reagent Preparation: In the dropping funnel, add a solution of hydrazine hydrate (1.05 eq) in a small amount of ethanol.
-
Controlled Addition: Add the hydrazine solution dropwise to the stirred, cooled solution of acetylacetone over a period of 30-60 minutes. Crucially, monitor the internal temperature throughout the addition. Do not allow the temperature to rise above 15 °C. Adjust the addition rate as necessary to maintain temperature control.
-
Reaction: After the addition is complete, allow the reaction to stir in the ice bath for an additional hour.
-
Warm-up: Remove the ice bath and let the reaction mixture slowly warm to room temperature. Continue stirring for 2-4 hours or until TLC/LCMS analysis indicates the consumption of the starting material.
-
Work-up: Proceed with standard work-up and purification procedures.
This methodical approach, centered on temperature monitoring and controlled addition, is fundamental to safely managing the exothermic nature of this transformation.
References
- Molecules. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
- ResearchGate. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- OUCI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- Britton, J., & Jamison, T. F. (2017). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines.
- PMC. (2007).
- PubMed. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde.
- RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- Benchchem. (n.d.). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- J. Braz. Chem. Soc. (2025).
- GSC Online Press. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Taylor & Francis Online. (2024).
- ResearchGate. (n.d.).
- Molecules. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-pyrazole, Disperazol.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- YouTube. (2019). synthesis of pyrazoles.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- MDPI. (n.d.).
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- ResearchG
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Molecules. (n.d.).
- Wikipedia. (n.d.). Knorr pyrrole synthesis.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- Archiv der Pharmazie. (2025).
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.
- Springer. (n.d.).
- PMC. (n.d.).
- PMC. (n.d.).
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Benchchem. (n.d.). Preventing degradation of pyrazole compounds during synthesis.
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. name-reaction.com [name-reaction.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [ouci.dntb.gov.ua]
- 14. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. gsconlinepress.com [gsconlinepress.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Pyrazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for overcoming the common bioavailability challenges associated with pyrazole-based inhibitors. Drawing from established scientific principles and field-proven methodologies, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Introduction: The Pyrazole Bioavailability Challenge
Pyrazole-containing compounds are privileged scaffolds in modern drug discovery, forming the core of numerous approved drugs.[1][2] Their versatility and metabolic stability are key advantages.[1][3] However, like many nitrogen-containing heterocyclic compounds, pyrazole-based inhibitors often exhibit poor oral bioavailability, which can derail promising candidates. The primary culprits are typically poor aqueous solubility, low intestinal permeability, and extensive first-pass metabolism.[4][5] This guide will systematically address these hurdles.
Part 1: Troubleshooting & FAQs
This section is structured to address the most common issues encountered during preclinical development.
Scenario 1: High In Vitro Potency, Poor In Vivo Efficacy
Question: My pyrazole-based inhibitor is highly potent in enzymatic and cell-based assays, but it shows little to no effect in my animal models after oral dosing. What is the most likely cause?
Answer: This is a classic and frequent challenge in drug development, almost always pointing to poor oral bioavailability.[4] The inhibitor is likely not reaching the systemic circulation in sufficient concentrations to engage its target. The key factors limiting its bioavailability could be poor solubility, inadequate permeability across the gut wall, rapid metabolism in the intestine or liver (first-pass effect), or being actively pumped out by efflux transporters.[5][6]
A systematic investigation is required to pinpoint the exact cause. A logical first step is to perform a preliminary pharmacokinetic (PK) study in rodents, administering the compound both orally (PO) and intravenously (IV). A comparison of the Area Under the Curve (AUC) from both routes will determine the absolute bioavailability (F%). A low F% confirms a bioavailability issue.
Question: How can I efficiently determine if the primary barrier is solubility, permeability, or metabolism?
Answer: A tiered, decision-based approach is most effective. The Biopharmaceutics Classification System (BCS) provides a scientific framework by categorizing drugs based on their solubility and permeability.[7] Pyrazole inhibitors often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[8]
Here is a recommended diagnostic workflow:
Caption: Decision tree for diagnosing the root cause of poor oral bioavailability.
-
Assess Solubility: Determine the kinetic and thermodynamic solubility of your compound in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8). If solubility is below 10-50 µg/mL, it is very likely a primary contributor to poor absorption.[9]
-
Assess Permeability: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick screen of passive diffusion.[10][11] For more detailed information, including the potential for active transport or efflux, the Caco-2 cell monolayer assay is the gold standard.[10][12]
-
Assess Metabolic Stability: Incubate your compound with liver microsomes (human and the species used for in vivo studies) to determine its intrinsic clearance. A short half-life (<30 minutes) suggests rapid first-pass metabolism is a significant issue.[4]
Scenario 2: Solubility-Limited Absorption (BCS Class II/IV)
Question: My pyrazole inhibitor has very low aqueous solubility (< 5 µg/mL), but good permeability. Which formulation strategies should I prioritize?
Answer: For BCS Class II compounds like this, the dissolution rate is the limiting factor for absorption.[6] The goal is to present the gastrointestinal tract with a higher concentration of dissolved drug. Two of the most powerful and widely used approaches are creating Amorphous Solid Dispersions (ASDs) and using Lipid-Based Formulations .[13][14]
-
Amorphous Solid Dispersions (ASDs): These formulations trap the drug in a high-energy, amorphous (non-crystalline) state within a polymer matrix.[15][16] This can lead to significantly higher apparent solubility and faster dissolution rates.[17][18]
-
Lipid-Based Formulations: These systems, which can range from simple oil solutions to complex Self-Emulsifying Drug Delivery Systems (SEDDS), solubilize the lipophilic drug in lipid excipients.[14][19][20] Upon gentle agitation in the GI tract, they form fine emulsions or microemulsions, which can enhance solubility and absorption, sometimes even utilizing lymphatic transport pathways to bypass the liver.[19][21]
Data Snapshot: Impact of Formulation on a Model Pyrazole (Celecoxib)
The well-known COX-2 inhibitor Celecoxib is a BCS Class II drug with poor water solubility.[8] Numerous studies have demonstrated the power of formulation to enhance its bioavailability.
| Formulation Strategy | Solubility Enhancement | Bioavailability Improvement (Relative to Powder) | Source |
| Dry Co-milling (Nanosuspension) | > 4.8-fold increase in water | 145.2% relative bioavailability | [8][22] |
| Nanosuspension with TPGS | - | 245.8% relative bioavailability | [23] |
| Solid Dispersion with Mannitol | Marked increase | Higher AUC vs. commercial tablets | [24] |
Question: How do I choose between an ASD and a lipid-based approach?
Answer: The choice depends on the physicochemical properties of your specific pyrazole inhibitor.
-
Consider an ASD if: Your compound has a high melting point and a rigid structure ("brick-dust" type molecule).[13] ASDs are excellent for preventing recrystallization of such compounds.
-
Consider a Lipid-Based Formulation if: Your compound is highly lipophilic (high LogP) and has good solubility in oils and lipids ("grease-ball" type molecule).[13][14] This is often the most direct path for such compounds.
A practical approach is to perform initial screening experiments for both. A simple solvent evaporation can quickly create a small-scale ASD for dissolution testing, while solubility screening in various oils and surfactants can assess the feasibility of a lipid-based system.
Scenario 3: Rapid First-Pass Metabolism
Question: My compound has good solubility and permeability, but my PK data shows very low oral bioavailability and rapid clearance. How do I address this?
Answer: This profile strongly suggests extensive first-pass metabolism in the gut wall and/or liver.[4] Pyrazole rings themselves are generally considered metabolically stable, but the substituents on the ring are often susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[1][25]
Troubleshooting Steps:
-
Metabolite Identification: The first critical step is to identify the "soft spots" on your molecule. Incubate the compound with liver microsomes and use LC-MS/MS to identify the major metabolites. Common metabolic transformations include hydroxylation, N-dealkylation, and oxidation of alkyl or aryl substituents.[26][27]
-
Medicinal Chemistry Intervention: Once the metabolic hot spots are known, your medicinal chemistry team can modify the structure to block these sites. A common strategy is to replace a metabolically labile hydrogen atom with a fluorine atom or a methyl group, which can sterically hinder the enzyme's access.[27]
-
Prodrug Approach: If a key functional group required for potency is also a site of rapid metabolism (e.g., a phenol), a prodrug strategy can be effective.[7] This involves masking the group with a cleavable moiety that is removed in vivo to release the active drug. This has been successfully applied to pyrazolo[3,4-d]pyrimidines to improve their properties.[28]
Caption: Workflow for identifying and addressing metabolic liabilities.
Part 2: Key Experimental Protocols
This section provides step-by-step methodologies for core experiments discussed above.
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation for Screening
This protocol is designed for rapid, small-scale screening of different polymers to identify a promising ASD formulation.
Objective: To prepare a pyrazole inhibitor ASD and evaluate its dissolution advantage over the crystalline form.
Materials:
-
Pyrazole inhibitor (API)
-
Polymer carriers (e.g., PVP K30, Soluplus®, HPMC-AS)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane) in which both API and polymer are soluble.
-
Rotary evaporator
-
Vacuum oven
-
Dissolution testing apparatus (USP II) with simulated intestinal fluid (SIF)
Methodology:
-
Solution Preparation:
-
Weigh and dissolve the pyrazole inhibitor and the chosen polymer in the organic solvent. Screen several drug-to-polymer ratios (e.g., 1:2, 1:5, 1:9 w/w).
-
Ensure a clear solution is formed, indicating complete dissolution of both components.
-
-
Solvent Evaporation:
-
Transfer the solution to a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) under reduced pressure. Continue until a solid film forms on the flask wall.
-
-
Secondary Drying:
-
Scrape the solid material from the flask.
-
Place the material in a vacuum oven at 40°C overnight to remove any residual solvent, which is critical for physical stability.
-
-
Characterization (Optional but Recommended):
-
Differential Scanning Calorimetry (DSC): Confirm the absence of a melting peak for the API, indicating it is in an amorphous state.
-
Powder X-Ray Diffraction (PXRD): Confirm the absence of sharp Bragg peaks, showing a characteristic amorphous "halo."
-
-
Dissolution Testing:
-
Perform a dissolution test comparing the prepared ASD, a physical mixture of the API and polymer, and the pure crystalline API.
-
Add an amount of each sample equivalent to a specific dose to the dissolution vessel containing SIF.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 60, 90 minutes), filter, and analyze the concentration of the dissolved inhibitor by HPLC or UV-Vis spectroscopy.
-
Plot concentration versus time to visualize the dissolution enhancement provided by the ASD.
-
Protocol 2: Screening for Lipid-Based Formulation Feasibility
Objective: To determine the solubility of the pyrazole inhibitor in various lipid excipients to identify promising components for a lipid-based formulation.
Materials:
-
Pyrazole inhibitor (API)
-
A selection of lipid excipients:
-
Oils (e.g., Capmul MCM, Miglyol 812, sesame oil, olive oil)
-
Surfactants (e.g., Kolliphor EL, Tween 80, Cremophor RH 40)
-
Co-solvents (e.g., Transcutol HP, PEG 400)
-
-
Glass vials with screw caps
-
Shaking incubator or vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Sample Preparation:
-
Add an excess amount of the pyrazole inhibitor to a tared vial (e.g., 20-50 mg).
-
Record the exact weight of the API.
-
Add a known weight (e.g., 1-2 g) of a single excipient to the vial.
-
-
Equilibration:
-
Tightly cap the vials.
-
Place the vials in a shaking incubator set to a controlled temperature (e.g., 25°C or 37°C) for 48-72 hours to allow the system to reach equilibrium. Visually inspect for the presence of undissolved solid API.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any undissolved solid.
-
-
Quantification:
-
Carefully pipette a known aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the linear range of your analytical method.
-
Determine the concentration of the dissolved inhibitor using a validated HPLC or UV-Vis method.
-
-
Data Analysis:
-
Calculate the solubility of the inhibitor in each excipient, typically expressed in mg/g or mg/mL.
-
Rank the excipients based on their solubilizing capacity. The excipients providing the highest solubility are the best candidates for developing a Self-Emulsifying Drug Delivery System (SEDDS) or other lipid-based formulations.
-
References
- Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Lipid-based oral formulation in capsules to improve the delivery of poorly w
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- In vitro models for prediction of drug absorption and metabolism.
- Optimizing oral drug delivery using lipid based formul
- Tableting lipid-based formulations for oral drug delivery: a case study with silica nanoparticle-lipid-mannitol hybrid microparticles.
- Innovative Formulation Str
- Oral Lipid Based Drug Delivery System (LBDDS)
- Formul
- Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- Metabolism of pyrazole.
- Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evalu
- Evaluation of common in vitro assays for the prediction of oral bioavailability and hep
- Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evalu
- Bioavailability of Celecoxib Formulated with Mesoporous Magnesium Carbonate—An In Vivo Evalu
- Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods.
- Preparation and evaluation of celecoxib nanosuspensions for bioavailability enhancement.
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M.
- Preformulation studies on celecoxib with a view to improve bioavailability.
- Insights on Prospects of Prediction of Drug Bioavailability
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M.
- Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model.
- Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor.
- Technical Support Center: Overcoming Poor Oral Bioavailability of A-943931.
- Pyrazole: an emerging privileged scaffold in drug discovery.
- Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooper
- Str
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Deriv
- How to improve the bioavailability of a drug?
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs
- Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity rel
- Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the tre
- The Role of Pyrazole Deriv
- AmorSol® - Amorphous Solid Dispersion Technology.
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Deriv
- Medicinal chemistry str
- Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory consider
- Improving Solubility with Amorphous Solid Dispersions.
- Amorphous Solid Dispersions for Bioavailability Enhancement.
- Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 11. mdpi.com [mdpi.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. contractpharma.com [contractpharma.com]
- 18. Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 21. Oral Lipid Based Drug Delivery System (LBDDS): Formulation, Chara...: Ingenta Connect [ingentaconnect.com]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. Preparation and evaluation of celecoxib nanosuspensions for bioavailability enhancement - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28676C [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Radiolabeling 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the radiolabeling of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, field-tested guidance in a direct question-and-answer format to address common challenges and strategic decisions encountered during the radiolabeling process.
Introduction: Strategic Considerations for Labeling
The target molecule, 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, presents several distinct features that guide our radiolabeling strategy. The pyrazole core is a privileged scaffold in medicinal chemistry, while the substituents dictate the molecule's properties and potential labeling sites.[1]
-
Trifluoromethyl (CF₃) Group: This group confers high metabolic stability due to the strength of the carbon-fluorine bond.[2][3][4] It is an excellent feature for improving a drug's pharmacokinetic profile but makes the CF₃ group itself unsuitable for radiolabeling, as labels at this position are unlikely to be metabolically representative.
-
4-Methylphenyl (Tolyl) Group: The methyl group is a potential site for oxidative metabolism.[5] This makes it a prime candidate for labeling with Carbon-14 or Tritium to trace the metabolic fate of this part of the molecule. The aromatic ring itself offers multiple positions for labeling.
-
Pyrazole Core: This heterocyclic ring is synthetically versatile and can be labeled at various positions, depending on the chosen synthetic route and desired properties of the radiotracer.[6][7]
The choice of radionuclide and labeling position is dictated by the intended application, whether for Absorption, Distribution, Metabolism, and Excretion (ADME) studies, receptor binding assays, or in vivo imaging.[8][9][10]
Caption: Decision tree for selecting a radiolabeling strategy.
FAQs: Carbon-14 ([¹⁴C]) Labeling for ADME Studies
Carbon-14 is the gold standard for quantitative ADME and mass balance studies due to its long half-life and its ability to be incorporated into the carbon backbone of a molecule without altering its chemical or biological properties.[8][11]
Question 1: What is the most robust strategy for introducing a [¹⁴C] label into this molecule?
Answer: The most strategically sound approach is to label the methyl group of the 4-methylphenyl moiety. This position is synthetically accessible and metabolically relevant. A "late-stage" labeling approach is often inefficient for complex molecules.[12][13] Therefore, the recommended strategy involves a multi-step synthesis starting from a simple [¹⁴C]-labeled precursor. The most common and cost-effective starting material is barium [¹⁴C]-carbonate (Ba[¹⁴C]O₃), which can be converted into [¹⁴C]methyl iodide.[11][13][14]
The general synthetic pathway would be:
-
Prepare [¹⁴C]methyl iodide: From Ba[¹⁴C]O₃ -> [¹⁴C]O₂ -> [¹⁴C]methanol -> [¹⁴C]methyl iodide.
-
Synthesize [¹⁴C-methyl]toluene: Use the [¹⁴C]methyl iodide in a coupling reaction (e.g., with a suitable organometallic phenyl reagent) or to alkylate a phenyl precursor.
-
Construct the pyrazole: Build the final molecule using the synthesized [¹⁴C-methyl]toluene as a starting material. A common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[15][16]
Question 2: I am experiencing low yields during the Grignard reaction with [¹⁴C]O₂ to form a carboxylic acid precursor. What are the common pitfalls?
Answer: This is a frequent challenge. Low yields in Grignard carboxylation reactions with [¹⁴C]O₂ are often due to several factors:
-
Atmospheric CO₂ Contamination: The Grignard reagent will react readily with any non-radioactive CO₂ from the air, which isotopically dilutes your product and lowers the radiochemical yield. Ensure your entire apparatus is rigorously dried and purged with an inert gas (Argon or Nitrogen). All reactions involving [¹⁴C]O₂ should be performed in a closed vacuum manifold system.[11]
-
Moisture: Grignard reagents are extremely sensitive to moisture. All glassware must be oven-dried, and all solvents must be anhydrous.
-
[¹⁴C]O₂ Trapping: Ensure the [¹⁴C]O₂ gas, liberated from Ba[¹⁴C]O₃ with a strong acid, is efficiently transferred and bubbled through the Grignard solution. Inefficient gas transfer is a major source of loss. Using a gas-tight syringe or a dedicated vacuum line is critical.
-
Side Reactions: The highly reactive Grignard reagent can participate in side reactions. Adding the Grignard solution to a flask containing solid, crushed dry ice (made from your [¹⁴C]O₂) at low temperatures (e.g., -78 °C) can sometimes improve yields over bubbling the gas through the solution.
Question 3: My final [¹⁴C]-labeled product has low radiochemical purity. What are the likely radioactive impurities and how can I remove them?
Answer: Radioactive impurities are typically byproducts from the synthetic steps. Given the strategy of labeling the methyl group, potential impurities could include:
-
Unreacted [¹⁴C]methyl iodide or its degradation products.
-
Byproducts from the coupling reaction used to form the toluene ring.
-
Isomeric products from the pyrazole ring formation.
Troubleshooting & Purification Protocol:
-
Initial Analysis: Analyze the crude product using radio-TLC (Thin Layer Chromatography) with a phosphor imager and radio-HPLC (High-Performance Liquid Chromatography) with an in-line radioactivity detector. This will quantify the radiochemical purity and identify the number of radioactive species.
-
Purification: Preparative reverse-phase HPLC is the method of choice for purifying the final radiolabeled compound.
-
Column: Use a C18 column with appropriate dimensions for the scale of your synthesis.
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape) is typically effective.
-
Detection: Use a UV detector to track the unlabeled reference standard and a radioactivity detector to identify the peak corresponding to your [¹⁴C]-labeled product.
-
-
Validation: After purification, re-analyze the collected fraction by analytical radio-HPLC to confirm radiochemical purity is >98%. Co-injection with the non-radioactive reference standard should show a single, overlapping peak in both the UV and radioactivity channels to confirm chemical identity.
FAQs: Tritium ([³H]) Labeling for Binding Assays
Tritium labeling is ideal for preparing radioligands for in vitro binding assays and autoradiography due to the high specific activities achievable.[9][10][17]
Question 1: What is the most efficient method for introducing tritium into 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole?
Answer: For a complex heterocyclic molecule like this, metal-catalyzed hydrogen isotope exchange (HIE) is the preferred method.[10][17] This technique allows for the direct exchange of hydrogen atoms with tritium on the fully synthesized molecule, making it a highly efficient late-stage labeling strategy. Iridium-based catalysts are particularly effective for directing the exchange to specific C-H bonds.[17][18]
Potential Labeling Sites via HIE:
-
Aromatic Rings: The ortho-positions of the 4-methylphenyl ring and the C-4 position of the pyrazole ring are potential sites for HIE. The directing-group ability of the pyrazole nitrogens can influence regioselectivity.[18]
-
Methyl Group: The benzylic protons of the methyl group can also undergo exchange.
Question 2: My tritium labeling via HIE resulted in low specific activity. How can I improve tritium incorporation?
Answer: Low specific activity is a common issue that can be addressed by optimizing several reaction parameters.
| Parameter | Troubleshooting Action | Rationale |
| Catalyst | Screen different catalysts (e.g., Iridium complexes like Crabtree's catalyst, or Ru/Ir nanoparticles).[17] | The catalyst's nature dictates the efficiency and regioselectivity of the exchange. Some substrates have a strong preference for a specific catalyst. |
| Solvent | Ensure the solvent is appropriate and free of exchangeable protons. Dichloromethane or THF are common choices. Using a co-solvent like D₂O can sometimes act as a deuterium/tritium reservoir.[18] | Protic solvents will quench the tritium gas and compete with the substrate for the catalyst. |
| Tritium Gas Pressure | Increase the pressure of the tritium gas (T₂) in the reaction vessel. | Higher pressure increases the concentration of the isotopic source, driving the equilibrium towards greater incorporation. |
| Temperature & Time | Systematically vary the reaction temperature and duration. | HIE reactions are kinetically controlled. Insufficient time or temperature will lead to incomplete exchange. Excessive conditions can lead to degradation. |
| Precursor Purity | Ensure the unlabeled precursor is of the highest purity. | Impurities can poison the catalyst, drastically reducing its activity and leading to poor incorporation. |
Question 3: After my tritiation reaction, I am struggling with back-exchange and unstable labels during workup. How can I prevent this?
Answer: Back-exchange occurs when tritium atoms at labile positions (like N-H or O-H) are washed out and replaced with hydrogen during aqueous workup. Tritium at certain activated C-³H positions can also be unstable.
Protocol for Minimizing Back-Exchange:
-
Catalyst Removal: After the reaction, remove the tritium gas and dissolve the residue in a suitable solvent (e.g., methanol). Filter through a small plug of silica gel or celite to remove the metal catalyst.
-
Labile Tritium Removal: The key step is to perform several "washes" by repeatedly dissolving the crude product in a protic solvent like methanol or ethanol and evaporating it to dryness under a stream of nitrogen. This process exchanges any labile N-³H or O-³H for N-H or O-H. Three to five cycles are typically sufficient.
-
Purification: Purify the product immediately using reverse-phase HPLC. This will separate the correctly labeled, stable product from any degraded or unstable species.
-
Stability Check: Store the final purified compound in a suitable solvent (e.g., ethanol) at low temperature (-20 °C or -80 °C). Periodically re-analyze its radiochemical purity to check for degradation or loss of label over time, a process known as radiolysis.[13]
Caption: Standard workflow for a tritium HIE labeling experiment.
FAQs: Radiohalogenation for Imaging Applications
Introducing a radiohalogen like Iodine-125 (for autoradiography/SPECT) or Fluorine-18 (for PET imaging) requires the synthesis of a specific precursor molecule that can be readily halogenated.[6]
Question 1: How can I regioselectively introduce an iodine atom onto the pyrazole ring for labeling with ¹²⁵I or ¹³¹I?
Answer: Direct electrophilic iodination of the pyrazole ring is the most common method. The C-4 position is the most electron-rich and thus the most susceptible to electrophilic attack.[7] However, direct lithiation followed by quenching with iodine can provide the C-5 iodo isomer.[19]
Protocol for Regioselective 4-Iodination:
-
Method: A reliable method uses elemental iodine (I₂) with an oxidant like Ceric Ammonium Nitrate (CAN) in acetonitrile.[7][19]
-
Procedure:
-
Dissolve the starting pyrazole (1.0 mmol) in acetonitrile (6 mL).
-
Add Ceric Ammonium Nitrate (CAN) (1.1 mmol) and elemental iodine (1.3 mmol).
-
Reflux the reaction mixture overnight.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify by column chromatography to yield the 4-iodo-pyrazole precursor.
-
Protocol for Regioselective 5-Iodination:
-
Method: This route involves deprotonation at the C-5 position with a strong base followed by trapping the resulting anion with iodine.[19]
-
Procedure:
-
Dissolve the N-protected pyrazole (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (n-BuLi) (1.1 mmol) dropwise. Stir for 30 minutes.
-
Add a solution of iodine (1.2 mmol) in dry THF.
-
Allow the reaction to warm slowly to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract with an organic solvent and purify by column chromatography.
-
Once the stable iodo-precursor is synthesized and purified, the radioiodination can be performed using [¹²⁵I]NaI or [¹³¹I]NaI and an oxidizing agent like Chloramine-T.[20]
Question 2: I want to develop a PET tracer using Fluorine-18. What precursor strategy should I pursue?
Answer: [¹⁸F]Fluoride is produced as a nucleophile, so you need a precursor with a good leaving group for a nucleophilic substitution reaction. Direct fluorination of the pyrazole ring is difficult. A more viable strategy involves a multi-step synthesis to place a leaving group on the 4-methylphenyl ring.
Recommended Precursor Strategy for [¹⁸F]Fluorination:
-
Synthesize a Precursor: Prepare a derivative of the target molecule where the 4-methyl position is replaced by a suitable leaving group for nucleophilic aromatic substitution (SₙAr). Common precursors include:
-
Nitro precursors: e.g., a 4-nitrophenyl derivative.
-
Trialkylammonium salt precursors: e.g., a 4-(trimethylammonium)phenyl derivative.
-
Diaryliodonium salt precursors.
-
-
Radiolabeling: The [¹⁸F]fluoride is first activated by phase-transfer catalysts like Kryptofix 2.2.2 (K₂₂₂) with potassium carbonate. This activated [¹⁸F]fluoride is then heated with the precursor in a high-boiling polar aprotic solvent (e.g., DMSO, DMF) to effect the substitution.
-
Purification: The reaction is typically fast due to the short half-life of ¹⁸F (110 minutes). Rapid and efficient purification by semi-preparative HPLC is mandatory to isolate the final radiotracer from the precursor and byproducts.[6]
This approach is synthetically challenging but provides a direct path to an ¹⁸F-labeled PET tracer.
References
-
Tritium labelling of pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]
-
Carbon-14 Radiolabelling: Theory, Methods, and Applications in Research. (2025). Selcia. Retrieved from [Link]
-
The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling. (2025). Selcia. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). PMC - PubMed Central. Retrieved from [Link]
-
Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. (2022). PMC - NIH. Retrieved from [Link]
-
Isotopic API labelling with carbon-14. (n.d.). Almac. Retrieved from [Link]
-
Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). (2020). PMC - PubMed Central. Retrieved from [Link]
-
Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (2022). ACS Publications. Retrieved from [Link]
-
Synthetic Tritium Labeling: Reagents and Methodologies. (2018). ResearchGate. Retrieved from [Link]
-
Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. (1994). PubMed. Retrieved from [Link]
-
Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. (2023). ResearchGate. Retrieved from [Link]
-
The Development and Application of Tritium-Labeled Compounds in Biomedical Research. (n.d.). MDPI. Retrieved from [Link]
-
Chapter 2: Labelling Compounds with Carbon-13 and Carbon-14. (2011). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). MDPI. Retrieved from [Link]
-
(PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). ResearchGate. Retrieved from [Link]
-
Labelling of a pyrazole derivative with 131I and investigation of its radiopharmaceutical potential. (n.d.). OUCI. Retrieved from [Link]
-
Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). (2020). PubMed. Retrieved from [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PMC - PubMed Central. Retrieved from [Link]
-
Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. (2023). PubMed Central. Retrieved from [Link]
-
4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(trimethylsilyl)benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved from [Link]
-
Iodinated and fluorinated steroid 2'-aryl-[3,2-c] pyrazoles as potential glucocorticoid receptor imaging agents. (1990). PubMed. Retrieved from [Link]
-
Nanoradiopharmaceuticals: Design Principles, Radiolabeling Strategies, and Biomedicine Applications. (n.d.). MDPI. Retrieved from [Link]
-
Radiopharmaceutical Precursors. (n.d.). Almac. Retrieved from [Link]
-
Defining the pyrazole core structure and the orientation of substituents in the ligand binding pocket of the estrogen receptor. (2001). PubMed. Retrieved from [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2015). PMC - NIH. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. openmedscience.com [openmedscience.com]
- 9. researchgate.net [researchgate.net]
- 10. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isotopic API labelling with carbon-14 - Almac [almacgroup.com]
- 12. openmedscience.com [openmedscience.com]
- 13. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]
"3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole" batch-to-batch variability
Technical Support Center: 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Document ID: TSC-2026-01-MPTFP Version: 1.0 Last Updated: January 9, 2026
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole. Batch-to-batch variability is a common challenge in the procurement and application of complex organic molecules, potentially impacting experimental reproducibility, process scalability, and the ultimate performance of an active pharmaceutical ingredient (API).[1][2][3] This document provides a structured, in-depth approach to identifying, troubleshooting, and mitigating variability between different lots of this compound.
The guidance herein is rooted in established principles of analytical chemistry, materials science, and process development. We will explore the common culprits of variability—including residual impurities, regioisomerism, tautomerism, and polymorphism—and provide validated protocols to diagnose and address these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations and questions from users encountering batch-to-batch variability.
Q1: We're observing significant differences in solubility and dissolution rates between two batches of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole. What could be the cause?
A1: This is a classic indicator of differences in the solid-state properties of the material. The two most likely causes are polymorphism or the presence of an amorphous form mixed with the crystalline solid.[4][] Different crystalline arrangements (polymorphs) of the same molecule can have markedly different physical properties, including solubility and melting point.[4][] An amorphous form, lacking a long-range ordered molecular structure, will typically be more soluble but less stable.[4][] You should investigate the solid-state characteristics using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC), as detailed in the troubleshooting guides below.
Q2: Our latest batch shows a new, small peak in the HPLC chromatogram that wasn't present before. How do we identify it and is it a concern?
A2: The appearance of a new peak suggests the presence of a new impurity. For a pyrazole synthesis, this could be an unreacted starting material, a byproduct from a side reaction, or a regioisomer .[6][7] The synthesis of 3,5-substituted pyrazoles from unsymmetrical precursors can often lead to the formation of the 1,5- or 1,3-disubstituted regioisomer.[7][8] Identifying this peak is critical. We recommend using HPLC-MS to get a mass for the impurity. If the mass is identical to the parent compound, it is highly likely to be a regioisomer. Further structural confirmation can be achieved using 2D NMR techniques like NOESY.[7][9] Even minor impurities can impact biological activity and safety profiles, so identification and quantification are essential.
Q3: The color of the powder is different from our previous "golden batch." Does a slight color variation matter?
A3: While a minor color change can sometimes be benign (e.g., due to trace metal content), it can also indicate the presence of colored byproducts, often arising from side reactions involving the hydrazine starting material.[6] It could also signal a different crystalline form or particle size.[10] You should not dismiss a color change. At a minimum, run a comparative HPLC purity analysis against your reference batch. If purity is identical, the variation may be physical, but if new impurities are detected, further investigation is warranted.
Q4: We are seeing inconsistent results in our biological assays. Could tautomerism be a factor?
A4: Yes, tautomerism is an important consideration for N-unsubstituted pyrazoles.[11] 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms. While this interconversion is typically fast in solution, different batches might crystallize as a single, stable tautomer or a mixture.[11][12] This could potentially influence how the molecule interacts with a biological target. The position of the tautomeric equilibrium can be studied using 13C and 15N NMR spectroscopy, both in solution and in the solid state (CP/MAS).[11][13]
Part 2: Systematic Troubleshooting Guides
When encountering variability, a systematic, evidence-based approach is crucial.[1] This section provides a logical workflow and detailed protocols to diagnose the root cause.
Logical Troubleshooting Workflow
The following diagram outlines the decision-making process for investigating batch-to-batch variability.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting Common Pharmaceutical Manufacturing Challenges – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 3. zaether.com [zaether.com]
- 4. alfa-chemclinix.com [alfa-chemclinix.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Impact of API Morphology on its Tableting Behavior – Compaction Simulation [compactionsimulation.com]
- 11. researchgate.net [researchgate.net]
- 12. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Celecoxib Analogues
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of celecoxib and its analogues. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the common pitfalls encountered during the synthesis of these important selective COX-2 inhibitors. This resource is built on a foundation of established chemical principles and field-proven insights to ensure your experimental success.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the key stages of celecoxib analogue synthesis. Each problem is followed by a diagnosis of potential causes and actionable solutions.
Stage 1: Claisen Condensation for β-Diketone Synthesis
The initial Claisen condensation reaction to form the 1,3-dicarbonyl intermediate is a critical step that can be prone to low yields and side reactions.
Problem 1: Low or No Yield of the Desired β-Diketone Product
-
Potential Cause A: Inappropriate Base or Solvent Selection. The choice of base and solvent is crucial in a Claisen condensation to prevent unwanted side reactions such as saponification or transesterification[1].
-
Solution: Employ a base with an alkoxide that matches the alkyl group of the ester reactant. For instance, when using ethyl trifluoroacetate, sodium ethoxide in ethanol is the preferred base-solvent system[1][2]. Using a non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like toluene can also be effective and avoids transesterification issues[3].
-
-
Potential Cause B: Insufficient Deprotonation of the Ketone. The reaction relies on the formation of an enolate from the starting ketone. If the base is not strong enough or if there are acidic protons elsewhere in the molecule, enolate formation will be inefficient.
-
Solution: Ensure the use of a sufficiently strong base (e.g., NaH, NaOEt). It can be beneficial to pre-stir the ketone with the base before the addition of the ester to ensure complete enolate formation[4].
-
-
Potential Cause C: Reversibility of the Reaction. The Claisen condensation is a reversible reaction. The equilibrium may not favor the product under certain conditions.
-
Solution: The reaction is driven to completion by the deprotonation of the resulting β-diketone, which is more acidic than the starting alcohol. Ensure a stoichiometric amount of base is used to facilitate this final deprotonation step[2].
-
| Parameter | Recommendation | Rationale |
| Base | Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) | NaOEt in ethanol prevents transesterification with ethyl esters. NaH is a strong, non-nucleophilic base suitable for aprotic solvents. |
| Solvent | Absolute Ethanol (with NaOEt) or Toluene/THF (with NaH) | The solvent should be compatible with the chosen base and inert to the reaction conditions. |
| Temperature | Room temperature to gentle heating (e.g., 40-65°C) | Higher temperatures can promote side reactions. Optimization may be required for specific substrates. |
| Stoichiometry | Stoichiometric amount of base relative to the enolizable ketone | To drive the reaction equilibrium towards the product by deprotonating the β-diketone. |
Stage 2: Knorr Pyrazole Synthesis - The Regioisomer Challenge
The cyclization of the unsymmetrical β-diketone with a substituted hydrazine is the hallmark of celecoxib synthesis, but it often leads to the formation of regioisomers, which can be difficult to separate.
Problem 2: Formation of Undesired Regioisomer
-
Potential Cause: Lack of Regiocontrol in the Cyclization Reaction. The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can yield two different pyrazole regioisomers[5][6]. The regioselectivity is influenced by the electronic and steric properties of the diketone substituents, as well as the reaction conditions.
-
Solution A: pH Control. The pH of the reaction medium can significantly influence the site of initial nucleophilic attack by the hydrazine. Under acidic conditions, the more basic nitrogen of the hydrazine is protonated, and the reaction pathway can be altered. Careful control of pH can favor the formation of the desired isomer. A kinetic study has shown the complexity of the reaction pathways, which are not always straightforward first-order reactions[5].
-
Solution B: Solvent Effects. The choice of solvent can impact the tautomeric equilibrium of the β-diketone and the solvation of the transition states, thereby influencing regioselectivity. Protic solvents like ethanol are commonly used, but exploring other solvents may be beneficial for specific analogues[7][8].
-
Solution C: Strategic Synthesis. In some cases, a different synthetic approach that offers better regiocontrol may be necessary. For example, starting with a chalcone and cyclizing with hydrazine can provide a more direct route to certain 1,5-diarylpyrazoles[9][10].
-
Sources
- 1. youtube.com [youtube.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 4. reddit.com [reddit.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. zenodo.org [zenodo.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. ijirt.org [ijirt.org]
Validation & Comparative
A Comparative Guide to the Activity of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole and Celecoxib
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the cyclooxygenase (COX) inhibitory activity of the well-known selective COX-2 inhibitor, Celecoxib, and its core chemical scaffold, 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships that govern the efficacy and selectivity of diarylpyrazole-based anti-inflammatory agents. We will explore the mechanism of action, the critical role of specific chemical modifications, and the experimental data that underpins our understanding of these compounds.
Introduction: The Central Role of Cyclooxygenase in Inflammation
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the physiological and pathological production of prostaglandins.[1] COX-1 is a constitutively expressed enzyme responsible for the synthesis of prostaglandins that protect the gastrointestinal tract and mediate platelet aggregation.[2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated during inflammation, leading to the production of prostaglandins that mediate pain and swelling.[2][3]
The therapeutic goal of non-steroidal anti-inflammatory drugs (NSAIDs) is to inhibit COX enzymes.[4][5] While traditional NSAIDs inhibit both isoforms, selective COX-2 inhibitors were developed to specifically target the inflammatory pathway, thereby reducing the gastrointestinal side effects associated with COX-1 inhibition.[4][5] Celecoxib is a prominent member of this class of drugs.[6]
Deconstructing Celecoxib: A Tale of a Scaffold and a Selectivity-Conferring Moiety
A critical point of clarification is that "3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole" is not a separate drug to be compared with Celecoxib, but rather the foundational chemical structure upon which Celecoxib is built.[7][8][9] The chemical name for Celecoxib is 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[7][8] This reveals that the core is a key component of the final drug molecule.
Therefore, this guide will analyze the contribution of the 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole scaffold to the overall activity of Celecoxib and explain why the addition of the 4-sulfamoylphenyl group is essential for its therapeutic efficacy and selectivity.
Diagram: From Scaffold to a Selective Inhibitor
Caption: The chemical relationship between the core scaffold and Celecoxib.
Structure-Activity Relationship: The Genesis of COX-2 Selectivity
The development of selective COX-2 inhibitors was a landmark in medicinal chemistry, heavily reliant on understanding the structural differences between the two COX isoforms. The active site of COX-2 is larger than that of COX-1, featuring a secondary side pocket that is absent in COX-1. This structural nuance allows for the accommodation of bulkier ligands, a principle that was exploited in the design of drugs like Celecoxib.[10]
The Role of the 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole Scaffold:
This diarylpyrazole core serves as the fundamental framework that positions the key functional groups within the COX-2 active site.
-
Pyrazole Core: This five-membered heterocyclic ring is a common feature in many COX-2 inhibitors and provides a rigid scaffold for the attachment of other functional groups.[11]
-
3-(4-methylphenyl) group: This aryl group contributes to the hydrophobic interactions within the active site of the COX enzyme.
-
5-(trifluoromethyl) group: The trifluoromethyl group is a key substituent that enhances the potency and selectivity of the molecule for COX-2.[9] Its electron-withdrawing nature and steric bulk are crucial for optimal binding.
While this scaffold possesses the basic structural elements for COX inhibition, it lacks the key feature that drives high selectivity for COX-2.
The Indispensable Role of the 4-Sulfamoylphenyl Moiety:
The addition of the 4-sulfamoylphenyl (benzenesulfonamide) group at the N1 position of the pyrazole ring is the defining feature that transforms the core scaffold into the highly selective drug, Celecoxib.[9][12] This sulfonamide group is perfectly positioned to interact with the hydrophilic secondary side pocket unique to the COX-2 active site.[3] This interaction anchors the molecule in a specific orientation, leading to potent and selective inhibition of COX-2, while preventing it from effectively binding to the smaller active site of COX-1.[6]
Comparative COX Inhibitory Activity: A Quantitative Perspective
Direct experimental data comparing the COX inhibitory activity of the 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole scaffold alone versus Celecoxib is not available, as the former is an intermediate in the synthesis of the latter.[8][9] However, the extensive research on Celecoxib provides a clear picture of its inhibitory profile.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Classification |
| Celecoxib | ~15 | ~0.04 | ~375 | Selective COX-2 Inhibitor[13] |
| 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole | Not Reported | Not Reported | Not Applicable | Synthetic Intermediate |
Note: IC50 values for Celecoxib are approximate and can vary depending on the specific assay conditions.[13]
The high selectivity ratio of Celecoxib underscores the critical contribution of the sulfonamide moiety. Without this group, the core scaffold would be expected to exhibit significantly lower potency and a lack of meaningful selectivity for COX-2 over COX-1.
Experimental Protocol: In Vitro COX Inhibition Assay
To experimentally determine the COX inhibitory activity of a compound, a robust and reproducible assay is required. The following is a generalized protocol for an in vitro cyclooxygenase inhibitor screening assay.
Diagram: Workflow for In Vitro COX Inhibition Assay
Caption: A generalized workflow for determining the in vitro COX inhibitory activity of a test compound.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test compound in a suitable solvent, such as DMSO, to create a stock solution. Perform serial dilutions to generate a range of concentrations to be tested.
-
Reagent Preparation: Prepare the assay buffer, and add heme and the COX-1 or COX-2 enzyme to the appropriate wells of a microplate.
-
Inhibitor Addition: Add the diluted test compound or a vehicle control to the wells containing the enzyme mixture.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Detection: The activity of the COX enzyme is determined by measuring the amount of prostaglandin produced. This can be done using various methods, such as enzyme immunoassay (EIA) kits that quantify a specific prostaglandin like PGF2α.[14]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use a suitable nonlinear regression model to calculate the IC50 value.
Conclusion and Future Perspectives
The comparison of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole and Celecoxib is a compelling case study in modern drug design. It highlights that while a core scaffold can provide the basic framework for interacting with a biological target, specific, rationally designed chemical modifications are often necessary to achieve high potency and selectivity. The addition of the 4-sulfamoylphenyl group to the pyrazole core is a classic example of how understanding the three-dimensional structure of a target enzyme can guide the development of a highly effective and selective therapeutic agent.
For researchers in the field, this underscores the importance of a modular approach to drug discovery. The exploration of novel core scaffolds remains a valuable endeavor. However, the subsequent decoration of these scaffolds with functional groups that can exploit specific features of the target's binding site is paramount for success. Future research in the area of anti-inflammatory drug development will continue to build on these principles, employing advanced techniques such as computational modeling and fragment-based drug design to create next-generation inhibitors with even greater efficacy and improved safety profiles.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 9, 2026, from [Link]
-
Celebrex (Celecoxib) Pharmacology. (2019, February 26). News-Medical.net. Retrieved January 9, 2026, from [Link]
-
Celecoxib. (2023, December 29). In Wikipedia. Retrieved January 9, 2026, from [Link]
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. Retrieved January 9, 2026, from [Link]
-
What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. Retrieved January 9, 2026, from [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 9, 2026, from [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed. Retrieved January 9, 2026, from [Link]
-
Selective cyclooxygenase-2 inhibitors: similarities and differences. (2004). PubMed. Retrieved January 9, 2026, from [Link]
-
Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. (2025, August 6). ResearchGate. Retrieved January 9, 2026, from [Link]
- Alam, M. J., Alam, O., Khan, S. A., Naim, M. J., Islamuddin, M., & Deora, G. S. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3529–3543.
- Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., Graneto, M. J., Lee, L. F., Malecha, J. W., Miyashiro, J. M., Rogers, R. S., Rogier, D. J., Yu, S. S., Anderson, G. D., Burton, E. G., Cogburn, J. N., Gregory, S. A., Koboldt, C. M., Perkins, W. E., Seibert, K., Veenhuizen, A. W., Zhang, Y. Y., & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365.
-
Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. (2011, April 28). PubMed. Retrieved January 9, 2026, from [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). SpringerLink. Retrieved January 9, 2026, from [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., Graneto, M. J., Lee, L. F., Malecha, J. W., Miyashiro, J. M., Rogers, R. S., Rogier, D. J., Yu, S. S., Anderson, G. D., Burton, E. G., Cogburn, J. N., Gregory, S. A., Koboldt, C. M., Perkins, W. E., Seibert, K., Veenhuizen, A. W., Zhang, Y. Y., & Isakson, P. C. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). ACS Publications. Retrieved January 9, 2026, from [Link]
-
COX Inhibitors - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 9, 2026, from [Link]
-
Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. (2020). MDPI. Retrieved January 9, 2026, from [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). RSC Publishing. Retrieved January 9, 2026, from [Link]
-
Alam, M. J., Alam, O., Khan, S. A., Naim, M. J., Islamuddin, M., & Deora, G. S. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PubMed. Retrieved January 9, 2026, from [Link]
-
Structures of compounds having COX-2 or 5-LOX inhibitory activities. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144.
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). MDPI. Retrieved January 9, 2026, from [Link]
-
(PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022, November 2). ResearchGate. Retrieved January 9, 2026, from [Link]
-
In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (2022). Academic Journals. Retrieved January 9, 2026, from [Link]
-
IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. (2016, July 6). The Pharma Innovation Journal. Retrieved January 9, 2026, from [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). Dove Press. Retrieved January 9, 2026, from [Link]
- Alkhaibari, I. S., KC, H. R., Roy, S., Abu-gazleh, M. K., Gilmore, D. F., & Alam, M. A. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083.
-
A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2011). PubMed. Retrieved January 9, 2026, from [Link]
-
How can I assay cyclooxygenase pathway inhibition for plant extracts? (2014, June 17). ResearchGate. Retrieved January 9, 2026, from [Link]
Sources
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Selective cyclooxygenase-2 inhibitors: similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. brieflands.com [brieflands.com]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Comparing "3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole" to other COX-2 inhibitors.
A Comparative Analysis of Celecoxib and Other Selective COX-2 Inhibitors for Researchers
In the landscape of anti-inflammatory drug development, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern therapeutic strategies. This guide provides a detailed comparison of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, the chemical entity widely known as Celecoxib, with other prominent COX-2 inhibitors. We will delve into the structural nuances, comparative efficacy, selectivity, and the experimental methodologies crucial for their evaluation.
Understanding the Core Structure: 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole (Celecoxib)
The discovery of two distinct cyclooxygenase isoforms, the constitutively expressed COX-1 and the inducible COX-2, revolutionized the development of non-steroidal anti-inflammatory drugs (NSAIDs). While COX-1 is crucial for baseline physiological processes like maintaining the gastric mucosa, COX-2 is primarily upregulated at sites of inflammation. This distinction paved the way for selective COX-2 inhibitors, designed to mitigate inflammatory symptoms with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Celecoxib, or 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, was one of the first highly selective COX-2 inhibitors to reach the market. Its chemical structure is key to its selectivity. The defining feature of the COX-2 active site is a larger, more accommodating side pocket compared to COX-1. The trifluoromethyl group (-CF3) on the pyrazole ring of Celecoxib fits snugly into this side pocket, an interaction that is sterically hindered in the narrower COX-1 active site. This structural feature is a primary determinant of its high selectivity for COX-2 over COX-1.
Comparative Efficacy and Selectivity
The therapeutic utility of a COX-2 inhibitor is defined by its potency (IC50 value) and its selectivity ratio (COX-1 IC50 / COX-2 IC50). A higher selectivity ratio indicates a more favorable safety profile concerning COX-1-mediated side effects. Below is a comparative summary of Celecoxib and other notable COX-2 inhibitors.
| Compound | Chemical Structure | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole | 0.04 | 15 | 375 |
| Rofecoxib | 4-(4-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone | 0.018 | >1000 | >55,555 |
| Etoricoxib | 5-chloro-3-(4-methylsulfonylphenyl)-2-(2-methyl-5-pyridinyl)pyridine | 0.0013 | 1.1 | 846 |
| Valdecoxib | 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | 0.005 | 20 | 4000 |
Data compiled from various sources for illustrative comparison. Absolute values can vary based on assay conditions.
As the data indicates, while all listed compounds exhibit high selectivity for COX-2, there are notable differences in their potency and selectivity ratios. Rofecoxib, for instance, demonstrates exceptionally high selectivity, a factor that was also linked to concerns about cardiovascular side effects which ultimately led to its withdrawal from the market. This highlights the complex interplay between selectivity, efficacy, and overall safety profile.
Experimental Protocols for Evaluation
The robust evaluation of COX-2 inhibitors relies on standardized in vitro and in vivo assays. Here, we outline the foundational experimental workflows.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is fundamental for determining the IC50 values and selectivity ratio of a test compound.
Principle: The assay measures the conversion of arachidonic acid to prostaglandin E2 (PGE2) by recombinant human COX-1 and COX-2 enzymes. The inhibitory effect of the test compound on this reaction is quantified.
Step-by-Step Protocol:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are pre-incubated with the test compound at various concentrations for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of a quenching agent, such as a strong acid.
-
PGE2 Quantification: The amount of PGE2 produced is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Workflow Diagram:
Caption: Workflow for in vitro COX-1/COX-2 inhibition assay.
Signaling Pathway Context
The therapeutic action of Celecoxib and other COX-2 inhibitors is best understood within the context of the inflammatory signaling pathway.
Caption: Simplified COX-2 inflammatory signaling pathway.
Concluding Remarks for the Researcher
The development of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole (Celecoxib) and other selective COX-2 inhibitors marked a significant advancement in anti-inflammatory therapy. While the fundamental principle of sparing COX-1 is a shared characteristic, the subtle differences in chemical structure lead to variations in potency, selectivity, and pharmacokinetic profiles. For the drug development professional, a thorough understanding of these differences, validated by robust experimental data, is paramount. The methodologies and comparative data presented in this guide serve as a foundational resource for the continued exploration and development of next-generation anti-inflammatory agents.
References
A comprehensive list of references would be compiled here from the search results to support the claims made throughout the guide.
Efficacy of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole Analogues: A Comparative Guide
This guide provides a comprehensive analysis of the biological efficacy of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole and its analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the anti-inflammatory, antibacterial, and anticancer properties of this chemical class, offering a comparative perspective grounded in experimental data. We will explore the structure-activity relationships that govern their potency and selectivity, present detailed protocols for key biological assays, and provide a framework for future research and development.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The subject of this guide, the 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole core, is of particular interest due to its structural similarity to the selective COX-2 inhibitor, Celecoxib.[3][4][5] The incorporation of a trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates.[1] This guide will compare the efficacy of analogues based on this core structure, providing insights into their therapeutic potential.
Comparative Efficacy Analysis
The biological activities of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole analogues have been evaluated across several therapeutic areas. Here, we present a comparative analysis of their anti-inflammatory, antibacterial, and anticancer efficacies, with Celecoxib serving as a primary benchmark for anti-inflammatory activity.
Anti-inflammatory Activity: COX-2 Inhibition
A significant number of analogues of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key target in inflammation.[6][7] The data below summarizes the in vitro inhibitory activity of representative analogues against COX-1 and COX-2.
Table 1: In Vitro COX-1 and COX-2 Inhibition of Pyrazole Analogues
| Compound | R1-substituent (at N1) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 4-sulfamoylphenyl | 7.7 | 0.04 | 192.5 |
| SC-58125 | 4-sulfamoylphenyl | >100 | 0.05 | >2000 |
| Analogue A | 4-methanesulfonylphenyl | 15 | 0.05 | 300 |
| TFM-C | 4-sulfamoylphenyl | - | 205-fold lower than Celecoxib | - |
Data synthesized from multiple sources.[6][8][9]
The 4-sulfamoylphenyl substituent at the N1 position of the pyrazole ring is a critical determinant for potent and selective COX-2 inhibition.[6] As demonstrated in Table 1, analogues bearing this moiety, such as SC-58125, exhibit high selectivity for COX-2 over COX-1, a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. Interestingly, a trifluoromethyl analogue of celecoxib, TFM-C, displayed significantly lower COX-2 inhibitory activity, yet it demonstrated comparable efficacy to celecoxib in models of neuroinflammation, suggesting a COX-2 independent mechanism of action.[8]
Antibacterial Activity
Several studies have explored the antibacterial potential of trifluoromethyl-substituted pyrazole derivatives.[4][10] These compounds have shown promising activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Minimum Inhibitory Concentrations (MIC) of Pyrazole Analogues against Gram-Positive Bacteria
| Compound | Substituent on N-phenyl ring | S. aureus (ATCC 29213) MIC (µg/mL) | MRSA (ATCC 33591) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) |
| Analogue B | 4-phenoxy | 1.56-3.12 | 1.56 | 3.12 |
| Analogue C | 3,4-dichloro | 0.78-1.56 | 1.56 | - |
| Analogue D | 4-bromo-3-trifluoromethyl | 0.78 | 0.78 | 1.56 |
| Vancomycin | - | 1 | 1 | 2 |
Data adapted from a study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives.[10]
The structure-activity relationship studies reveal that substitutions on the N-phenyl ring significantly influence antibacterial potency.[10] For instance, the presence of phenoxy, dichloro, and bromo-trifluoromethyl groups resulted in compounds with potent activity against various strains of S. aureus and Enterococcus.[10]
Anticancer Activity
The pyrazole scaffold is also a promising framework for the development of anticancer agents.[11] Analogues of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole have been investigated for their cytotoxic effects against various cancer cell lines.
Table 3: In Vitro Anticancer Activity of Pyrazole Analogues
| Compound | Cancer Cell Line | IC50 (µM) |
| Analogue E | Colorectal Cancer | 12.50 |
| Analogue F | Breast Cancer (MCF-7) | 7.97 |
| Analogue G | Breast Cancer (MDA-MB-231) | 4.07 |
| Celecoxib | Breast Cancer (MCF-7) | 10-20 |
Data compiled from various sources.[11][12][13]
Derivatives of this pyrazole series have demonstrated significant growth inhibition in colorectal and breast cancer cell lines.[11][12][13] The mechanism of action is thought to involve multiple pathways, including the induction of apoptosis.[12]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key biological assays.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines the procedure for determining the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.[14][15][16][17]
Workflow for COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-Step Protocol:
-
Enzyme and Compound Preparation:
-
Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the test compound dilutions to the respective wells. Include wells for a positive control (a known COX inhibitor like Celecoxib) and a negative control (vehicle).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid (the substrate) to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
-
Detection and Analysis:
-
Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the concentration of prostaglandin E2 (PGE2), a major product of the COX reaction, using a commercial ELISA kit.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[1][18][19][20][21]
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Protocol:
-
Animal Preparation:
-
Use adult male Wistar or Sprague-Dawley rats.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Experimental Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound or vehicle (e.g., saline, carboxymethyl cellulose) orally or intraperitoneally. A known anti-inflammatory drug (e.g., Indomethacin) should be used as a positive control.
-
After a specific time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the following formula:
-
% Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100
-
-
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.[8][22][23][24][25]
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent and make two-fold serial dilutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism and dilute it to the final desired concentration.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Structure-Activity Relationship (SAR) and Future Directions
The data presented in this guide highlights key structure-activity relationships for the 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole scaffold. For anti-inflammatory activity, the presence of a 4-sulfamoylphenyl group at the N1 position is crucial for potent and selective COX-2 inhibition. In the context of antibacterial activity, substitutions on the N-phenyl ring dramatically impact efficacy. For anticancer applications, various substitutions on the pyrazole and phenyl rings contribute to cytotoxic potency.
Future research should focus on synthesizing and evaluating novel analogues with diverse substitutions to further probe the SAR and optimize the desired biological activity. Exploring alternative mechanisms of action, particularly for compounds that exhibit efficacy independent of their primary presumed target (e.g., TFM-C), could lead to the discovery of novel therapeutic agents with improved safety and efficacy profiles.
Conclusion
The 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole scaffold represents a versatile platform for the development of potent and selective therapeutic agents. The analogues discussed in this guide demonstrate significant potential as anti-inflammatory, antibacterial, and anticancer compounds. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of new derivatives. By leveraging the structure-activity relationships elucidated here, researchers can rationally design the next generation of pyrazole-based drugs with enhanced efficacy and a favorable safety profile.
References
-
Alkhatib, I. S., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1690-1697. [Link]
-
Constantinescu, C. S., et al. (2012). A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLoS ONE, 7(1), e29836. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Wikipedia. Broth microdilution. [Link]
-
MI - Microbiology. Broth Microdilution. [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Posci, E., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 44(5), 582–587. [Link]
-
ResearchGate. (2021). Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives. [Link]
-
Posadas, I., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of visualized experiments : JoVE, (63), e3929. [Link]
-
Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
-
ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. [Link]
-
Georgiev, P., et al. (2017). Rat paw oedema modeling and NSAIDs: Timing of effects. Scripta Scientifica Pharmaceutica, 4(1), 23-28. [Link]
-
ResearchGate. anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link]
-
RSC Publishing. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. [Link]
-
ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
National Genomics Data Center. (2021). Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. [Link]
-
Constantinescu, C. S., et al. (2012). A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLoS ONE, 7(1), e29836. [Link]
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
-
Kumar, V., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 21(4), 343–349. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link]
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347–1365. [Link]
-
Academic Journals. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. [Link]
-
Experimental and Therapeutic Medicine. (2018). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. [Link]
-
Al-Saeed, F. A. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical chemistry journal, 45(1), 1–11. [Link]
-
Uddin, M. J., et al. (2021). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Molecules (Basel, Switzerland), 26(11), 3393. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC medicinal chemistry, 13(7), 885–901. [Link]
-
ResearchGate. (2021). Design, synthesis, cyclooxygenase inhibition and biological evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing amino/methanesulfonyl pharmacophore. [Link]
-
ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]
-
ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]
Sources
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. apexbt.com [apexbt.com]
- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. inotiv.com [inotiv.com]
- 19. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. protocols.io [protocols.io]
- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Broth microdilution - Wikipedia [en.wikipedia.org]
- 25. Broth Microdilution | MI [microbiology.mlsascp.com]
A Comparative Guide to Validating Target Engagement of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole with Cyclooxygenase-2 (COX-2)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the target engagement of the small molecule 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole. This compound is a key structural component of Celecoxib, a potent and selective inhibitor of Cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[1][2][3][4] As such, COX-2 is the putative target for this pyrazole derivative.
Effective drug discovery and development hinges on the robust confirmation that a therapeutic molecule directly interacts with its intended biological target within a physiological context. This guide will objectively compare multiple orthogonal methodologies to confirm and quantify the engagement of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole with COX-2, providing the underlying principles, detailed experimental protocols, and comparative data to inform your research strategy.
Introduction to the Target: Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, such as protecting the gastric mucosa.[7] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated during inflammation, making it a prime therapeutic target for anti-inflammatory drugs with a potentially improved safety profile over non-selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[5][8][9]
The compound 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole shares its core structure with Celecoxib, a well-established selective COX-2 inhibitor.[2][3][4] This structural similarity strongly suggests that the primary biological target of this compound is COX-2. The following sections will detail a multi-faceted approach to rigorously validate this hypothesis.
Methodology Comparison for Target Engagement Validation
A robust validation of target engagement employs multiple, independent methods to build a cohesive and compelling body of evidence. We will compare biochemical, biophysical, and cell-based assays, each providing a unique perspective on the interaction between our compound and its putative target, COX-2.
Biochemical Validation: COX-2 Enzymatic Activity Assay
Principle: The most direct functional validation of a putative COX-2 inhibitor is to measure its effect on the enzyme's catalytic activity. This is typically achieved through an in vitro assay that monitors the peroxidase activity of COX-2.[5][10] The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2), and then its peroxidase component reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity can be measured using a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reduction of PGG2, leading to a color change that can be quantified spectrophotometrically.[5][10]
Experimental Protocol: Colorimetric COX-2 Inhibition Assay [5][11]
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Prepare stock solutions of Hematin (10 mM), human recombinant COX-2 enzyme, Arachidonic Acid (10 mM), and TMPD (10 mM).
-
Prepare a 10 mM stock solution of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole in DMSO. Create serial dilutions to obtain a range of desired final concentrations.
-
Prepare a stock solution of a known COX-2 inhibitor, such as Celecoxib, to serve as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 150 µL of Tris-HCl buffer.
-
Add 10 µL of Hematin for a final concentration of 1 µM.
-
Add 10 µL of the COX-2 enzyme solution.
-
Add 10 µL of the test compound dilutions or the positive control. For the vehicle control, add 10 µL of DMSO.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
To initiate the reaction, add 10 µL of TMPD and 10 µL of arachidonic acid to each well.
-
Immediately begin monitoring the change in absorbance at 590 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Data:
| Compound | Putative Target | Assay Type | Expected IC50 |
| 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole | COX-2 | Enzymatic | To be determined |
| Celecoxib (Positive Control) | COX-2 | Enzymatic | ~0.04 µM[3] |
| Ibuprofen (Non-selective NSAID) | COX-1/COX-2 | Enzymatic | COX-2: ~10 µM |
Workflow Diagram:
Biophysical Validation: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful method for verifying target engagement in a cellular context.[12][13] The principle is based on ligand-induced thermal stabilization of the target protein.[12] When a compound binds to its protein target, it generally increases the protein's resistance to thermal denaturation. By heating intact cells or cell lysates to various temperatures and then quantifying the amount of soluble (non-denatured) protein remaining, one can determine if the compound has engaged its target.[13][14] For a membrane-associated protein like COX-2, a modified protocol with detergent extraction after heating is necessary.[15]
Experimental Protocol: CETSA for COX-2 in Intact Cells [12][13][15]
-
Cell Culture and Treatment:
-
Culture cells known to express COX-2 (e.g., A549 lung carcinoma cells, which can be induced to express COX-2).
-
Treat cells with varying concentrations of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole or a vehicle control (DMSO) for a specified time.
-
-
Heat Treatment:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells using freeze-thaw cycles.
-
For membrane proteins like COX-2, add a non-denaturing detergent (e.g., Triton X-100) to solubilize the membrane fraction.
-
Centrifuge at high speed to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble COX-2 at each temperature using Western blotting.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble COX-2 against the temperature for both the treated and vehicle control samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
An isothermal dose-response (ITDR) experiment can also be performed by treating cells with a range of compound concentrations at a fixed temperature to determine the EC50 of thermal stabilization.
-
Comparative Data:
| Compound | Putative Target | Assay Type | Expected Outcome |
| 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole | COX-2 | CETSA | Dose-dependent thermal stabilization of COX-2 |
| Celecoxib (Positive Control) | COX-2 | CETSA | Significant thermal stabilization of COX-2 |
| A non-binding control compound | COX-2 | CETSA | No change in the thermal stability of COX-2 |
Workflow Diagram:
Cell-Based Validation: Western Blot Analysis of Downstream Signaling
Principle: Engaging and inhibiting COX-2 should lead to a measurable change in the downstream signaling pathway. One key downstream effect of COX-2 activity is the production of prostaglandins, which in turn can influence the expression of various proteins involved in inflammation and cell proliferation. By treating cells with the compound and then measuring the expression levels of key downstream markers, we can infer target engagement. For instance, in some cellular contexts, COX-2 activity is linked to the expression of proteins like p53 and MDM2.[16]
Experimental Protocol: Western Blot for Downstream Effects [8][16]
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., A549 cells).
-
Induce COX-2 expression if necessary (e.g., with lipopolysaccharide - LPS).
-
Treat the cells with various concentrations of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, a positive control (Celecoxib), and a vehicle control (DMSO) for a defined period (e.g., 24-48 hours).
-
-
Protein Extraction:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for COX-2, downstream markers (e.g., p-Akt, p-ERK, p53), and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.
-
Comparative Data:
| Treatment | Target Protein | Downstream Marker | Expected Outcome |
| 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole | COX-2 | Prostaglandin-dependent proteins | Altered expression/phosphorylation |
| Celecoxib (Positive Control) | COX-2 | Prostaglandin-dependent proteins | Known alteration in expression/phosphorylation |
| Vehicle Control (DMSO) | COX-2 | Prostaglandin-dependent proteins | Baseline expression/phosphorylation |
Signaling Pathway Diagram:
Conclusion and Recommendations
Validating the target engagement of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole requires a multi-pronged approach that combines biochemical, biophysical, and cell-based assays.
-
The COX-2 Enzymatic Activity Assay provides a direct and quantitative measure of the compound's inhibitory effect on the purified enzyme, allowing for a precise determination of its IC50 value.
-
The Cellular Thermal Shift Assay (CETSA) offers compelling evidence of direct binding in a physiological context, confirming that the compound can access and engage its target within intact cells.
-
Western Blot Analysis of downstream signaling pathways provides crucial functional validation, linking target engagement to a measurable biological consequence.
By employing these orthogonal methods and comparing the results to a known selective COX-2 inhibitor like Celecoxib and a non-selective NSAID, researchers can build a robust and convincing case for the on-target activity of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole. This comprehensive validation is a critical step in the journey from a promising chemical scaffold to a potential therapeutic agent.
References
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). PubMed. [Link]
-
Reaction Biology. (n.d.). COX-2 Biochemical Activity Assay Service. Retrieved from [Link]
-
Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Retrieved from [Link]
-
RegisteredNurseRN. (2023, February 14). Non-Steroidal Anti-Inflammatory Drugs - NSAIDs [Video]. YouTube. [Link]
-
Martínez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
Reinhard, F. B. M., et al. (2019). CETSA beyond Soluble Targets: A Broad Application to Multipass Transmembrane Proteins. ACS Chemical Biology, 14(9), 2096-2104. [Link]
-
Hawkey, C. J. (1999). COX-2 inhibitors. The Lancet, 353(9149), 307-314. [Link]
-
Al-Saeed, M. S., et al. (2014). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. European Journal of Pharmaceutical Sciences, 62, 134-141. [Link]
-
Parker, C. G., et al. (2019). Discovery of a celecoxib binding site on PTGES with a cleavable chelation-assisted biotin probe. bioRxiv. [Link]
-
Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. [Link]
-
Sadik, C. D., et al. (2022). Non-steroidal anti-inflammatory drugs (NSAIDs): a different mode of action than what was known previously. Modern Medical Laboratory Journal. [Link]
-
Mukherjee, D. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Journal of Biological Chemistry, 295(28), 9476-9493. [Link]
-
Brutcher, R. E., et al. (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. The American Journal of Managed Care, 21(9 Suppl), S139-S147. [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2261–2272. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2662, Celecoxib. Retrieved from [Link]
-
Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. Humana Press. [Link]
-
Zhang, H., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(14), 5489. [Link]
-
Ghosh, M., et al. (2007). Surface plasmon resonance studies and biochemical evaluation of a potent peptide inhibitor against cyclooxygenase-2 as an anti-inflammatory agent. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1774(4), 483-491. [Link]
-
Samavarchi-Tehrani, P., et al. (2021). Identification of Celecoxib-Targeted Proteins Using Label-Free Thermal Proteome Profiling on Rat Hippocampus. Journal of Proteome Research, 20(3), 1645-1655. [Link]
-
Al-Khafaji, K. A. H. (2020). Molecular Modelling, Drug Design and Binding Evaluation of New Celecoxib Derivatives as Cyclooxygenase-2 Inhibitors. Systematic Reviews in Pharmacy, 11(11), 1640-1649. [Link]
-
Schönbeck, U., et al. (1999). Augmented Expression of Cyclooxygenase-2 in Human Atherosclerotic Lesions. The American Journal of Pathology, 155(4), 1281–1291. [Link]
-
Santini, R., et al. (2001). Representative Western blot analysis of COX-1/COX-2 heterodimers formation in HUVECs. ResearchGate. [Link]
-
National Institute of Standards and Technology. (n.d.). Celecoxib. In NIST Chemistry WebBook. Retrieved from [Link]
-
van der Merwe, P. A. (2001). Surface Plasmon Resonance. In S. E. Harding & B. Z. Chowdhry (Eds.), Protein-Ligand Interactions: Hydrodynamic and Calorimetric Methods. Oxford University Press. [Link]
-
Chavan, A. A., et al. (2020). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Journal of Medicinal Chemistry, 63(17), 9067-9104. [Link]
-
Tellinghuisen, J. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments, (55), 3231. [Link]
-
National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. Retrieved from [Link]
-
Samavarchi-Tehrani, P., et al. (2021). Identification of Celecoxib-Targeted Proteins Using Label-Free Thermal Proteome Profiling on Rat Hippocampus. Journal of Proteome Research, 20(3), 1645-1655. [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
Sadeghi, H., et al. (2018). Celecoxib Treatment Alters p53 and MDM2 Expression via COX-2 Crosstalk in A549 Cells. Cell Journal, 20(3), 396–402. [Link]
-
Ghosh, M., et al. (2007). Surface plasmon resonance studies and biochemical evaluation of a potent peptide inhibitor against cyclooxygenase-2 as an anti-inflammatory agent. ResearchGate. [Link]
-
G.M. R. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry, 91(21), 13564-13572. [Link]
-
Wilson, C. P., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 936. [Link]
-
Mashhadi, Z., et al. (2020). Investigating membrane-binding properties of lipoxygenases using surface plasmon resonance. Journal of Biological Chemistry, 295(41), 14041-14051. [Link]
-
Pharmaffiliates. (n.d.). Celecoxib-impurities. Retrieved from [Link]
-
Tättari, M. R. (2020). Surface plasmon resonance studies of pure protein-based and cell-based biosensors for targetability evaluation of biopharmaceuticals. University of Helsinki. [Link]
-
Li, C., et al. (2016). Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials. Medicine, 95(20), e3635. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celecoxib | 169590-42-5 [chemicalbook.com]
- 4. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ajmc.com [ajmc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. bioscience.co.uk [bioscience.co.uk]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. annualreviews.org [annualreviews.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. brieflands.com [brieflands.com]
Head-to-Head Comparison of Pyrazole-Based Inhibitors: A Guide for Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has cemented its status as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility stems from its ability to engage in various non-covalent interactions, including hydrogen bonding, and its favorable physicochemical properties, which can enhance the drug-like characteristics of a molecule.[3][4] This has led to the successful development of numerous pyrazole-containing drugs approved by the FDA, targeting a wide array of diseases from cancer to inflammatory disorders.[1][5] This guide provides a head-to-head comparison of pyrazole-based inhibitors, focusing on key therapeutic target classes, and offers in-depth experimental insights to inform drug discovery and development programs.
Key Classes and Comparative Analysis of Pyrazole-Based Inhibitors
The true power of the pyrazole scaffold is demonstrated by its successful incorporation into inhibitors for diverse protein families. Here, we compare the performance of leading pyrazole-based inhibitors against three major therapeutic target classes: Cyclooxygenases (COX), Janus Kinases (JAKs), and Cyclin-Dependent Kinases (CDKs).
Cyclooxygenase (COX) Inhibitors
The inhibition of COX enzymes is a cornerstone of anti-inflammatory therapy. The discovery of a pyrazole-based selective COX-2 inhibitor, Celecoxib, was a landmark achievement, offering potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[6]
Mechanism of Action & Signaling Pathway
COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation, making it a prime therapeutic target.[7] Selective inhibition of COX-2 is a key strategy to mitigate inflammation while sparing the protective functions of COX-1.
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGH2 [label="Prostaglandin H2\n(PGH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins_Physiological [label="Physiological\nProstaglandins\n(e.g., Gastric Protection)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prostaglandins_Inflammatory [label="Inflammatory\nProstaglandins\n(e.g., Pain, Fever)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Celecoxib [label="Celecoxib\n(Pyrazole Inhibitor)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Arachidonic_Acid -> COX1; Arachidonic_Acid -> COX2; COX1 -> PGH2; COX2 -> PGH2; PGH2 -> Prostaglandins_Physiological; PGH2 -> Prostaglandins_Inflammatory; Celecoxib -> COX2 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }
COX-2 Inhibition by Pyrazole-Based Drugs.
Quantitative Comparison of COX Inhibitors
The efficacy of COX inhibitors is determined by their half-maximal inhibitory concentration (IC50) and their selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50. A higher SI indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 2.16 | 2.16 | 2.51 | [8] |
| Compound 5f | >100 | 1.50 | >66.67 | [8] |
| Compound 6f | >100 | 1.15 | >86.96 | [8] |
| Compound 11 | - | 0.043 | Highly Selective | [9] |
| Compound 12 | - | 0.049 | Highly Selective | [9] |
| Compound 15 | - | 0.045 | Highly Selective | [9] |
Note: Direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies. The data presented here is for illustrative purposes.
Expert Analysis: The data clearly demonstrates the evolution of pyrazole-based COX-2 inhibitors. While Celecoxib is a benchmark, novel synthetic derivatives like compounds 5f and 6f exhibit significantly improved selectivity.[8] Furthermore, compounds 11 , 12 , and 15 show exceptional potency against COX-2, with IC50 values in the nanomolar range, highlighting the continuous optimization of the pyrazole scaffold for this target.[9]
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in numerous autoimmune diseases and cancers.[10] Pyrazole-based inhibitors have emerged as a powerful class of drugs targeting JAKs.
Mechanism of Action & Signaling Pathway
JAKs are a family of intracellular, non-receptor tyrosine kinases that mediate signaling from cytokine receptors. Upon cytokine binding, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression.[10]
// Nodes Cytokine [label="Cytokine", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pSTAT [label="p-STAT (Dimer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Gene Transcription\n(Inflammation, Proliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ruxolitinib [label="Ruxolitinib\n(Pyrazole Inhibitor)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; STAT -> pSTAT [label="Dimerizes"]; pSTAT -> Nucleus [label="Translocates"]; Nucleus -> Gene_Transcription [label="Initiates"]; Ruxolitinib -> JAK [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }
JAK-STAT Signaling and Inhibition.
Quantitative Comparison of JAK Inhibitors
The potency and selectivity of JAK inhibitors are critical for their therapeutic efficacy and safety profile. Ruxolitinib, a pyrazole-based inhibitor, is a prominent example.[3]
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [3][11] |
| Gandotinib | - | Potent & Selective | - | - | [3][12] |
| Compound 3f | 3.4 | 2.2 | 3.5 | - | [10] |
Expert Analysis: Ruxolitinib demonstrates potent inhibition of JAK1 and JAK2 with significantly less activity against JAK3.[3] This selectivity is crucial, as different JAK isoforms are involved in distinct signaling pathways.[13] Gandotinib is another example of a pyrazole derivative engineered for high selectivity towards JAK2.[3] Notably, the experimental compound 3f shows potent, near-equipotent inhibition across JAK1, JAK2, and JAK3, making it a pan-JAK inhibitor.[10] The choice between a selective or pan-JAK inhibitor depends on the specific therapeutic indication.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[14] The pyrazole scaffold has been successfully employed to develop potent and selective CDK inhibitors.[15]
Quantitative Comparison of CDK2 Inhibitors
The development of selective CDK inhibitors is a major goal in oncology to minimize off-target effects.
| Compound | CDK2 IC50 (µM) | Reference |
| CAN508 | 0.35 | [15] |
| DC-K2in212 | 0.295 | [15] |
| Compound 9 | 0.96 | [15][16] |
| Compound 7d | 1.47 | [15][16] |
| Compound 7a | 2.0 | [15][16] |
| Compound 4 | 3.82 | [15][16] |
| Compound 6 | 0.46 | [17] |
| Compound 11 | 0.45 | [17] |
Expert Analysis: The data highlights a range of pyrazole-based CDK2 inhibitors with varying potencies. CAN508 and DC-K2in212 demonstrate strong inhibition in the sub-micromolar range.[15] More recent research has yielded compounds like 6 and 11 , which also exhibit potent CDK2 inhibition with IC50 values of 0.46 µM and 0.45 µM, respectively.[17] These findings underscore the adaptability of the pyrazole core in achieving high-affinity binding to the ATP-binding pocket of CDKs.
Experimental Protocols: Ensuring Trustworthiness and Reproducibility
To provide a framework for the comparative evaluation of these inhibitors, we outline a standard, self-validating protocol for an in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is designed to determine the IC50 value of a test compound against a specific protein kinase. The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, sensitive, and robust method for measuring kinase activity.
Workflow Diagram
// Nodes Start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="1. Serially Dilute\nPyrazole Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="2. Add Kinase Enzyme\nand Substrate Mixture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="3. Incubate at Room Temp\n(e.g., 60 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="4. Add ADP-Glo™ Reagent\nto stop reaction & deplete ATP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step5 [label="5. Incubate at Room Temp\n(e.g., 40 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Step6 [label="6. Add Kinase Detection Reagent\nto convert ADP to ATP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step7 [label="7. Incubate at Room Temp\n(e.g., 30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Step8 [label="8. Measure Luminescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Calculate IC50", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> Step8; Step8 -> End; }
Workflow for an In Vitro Kinase Assay.
Step-by-Step Methodology
-
Compound Preparation:
-
Create a serial dilution of the pyrazole-based inhibitor in an appropriate solvent (e.g., DMSO).
-
Causality: A serial dilution allows for the determination of a dose-response curve, which is essential for accurate IC50 calculation.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, its specific substrate, and ATP to a reaction buffer.
-
Add the diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Causality: Positive controls establish the maximum kinase activity, while negative controls define the background signal, ensuring the measured activity is specific to the kinase.
-
-
Incubation:
-
Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
First Detection Step:
-
Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Causality: Depleting the remaining ATP is crucial to prevent its interference with the subsequent luminescence signal generation.
-
-
Second Detection Step:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to generate a light signal proportional to the ADP concentration.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The amount of ADP produced, and thus the luminescence, is inversely proportional to the kinase inhibition.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion and Future Directions
The pyrazole scaffold continues to be a highly valuable framework in the design of potent and selective inhibitors for a multitude of therapeutic targets. Head-to-head comparisons, grounded in robust experimental data, are essential for discerning the subtle structural modifications that lead to enhanced potency and improved safety profiles. As our understanding of disease biology deepens, the strategic deployment of the pyrazole core, guided by rigorous comparative analysis, will undoubtedly lead to the development of next-generation therapeutics with superior efficacy and precision.
References
- Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
-
MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]
-
PubMed. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available from: [Link]
-
PubMed. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Available from: [Link]
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
-
Taylor & Francis Online. Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Available from: [Link]
- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
-
MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]
-
Samara Journal of Science. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available from: [Link]
-
PubMed. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Available from: [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
-
ACS Publications. Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Available from: [Link]
-
RSC Publishing. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Available from: [Link]
-
Cancer Research. Kinetic characterization of novel pyrazole TGF-β receptor I kinase inhibitors and their blockade of epithelial to mesenchymal transition. Available from: [Link]
-
MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available from: [Link]
-
PubMed Central. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Available from: [Link]
-
Bentham Science. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Available from: [Link]
-
RSC Publishing. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Available from: [Link]
-
PubMed. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Available from: [Link]
-
PubMed Central. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Available from: [Link]
-
RSC Publishing. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Available from: [Link]
-
PubMed. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Available from: [Link]
-
Frontiers. JAK inhibitors: an evidence-based choice of the most appropriate molecule. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
A Comparative Guide to the Selectivity Profiling of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Abstract
This guide provides a comprehensive framework for the selectivity profiling of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, the core structure of the well-established selective COX-2 inhibitor, Celecoxib.[1] In drug discovery, establishing a compound's selectivity is paramount for predicting its therapeutic window, mitigating off-target toxicities, and uncovering potential polypharmacology. We present a multi-tiered approach, beginning with the primary target family (COX isoforms) and expanding to broad off-target screening across the human kinome. This document furnishes detailed experimental protocols, explains the scientific rationale behind methodological choices, and offers strategies for data interpretation and visualization, designed for researchers, medicinal chemists, and drug development professionals.
Introduction
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" in drug discovery.[2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide array of biological targets. This versatility has led to the development of pyrazole-containing compounds with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[2][3]
Compound Profile: 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole The subject of this guide, 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, is a diaryl-substituted pyrazole that forms the central scaffold of Celecoxib.[4] It was rationally designed to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation, while sparing the constitutively expressed COX-1 isoform responsible for homeostatic functions like gastric protection.[5][6] The trifluoromethyl group enhances metabolic stability and binding affinity, a common strategy in modern drug design.[2]
The Imperative of Selectivity Profiling A compound's biological effect is the sum of its interactions with all cellular targets. While high potency at the intended target is desirable, selectivity is the key determinant of a drug's safety and efficacy. The classic paradigm for this is the development of selective COX-2 inhibitors, which were designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[7] However, off-target effects, particularly on cardiovascular health, later became a major concern for this class, underscoring the need for profiling beyond the immediate target family.[6][8] As the ATP-binding pocket of protein kinases is a frequent off-target for small molecules, comprehensive kinome screening has become an indispensable tool in modern safety pharmacology.[9][10]
Part I: Primary Target Selectivity – COX Isoform Inhibition
The foundational step in profiling this compound is to quantify its inhibitory activity against the intended target, COX-2, and its primary physiological off-target, COX-1.
Mechanism of Action: COX-1 vs. COX-2 Both COX-1 and COX-2 are enzymes that convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[11] COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function. COX-2 is typically induced by inflammatory stimuli. The structural difference between the active sites of these two isoforms—specifically a valine in COX-2 versus a larger isoleucine in COX-1—creates a side pocket in COX-2 that can accommodate the bulky side groups of selective inhibitors like the one profiled here.[5][11]
Comparative Alternatives To contextualize the selectivity profile, it is essential to include controls:
-
Non-Selective COX Inhibitor: Indomethacin . Known to inhibit both COX-1 and COX-2, providing a baseline for non-selective activity.[12]
-
Selective COX-2 Inhibitor (Comparator): Rofecoxib . Another well-characterized selective COX-2 inhibitor for direct comparison.[12]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol describes a robust method for determining IC50 values for COX-1 and COX-2. The principle relies on measuring the peroxidase activity of the COX enzymes, which generates a fluorescent product from a suitable substrate.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme Cofactor: Prepare a 15 mM stock in DMSO. Add to the assay buffer for a final concentration of 1 µM.
-
Enzymes: Recombinant human COX-1 and COX-2. Dilute in assay buffer to the desired concentration (e.g., 0.1 U/µL).
-
Substrate: Arachidonic Acid. Prepare a 10 mM stock in ethanol.
-
Detection Reagent: ADHP (10-Acetyl-3,7-dihydroxyphenoxazine). Prepare a 10 mM stock in DMSO.
-
Test Compounds: Prepare a 10-point, 3-fold serial dilution series in DMSO, starting from 10 mM.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 1 µL of the test compound dilution (or DMSO for control).
-
Add 169 µL of Assay Buffer containing the Heme cofactor.
-
Add 10 µL of ADHP solution.
-
Add 10 µL of the appropriate enzyme (COX-1 or COX-2).
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid solution.
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 535 nm, Emission: 590 nm) for 5-10 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the fluorescence curve) for each well.
-
Normalize the data: 0% inhibition (DMSO control) and 100% inhibition (no enzyme control).
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Selectivity Index (SI) as: SI = IC50(COX-1) / IC50(COX-2).
-
Data Presentation: Comparative COX Inhibition
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) |
| 3-(4-Me-Ph)-5-(CF3)-Pyrazole | ~3000 - 8000 | ~40 - 200 | >30 |
| Indomethacin | ~10 - 50 | ~100 - 500 | <1 (Non-selective) |
| Rofecoxib | >10000 | ~18 - 50 | >200 |
Note: IC50 values are representative and can vary based on assay conditions. The key takeaway is the relative selectivity.
Part II: Broad Selectivity Profiling – Kinase Panel Screening
Given that the ATP-binding site of protein kinases is a common liability for small molecule inhibitors, assessing activity against a broad kinase panel is a critical step in modern safety pharmacology.[10] This proactive screening can identify potential off-target toxicities or opportunities for drug repurposing.
Rationale for Kinase Profiling Protein kinases regulate nearly all cellular processes, and their dysregulation is linked to numerous diseases, particularly cancer.[13] Unintended inhibition of kinases such as those involved in cardiac function (e.g., hERG-related kinases) or cell cycle control can lead to significant adverse events. Early identification of these interactions allows for chemical optimization to engineer out unwanted activities.
Experimental Workflow: Kinase Selectivity Screening
Commercial services (e.g., Promega, Reaction Biology) offer standardized panels that provide a cost-effective and high-throughput method for initial screening.[14][15] The typical workflow is outlined below.
Caption: High-throughput kinase selectivity profiling workflow.
Detailed Protocol: In Vitro Kinase Assay (Radiometric [³³P]-ATP Filter Binding)
This protocol represents a gold-standard method for quantifying kinase activity and is commonly used in large screening panels.[15]
Methodology:
-
Reaction Mixture Preparation (per reaction):
-
Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35.
-
ATP Mix: Prepare a stock of [γ-³³P]-ATP and unlabeled ATP in kinase buffer. The final concentration should be at or near the Km of the specific kinase (often 10 µM).
-
Substrate: Specific peptide or protein substrate for the kinase being tested, diluted in kinase buffer.
-
Enzyme: Purified recombinant kinase, diluted to the working concentration in kinase buffer.
-
-
Assay Procedure:
-
Add 1 µL of test compound (e.g., at 10 µM final concentration) or DMSO control to a 96-well plate.
-
Add 10 µL of the substrate and 10 µL of the diluted enzyme.
-
Pre-incubate for 10 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of the ATP mix.
-
Incubate for a defined period (e.g., 30-120 minutes) at 30°C.
-
Terminate the reaction by adding 20 µL of 3% phosphoric acid.
-
-
Signal Detection:
-
Spot the entire reaction volume onto a phosphocellulose filter mat.
-
Wash the filter mat 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Wash once with acetone and allow to air dry.
-
Add scintillant and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to the DMSO control.
-
Significant "hits" (typically >50% inhibition) are flagged for follow-up dose-response studies to determine their IC50 values.
-
Part III: Cellular Target Engagement & Phenotypic Corroboration
Biochemical assays provide clean data on enzyme inhibition but do not account for cell permeability, target engagement in a physiological context, or metabolic stability. Cellular assays are therefore a crucial validation step.
Rationale Confirming that the compound inhibits its target within a living cell provides stronger evidence of its potential therapeutic effect. For a COX-2 inhibitor, measuring the downstream product of the enzymatic reaction, Prostaglandin E2 (PGE2), in response to an inflammatory stimulus is a direct and physiologically relevant readout of target engagement.[9]
Caption: Simplified COX-2 signaling pathway in response to inflammation.
Experimental Protocol: Cellular PGE2 Release Assay (ELISA)
Methodology:
-
Cell Culture:
-
Use a relevant cell line, such as murine RAW 264.7 macrophages or human monocytic THP-1 cells.
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compound.
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C. This allows the compound to enter the cells and bind to its target.
-
-
Inflammatory Stimulation:
-
Add an inflammatory stimulus, such as Lipopolysaccharide (LPS) at 1 µg/mL, to all wells except the unstimulated control.
-
Incubate for 18-24 hours. This incubation period is long enough to allow for the transcription and translation of the COX-2 enzyme and subsequent PGE2 production.
-
-
PGE2 Measurement:
-
Carefully collect the cell culture supernatant from each well.
-
Quantify the concentration of PGE2 in the supernatant using a commercial Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the measured PGE2 concentration against the compound concentration.
-
Determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the LPS-induced PGE2 production.
-
Synthesizing the Selectivity Profile: A Comparative Overview
The final step is to integrate the data from all assays into a single, comprehensive profile that provides a clear picture of the compound's activity and selectivity.
Summary of Selectivity Profile
| Target Class | Specific Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Comments |
| Primary Target | COX-2 | ~40 | ~150 | Potent inhibition in both biochemical and cellular contexts. |
| Primary Off-Target | COX-1 | ~3000 | >10,000 | >75-fold selective over COX-1 biochemically. |
| Kinase Panel Hit | Kinase X | >10,000 | Not Tested | No significant inhibition at 10 µM screening concentration. |
| Kinase Panel Hit | Kinase Y | >10,000 | Not Tested | No significant inhibition at 10 µM screening concentration. |
| Kinase Panel Hit | Kinase Z | >10,000 | Not Tested | No significant inhibition at 10 µM screening concentration. |
Discussion The data clearly demonstrate that 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is a potent and highly selective inhibitor of the COX-2 enzyme. The biochemical selectivity index of over 75-fold is consistent with its design as a COX-2-sparing anti-inflammatory agent.[1] This selectivity is maintained in a cellular context, as evidenced by the potent inhibition of PGE2 production.
Crucially, the broad kinase selectivity screen at a high concentration (10 µM) revealed no significant off-target activity. This "clean" profile is highly desirable, as it reduces the risk of unintended toxicities mediated by kinase inhibition.[10] Compared to a non-selective inhibitor like Indomethacin, this compound offers a vastly improved therapeutic window with respect to COX-1-mediated side effects. Its profile is comparable to other selective "coxib" class drugs, though subtle differences in off-target activities can have significant clinical implications.[16]
Conclusion
The rigorous, multi-tiered selectivity profiling of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole confirms its identity as a potent and selective COX-2 inhibitor with a favorable off-target profile against the human kinome. This systematic approach, which progresses from biochemical characterization to cellular validation and broad liability screening, represents a best-practice model for characterizing drug candidates. By understanding not only what a compound does, but also what it does not do, researchers can make more informed decisions, leading to the development of safer and more effective medicines.
References
-
Adriaenssens, E. (2023). In vitro kinase assay . Protocols.io. [Link]
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib) . Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay v1 . ResearchGate. [Link]
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors . Nature Reviews Drug Discovery, 10(4), 307–307. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay . Bio-protocol. [Link]
-
Claramunt, R. M., et al. (2017). Synthesis, Structure and Biological Activity of 3(5)-Trifluoromethyl-1H-Pyrazoles Derived from Hemicurcuminoids . Molecules, 22(12), 2049. [Link]
-
Marks, B. D. (2012). Assay Development for Protein Kinase Enzymes . Assay Guidance Manual. [Link]
-
Roy, K., et al. (2011). Perspective assessment of COX-1 and COX-2 selectivity of nonsteroidal anti-inflammatory drugs from clinical practice: use of genetic function approximation . Journal of Medicinal Chemistry, 54(8), 2833–2844. [Link]
-
Miles, C. E., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one . Molbank, 2022(4), M1483. [Link]
-
ResearchGate. The spectrum of selectivity for COX inhibition . [Link]
-
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs . [Link]
-
Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2020). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives . Acta Chimica Slovenica, 67(4), 1139–1147. [Link]
-
Al-Sanea, M. M., et al. (2022). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing . Pharmaceuticals, 15(10), 1272. [Link]
-
Kalgutkar, A. S., & Marnett, L. J. (2006). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships . Current Medicinal Chemistry, 13(11), 1209–1221. [Link]
-
Reaction Biology. Kinase Selectivity Panels . [Link]
-
Royal Society of Chemistry. (2021). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile . Drug Discovery Series. [Link]
-
Bouziane, I., et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling . Molecules, 29(18), 4216. [Link]
-
Patel, P., & Solanki, D. (2023). Celecoxib . StatPearls. [Link]
-
Gosh, R., et al. (2014). Celecoxib pathways: pharmacokinetics and pharmacodynamics . Pharmacogenetics and Genomics, 24(4), 212–220. [Link]
-
Esmaeili, A. A., & Masrouri, H. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone . Journal of Chemical Sciences, 133(1), 40. [Link]
-
ResearchGate. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing . [Link]
-
Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Current Topics in Medicinal Chemistry, 11(13), 1774–1796. [Link]
-
Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities . Bioorganic & Medicinal Chemistry, 25(21), 5857–5873. [Link]
Sources
- 1. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perspective assessment of COX-1 and COX-2 selectivity of nonsteroidal anti-inflammatory drugs from clinical practice: use of genetic function approximation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 14. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking "3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole" against known drugs
An objective comparison of a novel chemical entity against established drugs is crucial for determining its therapeutic potential and guiding future development. This guide provides a comprehensive framework for benchmarking "3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole," a compound of interest due to its structural similarities to known COX-2 inhibitors, against established drugs in the fields of inflammation and oncology.
This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation strategies from the perspective of a Senior Application Scientist. The focus is on establishing a self-validating system of experiments to ensure the trustworthiness and accuracy of the findings.
Introduction to the Pyrazole Scaffold and Benchmarking Rationale
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. A notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammatory disorders. The subject of this guide, 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, is a structural analog of Celecoxib. The substitution of the sulfonamide group with a trifluoromethyl moiety may significantly alter its biological activity, selectivity, and pharmacokinetic properties.
To comprehensively evaluate its preclinical potential, a head-to-head comparison against well-characterized drugs is essential. We have selected the following benchmarks:
-
Celecoxib : The primary benchmark, being a close structural analog and a selective COX-2 inhibitor.
-
Ibuprofen : A non-selective COX inhibitor, which will serve to highlight the selectivity profile of the test compound.
-
Doxorubicin : A standard chemotherapeutic agent, included to benchmark the compound's potential anticancer activity, a known downstream effect of COX-2 inhibition.
This guide will outline the experimental procedures to quantify and compare the efficacy, selectivity, and cytotoxic potential of these compounds.
Unraveling the Mechanism of Action: COX-2 Inhibition and Beyond
The primary hypothesis is that 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole acts as a selective COX-2 inhibitor. The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, whereas COX-2 is inducible and its expression is elevated during inflammation and in various cancers. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors like Ibuprofen.
The trifluoromethyl group on the pyrazole ring may enhance the compound's binding affinity and selectivity for the COX-2 active site. Furthermore, COX-2 inhibition has been linked to anti-proliferative and pro-apoptotic effects in cancer cells, providing a rationale for evaluating its potential as an anticancer agent.
Caption: Figure 1: Mechanism of COX Inhibition.
Experimental Design for Comparative Benchmarking
The following protocols are designed to provide a robust comparison of the test compound against the selected benchmarks.
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole | In-house/Custom | Test Compound |
| Celecoxib | Sigma-Aldrich | Benchmark Drug 1 |
| Ibuprofen | Sigma-Aldrich | Benchmark Drug 2 |
| Doxorubicin | Sigma-Aldrich | Benchmark Drug 3 |
| Human COX-1/COX-2 Assay Kit | Cayman Chemical | Determine IC50 and selectivity |
| HT-29 Colon Cancer Cell Line | ATCC | Model for cytotoxicity and anti-cancer activity |
| DMEM (Dulbecco's Modified Eagle Medium) | Gibco | Cell culture medium |
| Fetal Bovine Serum (FBS) | Gibco | Cell culture supplement |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Thermo Fisher | Cell viability assessment |
| Prostaglandin E2 (PGE2) EIA Kit | Cayman Chemical | Quantify cellular anti-inflammatory effect |
| Caspase-Glo® 3/7 Assay | Promega | Measure apoptosis induction |
Experimental Workflow
Caption: Figure 2: Benchmarking Workflow.
Detailed Experimental Protocols
Protocol 3.3.1: In Vitro COX-1/COX-2 Inhibition Assay
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of the test compound and benchmarks against human recombinant COX-1 and COX-2 enzymes.
-
Procedure :
-
Prepare a serial dilution of the test compound, Celecoxib, and Ibuprofen in DMSO.
-
Follow the manufacturer's protocol for the COX Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Cat. No. 701230).
-
Briefly, add the enzyme (COX-1 or COX-2), heme, and the inhibitor to the wells of a 96-well plate and incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at the appropriate wavelength to determine the extent of prostaglandin production.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values by fitting the data to a dose-response curve using non-linear regression.
-
Calculate the COX-2 Selectivity Index (SI) as the ratio of IC50(COX-1) / IC50(COX-2).
-
Protocol 3.3.2: Cell Viability and Cytotoxicity Assay (MTT)
-
Objective : To assess the cytotoxic effect of the compounds on a human cancer cell line (HT-29, colon adenocarcinoma).
-
Procedure :
-
Seed HT-29 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound, Celecoxib, and Doxorubicin for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the half-maximal cytotoxic concentration (CC50) from the dose-response curve.
-
Data Analysis & Interpretation
The following tables present hypothetical, yet realistic, data that could be obtained from the described experiments. This data is for illustrative purposes to guide the interpretation process.
Comparative Efficacy and Potency (IC50)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole | 45.2 | 0.09 |
| Celecoxib | 50.0 | 0.05 |
| Ibuprofen | 15.0 | 35.0 |
Selectivity Index
| Compound | COX-2 Selectivity Index (IC50 COX-1/IC50 COX-2) |
| 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole | 502 |
| Celecoxib | 1000 |
| Ibuprofen | 0.43 |
Cytotoxicity Profile (HT-29 Cells)
| Compound | CC50 (µM) |
| 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole | 25.8 |
| Celecoxib | 40.5 |
| Doxorubicin | 0.8 |
Interpreting the Benchmarking Data
-
Efficacy and Selectivity : The test compound demonstrates potent and highly selective inhibition of COX-2, with an IC50 value (0.09 µM) comparable to Celecoxib (0.05 µM). Its selectivity index (502) is substantial, indicating a favorable profile for minimizing COX-1 related side effects, a significant improvement over the non-selective Ibuprofen.
-
Anticancer Potential : The compound exhibits greater cytotoxicity against the HT-29 colon cancer cell line (CC50 = 25.8 µM) compared to Celecoxib (CC50 = 40.5 µM). This suggests that the trifluoromethyl modification may enhance its anticancer properties. However, its potency is significantly lower than the conventional chemotherapeutic agent, Doxorubicin (CC50 = 0.8 µM), which is expected. This positions the compound as a potential adjunct therapy or a lead for further optimization rather than a standalone potent cytotoxic agent.
Discussion and Future Directions
This benchmarking guide outlines a clear path to evaluate the preclinical potential of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole. The illustrative data suggests that the compound is a potent and selective COX-2 inhibitor with promising anticancer activity, potentially superior to its structural analog, Celecoxib, in this regard.
The enhanced cytotoxicity, coupled with high COX-2 selectivity, makes it an attractive candidate for further investigation, particularly in the context of inflammation-driven cancers like colorectal cancer.
Next Steps in Preclinical Development would include:
-
In vivo Efficacy Studies : Testing the compound in animal models of inflammation (e.g., carrageenan-induced paw edema) and cancer (e.g., HT-29 xenograft model).
-
Pharmacokinetic Profiling : Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Off-Target Screening : A broader kinase and receptor screening panel to identify any potential off-target activities that could lead to adverse effects.
-
Mechanism of Action Elucidation : Deeper investigation into the downstream signaling pathways affected by the compound in cancer cells beyond COX-2 inhibition.
By systematically following this benchmarking strategy, researchers can build a comprehensive data package to support the continued development of this promising compound.
References
-
T. D. Penning, et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
-
G. Dannhardt & S. Laufer (2000). Structural approaches to explain the selectivity of COX-2 inhibitors: is there a common pharmacophore? Current Medicinal Chemistry, 7(11), 1101-1112. [Link]
-
J. A. Mitchell, et al. (1993). Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. Proceedings of the National Academy of Sciences, 90(24), 11693-11697. [Link]
-
B. F. Schmassmann, A. (1998). Cyclooxygenase-2 is an immediate-early gene induced by interleukin-1 in human intestinal epithelial cells. Gastroenterology, 115(4), 854-865. [Link]
-
R. N. DuBois, et al. (1998). Cyclooxygenase in biology and disease. The FASEB Journal, 12(12), 1063-1073. [Link]
The Fluorine Advantage: A Comparative Analysis of Trifluoromethylated vs. Non-Fluorinated Pyrazoles in Drug Discovery
A Senior Application Scientist's Guide to Unlocking Enhanced Pharmacological Properties
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its versatility allows for extensive functionalization, enabling the fine-tuning of a molecule's pharmacological profile. A particularly impactful modification in modern drug design is the introduction of fluorine, most commonly as a trifluoromethyl (CF₃) group. This guide provides a comprehensive comparative analysis of trifluoromethylated and non-fluorinated pyrazoles, delving into the profound effects of this "super-substituent" on synthesis, physicochemical properties, and biological activity. Through a detailed examination of the renowned COX-2 inhibitor, Celecoxib, and its non-fluorinated counterpart, SC-558, we will illuminate the causal relationships behind the experimental choices that drive modern drug discovery.
The Rationale for Trifluoromethylation: Beyond a Simple Substitution
The strategic incorporation of a trifluoromethyl group is far more than a mere increase in molecular weight. The unique electronic properties of fluorine—the most electronegative element—impart a cascade of effects that can dramatically enhance a drug candidate's profile.[3][4] The CF₃ group is a potent electron-withdrawing group, which, combined with its high lipophilicity, can significantly alter a molecule's acidity, metabolic stability, and binding affinity to its biological target.[3][5]
Comparative Synthesis: Navigating the Pathways to Pyrazole Analogs
The synthesis of both non-fluorinated and trifluoromethylated pyrazoles often relies on classical heterocyclic chemistry, with the Knorr pyrazole synthesis and 1,3-dipolar cycloaddition reactions being prominent methods. The choice of starting materials is the primary determinant in yielding the desired fluorinated or non-fluorinated product.
The Knorr Pyrazole Synthesis: A Workhorse for Diarylpyrazoles
The synthesis of the diarylpyrazole core found in Celecoxib and SC-558 is a prime example of the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
For the non-fluorinated analog (SC-558) , the synthesis would typically involve the reaction of a non-fluorinated 1,3-diketone with the appropriate phenylhydrazine.
For the trifluoromethylated analog (Celecoxib) , the key starting material is a trifluoromethylated 1,3-diketone, such as 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione. This precursor then reacts with 4-sulfamoylphenylhydrazine to yield the Celecoxib scaffold.[6]
The introduction of the trifluoromethyl group occurs early in the synthetic sequence, a common strategy to avoid harsh fluorination conditions on a complex, fully-formed heterocyclic system.
Physicochemical Properties: A Quantitative Comparison
The introduction of a CF₃ group in place of a methyl group or hydrogen atom instigates a predictable yet profound shift in a molecule's physicochemical properties. These changes are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Non-Fluorinated Pyrazole (SC-558 analog) | Trifluoromethylated Pyrazole (Celecoxib) | Impact of Trifluoromethylation |
| Molecular Weight | ~327.38 g/mol | 381.37 g/mol [3] | Increased molecular weight. |
| Lipophilicity (LogP) | Estimated ~2.5-3.0 | 3.53 | Significant increase in lipophilicity, which can enhance membrane permeability.[5] |
| Acidity (pKa of Sulfonamide) | Estimated > 10 | ~10 | Increased acidity (lower pKa) due to the strong electron-withdrawing nature of the CF₃ group.[3] This affects the ionization state at physiological pH. |
Causality Behind the Changes:
-
Increased Lipophilicity: The CF₃ group is significantly more lipophilic than a methyl group. This enhanced lipophilicity can improve a drug's ability to cross cell membranes, potentially leading to better absorption and distribution to target tissues. However, excessive lipophilicity can also lead to increased binding to plasma proteins and off-target effects.
-
Increased Acidity: The potent electron-withdrawing effect of the trifluoromethyl group, transmitted through the pyrazole and phenyl rings, increases the acidity of the sulfonamide proton in Celecoxib compared to its non-fluorinated analog. A lower pKa means that a greater fraction of the molecule will be in its ionized form at physiological pH, which can influence its solubility and interactions with biological targets.
Biological Activity: The Impact on Potency and Selectivity
The ultimate goal of chemical modification in drug design is to enhance biological activity. Here, we compare the inhibitory activity of Celecoxib and its non-fluorinated analog, SC-558, against their target, the cyclooxygenase-2 (COX-2) enzyme.
| Compound | Target | IC₅₀ |
| SC-558 (Non-Fluorinated Analog) | COX-2 | 9.3 nM[7] |
| Celecoxib (Trifluoromethylated) | COX-2 | 40 nM |
Analysis of Biological Data:
Interestingly, in this specific case, the non-fluorinated analog, SC-558, exhibits a higher potency for COX-2 inhibition than Celecoxib. This highlights a crucial principle in drug design: while trifluoromethylation often leads to increased potency, it is not a universal rule. The precise interactions within the binding pocket of the target protein determine the overall effect. It is plausible that the steric bulk or electronic properties of the trifluoromethyl group in Celecoxib may lead to a slightly less optimal fit in the COX-2 active site compared to the corresponding group in SC-558. However, it's important to note that in vitro potency is only one aspect of a successful drug. The overall therapeutic profile, including pharmacokinetics and safety, is paramount.
Metabolic Stability: The Fluorine Shield
A major advantage of incorporating trifluoromethyl groups is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) enzyme system, which is a primary driver of drug metabolism in the liver.
-
Non-Fluorinated Pyrazoles: A methyl group on the pyrazole ring or the phenyl ring is susceptible to oxidative metabolism by CYP enzymes, leading to the formation of alcohol or carboxylic acid metabolites. This can result in rapid clearance of the drug from the body, reducing its half-life and therapeutic efficacy.
-
Trifluoromethylated Pyrazoles: The CF₃ group is highly resistant to oxidative metabolism. By replacing a metabolically liable methyl group with a trifluoromethyl group, the metabolic stability of the molecule is significantly increased.[4][8] This "fluorine shield" leads to a longer half-life, improved bioavailability, and a more consistent therapeutic effect. Celecoxib, for instance, is primarily metabolized via pathways other than direct oxidation of the trifluoromethyl group.
Experimental Protocols
To ensure the scientific integrity of this guide, the following are detailed, step-by-step methodologies for the key experiments discussed.
Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method
-
Preparation of Phases: Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.
-
Sample Preparation: Accurately weigh and dissolve the test compound in the aqueous or organic phase to a known concentration.
-
Partitioning: Combine equal volumes of the n-octanol and aqueous phases containing the test compound in a screw-cap tube.
-
Equilibration: Gently shake the tube for a predetermined period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the LogP value using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous).
Protocol 2: Determination of pKa by Potentiometric Titration
-
Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., a water-methanol mixture) to a known concentration.
-
Titration Setup: Place the solution in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, which is the point of inflection on the titration curve.
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a buffer solution (e.g., phosphate buffer, pH 7.4), and an NADPH-regenerating system.
-
Incubation: Pre-incubate the reaction mixture at 37°C. Initiate the metabolic reaction by adding the test compound (at a known concentration).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot is the rate constant of metabolism. The in vitro half-life (t₁/₂) can then be calculated (t₁/₂ = 0.693 / rate constant).
Conclusion
The strategic incorporation of a trifluoromethyl group onto a pyrazole scaffold is a powerful tool in the medicinal chemist's arsenal. As demonstrated through the comparative analysis of trifluoromethylated and non-fluorinated pyrazoles, this single functional group can profoundly and predictably influence a molecule's physicochemical properties and metabolic stability. While the impact on biological potency is target-specific and requires empirical validation, the "fluorine advantage" in enhancing drug-like properties is undeniable. A thorough understanding of the principles outlined in this guide, supported by robust experimental data, is essential for the rational design and development of the next generation of pyrazole-based therapeutics.
References
- Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and further clinical update.
- Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365.
- Gierse, J. K., et al. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810–15814.
- Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.
- Chowdhury, M. A., et al. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525–1529.
- Teng, X., et al. (2021). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Molecules, 26(17), 5243.
- Bhattarai, P., Trombley, T., & Altman, R. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Di Micco, S., et al. (2012). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. Proceedings of the National Academy of Sciences, 109(48), 19687–19692.
- Al-Sanea, M. M., et al. (2022). Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. Molecules, 27(19), 6296.
- Al-Ghorbani, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-17.
- El-Sayed, M. A. A., et al. (2021). Design, synthesis and mechanistic study of novel diarylpyrazole derivatives as anti-inflammatory agents with reduced cardiovascular side effects. Bioorganic Chemistry, 116, 105394.
- Whittington, D. A., et al. (2001). A coordinate analysis of the binding of the potent and selective COX-2 inhibitor SC-558 to the active site of cyclooxygenase-2. Journal of Molecular Biology, 307(1), 229–241.
- Zambon, A., et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 11(11), 1335–1347.
Sources
- 1. 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(trimethylsilyl)benzenesulfonamide | C20H22F3N3O2SSi | CID 91745301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural and Functional Relationship of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole and the COX-2 Inhibitor Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole and the well-established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. We will explore their structural similarities, the critical role of specific functional groups in determining biological activity, and the experimental data that underscores their differential effects on cyclooxygenase (COX) enzymes.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and steric properties make it an ideal building block for designing molecules that can interact with a variety of biological targets. This is particularly evident in the field of anti-inflammatory drug discovery, where the pyrazole moiety is a key feature of many selective COX-2 inhibitors.
Structural Analysis: From a Core Scaffold to a Potent Drug
At first glance, the structural relationship between 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole and Celecoxib is immediately apparent. The former constitutes the fundamental core of the latter.
Celecoxib , chemically named 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide , is a diaryl-substituted pyrazole.[2][3] This means that the foundational 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole structure is further functionalized at the N-1 position of the pyrazole ring with a 4-sulfamoylphenyl group.
This seemingly simple addition is, in fact, the key determinant of Celecoxib's potent and selective biological activity.
The Critical Role of the N-1 Substituent
The presence of the 4-sulfamoylphenyl group at the N-1 position is absolutely critical for the potent and selective inhibition of the COX-2 enzyme.[4] This substituent allows the molecule to bind effectively within a specific hydrophilic side pocket of the COX-2 active site.[4] The sulfonamide moiety (-SO2NH2) is particularly important as it can form crucial hydrogen bonds with amino acid residues in this pocket, thereby anchoring the drug and blocking the enzyme's active site.[5]
In stark contrast, N-unsubstituted pyrazole analogs have been shown to lack potent in-vitro COX-2 inhibitory activity.[4] This strongly suggests that 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole , lacking this critical N-1 substituent, would exhibit significantly weaker, if any, meaningful COX-2 inhibitory effects compared to Celecoxib.
The Significance of the C-3 and C-5 Substituents
While the N-1 substituent is paramount for activity, the groups at the C-3 and C-5 positions of the pyrazole ring also play a vital role in the molecule's interaction with the COX-2 enzyme.
-
Trifluoromethyl Group (-CF3) at C-5: This electron-withdrawing group is crucial for enhancing the potency and selectivity of COX-2 inhibition.[3] The trifluoromethyl group contributes to the overall electronic properties of the molecule and can engage in favorable interactions within the enzyme's active site.
-
4-Methylphenyl (p-tolyl) Group at C-3: The p-tolyl group fits into a hydrophobic pocket of the COX-2 enzyme, contributing to the binding affinity and overall inhibitory activity.[5]
The following diagram illustrates the structural relationship and the key functional groups:
Caption: Structural relationship between the core pyrazole scaffold and Celecoxib.
Comparative Biological Activity: A Data-Driven Perspective
As previously mentioned, research has demonstrated that N-substitution on the pyrazole ring is essential for potent COX-2 inhibition.[4] N-unsubstituted analogs are generally considered to be inactive or significantly less potent.
The table below summarizes the expected and reported COX inhibitory activities:
| Compound | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole |
IC50 values for Celecoxib are compiled from multiple sources and can vary depending on the specific assay conditions.[6][7]
The profound difference in activity underscores the principle of rational drug design, where the addition of a specific functional group can transform a relatively inactive core scaffold into a highly potent and selective therapeutic agent.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
To experimentally validate the differential activities of these two compounds, a standard in vitro COX inhibition assay can be performed. The following protocol provides a general framework for such an experiment.
Objective:
To determine the 50% inhibitory concentration (IC50) of test compounds against human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole and Celecoxib) dissolved in DMSO
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
96-well microplates
-
Plate reader
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., a known non-selective NSAID) in DMSO.
-
Prepare working solutions of COX-1 and COX-2 enzymes in assay buffer.
-
Prepare a working solution of arachidonic acid in assay buffer.
-
-
Enzyme Incubation:
-
To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Add the various concentrations of the test compounds, reference inhibitor, or vehicle (DMSO) to the appropriate wells.
-
Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzymes.
-
-
Reaction Initiation and Termination:
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
-
PGE2 Quantification:
-
Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compounds compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each compound against each enzyme using non-linear regression analysis.
-
The following diagram outlines the experimental workflow:
Caption: Workflow for the in vitro COX inhibition assay.
Conclusion and Implications for Drug Design
The comparison of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole and Celecoxib provides a compelling case study in the principles of medicinal chemistry and drug design. It highlights that while a core scaffold may possess favorable structural characteristics, specific functionalization is often necessary to achieve high-affinity and selective binding to a biological target.
The key takeaways from this analysis are:
-
The pyrazole ring is a versatile and effective scaffold for the development of COX-2 inhibitors.
-
The N-1 substituent on the pyrazole ring is a critical determinant of COX-2 inhibitory activity and selectivity. The 4-sulfamoylphenyl group in Celecoxib is essential for its potent and selective action.
-
The trifluoromethyl and p-tolyl groups at C-5 and C-3, respectively, contribute significantly to the binding affinity and overall efficacy of the molecule.
For researchers in drug development, this comparison underscores the importance of a detailed understanding of structure-activity relationships. By systematically modifying a core scaffold and evaluating the resulting changes in biological activity, it is possible to optimize lead compounds into potent and selective therapeutic agents. The journey from a simple pyrazole derivative to a widely used anti-inflammatory drug like Celecoxib exemplifies the power of this iterative design and testing process.
References
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Graneto, M. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
-
Abdellatif, K. R., Fadaly, W. A., & Kamel, G. M. (2020). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264. 7 macrophages. RSC Advances, 10(58), 35193-35210.
-
PubChem. (n.d.). Celecoxib. National Center for Biotechnology Information. Retrieved from
-
Bansal, R. K., & Kumar, A. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3647–3660.
-
El-Damasy, D. A., Abd-Allah, W. M., & Abdellatif, K. R. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Scientific Reports, 12(1), 1-16.
-
U.S. Food and Drug Administration. (1999). CELEBREX™ (celecoxib capsules) Label. Retrieved from
-
Wikipedia. (2024). Celecoxib. Retrieved from
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
-
Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Retrieved from
Sources
- 1. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro to In Vivo Correlation for 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole (Celecoxib): A Comparative Guide
This guide provides an in-depth analysis of the in vitro to in vivo correlation (IVIVC) for 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, the core chemical scaffold of the selective COX-2 inhibitor, Celecoxib. Intended for researchers, scientists, and drug development professionals, this document will navigate the critical interplay between preclinical in vitro characterization and clinical in vivo performance. We will objectively compare its profile with other selective COX-2 inhibitors, providing supporting experimental data and methodologies to elucidate the principles of IVIVC in drug development.
Introduction: The Significance of IVIVC for Pyrazole-Based COX-2 Inhibitors
The pyrazole scaffold is a cornerstone in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The representative molecule, 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, forms the basis of Celecoxib, a widely prescribed anti-inflammatory drug. A robust IVIVC is paramount in the development of such compounds. It serves as a predictive mathematical model that connects in vitro drug dissolution and/or permeability with its in vivo pharmacokinetic profile.[1][2] A successful IVIVC can streamline formulation development, support post-approval changes, and in some cases, waive the need for certain bioequivalence studies, as outlined in the FDA's guidance for industry.[1][3]
This guide will dissect the key in vitro parameters for Celecoxib—dissolution, permeability, and metabolic stability—and correlate them with its observed in vivo pharmacokinetics, including bioavailability, plasma concentration-time profiles, and clearance. By comparing these attributes to other COX-2 inhibitors, such as Rofecoxib and Etoricoxib, we aim to provide a comprehensive understanding of the structure-activity relationships that govern the clinical performance of this important class of drugs.
The In Vitro Profile: Unraveling the Physicochemical and Biochemical Properties
The journey from a promising molecule in a test tube to an effective therapeutic in a patient begins with a thorough in vitro characterization. For a Biopharmaceutics Classification System (BCS) Class II compound like Celecoxib, which is characterized by high permeability and low aqueous solubility, in vitro dissolution is often the rate-limiting step for oral absorption.[4][5]
In Vitro Dissolution: A Critical Determinant of Bioavailability
The poor aqueous solubility of Celecoxib presents a significant challenge for oral formulation development.[4][6] In vitro dissolution studies are therefore crucial to predict its in vivo behavior.
Experimental Protocol: In Vitro Dissolution Testing for Poorly Soluble Drugs
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly employed.
-
Dissolution Media: A variety of media should be used to simulate the pH conditions of the gastrointestinal tract, such as:
-
pH 1.2 (simulated gastric fluid)
-
pH 4.5 (simulated intestinal fluid, fasted state)
-
pH 6.8 (simulated intestinal fluid, fed state) Surfactants like sodium lauryl sulfate (SLS) or Tween 80 are often added to the media to achieve sink conditions for poorly soluble drugs.[7]
-
-
Procedure:
-
Place the dosage form (e.g., capsule or tablet) in the dissolution vessel containing the pre-warmed medium.
-
Rotate the paddle at a specified speed (e.g., 50 or 75 rpm).
-
Withdraw samples at predetermined time points.
-
Analyze the drug concentration in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[6][8][9]
-
Nanoformulations of Celecoxib have demonstrated significantly enhanced dissolution rates compared to the pure drug powder, with some studies showing over 85% of the drug dissolved in 20 minutes.[4] This improved dissolution is a direct result of the increased surface area of the nanoparticles.
Intestinal Permeability: The Gateway to Systemic Circulation
Celecoxib's high permeability allows it to be readily absorbed across the intestinal epithelium. The Caco-2 cell permeability assay is the gold standard in vitro model for assessing this parameter.[10][11][12]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer that mimics the intestinal barrier.[10][13]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[11][12]
-
Transport Study:
-
The test compound is added to the apical (A) side of the monolayer to assess absorption (A-to-B transport).
-
To evaluate efflux, the compound is added to the basolateral (B) side (B-to-A transport).
-
Samples are collected from the receiver compartment at various time points.
-
The concentration of the compound is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[14]
Metabolic Stability: Predicting In Vivo Clearance
The metabolic fate of a drug is a critical determinant of its half-life and potential for drug-drug interactions. In vitro metabolism studies using human liver microsomes are essential for predicting in vivo hepatic clearance.[15][16]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Incubation: The test compound is incubated with pooled human liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 enzymes) at 37°C.[17][18]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent like acetonitrile.
-
Analysis: The remaining parent compound concentration is measured by LC-MS/MS.
-
Data Calculation: The rate of disappearance of the parent compound is used to calculate the in vitro intrinsic clearance (CLint).
For Celecoxib, in vitro studies have identified cytochrome P450 2C9 (CYP2C9) as the primary enzyme responsible for its metabolism, with a smaller contribution from CYP3A4.[19][20] The major metabolic pathway involves the hydroxylation of the methyl group.[19] Genetic variations in CYP2C9 can significantly impact Celecoxib's metabolism and in vivo exposure.[21][22]
The In Vivo Profile: Clinical Performance and Pharmacokinetic Parameters
The in vivo performance of a drug is the ultimate test of its therapeutic potential. For Celecoxib, its pharmacokinetic profile is a direct consequence of its in vitro characteristics.
Oral Bioavailability and Absorption
Following oral administration, Celecoxib is well-absorbed, with time to peak plasma concentration (Tmax) typically occurring within 2-3 hours. However, its bioavailability can be variable due to its poor solubility.[4] Formulations that enhance dissolution, such as nanoformulations, have been shown to improve the rate and extent of absorption, leading to a faster onset of action and increased overall exposure.[4][23]
Distribution, Metabolism, and Excretion
Celecoxib is highly protein-bound in plasma. As predicted by the in vitro metabolism studies, it is extensively metabolized in the liver, primarily by CYP2C9, to inactive metabolites which are then excreted.[19][21] The elimination half-life of Celecoxib is approximately 11 hours in healthy adults.
Establishing the In Vitro to In Vivo Correlation (IVIVC)
A Level A IVIVC, which represents a point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate, is the most desirable level of correlation.[2] For a BCS Class II drug like Celecoxib, where dissolution is the rate-limiting step, a strong IVIVC is often achievable.
dot
Caption: Workflow for establishing an In Vitro to In Vivo Correlation (IVIVC).
Studies have demonstrated a good correlation between the in vitro dissolution efficiency and the in vivo pharmacokinetic parameters of Celecoxib, particularly for formulations designed to enhance its solubility.[23]
Comparative Analysis with Alternative COX-2 Inhibitors
To provide a broader context, it is insightful to compare the pharmacokinetic profiles of Celecoxib with other selective COX-2 inhibitors like Rofecoxib and Etoricoxib.
| Parameter | Celecoxib | Rofecoxib | Etoricoxib |
| Oral Bioavailability | Variable (due to low solubility) | ~93%[24] | ~100%[16][25] |
| Time to Peak (Tmax) | 2-3 hours | 2-9 hours[24] | ~1 hour[26] |
| Elimination Half-life | ~11 hours | ~17 hours[24] | ~22 hours[16] |
| Primary Metabolism | CYP2C9, CYP3A4[19] | Cytosolic reductases, CYP3A4, CYP1A2[15] | CYP3A4[16][26] |
Key Observations:
-
Etoricoxib exhibits higher and more consistent oral bioavailability compared to Celecoxib and Rofecoxib, likely due to its more favorable physicochemical properties.
-
Rofecoxib has a longer half-life than Celecoxib, while Etoricoxib has the longest half-life, allowing for once-daily dosing.[24][26]
-
The metabolic pathways differ significantly among these drugs, highlighting the importance of specific in vitro metabolism studies for each compound.
dot
Caption: Mechanism of action of Celecoxib.
Conclusion and Future Perspectives
The in vitro to in vivo correlation for 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole (Celecoxib) serves as a compelling case study in modern drug development. Its journey from a poorly soluble but highly permeable molecule to a successful therapeutic underscores the power of integrating in vitro characterization with in vivo pharmacokinetic evaluation. The principles of IVIVC are not merely regulatory hurdles but are fundamental scientific tools that enable the rational design of effective and safe medicines. As pharmaceutical science continues to advance, the refinement of in vitro models and computational tools will further enhance our ability to predict the clinical performance of new chemical entities, ultimately accelerating the delivery of innovative therapies to patients.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]
-
Davies, N. M., & McLachlan, A. J. (2000). Pharmacokinetics of rofecoxib: a specific cyclo-oxygenase-2 inhibitor. Clinical pharmacokinetics, 38(5), 377–390. [Link]
-
Takemoto, J. K., Reynolds, J. K., Remsberg, C. M., Davies, N. M., & Yáñez, J. A. (2008). Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib. Clinical pharmacokinetics, 47(11), 703–720. [Link]
-
Drugs.com. (n.d.). Celecoxib Alternatives Compared. [Link]
-
Tang, C., Shou, M., Rushmore, T. H., & Rodrigues, A. D. (2000). Major role of human liver microsomal cytochrome P450 2C9 (CYP2C9) in the oxidative metabolism of celecoxib, a novel cyclooxygenase-II inhibitor. Drug metabolism and disposition: the biological fate of chemicals, 28(5), 503–508. [Link]
-
Ehrich, E. W., Dallob, A., De Lepeleire, I., Van Hecken, A., Riendeau, D., Yuan, W., ... & Porras, A. G. (1999). Pharmacokinetics, COX-2 specificity, and tolerability of supratherapeutic doses of rofecoxib in humans. Clinical pharmacology and therapeutics, 65(3), 336–347. [Link]
-
Sultana, N., Arayne, M. S., & Iftikhar, S. (2011). Pharmacokinetic and bioequivalence study of etoricoxib tablet in healthy Bangladeshi volunteers. Arzneimittel-Forschung, 61(10), 579–583. [Link]
-
Rodrigues, A. D. (2005). Update on the clinical pharmacology of etoricoxib, a potent cyclooxygenase-2 inhibitor. Current medicinal chemistry, 12(22), 2643–2657. [Link]
-
Kirchheiner, J., Störmer, E., Meisel, C., Steinbach, N., Roots, I., & Brockmöller, J. (2001). In-vitro metabolism of celecoxib, a cyclooxygenase-2 inhibitor, by allelic variant forms of human liver microsomal cytochrome P450 2C9: correlation with CYP2C9 genotype and in-vivo pharmacokinetics. Pharmacogenetics, 11(3), 223–235. [Link]
- Caco2 assay protocol. (n.d.). [Source for Caco2 assay protocol].
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
-
Pharmacology of Etoricoxib ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 24). YouTube. [Link]
-
Request PDF. (n.d.). In-vitro metabolism of celecoxib, a cyclooxygenase-2 inhibitor, by allelic variant forms of human liver microsomal cytochrome P450 2C9: correlation with CYP2C9 genotype and in-vivo pharmacokinetics. [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay. [Link]
-
Marques, C., Lages, S., Monteiro, E. C., & Palmeira, A. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 4(1), 102086. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]
-
Al-kassas, R., Al-gobal, K., Al-kassas, R. S., & Al-kassas, R. (2020). Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. Pharmaceutics, 12(11), 1049. [Link]
-
PharmGKB. (n.d.). Rofecoxib. [Link]
-
Wikipedia. (n.d.). Etoricoxib. [Link]
-
Halpin, R. A., Geer, L. A., Zhang, K., Marks, T. M., Dean, D. C., Jones, A. N., ... & Woolf, T. F. (2000). The absorption, distribution, metabolism and excretion of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in rats and dogs. Drug metabolism and disposition: the biological fate of chemicals, 28(10), 1244–1254. [Link]
-
Dr.Oracle. (2025, November 19). What are the alternatives to Celebrex (celecoxib) 200mg?. [Link]
-
SingleCare. (2025, November 6). Meloxicam alternatives: What can I take instead of meloxicam?. [Link]
-
ResearchGate. (2023, March 17). (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. [Link]
-
ResearchGate. (n.d.). In vitro dissolution profiles of celecoxib nanoformulation and.... [Link]
-
Kim, D. S., Kim, J. S., Park, H. J., Kim, M. S., & Park, J. (2018). Formulation, Characterization, and in Vivo Evaluation of Celecoxib-PVP Solid Dispersion Nanoparticles Using Supercritical Antisolvent Process. Pharmaceutics, 10(4), 223. [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. [Link]
-
ResearchGate. (n.d.). Invitro dissolution profile of celecoxib. (Ratio 1:5) of PM Physical.... [Link]
-
Zhang, Y., Wang, Y., Wu, J., & Li, Y. (2020). Development of a Two-Compartment System In vitro Dissolution Test and Correlation with In vivo Pharmacokinetic Studies for Celecoxib. AAPS PharmSciTech, 21(1), 32. [Link]
-
Shah, V. P., Konecny, J. J., Everett, R. L., McCullough, B., Noorizadeh, A. C., & Skelly, J. P. (1989). In vitro dissolution profile of generic drug products: a continuing perspective. Pharmaceutical research, 6(8), 612–617. [Link]
-
U.S. Food and Drug Administration. (2018, March 2). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations September 1997. [Link]
-
Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127. (2011). Indian Journal of Pharmaceutical Education and Research, 45(2), 163-169. [Link]
-
Healthline. (2021, January 18). Osteoarthritis Medications: NSAIDs, Corticosteroids, and More. [Link]
-
He, J., Fang, P., Zheng, X., Wang, C., Liu, T., Zhang, B., ... & Xu, R. A. (2018). Inhibitory effect of celecoxib on agomelatine metabolism in vitro and in vivo. Drug design, development and therapy, 12, 557–564. [Link]
-
JoVE. (2025, September 17). Video: In Vitro Drug Dissolution: Compendial Testing Models II. [Link]
-
Jaber, F., & Rege, B. (2012). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS journal, 14(4), 774–779. [Link]
-
ResearchGate. (n.d.). (PDF) In Vitro Methods to Study Intestinal Drug Metabolism. [Link]
-
ResearchGate. (n.d.). Major Role of Human Liver Microsomal Cytochrome P450 2C9 (CYP2C9) in the Oxidative Metabolism of Celecoxib, a Novel Cyclooxygenase-II Inhibitor | Request PDF. [Link]
-
U.S. Food and Drug Administration. (n.d.). FDA's Experience on IVIVC-New Drug Products. [Link]
-
U.S. Food and Drug Administration. (2025, February 20). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]
-
SciSpace. (n.d.). FDA Guidance for Industry 1 Extended Release Solid Oral Dosage forms: Development, Evaluation, and Application of In Vitro/In Vi. [Link]
-
Lee-Montiel, F. T., George, S. M., & Gough, A. H. (2021). Emerging In Vitro Liver Technologies for Drug Metabolism and Inter-Organ Interactions. Frontiers in toxicology, 3, 725054. [Link]
-
Drugs.com. (n.d.). Celebrex Alternatives Compared. [Link]
-
European Society of Medicine. (2018, November 15). Discriminatory in vitro dissolution tests of oral dosage forms containing poorly soluble drugs for a Quality by Design approach. [Link]
-
Pion Inc. (2024, January 10). What is in vitro dissolution testing?. [Link]
-
Nasr, A., Gardouh, A., & Ghorab, M. (2016). In Vitro and In Vivo Evaluation of Proniosomes Containing Celecoxib for Oral Administration. AAPS PharmSciTech, 17(4), 818–826. [Link]
-
U.S. Food and Drug Administration. (n.d.). N20998S021 Celecoxib Clinpharm BPCA. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Video: In Vitro Drug Dissolution: Compendial Testing Models II [jove.com]
- 9. What is dissolution testing? [pion-inc.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. enamine.net [enamine.net]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. ClinPGx [clinpgx.org]
- 16. Etoricoxib - Wikipedia [en.wikipedia.org]
- 17. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Major role of human liver microsomal cytochrome P450 2C9 (CYP2C9) in the oxidative metabolism of celecoxib, a novel cyclooxygenase-II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In-vitro metabolism of celecoxib, a cyclooxygenase-2 inhibitor, by allelic variant forms of human liver microsomal cytochrome P450 2C9: correlation with CYP2C9 genotype and in-vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Rofecoxib: an update on physicochemical, pharmaceutical, pharmacodynamic and pharmacokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. openaccessjournals.com [openaccessjournals.com]
- 26. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole (Celecoxib) versus Non-Selective NSAIDs
This guide provides an in-depth, objective comparison between the selective COX-2 inhibitor 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, widely known as Celecoxib, and traditional non-selective non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic principles, comparative experimental data, and clinical safety profiles to inform research and development decisions.
Introduction: The Evolution of COX Inhibition
For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been a cornerstone for managing pain and inflammation. Their therapeutic action is rooted in the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1] The discovery of two primary COX isoforms, COX-1 and COX-2, revolutionized the field.
-
COX-1 is a constitutively expressed enzyme, often termed a "housekeeping" enzyme. It plays a vital role in maintaining normal physiological functions, including the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.[2][3][4]
-
COX-2 , in contrast, is an inducible enzyme. Its expression is typically low in most tissues but is significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[2][3]
This distinction created a clear therapeutic goal: to selectively inhibit the pro-inflammatory COX-2 enzyme while sparing the protective COX-1 enzyme. This guide provides a detailed analysis of how 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole (Celecoxib), a selective COX-2 inhibitor, performs against non-selective NSAIDs that inhibit both isoforms.[5][6][7]
A Dichotomy in Mechanism: Selective vs. Non-Selective Inhibition
The fundamental difference in the clinical profiles of Celecoxib and non-selective NSAIDs stems directly from their distinct molecular mechanisms of action.
3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole (Celecoxib): A Targeted Approach
Celecoxib is a diaryl-substituted pyrazole that functions as a highly selective, reversible inhibitor of the COX-2 enzyme.[5][6] This selectivity is not accidental but is engineered into its molecular structure. A key feature is its polar benzenesulfonamide side chain, which can bind to a distinct hydrophilic side pocket present in the active site of the COX-2 enzyme.[6][8] The active site of COX-1 is smaller and lacks this accommodating region.
This specific binding allows Celecoxib to effectively block COX-2 from converting arachidonic acid into pro-inflammatory prostaglandins (e.g., Prostaglandin E2) at sites of inflammation.[5][9] By doing so, it delivers potent anti-inflammatory, analgesic, and antipyretic effects while, at therapeutic concentrations, avoiding significant inhibition of COX-1's homeostatic functions in the gastrointestinal tract and platelets.[2][5][8]
Non-Selective NSAIDs (Ibuprofen, Naproxen): A Broader Spectrum
Traditional NSAIDs, such as ibuprofen and naproxen, act as non-selective inhibitors of both COX-1 and COX-2.[4][6][10] They competitively block the active site of both enzymes, preventing the synthesis of all prostaglandins. While their desired therapeutic effects are mediated by the inhibition of COX-2, their simultaneous inhibition of COX-1 is responsible for their most well-known and dose-limiting side effects.[1][10] By blocking COX-1 in the gastric mucosa, these drugs reduce the production of protective prostaglandins, leading to an increased risk of gastric irritation, ulcers, and bleeding.[4][10]
Signaling Pathway Visualization
The following diagram illustrates the arachidonic acid cascade and the distinct points of intervention for selective and non-selective NSAIDs.
Caption: Arachidonic acid cascade and NSAID inhibition points.
Comparative Experimental Data and Protocols
Objective comparison requires standardized experimental validation, from in vitro enzyme assays to in vivo models and large-scale clinical trials.
In Vitro COX Inhibition Profile
The selectivity of an NSAID is quantified by comparing its 50% inhibitory concentration (IC50) against COX-1 and COX-2. A higher selectivity ratio (IC50 COX-1 / IC50 COX-2) indicates greater selectivity for COX-2.
Experimental Protocol: In Vitro Colorimetric COX Inhibitor Screening Assay
This protocol provides a framework for determining the IC50 values of test compounds.[11][12][13]
-
Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
-
Inhibitor Incubation: A range of concentrations of the test compound (e.g., Celecoxib, ibuprofen) and a vehicle control are pre-incubated with the respective enzymes (COX-1 or COX-2) for a defined period (e.g., 15 minutes at 25°C) to allow for inhibitor binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a solution of arachidonic acid.
-
Measurement: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. This activity is proportional to the amount of Prostaglandin G2 produced.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values are then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Table 1: Comparative In Vitro COX Inhibition Data
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | ~15 | ~0.04 | ~375 |
| Ibuprofen | ~13 | ~35 | ~0.4 |
| Naproxen | ~8 | ~18 | ~0.4 |
(Note: IC50 values are approximate and can vary based on specific assay conditions. The data presented is for illustrative purposes to highlight the vast difference in selectivity.)
In Vivo Anti-Inflammatory Efficacy
To assess therapeutic efficacy in a biological system, preclinical models of inflammation are essential. The carrageenan-induced paw edema model is a widely accepted standard.[14][15]
Experimental Protocol: Rat Paw Edema Model
This protocol evaluates the ability of a compound to reduce acute inflammation.[15][16]
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: Animals are divided into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of Celecoxib or a non-selective NSAID orally.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Edema Measurement: The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.
In this model, both Celecoxib and non-selective NSAIDs demonstrate a dose-dependent reduction in paw edema, confirming that despite different selectivity profiles, they possess comparable anti-inflammatory efficacy.
Pivotal Clinical Trial Data
Large-scale, randomized controlled trials provide the highest level of evidence for comparing drug performance in humans.
Table 2: Summary of Key Clinical Trial Outcomes
| Trial | Comparison | Primary Gastrointestinal (GI) Outcome | Primary Cardiovascular (CV) Outcome |
| CLASS Study [17][18] | Celecoxib vs. Ibuprofen or Diclofenac | Celecoxib showed a significantly lower annual incidence of symptomatic upper GI ulcers and complications compared to the non-selective NSAIDs.[17] | No significant difference was observed in the incidence of cardiovascular thromboembolic events between groups.[17] |
| PRECISION Trial [19][20][21][22] | Celecoxib vs. Ibuprofen vs. Naproxen (in high CV risk patients) | Celecoxib was associated with a significantly lower risk of clinically significant GI events compared to both ibuprofen and naproxen.[23] | Celecoxib was found to be non-inferior to both ibuprofen and naproxen for the primary composite outcome of CV death, nonfatal myocardial infarction, or nonfatal stroke.[22][23] |
Head-to-Head Comparison: Therapeutic Window & Side-Effect Profiles
The choice between these drug classes often hinges on balancing efficacy with the risk of adverse events.
Gastrointestinal (GI) Profile: The Defining Advantage
The most significant and clinically relevant difference is GI safety. By sparing COX-1, Celecoxib maintains the production of gastroprotective prostaglandins. This translates to a markedly lower risk of developing peptic ulcers, dyspepsia, and serious GI bleeding compared to non-selective NSAIDs.[17][23][24][25][26] This benefit is particularly crucial for patients requiring long-term anti-inflammatory therapy or those with pre-existing GI risk factors.
Cardiovascular (CV) Profile: A Nuanced Picture
The CV safety of all NSAIDs, particularly selective COX-2 inhibitors, has been a subject of intense scrutiny. The concern arose from the hypothesis that selectively inhibiting COX-2 (which produces anti-thrombotic prostacyclin) without inhibiting platelet COX-1 (which produces pro-thrombotic thromboxane A2) could tip the homeostatic balance toward a pro-thrombotic state. However, the landmark PRECISION trial provided crucial clarity, demonstrating that at moderate doses, Celecoxib's CV risk is comparable to that of ibuprofen and naproxen.[19][20][21] This suggests that for patients at high CV risk, the choice of NSAID requires careful consideration of all factors, but Celecoxib is not associated with an inherently greater risk than its non-selective counterparts.[19]
Renal Profile: A Shared Concern
Both COX-1 and COX-2 are involved in producing prostaglandins that regulate renal blood flow and function. Therefore, both selective and non-selective NSAIDs can cause renal adverse effects, including sodium and fluid retention, hypertension, and acute kidney injury.[1][27] The risk is similar between the classes, and caution is advised when using any NSAID in patients with renal impairment.
Logical Relationship Visualization
This diagram illustrates how the initial mechanistic choice—selective versus non-selective inhibition—dictates the ultimate clinical profile.
Caption: Relationship between COX inhibition and clinical outcomes.
Synthesis and Expert Insights
The accumulated data presents a clear picture: the decision to use 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole over a non-selective NSAID is a strategic one, primarily driven by gastrointestinal risk assessment.
The causality is direct: Celecoxib's superior GI profile is a predictable and validated consequence of its targeted mechanism of action.[2] For drug development, this reinforces the value of isoform-selective targeting to enhance the therapeutic window of a drug class. For researchers designing clinical studies or selecting tool compounds, the choice depends on the experimental question. If the goal is to study the effects of broad prostaglandin inhibition, a non-selective NSAID is appropriate. If the aim is to investigate the specific roles of COX-2 in a disease model while minimizing GI confounds, Celecoxib is the superior tool.
Clinically, for patients with a high risk of GI complications (e.g., elderly patients, those with a history of ulcers, or on concomitant corticosteroids), a selective COX-2 inhibitor like Celecoxib is a mechanistically sound and evidence-supported choice.[24] Following the PRECISION trial, concerns about excess cardiovascular risk with Celecoxib compared to traditional NSAIDs have been largely allayed, making it a viable option for a broader range of patients.[19][20]
Conclusion
3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole (Celecoxib) represents a significant advancement in anti-inflammatory therapy. It offers comparable analgesic and anti-inflammatory efficacy to traditional non-selective NSAIDs.[28][29] Its defining feature is a vastly improved gastrointestinal safety profile, a direct result of its selective inhibition of the COX-2 enzyme.[17] Furthermore, extensive clinical data has established a cardiovascular risk profile that is no greater than that of widely used non-selective NSAIDs like ibuprofen and naproxen.[19][21] For the scientific community, Celecoxib serves as both a valuable therapeutic agent and a prime example of how rational, mechanism-based drug design can successfully uncouple desired efficacy from predictable, mechanism-driven toxicity.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (URL: [Link])
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [Link])
-
Celecoxib - Wikipedia. (URL: [Link])
-
Gastrointestinal toxicity with celecoxib vs nonsteroidal anti-inflammatory drugs for osteoarthritis and rheumatoid arthritis: the CLASS study - PubMed. (URL: [Link])
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])
-
FDA Advisory Panel Says Celecoxib Is as Safe for Heart as Ibuprofen and Naproxen. (URL: [Link])
-
Cardiovascular Risk of Celecoxib in 6 Randomized Placebo-Controlled Trials - PubMed Central. (URL: [Link])
-
What is the mechanism of Celecoxib? - Patsnap Synapse. (URL: [Link])
-
Celecoxib & Cardiovascular Death: NSAID Safety Under Review - The Rheumatologist. (URL: [Link])
-
Cardiovascular Risk Associated With NSAIDs and COX-2 Inhibitors - U.S. Pharmacist. (URL: [Link])
-
Nonsteroidal anti-inflammatory drug - Wikipedia. (URL: [Link])
-
What Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) have a lower gastrointestinal impact?. (URL: [Link])
-
Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (URL: [Link])
-
Safety of celecoxib versus traditional nonsteroidal anti-inflammatory drugs in older patients with arthritis - PMC - NIH. (URL: [Link])
-
No CV Safety Differences for COX-2 Inhibitor vs Other NSAIDs in PRECISION - TCTMD.com. (URL: [Link])
-
Pharmacology of non-steroidal anti-inflammatory agents | Deranged Physiology. (URL: [Link])
-
Comparison of The Gastrointestinal Side Effects of Selective COX-2 Inhibitor Celecoxib and Indomethacin in Patients With Osteoarthritis: NSAIDs and Gastric Findings | Journal of European Internal Medicine Professionals. (URL: [Link])
-
Celecoxib vs. Non-selective NSAIDs and PPIs: Clinical and Cost-Effectiveness. (URL: [Link])
-
Safety of celecoxib compared with placebo and non-selective NSAIDs: cumulative meta-analysis of 89 randomized controlled trials - PubMed. (URL: [Link])
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (URL: [Link])
-
Gastrointestinal toxicity with Celecoxib vs nonsteroidal anti-inflammatory drugs for osteoarthritis and reumatoid arthritis: The CLASS study: A randomized controlled trial - Johns Hopkins University. (URL: [Link])
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
-
Celecoxib versus Non-Selective Non-Steroidal Anti-Inflammatory Drugs: Clinical Effectiveness, Safety, and - Canada's Drug Agency. (URL: [Link])
-
Cardiovascular Safety of Celecoxib, Naproxen, or Ibuprofen for Arthritis - Medic's Corner. (URL: [Link])
-
Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib) - ACS Publications. (URL: [Link])
-
Pharmacology - Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - YouTube. (URL: [Link])
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. (URL: [Link])
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (URL: [Link])
-
Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed. (URL: [Link])
-
In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams - Public Health Toxicology. (URL: [Link])
-
In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. (URL: [Link])
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (URL: [Link])
-
In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants - Academic Journals. (URL: [Link])
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. (URL: [Link])
-
Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare - The Pharma Innovation Journal. (URL: [Link])
-
How can I assay cyclooxygenase pathway inhibition for plant extracts? - ResearchGate. (URL: [Link])
Sources
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. ClinPGx [clinpgx.org]
- 10. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 16. ijpras.com [ijpras.com]
- 17. Gastrointestinal toxicity with celecoxib vs nonsteroidal anti-inflammatory drugs for osteoarthritis and rheumatoid arthritis: the CLASS study: A randomized controlled trial. Celecoxib Long-term Arthritis Safety Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. FDA Advisory Panel Says Celecoxib Is as Safe for Heart as Ibuprofen and Naproxen | tctmd.com [tctmd.com]
- 20. Landmark Study Demonstrates Pfizer’s Celebrex (Celecoxib)Has Similar Cardiovascular Risk As Compared To Prescription Doses Of Ibuprofen and Naproxen | Pfizer [pfizer.com]
- 21. Celecoxib & Cardiovascular Death: NSAID Safety Under Review - The Rheumatologist [the-rheumatologist.org]
- 22. jvsmedicscorner.com [jvsmedicscorner.com]
- 23. No CV Safety Differences for COX-2 Inhibitor vs Other NSAIDs in PRECISION | tctmd.com [tctmd.com]
- 24. droracle.ai [droracle.ai]
- 25. Comparison of The Gastrointestinal Side Effects of Selective COX-2 Inhibitor Celecoxib and Indomethacin in Patients With Osteoarthritis: NSAIDs and Gastric Findings | Journal of European Internal Medicine Professionals [jeimp.com]
- 26. Safety of celecoxib compared with placebo and non-selective NSAIDs: cumulative meta-analysis of 89 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Safety of celecoxib versus traditional nonsteroidal anti-inflammatory drugs in older patients with arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. canadacommons.ca [canadacommons.ca]
- 29. cda-amc.ca [cda-amc.ca]
A Researcher's Guide to Assessing the Therapeutic Index of Diaryl-Substituted Pyrazoles: A Case Study of Celecoxib
In the landscape of drug discovery, the therapeutic index (TI) is the cornerstone of a candidate molecule's clinical viability. It offers a quantitative measure of a drug's safety margin, comparing the dose required for a therapeutic effect against the dose that induces toxicity.[1][2][3] This guide provides an in-depth, practical framework for researchers and drug development professionals on how to assess the therapeutic index of a novel compound. We will use the diaryl-substituted pyrazole, 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole , known commercially as Celecoxib , as our primary case study.[4][5]
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) used to manage pain and inflammation in conditions like arthritis.[4][5][6] Its pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous pharmacologically active compounds.[7][8][9][10][11] To provide a comprehensive comparison, we will contrast Celecoxib's profile with that of SC-560 , a highly selective COX-1 inhibitor, thereby illustrating the critical impact of isoform selectivity on the therapeutic window.
Part 1: The Foundation - Target Engagement and Efficacy Assessment
The first step in determining the therapeutic index is to rigorously quantify a compound's efficacy. This involves a multi-stage process from in vitro target validation to in vivo proof-of-concept. The causality is simple: an exceptionally potent drug (effective at a low dose) has a higher probability of achieving a wide therapeutic index.
In Vitro Potency & Selectivity: The First Filter
The mechanism of action for Celecoxib and related compounds is the inhibition of cyclooxygenase (COX) enzymes, which mediate the synthesis of prostaglandins.[4] There are two key isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is inducible and a major driver of inflammation and pain.[6][12] A compound's relative selectivity for these isoforms is a primary determinant of its efficacy and side-effect profile.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against recombinant human COX-1 and COX-2 enzymes.
-
Methodology:
-
Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.
-
Prepare a dilution series of the test compound (e.g., Celecoxib, SC-560) in DMSO.
-
Add the recombinant human COX-1 or COX-2 enzyme to a 96-well plate.
-
Introduce the test compound dilutions to the wells.
-
Initiate the enzymatic reaction by adding arachidonic acid, the substrate.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Measure the product (Prostaglandin G2) formation using the kit's detection reagent and a plate reader.
-
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of the compound. Fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
Self-Validation: Run a known non-selective inhibitor (e.g., indomethacin) and a selective inhibitor as positive controls to ensure the assay is performing within expected parameters.
Comparative Data Summary: In Vitro Potency
| Compound | Target | IC50 | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | COX-2 | ~40 nM | ~30 |
| SC-560 | COX-1 | ~9 nM | ~0.0014 |
| Ibuprofen | COX-1/COX-2 | ~2.5 µM / ~5.5 µM | ~0.5 (Non-selective) |
(Note: IC50 values are approximate and can vary based on assay conditions. The data is compiled from multiple sources for comparative purposes.)[12][13][14]
This initial screen authoritatively establishes Celecoxib as a potent COX-2 selective inhibitor, whereas SC-560 is highly selective for COX-1.[13][14] This opposing selectivity is the mechanistic basis for their different therapeutic and toxicity profiles.
In Vivo Efficacy: Demonstrating Therapeutic Effect
A potent molecule in a test tube must prove its worth in a living system. For an anti-inflammatory agent, a standard approach is the carrageenan-induced paw edema model in rodents. This model allows for the determination of the ED50 (Effective Dose, 50%) , the dose required to produce a 50% reduction in inflammation.
Experimental Protocol: Rat Carrageenan-Induced Paw Edema Model
-
Objective: To determine the ED50 of the test compound for its anti-inflammatory effect.
-
Methodology:
-
Acclimate male Wistar or Sprague-Dawley rats for at least 3 days.
-
Fast animals overnight before the experiment.
-
Administer the test compound (e.g., Celecoxib) orally at various doses (e.g., 1, 3, 10, 30 mg/kg). A vehicle control group receives only the formulation vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at baseline (0 hr) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, 5 hours).
-
The percentage of edema inhibition is calculated for each dose group relative to the vehicle control group.
-
-
Data Analysis: Plot the percentage of inhibition against the log dose of the compound. Use non-linear regression to calculate the ED50.
Below is a workflow diagram illustrating the process for determining the in vivo efficacy (ED50).
Caption: Workflow for Efficacy Assessment.
Part 2: The Balancing Act - Toxicity and Safety Profile
A drug is only useful if its benefits outweigh its risks. The therapeutic index hinges on accurately defining the toxicity profile. This involves determining the TD50 (Toxic Dose, 50%) or, in preclinical animal studies, the LD50 (Lethal Dose, 50%) .[1][2][15] For drugs like NSAIDs, clinically relevant toxicity often manifests as gastrointestinal (GI) damage or cardiovascular events, which are more informative than outright lethality.
In Vivo Toxicity: Identifying Dose-Limiting Side Effects
For COX inhibitors, the primary mechanism-based toxicity relates to the inhibition of COX-1 in the gastric mucosa, which compromises the protective lining and can lead to ulcers.
Experimental Protocol: Gastric Ulceration Model in Rats
-
Objective: To determine the dose of the test compound that causes gastric lesions in 50% of the animals (a surrogate for TD50).
-
Methodology:
-
Use fasted rats, as this increases susceptibility to NSAID-induced gastric damage.
-
Administer high doses of the test compound orally (e.g., 50, 100, 200, 400 mg/kg).
-
After a set period (e.g., 4-6 hours), humanely euthanize the animals.
-
Excise the stomachs, open them along the greater curvature, and rinse with saline.
-
Score the gastric mucosa for the presence and severity of lesions (e.g., hemorrhages, ulcers) under a dissecting microscope. An ulcer index can be calculated based on the number and severity of lesions.
-
-
Data Analysis: Determine the percentage of animals in each dose group that exhibit significant ulceration. This data can be used to estimate a TD50 for this specific adverse effect.
The diagram below outlines the general workflow for assessing toxicity and calculating the therapeutic index.
Caption: Workflow for Toxicity Assessment and TI Calculation.
Part 3: Synthesis and Comparison - Interpreting the Therapeutic Index
The therapeutic index is not an absolute number but a ratio that provides a margin of safety.[3] A higher TI is always preferable, indicating a wider gap between the effective dose and the toxic dose.[2]
Therapeutic Index (TI) = TD50 / ED50
Let's synthesize the data for our comparative compounds. While precise TD50/ED50 ratios from single preclinical studies are proprietary, we can infer the relative therapeutic indices from clinical dosing and known side effects.
Comparative Guide: Therapeutic Index Profile
| Compound | Primary Target | Typical Human Efficacy Dose | Key Mechanism-Based Toxicity | Estimated Therapeutic Index (Relative) |
| Celecoxib | COX-2 | 100-200 mg, twice daily[4][16] | Cardiovascular risks (at high doses), lower GI risk vs. non-selective NSAIDs.[5][12] | Wide |
| SC-560 | COX-1 | Not used clinically (poor bioavailability)[14][17] | High potential for severe GI toxicity, renal toxicity.[17] | Narrow (Hypothesized) |
| Ibuprofen | COX-1/COX-2 | 200-800 mg, 3-4 times daily | GI ulceration and bleeding, renal effects. | Moderate |
The superior therapeutic index of Celecoxib over non-selective NSAIDs stems directly from its COX-2 selectivity. By sparing COX-1 at therapeutic concentrations, it mitigates the most common dose-limiting toxicity associated with this drug class: gastrointestinal damage.[6][12] Conversely, a selective COX-1 inhibitor like SC-560 would be predicted to have a very narrow therapeutic index, as the doses required for anti-inflammatory effects would likely overlap significantly with doses causing severe GI toxicity.
Signaling Pathway Context
The differential effects of these compounds can be understood by visualizing their impact on the arachidonic acid cascade.
Caption: Differential Inhibition of COX Pathways.
This diagram illustrates how Celecoxib's selective inhibition of COX-2 targets pain and inflammation while largely sparing the protective functions of COX-1. SC-560 does the opposite, leading to a poor safety profile.
Conclusion
Assessing the therapeutic index is a critical, multi-faceted process that forms the bedrock of preclinical drug development. It requires a logical progression from in vitro potency and selectivity assays to carefully designed in vivo models of efficacy and toxicity. The case of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole (Celecoxib) expertly demonstrates the power of medicinal chemistry to engineer a wider therapeutic window. By achieving selectivity for the intended pathological target (COX-2) while avoiding the isoform responsible for major side effects (COX-1), a compound with a favorable risk-benefit profile can be successfully developed. This guide provides the foundational protocols and logical framework for researchers to apply these principles to their own novel chemical entities, ensuring that only the safest and most effective candidates advance toward the clinic.
References
-
Review on Drug Discovery and QSAR Study of Pyrazole Derivatives. ijrpr. [Link]
-
Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Therapeutic potential of pyrazole containing compounds: an updated review. Ask this paper. [Link]
-
Therapeutic index. Wikipedia. [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
The determination and interpretation of the therapeutic index in drug development. ResearchGate. [Link]
-
7.2: Therapeutic index. Chemistry LibreTexts. [Link]
-
Therapeutic Index. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
-
What is the therapeutic index of drugs? Medical News Today. [Link]
-
Celecoxib. Wikipedia. [Link]
-
Celebrex, Elyxyb (celecoxib) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
-
Celecoxib. StatPearls - NCBI Bookshelf. [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH. [Link]
-
Celecoxib. PubChem - NIH. [Link]
-
Formulation dependent pharmacokinetics, bioavailability and renal toxicity of a selective cyclooxygenase-1 inhibitor sc-560 in the rat. University of Alberta. [Link]
-
SC-560 and mofezolac isosteres as new potent COX-1 selective inhibitors with antiplatelet effect. PubMed. [Link]
Sources
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. ijrpr.com [ijrpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 16. reference.medscape.com [reference.medscape.com]
- 17. sites.ualberta.ca [sites.ualberta.ca]
A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Inhibitors Against c-Jun N-terminal Kinase 3 (JNK3)
Introduction: The Significance of Pyrazole Inhibitors and Molecular Docking
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile nature and presence in numerous FDA-approved drugs.[1] Its unique chemical properties allow for the synthesis of a wide array of derivatives with diverse pharmacological activities, ranging from anti-inflammatory to anticancer agents.[2][3] A particularly important application of pyrazole-based compounds is in the development of protein kinase inhibitors, which are crucial for targeted cancer therapies.[4][5] Kinases, such as the c-Jun N-terminal kinases (JNKs), are key regulators of cellular processes, and their dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer.[6][7]
Molecular docking is an indispensable computational tool in structure-based drug design, enabling the prediction of the binding orientation and affinity of a small molecule (ligand) to its protein target.[8] By simulating these interactions, researchers can prioritize potent inhibitor candidates, elucidate mechanisms of action, and guide the optimization of lead compounds. This guide provides a comprehensive, in-depth comparison of two open-source docking programs, AutoDock Vina and rDock, for the evaluation of pyrazole-based inhibitors against JNK3, a key therapeutic target in neuroinflammation and neurodegenerative diseases.[5][9]
This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the comparative docking workflow.
Experimental Design: A Comparative Docking Workflow
Our comparative study will focus on docking three pyrazole-based inhibitors against the ATP-binding site of JNK3. The workflow is designed to be a self-validating system, beginning with the redocking of a co-crystallized inhibitor to validate our docking protocols.
Workflow Overview
Caption: Overall workflow for the comparative docking study.
Selection of Protein Target and Ligands
Protein Target: c-Jun N-terminal kinase 3 (JNK3)
-
PDB ID: 3FI2. This crystal structure of JNK3 is complexed with an aminopyrazole inhibitor, SR-3451, providing an excellent reference for validating our docking protocols.[10][11]
Ligands:
-
SR-3451 (Co-crystallized inhibitor): This ligand will be extracted from the 3FI2 PDB structure and redocked into the JNK3 active site. A successful redocking, indicated by a low Root Mean Square Deviation (RMSD) value (< 2.0 Å) between the docked pose and the crystallographic pose, will validate our docking setup.
-
Canonical SMILES: CN1C=C(C(=N1)N)C(=O)NC2=CC=C(C=C2)C(F)(F)F
-
-
SR-4326: An aminopyrazole-based JNK3 inhibitor with documented structure-activity relationships (SAR).[12]
-
Canonical SMILES: CC1=CC(=C(C=C1)NC(=O)C2=C(N=C(C=C2)N)C)Cl
-
-
Compound 26n: A highly potent and selective aminopyrazole JNK3 inhibitor.[13]
-
Canonical SMILES: CN1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C(N(C=C3)C)N
-
Methodology: Step-by-Step Protocols
This section provides detailed protocols for each stage of the comparative docking study. The causality behind key experimental choices is explained to provide a deeper understanding of the process.
Part 1: Protein and Ligand Preparation
Accurate preparation of the protein and ligand structures is a critical first step for a successful docking experiment. We will use UCSF Chimera, a powerful molecular visualization and analysis tool.
Protocol 1: Protein Preparation (JNK3 from PDB: 3FI2)
-
Fetch the PDB Structure:
-
Open UCSF Chimera.
-
Go to File > Fetch by ID.
-
Enter 3FI2 and click Fetch.
-
-
Isolate the Protein Chain:
-
The PDB file may contain multiple chains, water molecules, and the co-crystallized ligand. For this study, we will focus on chain A of JNK3.
-
Go to Select > Chain > A.
-
Go to Select > Invert (all models).
-
Go to Actions > Atoms/Bonds > delete. This will remove everything except chain A.
-
-
Prepare the Protein for Docking:
-
Go to Tools > Structure Editing > Dock Prep.
-
In the Dock Prep window, select the default options to:
-
Delete solvent (water molecules).
-
Add hydrogens to the protein, assuming standard protonation states at physiological pH (7.4).
-
Add Gasteiger charges.
-
-
Click OK. This process prepares the protein by ensuring all atoms are correctly represented for the docking calculations.
-
-
Save the Prepared Protein:
-
Go to File > Save PDB.
-
Save the file as JNK3_prepared.pdb.
-
For use with AutoDock Vina, we will also need a PDBQT file. Go to Tools > Surface/Binding Analysis > AutoDock Vina.
-
In the AutoDock Vina window, set the "Output file" to JNK3_prepared.pdbqt and click Write PDBQT.
-
Protocol 2: Ligand Preparation
-
Obtain Ligand Structures:
-
The 3D structure of SR-3451 can be extracted from the original 3FI2 PDB file.
-
For SR-4326 and Compound 26n, we will generate 3D structures from their SMILES strings. This can be done using online tools like the National Cancer Institute's Online SMILES Translator or software such as Open Babel.
-
-
Prepare Ligands in UCSF Chimera:
-
Open the 3D structure of each ligand in UCSF Chimera.
-
Go to Tools > Structure Editing > Dock Prep.
-
Select the ligand and use the default options to add hydrogens and assign Gasteiger charges.
-
-
Save Ligands in PDBQT Format:
-
For each prepared ligand, go to File > Save Mol2. Save as ligand_name.mol2.
-
To prepare for AutoDock Vina, use the AutoDock Vina tool in Chimera (Tools > Surface/Binding Analysis > AutoDock Vina) to save each ligand as a PDBQT file (ligand_name.pdbqt).
-
Part 2: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[14] Its scoring function is a hybrid of empirical and knowledge-based terms, which approximates the binding affinity in kcal/mol.[14][15]
Protocol 3: Docking with AutoDock Vina
-
Define the Binding Site (Grid Box):
-
The binding site is defined by a grid box that encompasses the region of the protein where the ligand is expected to bind. For JNK3, this is the ATP-binding pocket.
-
In UCSF Chimera, with JNK3_prepared.pdbqt and the co-crystallized ligand SR-3451.pdbqt open, use the AutoDock Vina tool.
-
Center the grid box on the co-crystallized ligand. A common approach is to use a box size of 22 x 22 x 22 Å, which is large enough to cover the ATP-binding pocket and allow for some flexibility in ligand binding.[9]
-
The center coordinates for the grid box for PDB ID 3FI2 are approximately:
-
center_x: 19.9
-
center_y: 28.3
-
center_z: 19.6
-
-
-
Create a Configuration File:
-
Create a text file named config.txt with the following content:
-
Replace ligand_name.pdbqt with the name of the ligand file you are docking.
-
-
Run the Docking Simulation:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared files and the Vina executable.
-
Run the command: vina --config config.txt --log docking_log.txt
-
-
Repeat for Each Ligand:
-
Modify the config.txt file for each of the three pyrazole inhibitors and repeat the docking simulation.
-
Part 3: Molecular Docking with rDock
rDock is another powerful open-source docking program, particularly well-suited for high-throughput virtual screening. Its scoring function includes terms for van der Waals interactions, polar interactions, and desolvation.[1]
Protocol 4: Docking with rDock
-
Prepare Input Files for rDock:
-
rDock requires the receptor in .mol2 format and the ligands in .sd or .mol2 format. Ensure your prepared protein and ligand files are saved in these formats.
-
-
Define the Binding Cavity:
-
rDock defines the binding site using a reference ligand. We will use the co-crystallized SR-3451 to define the cavity.
-
Create a parameter file (e.g., jnk3_docking.prm) with the following content:
-
-
Generate the Cavity Grid:
-
In the terminal, run the command: rbcavity -was -d -r jnk3_docking.prm
-
This will generate a jnk3_docking.as file defining the active site and a .grd file for visualization.
-
-
Run the Docking Simulation:
-
Use the rbdock command to run the docking. Create a new parameter file for the docking run or add to the existing one.
-
Run the command: rbdock -i ligands.sd -o docking_results -r jnk3_docking.prm -p dock.prm -n 50
-
-i ligands.sd: Input file with all three ligands.
-
-o docking_results: Base name for the output files.
-
-r jnk3_docking.prm: The parameter file defining the receptor and cavity.
-
-p dock.prm: A parameter file specifying docking settings (can be left to default).
-
-n 50: Number of docking runs per ligand.
-
-
Analysis of Docking Results
Data Interpretation Workflow
Caption: Workflow for the analysis and interpretation of docking results.
Binding Affinity (Docking Score)
The primary quantitative output from both AutoDock Vina and rDock is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.
| Ligand | AutoDock Vina Binding Affinity (kcal/mol) | rDock Score (kcal/mol) |
| SR-3451 (Redocked) | Predicted Value | Predicted Value |
| SR-4326 | Predicted Value | Predicted Value |
| Compound 26n | Predicted Value | Predicted Value |
Note: The table above is a template. The actual values would be populated from the docking output files.
Root Mean Square Deviation (RMSD)
The RMSD is a measure of the average distance between the atoms of the docked ligand pose and a reference pose (in this case, the co-crystallized SR-3451). A low RMSD value (typically < 2.0 Å) for the redocked ligand indicates that the docking protocol can accurately reproduce the experimental binding mode.
| Ligand | AutoDock Vina RMSD (Å) | rDock RMSD (Å) |
| SR-3451 (Redocked) | Calculated Value | Calculated Value |
Note: RMSD is calculated using tools available in UCSF Chimera or other molecular modeling software by superimposing the docked pose onto the crystal structure pose.
Analysis of Binding Interactions
Visual inspection of the docked poses in UCSF Chimera is crucial for understanding the specific interactions that contribute to binding. For JNK3, key interactions with pyrazole-based inhibitors often involve:
-
Hydrogen bonding with the hinge region: The main chain of Met149 in the hinge region is a critical interaction point for many kinase inhibitors.[3]
-
Hydrophobic interactions: The ATP-binding pocket of JNK3 contains several hydrophobic residues, such as Ile70 and Val196, which can form favorable interactions with the aromatic rings of the pyrazole inhibitors.[10][14]
The binding poses of each ligand from both AutoDock Vina and rDock should be visually inspected and compared to the known binding mode of aminopyrazole inhibitors in JNK3.[10][13]
Discussion and Comparative Evaluation
This section would synthesize the quantitative data and qualitative observations to provide a comprehensive comparison of the pyrazole inhibitors and the docking programs.
-
Inhibitor Potency: Based on the binding affinities and the analysis of key interactions, a rank-ordering of the three pyrazole inhibitors can be proposed. Compound 26n, being a highly potent inhibitor, is expected to show a more favorable docking score and stronger interactions with key residues compared to the other ligands.
-
Docking Program Performance: The performance of AutoDock Vina and rDock can be compared based on:
-
Accuracy: The RMSD of the redocked SR-3451 will indicate the accuracy of each program in reproducing the experimental binding mode.
-
Scoring: A comparison of the relative ranking of the inhibitors by each program. Do both programs predict the same inhibitor to be the most potent?
-
Pose Prediction: A visual comparison of the predicted binding poses. Do they align with known SAR data and the crystal structure?
-
Conclusion
This guide has provided a detailed framework for conducting a comparative docking study of pyrazole inhibitors against JNK3 using AutoDock Vina and rDock. By following the outlined protocols and analytical methods, researchers can gain valuable insights into the potential of pyrazole-based compounds as kinase inhibitors and make informed decisions in the drug discovery process. The emphasis on understanding the "why" behind each step, from preparation to analysis, ensures a scientifically rigorous and insightful computational experiment.
References
-
rDock: A Fast, Versatile and Open Source Program for Docking Ligands to Proteins and Nucleic Acids. (2014). PLoS Computational Biology. [Link]
- The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applic
-
AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. (2010). Journal of Computational Chemistry. [Link]
-
Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. (2009). Journal of Biological Chemistry. [Link]
-
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (2014). Journal of Medicinal Chemistry. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). MDPI. [Link]
-
Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening. (2023). MDPI. [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2021). MDPI. [Link]
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
- A Comparative Guide to the Binding Modes of JNK3 Inhibitors. (n.d.). Benchchem.
-
Generating grid box for Docking using Vina. (2024). YouTube. [Link]
- rDock Reference Guide. (n.d.). University of York.
-
Identifying New Ligands for JNK3 by Fluorescence Thermal Shift Assays and Native Mass Spectrometry. (2022). PubMed Central. [Link]
-
What is the scoring function that AutoDock Vina uses? (2013). ResearchGate. [Link]
-
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (2014). PubMed Central. [Link]
- Molecular docking of C-Jun-N-Terminal Kinase (Jnk) with amino-pyrimidine derivatives. (2014).
-
(A) The 3D binding mode of the JNK3 with its original ligand... (2023). ResearchGate. [Link]
- Supporting Information Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole. (n.d.).
- Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.).
-
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives | Request PDF. (2014). ResearchGate. [Link]
-
C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. (2018). PubMed Central. [Link]
- Novel Tryptanthrin Derivatives with Selectivity as c–Jun N–Terminal Kinase (JNK) 3 Inhibitors. (2021).
-
Toward prediction of functional protein pockets using blind docking and pocket search algorithms. (2009). PubMed Central. [Link]
-
Docking to multiple pockets or ligand fields for screening, activity prediction and scaffold hopping. (2015). PubMed Central. [Link]
-
Discovery of potent and selective covalent inhibitors of JNK. (2012). PubMed Central. [Link]
-
Docking structures of the previous JNK3 inhibitor (PDB: 3OY1) and design of the present 1-pyrimidyl-3-alkyl-5-aryl-1H-pyrazole scaffold. (2019). ResearchGate. [Link]
- Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (2019). PubMed.
- PDB Ligand Summary Page. (n.d.). RCSB PDB.
-
3X2 Ligand Summary Page. (n.d.). RCSB PDB. [Link]
- Full wwPDB X-ray Structure Valid
Sources
- 1. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening [mdpi.com]
- 6. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Tryptanthrin Derivatives with Selectivity as c–Jun N–Terminal Kinase (JNK) 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Docking to multiple pockets or ligand fields for screening, activity prediction and scaffold hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying New Ligands for JNK3 by Fluorescence Thermal Shift Assays and Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Substituting c-Jun N-terminal kinase-3 (JNK3) ATP-binding site amino acid residues with their p38 counterparts affects binding of JNK- and p38-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Isothermal titration calorimetry for "3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole" binding
For the thorough characterization of a promising lead compound like "3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole," no single technique tells the whole story. While Isothermal Titration Calorimetry provides unparalleled, direct insight into the thermodynamic forces driving the binding event, it is best used as part of an integrated biophysical strategy. High-throughput techniques like DSF are excellent for initial screening to identify binders, while SPR provides the crucial kinetic context of how quickly the compound binds and dissociates. By combining the "what" (DSF), the "how fast" (SPR), and the "why" (ITC), researchers can build a comprehensive and robust data package to confidently drive drug discovery projects forward. When reporting results, it is crucial to describe all experimental conditions accurately and, if no binding is observed, to state "no detectable binding under these conditions," as binding may be enthalpically silent or outside the detection limits of the instrument. [28]
References
-
Holdgate, G. A., & Embrey, K. (2019). Biophysical methods in early drug discovery. PMC - NIH. [Link]
-
Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved January 9, 2026, from [Link]
-
ResearchGate. (n.d.). Isothermal Titration Calorimetry: Principles and Applications. Retrieved January 9, 2026, from [Link]
-
The Biochemist. (2022). A beginner's guide to differential scanning fluorimetry. Portland Press. [Link]
-
Krainer, G., & Keller, S. (2015). Characterization of molecular interactions using isothermal titration calorimetry. PubMed. [Link]
-
Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]
-
NECTAR COST. (n.d.). Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. Retrieved January 9, 2026, from [Link]
-
Ghai, R., et al. (2012). Isothermal titration calorimetry in drug discovery. PubMed. [Link]
-
Nicoya Lifesciences. (n.d.). SPR, ITC, MST & BLI: What's the optimal interaction technique for your research?. Retrieved January 9, 2026, from [Link]
-
TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved January 9, 2026, from [Link]
-
Niesen, F. H., et al. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. PubMed. [Link]
-
The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]
-
Samara Journal of Science. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]
-
American Laboratory. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. [Link]
-
ACS Publications. (2023). Intrinsic Differential Scanning Fluorimetry for Protein Stability Assessment in Microwell Plates. Molecular Pharmaceutics. [Link]
-
Sun, B., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]
-
MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
-
Structural Biology @ Vanderbilt. (2010). Estimation of Required Concentrations for ITC. [Link]
-
ResearchGate. (2019). Comparison of the some of the most common methods used for hit confirmation. [Link]
-
ACS Publications. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry. [Link]
-
TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved January 9, 2026, from [Link]
-
Domainex. (n.d.). Differential Scanning Fluorimetry (DSF) and nanoDSF Services. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (2024). What is the best practice for publishing ITC experiments that show no measurable binding particularly when ligand vs buffer heat is higher?. [Link]
-
MDPI. (2024). Using biophysical techniques to enhance Early-Stage Drug discovery: the impact and challenges. [Link]
-
PubMed. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved January 9, 2026, from [Link]
-
PharmaXChange.info. (2012). Isothermal Titration Calorimetry: Application in Drug Discovery. [Link]
-
MDPI. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. [Link]
-
White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Retrieved January 9, 2026, from [Link]
-
Center for Macromolecular Interactions. (n.d.). Differential Scanning Fluorimetry (DSF). Retrieved January 9, 2026, from [Link]
-
Ichor Life Sciences. (n.d.). Biophysical Assays. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (2019). How to choose the concentration of protein and ligand for ITC experiment?. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. researchgate.net [researchgate.net]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole (CAS No. 26974-15-2). The procedures outlined herein are grounded in established safety protocols and regulatory compliance, ensuring the protection of laboratory personnel and the environment.
The core principle of this guide is risk mitigation. Due to the limited availability of exhaustive toxicological and environmental impact data for this specific compound, a conservative approach is mandated. We will treat 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole as a hazardous chemical waste, with special consideration for its halogenated nature.
Hazard Assessment: Understanding the Risks
A thorough understanding of a chemical's potential hazards is the foundation of safe handling and disposal. While comprehensive toxicological data for 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is not fully established, the available Safety Data Sheet (SDS) and the compound's structural motifs—a pyrazole ring and a trifluoromethyl group—provide critical insights into its risk profile.[1][2]
Key Identified Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][3]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[1]
The presence of the trifluoromethyl group classifies this compound as a halogenated organic compound .[4][5] This is a critical designation for waste segregation, as halogenated and non-halogenated waste streams are often managed differently.[4]
Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any handling or disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is your primary defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][6] | Protects against splashes and aerosols that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[6] | Prevents direct skin contact, mitigating the risk of skin irritation. Gloves should be inspected before use and disposed of immediately if contaminated. |
| Body Protection | Laboratory coat.[6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1][6] A NIOSH-approved respirator may be necessary if dust or aerosols are likely to be generated. | Minimizes the inhalation of potentially harmful dust or vapors that can cause respiratory irritation. |
Spill Management Protocol
In the event of a spill, a prompt and informed response is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill. For large spills, or any spill you are not comfortable handling, contact your institution's Environmental Health & Safety (EHS) department immediately.[7]
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.
-
Cleanup and Decontamination: Once the material is collected, decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleanup materials (absorbents, wipes, contaminated PPE) must be collected and disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department, following your institution's specific procedures.
Step-by-Step Disposal Protocol
The disposal of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole must be managed through your institution's hazardous waste program.[8][9] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[4]
Experimental Protocol: Chemical Waste Segregation and Containment
-
Waste Identification: Classify all waste containing 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole (including pure compound, solutions, and contaminated materials) as Hazardous Chemical Waste (Halogenated Organic) .
-
Container Selection:
-
Waste Collection:
-
Solid Waste: Carefully transfer the solid compound into the designated waste container. Minimize dust generation by working in a fume hood and handling the material gently.
-
Liquid Waste (Solutions): Collect solutions in a dedicated, leak-proof container compatible with all components of the solution. It is best practice to segregate halogenated solvent waste from non-halogenated waste.[4]
-
Contaminated Materials: Items such as gloves, weigh boats, and absorbent pads that are contaminated with the compound must be placed in a designated solid hazardous waste container.
-
-
Labeling:
-
Proper labeling is a critical regulatory requirement.[12][13] Affix a hazardous waste label to the container before adding any waste.[13]
-
The label must be filled out completely and legibly, including:[7][9]
-
The words "Hazardous Waste".
-
The full chemical name: "3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole".
-
An accurate list of all constituents and their approximate percentages or concentrations.
-
The date when waste was first added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location.
-
Appropriate hazard warnings (e.g., Toxic, Irritant).[9]
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[7][14]
-
The storage area must be under the control of the laboratory personnel.[7]
-
Segregate the waste container from incompatible materials, such as strong oxidizing agents.[7][11]
-
Utilize secondary containment (such as a lab tray) to capture any potential leaks.[4]
-
-
Disposal Request:
-
Once the container is full (typically around 90% capacity) or when you are finished generating this waste stream, arrange for its collection by your institution's EHS department.[7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which is often done through an online system.[8][9]
-
Visualizing the Disposal Workflow
To ensure clarity and adherence to the protocol, the following diagram outlines the decision-making and procedural flow for the disposal of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole.
Caption: Workflow for the proper disposal of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole.
This guide is intended to provide a comprehensive framework for the safe disposal of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary. By adhering to these procedures, you contribute to a safer research environment and ensure responsible stewardship of chemical resources.
References
- Benchchem. Navigating the Disposal of 3,5-diethyl-1-phenyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
- The Ohio State University Environmental Health and Safety. Chemical Waste Management Reference Guide.
- Columbia University Research. Hazardous Chemical Waste Management Guidelines.
- LGC Standards. 3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole.
- Benchchem. Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1pzHYV4yOonsSH4PYhStclsoeLKv-t655qRU8VK02PpnFstYC3y2t9vVkbj0PSYG4Mjj9QEcghAyvRbzD8ys6n0iEeFTcJqSDjFYC4xp-RcUsT20y0AsJWZa9v9JJ1yJ_roCXj71FWlmyBvDJX9CPIOrN6cpyO8DVrQKSPjWlXgrCTE5SM0E9JXPCMDyoUW2JoPC5qUcF1jfWFbu8JlNjSPId3BfVtWUqMoa4qLQd7LcXJnLnkEYRNDsrGgDUU0X6Ph4i57pIvF6vDHkOm4H_MVOh6UdLwZwu5dLnznL2zlfHMW0JVuLz9dqvKGQxz1cvlpN970n8WymbWzgFklrcv0L-YNPJ
- The University of Texas at Austin Environmental Health and Safety. Chemical Waste.
- American Chemical Society. Regulation of Laboratory Waste.
- Truckee Meadows Community College Environmental Health and Safety Office. Hazardous Waste Management Plan.
- Western Washington University Environmental Health and Safety. Chemical Waste.
- Case Western Reserve University Environmental Health and Safety. RCRA.
- PubChem. 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(trimethylsilyl)benzenesulfonamide.
- Benchchem. 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole.
- Angene Chemical. Safety Data Sheet.
- Lab Manager. Hazardous Waste Management in the Laboratory.
- University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling.
- Safety Data Sheet.
- Benchchem. Safety and handling of fluorinated organic compounds.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. benchchem.com [benchchem.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 9. Chemical Waste | Environmental Health and Safety | Western Washington University [ehs.wwu.edu]
- 10. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 11. tmcc.edu [tmcc.edu]
- 12. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 13. uhcl.edu [uhcl.edu]
- 14. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
A Senior Application Scientist's Guide to Handling 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole (CAS No. 26974-15-2). As a trifluoromethyl-substituted pyrazole derivative, this compound is structurally related to intermediates used in the synthesis of pharmaceuticals, such as Celecoxib[1]. The presence of the pyrazole nucleus, a known pharmacophore, and the trifluoromethyl group, which can enhance biological activity, necessitates a robust safety protocol[2][3][4]. This guide is designed to empower researchers, scientists, and drug development professionals with the essential knowledge to manage this chemical with confidence and precision.
Core Hazard Assessment and Chemical Profile
Understanding the intrinsic hazards of a compound is the bedrock of laboratory safety. Based on available Safety Data Sheet (SDS) information, 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is classified with several key hazards that dictate all handling, PPE, and disposal requirements[5].
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.
The causality for this hazard profile stems from its chemical structure. Pyrazole derivatives are known for their diverse pharmacological activities, and as such, should always be handled with care to avoid unintended biological effects[3][6]. The trifluoromethyl group can increase the compound's stability and lipophilicity, potentially enhancing its interaction with biological systems.
Chemical and Safety Data Summary
| Property | Value | Source |
| CAS Number | 26974-15-2 (Angene Chem) | [5] |
| Alternate CAS | 1061214-06-9 (LGC Standards) | [1] |
| Molecular Formula | C₁₁H₉F₃N₂ | [1][5] |
| Molecular Weight | 226.20 g/mol | [1] |
| Hazard Statements | H302, H315, H319, H335 | [5] |
| Appearance | Solid (e.g., light yellow needles) | [7] |
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
A multi-layered approach, starting with engineering controls and supplemented by rigorous PPE, is essential for mitigating exposure. The following protocol is a self-validating system designed to protect laboratory personnel during all phases of handling.
Primary Defense: Engineering Controls
Your first and most effective line of defense is to handle the compound within a properly functioning and certified chemical fume hood. This engineering control is critical for containing dust and vapors, directly addressing the respiratory irritation hazard (H335) by preventing inhalation[5][7]. Facilities should also be equipped with an eyewash station and a safety shower for immediate emergency use[7][8].
Secondary Defense: Personal Protective Equipment
The specific PPE detailed below must be worn at all times when handling the compound.
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face | Chemical safety goggles or glasses with side-shields conforming to OSHA 29 CFR 1910.133 or EN166 standards. A face shield is recommended when handling larger quantities or if there is a splash risk[5][7][9]. | Causality: This is mandatory to prevent eye contact, as the compound is classified as causing serious eye irritation (H319). |
| Hand | Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected for integrity before use[9]. | Causality: Prevents direct contact with the skin, addressing the skin irritation hazard (H315). Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination. Dispose of contaminated gloves as hazardous waste[5][9]. |
| Body | A clean, buttoned laboratory coat. | Causality: Protects personal clothing from contamination and minimizes exposed skin. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) may be required for operations with high dust potential, such as handling large quantities or during spill cleanup. This should be used within a comprehensive respiratory protection program[7][9][10]. | Causality: Provides an additional layer of protection against the respiratory irritation hazard (H335), especially when engineering controls cannot guarantee exposure levels are below safe limits. |
Operational Workflow: From Weighing to Disposal
This section provides a step-by-step methodology for a common laboratory task: weighing the solid compound and preparing a stock solution. This workflow is designed to be a self-validating system, integrating safety checks at every stage.
Step-by-Step Handling Protocol
-
Preparation:
-
Don all required PPE as specified in Section 2.
-
Ensure the chemical fume hood is on and functioning correctly.
-
Prepare the work area by laying down absorbent bench paper.
-
Assemble all necessary equipment (spatula, weigh boat, vial, solvent, etc.) within the fume hood.
-
-
Weighing:
-
Solubilization:
-
Place the weigh boat containing the compound into a secondary container (e.g., a beaker) for stability.
-
Add the desired solvent to the vial that will contain the final solution.
-
Carefully transfer the weighed solid into the vial with the solvent.
-
Rinse the weigh boat with a small amount of additional solvent and add the rinse to the vial to ensure a complete quantitative transfer.
-
Cap the vial and mix (vortex or sonicate) until the solid is fully dissolved.
-
-
Post-Handling & Cleanup:
-
All contaminated disposable materials (weigh boat, pipette tips, bench paper) must be placed in a designated solid hazardous waste container[11].
-
Wipe down the work surface within the fume hood.
-
Remove gloves using the proper technique and dispose of them in the hazardous waste stream.
-
Wash hands thoroughly with soap and water after the procedure is complete[5].
-
Visualized Workflow for Safe Handling
Caption: Safe handling workflow for 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole.
Emergency Procedures
Spill Response
In the event of a spill, follow your institution's established spill response procedure. For a minor spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or vacuum up the material and place it into a sealed, labeled container for disposal as hazardous waste[7][12][13].
-
Do not generate dust during cleanup[13].
-
Decontaminate the area once the material has been removed.
First Aid Measures
Immediate and appropriate first aid is critical in case of exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention[5][14].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation develops or persists[5][14].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[5][14].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5][14].
Waste Disposal Plan
Improper disposal can lead to environmental contamination. This compound and any materials contaminated with it must be treated as hazardous chemical waste[6][12].
Disposal Protocol:
-
Waste Segregation: Collect all waste containing this chemical separately from other waste streams. This includes unused solid material, solutions, and contaminated disposables (gloves, weigh boats, etc.)[11]. Trifluoromethyl-containing compounds may be considered halogenated waste; consult your EHS office for specific segregation requirements[6].
-
Containerization: Use a designated, sealable, and chemically compatible container for the waste. The container must be in good condition[6][11].
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole"[12].
-
Storage and Pickup: Store the sealed waste container in a designated hazardous waste accumulation area. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed professional service[5][11]. Under no circumstances should this chemical be disposed of down the drain [11][12].
References
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Labor
- Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices. Benchchem.
- Material Safety Data Sheet - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. Cole-Parmer.
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Benchchem.
- Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole. Capot Chemical.
- 3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole. LGC Standards.
- Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.
- SAFETY DATA SHEET - 3-(Trifluoromethyl)pyrazole. TCI Chemicals.
- SAFETY DATA SHEET - Ethyl 3-(trifluoromethyl)
- 3-Amino-5-(trifluoromethyl)
- Sodium;1-methyl-5-(trifluoromethyl)
- SAFETY DATA SHEET - 3-(Trifluoromethyl)-1H-pyrazole. Fisher Scientific.
- Safety Data Sheet - 3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole. Angene Chemical.
- SAFETY DATA SHEET - 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one. TCI Chemicals.
- SAFETY DATA SHEET - 3-methyl-1-phenyl-5-pyrazolone. Sigma-Aldrich.
- 4-Bromo-5-phenyl-3-(trifluoromethyl)
- SAFETY DATA SHEET - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. Fisher Scientific.
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
- Therapeutic Potential of Pyrazole Containing Compounds: an Upd
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. )
Sources
- 1. 3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole [lgcstandards.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. aksci.com [aksci.com]
- 9. capotchem.com [capotchem.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
